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CDKN1B

Cat. No.: B1175087
CAS No.: 147604-94-2
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Description

CDKN1B (Cyclin Dependent Kinase Inhibitor 1B) is a protein-coding gene that encodes the p27Kip1 protein, a key cell cycle gatekeeper and tumor suppressor . As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to bind to and prevent the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby arresting cell cycle progression at the G1 phase . This central role makes it a critical regulator of cellular proliferation, differentiation, and survival. The research value of this compound/p27Kip1 is profound, particularly in oncology. Germline mutations in this compound are known to cause Multiple Endocrine Neoplasia type 4 (MEN4), a rare hereditary cancer syndrome . Furthermore, somatic alterations of this compound have been identified in a range of other malignancies, including small intestine neuroendocrine tumors (SI-NETs), breast cancer, prostate cancer, and hairy cell leukemia . Beyond its canonical cell cycle inhibitory function, p27Kip1 also plays roles in cytoskeletal dynamics, cell motility, and apoptosis, with its mislocalization from the nucleus to the cytoplasm being associated with increased tumor aggressiveness and poor prognosis . Recent pan-cancer analyses confirm that this compound expression is significantly altered across many cancer types, underscoring its potential as a therapeutic target and biomarker . This product is intended for research applications such as investigating cell cycle control mechanisms, studying tumor suppressor gene function in cancer models, exploring the molecular pathways of endocrine neoplasias, and profiling biomarkers for cancer prognosis. It is supplied "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

147604-94-2

Molecular Formula

C18H23N3O7S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Functions of the CDKN1B Gene in Cell Cycle Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that orchestrates the duplication and division of a cell into two daughter cells. This process is tightly regulated by a complex network of proteins to ensure high-fidelity replication and segregation of the genome. Among the key regulators are cyclin-dependent kinases (CDKs), whose activities are controlled by cyclins and CDK inhibitors (CKIs). The CDKN1B gene, which encodes the p27Kip1 (p27) protein, is a critical tumor suppressor that acts as a potent CKI, primarily governing the transition from the G1 to the S phase of the cell cycle.[1][2] Dysregulation of p27 function is a common feature in many human cancers, making it a subject of intense research and a promising target for therapeutic intervention.[3] This guide provides a comprehensive overview of the core functions of this compound/p27, its intricate regulatory mechanisms, and its role in disease, supplemented with quantitative data and detailed experimental protocols.

The this compound Gene and p27Kip1 Protein

The this compound gene is located on human chromosome 12p13.1 and encodes the 27 kDa protein p27Kip1.[2][4] p27 belongs to the Cip/Kip family of CKIs, which also includes p21Cip1 and p57Kip2.[2] The protein is characterized by an N-terminal domain responsible for binding to and inhibiting both cyclins and CDKs.[5] Its primary role is to control cell cycle progression at the G1/S checkpoint by binding to and preventing the activation of Cyclin E-CDK2 and Cyclin D-CDK4 complexes.[2] By arresting the cell cycle in G1, p27 prevents untimely DNA replication, thereby acting as a crucial tumor suppressor.[1]

Mechanism of Action: G1/S Checkpoint Control

In quiescent or growth-arrested cells, p27 levels are high.[6] The N-terminal domain of p27 inserts into the ATP-binding pocket of the CDK, directly blocking its kinase activity.[7] This inhibition prevents the phosphorylation of key substrates required for S phase entry, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for DNA synthesis. Upon receiving mitogenic signals, p27 levels decrease, releasing the brake on CDK activity and allowing for G1/S transition.[8]

G1_S_Inhibition cluster_complex Inactive Complex p27 p27Kip1 CycE Cyclin E p27->CycE CDK2 CDK2 p27->CDK2 Rb Rb p27->Rb Prevents Phosphorylation CycE->Rb Prevents Phosphorylation CDK2->Rb Prevents Phosphorylation E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Represses Transcription G1_Arrest G1 Arrest S_Phase_Genes->G1_Arrest Leads to

Regulation of p27Kip1 Activity

The function of p27 is exquisitely controlled at multiple levels, including transcription, translation, post-translational modifications, and subcellular localization. This complex regulation ensures that p27 levels and activity are appropriate for the cell's proliferative state.

Transcriptional and Translational Control

While p27 levels are primarily regulated post-translationally, transcriptional control also plays a role. Transcription factors such as those from the Forkhead box O (FoxO) family can activate this compound gene expression.[2] Additionally, the translation of p27 mRNA can be suppressed by microRNAs, such as miR-221 and miR-222, which are often upregulated in cancers like glioblastoma.[9]

Post-Translational Modifications (PTMs)

PTMs are the primary mechanism for regulating p27's stability and function. Phosphorylation at different residues dictates its fate: degradation, nuclear export, or altered binding affinity for cyclin-CDK complexes.

  • Phosphorylation and Degradation: In late G1 and S phase, active Cyclin E-CDK2 phosphorylates p27 on Threonine 187 (Thr187).[10][11] This phosphorylation event creates a recognition site for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 being the specific F-box protein that binds to phospho-Thr187.[10][12] The SCF-Skp2 complex then polyubiquitinates p27, targeting it for degradation by the 26S proteasome.[10][13] This degradation is essential for relieving the inhibition of CDK2 and allowing entry into S phase.[14]

  • Phosphorylation and Subcellular Localization: The subcellular location of p27 is critical to its function; it must be in the nucleus to inhibit CDK2 and enforce G1 arrest.[1] Phosphorylation at Serine 10 (Ser10) by kinases such as KIS promotes its export from the nucleus to the cytoplasm via the export protein CRM1.[15][16] In the cytoplasm, p27 is unable to inhibit the nuclear cyclin-CDK complexes. Further phosphorylations at Threonine 157 (Thr157) and Threonine 198 (Thr198) by kinases like Akt/PKB prevent its re-import into the nucleus.[16][17] Cytoplasmic mislocalization of p27 is a common finding in aggressive cancers and is associated with a poor prognosis.[18][19]

  • Tyrosine Phosphorylation: Tyrosine kinases, such as Abl and Src family kinases, can phosphorylate p27 on Tyrosine 88 (Y88) and Y89.[20][21] This modification does not lead to degradation but instead converts p27 from an inhibitor to a substrate of cyclin-CDK complexes, or even a potential assembly factor for Cyclin D-CDK4, thereby promoting cell cycle progression.[20][21]

// Kinases outside clusters Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; KIS [label="KIS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for localization KIS -> p27_N [color="#EA4335", label=" P-Ser10"]; p27_N -> p27_C [label="Nuclear Export\n(via CRM1)"]; Akt -> p27_C [color="#EA4335", label=" P-Thr157\n P-Thr198"]; p27_C -> p27_N [arrowhead=tee, label="Prevents\nRe-import"];

{rank=same; G1_Arrest; S_Phase;} } caption: "Post-translational regulation of p27Kip1."

Quantitative Data Summary

The biochemical interactions and modifications of p27 have been quantified in various studies. This table summarizes key quantitative parameters.

ParameterInteracting Partner / ModifierValue / SiteFunctional Consequence
Phosphorylation Sites
Nuclear DegradationCyclin E-CDK2Threonine 187 (T187)Primes for SCF-Skp2 ubiquitination.[10]
Nuclear ExportKinase-Interacting Stathmin (KIS)Serine 10 (S10)Promotes binding to CRM1 and export to cytoplasm.[15][16]
Cytoplasmic RetentionAkt/PKBThreonine 157 (T157)Prevents nuclear re-import.[16][17]
Cytoplasmic RetentionAkt/PKB, AMPKThreonine 198 (T198)Prevents nuclear re-import.[8][22]
Inhibition SwitchAbl/Src Tyrosine KinasesTyrosine 88/89 (Y88/89)Converts p27 from an inhibitor to a non-inhibitor.[20]
Protein Degradation
Primary E3 Ligase (Nucleus)SCF-Skp2Binds p27 phosphorylated on T187Targets p27 for proteasomal degradation in S/G2.[10]
E3 Ligase (Cytoplasm)KPCBinds p27 phosphorylated on S10Targets p27 for degradation in G1.[15]
Subcellular Localization
Nuclear Export ProteinCRM1Binds p27 phosphorylated on S10Mediates transport from nucleus to cytoplasm.[15]

This compound in Cancer and Drug Development

Given its role as a tumor suppressor, the inactivation of p27 is a frequent event in human cancers. However, unlike many other tumor suppressors, the this compound gene itself is rarely mutated in most cancers.[1] Instead, p27 is typically downregulated through accelerated proteasomal degradation or rendered non-functional by cytoplasmic mislocalization.[15][23] Low levels of nuclear p27 or high levels of cytoplasmic p27 often correlate with aggressive tumor behavior and poor patient prognosis in a variety of malignancies, including breast, prostate, and ovarian cancers.[3][18]

The central role of the Skp2 E3 ligase in p27 degradation has made it an attractive target for drug development. Inhibiting Skp2 could potentially restore p27 levels, induce cell cycle arrest, and inhibit tumor growth. Several small molecule inhibitors of the SCF-Skp2 complex are currently under investigation. Another therapeutic strategy involves targeting the upstream signaling pathways, such as the PI3K/Akt pathway, that lead to the cytoplasmic sequestration of p27.

Key Experimental Protocols

Studying the function and regulation of p27 involves a variety of standard molecular and cell biology techniques.

Co-Immunoprecipitation (Co-IP) to Detect p27-CDK2 Interaction

Objective: To determine if p27 and CDK2 physically associate within a cell.

Methodology:

  • Cell Lysis: Culture cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to p27 to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against CDK2 to detect its presence in the immunoprecipitated complex.

CoIP_Workflow start Cell Lysate (p27, CDK2, etc.) preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with anti-p27 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for CDK2 elute->wb result Detect CDK2 Band wb->result

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of p27 expression on cell cycle phase distribution.

Methodology:

  • Cell Culture: Grow cells under desired experimental conditions (e.g., with or without p27 overexpression).

  • Harvesting: Trypsinize adherent cells or collect suspension cells. Wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ~100 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Interpretation: Generate a histogram of fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase. An increase in the G1 population suggests a G1 cell cycle arrest, consistent with p27 function.

Flow_Cytometry_Workflow start Harvest Cells fix Fix in Cold Ethanol start->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze on Flow Cytometer stain->analyze histogram Generate DNA Content Histogram analyze->histogram quantify Quantify % of Cells in G1, S, G2/M histogram->quantify

Conclusion

The this compound gene product, p27Kip1, is a cornerstone of cell cycle control, acting as a critical gatekeeper for the G1/S transition. Its activity is finely tuned by a complex web of regulatory mechanisms, primarily post-translational modifications that control its stability and subcellular localization. The frequent dysregulation of p27 in cancer, leading to uncontrolled cell proliferation, underscores its importance as a tumor suppressor. A thorough understanding of the signaling pathways that govern p27 function is paramount for the development of novel therapeutic strategies aimed at restoring its cell cycle inhibitory activity in cancer cells. The experimental protocols and quantitative data provided herein serve as a foundational resource for researchers dedicated to unraveling the complexities of this vital protein and harnessing its potential for clinical benefit.

References

An In-depth Technical Guide on the Role of CDKN1B in Preventing Tumor Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene encodes the p27Kip1 protein, a critical regulator of cell cycle progression and a bona fide tumor suppressor.[1] Its primary function is to halt cellular proliferation at the G1/S transition by inhibiting the activity of cyclin-CDK complexes.[2][3] The abundance and activity of p27 are tightly controlled through transcriptional regulation, post-translational modifications, and subcellular localization.[1][2] In numerous human malignancies, the tumor suppressor function of this compound is abrogated through various mechanisms, including heterozygous mutation, deletion, reduced expression, or mislocalization of the p27 protein to the cytoplasm.[1][4] Consequently, low nuclear p27 expression is a robust prognostic marker associated with aggressive tumor behavior and poor patient outcomes in cancers such as breast, prostate, and colorectal carcinomas.[5][6][7] This guide provides a detailed overview of the molecular mechanisms governing this compound's role in tumor suppression, summarizes quantitative data on its alteration and prognostic significance in cancer, details key experimental protocols for its study, and visualizes the core signaling pathways and workflows involved.

Introduction to this compound/p27

The this compound gene, located on chromosome 12p13.1, encodes the p27Kip1 protein (p27).[8][9] p27 is a member of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs), which also includes p21Cip1 and p57Kip2.[4] These proteins share a homologous N-terminal domain responsible for binding to and inhibiting a broad range of cyclin-CDK complexes.[4] The principal role of p27 is to act as a crucial checkpoint in the cell division cycle, primarily by preventing cells from progressing from the G1 phase to the S phase.[1][2][10] By arresting the cell cycle, p27 ensures that cells do not divide in an uncontrolled manner, thereby functioning as a classic tumor suppressor.[1]

The Role of this compound in Cell Cycle Control

Mechanism of G1/S Phase Arrest

The transition from the G1 to the S phase of the cell cycle is a critical, tightly regulated event driven by the sequential activation of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Liberated E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

p27 directly prevents this progression by binding to both cyclin D-CDK4/6 and cyclin E-CDK2 complexes, inhibiting their kinase activity.[3][11] By keeping these complexes in an inactive state, p27 ensures that Rb remains hypophosphorylated and bound to E2F, effectively arresting the cell cycle in G1.[8] This inhibitory function is essential for maintaining cellular quiescence and preventing aberrant proliferation.

G1_S_Transition_Control cluster_G1 G1 Phase cluster_S S Phase CDK46_CyclinD Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F P CDK2_CyclinE Cyclin E-CDK2 CDK2_CyclinE->Rb_E2F P p27 p27 (this compound) p27->CDK46_CyclinD p27->CDK2_CyclinE S_Phase_Genes S-Phase Gene Transcription Rb_E2F->S_Phase_Genes E2F release

Caption: Core Cell Cycle Regulation by p27. (Max Width: 760px)

Regulation of p27 Abundance and Activity

The tumor-suppressive function of p27 is tightly regulated at multiple levels to allow for cell proliferation when required. Deregulation of these control mechanisms is a common event in cancer.

Post-Translational Modification and Degradation

The primary mechanism for downregulating p27 is through phosphorylation-dependent ubiquitination and subsequent degradation by the 26S proteasome.[12][13] In late G1 phase, active Cyclin E-CDK2 phosphorylates p27 on a key threonine residue (Thr187).[14] This phosphorylation event creates a recognition site for the S-phase kinase-associated protein 2 (Skp2), which is the substrate-recognition component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[12][15][16] The SCF-Skp2 complex then polyubiquitinates p27, targeting it for destruction and allowing the cell cycle to proceed.[17]

p27_Degradation_Pathway cluster_nucleus Late G1 / S Phase p27 p27 p27_P p27-P(Thr187) p27_Ub p27-(Ub)n CDK2_CyclinE Cyclin E-CDK2 CDK2_CyclinE->p27 Phosphorylation SCF_Skp2 SCF-Skp2 E3 Ligase SCF_Skp2->p27_P Recognition SCF_Skp2->p27_Ub Ubiquitination Ub Ubiquitin Ub->SCF_Skp2 Proteasome 26S Proteasome p27_Ub->Proteasome Degradation

Caption: SCF-Skp2 Mediated Degradation of p27. (Max Width: 760px)
Upstream Signaling Pathways

Oncogenic signaling pathways, particularly the PI3K/Akt pathway, are major contributors to p27 downregulation in cancer.[11][18][19] Activation of receptor tyrosine kinases (RTKs) by growth factors stimulates PI3K, which in turn activates the serine/threonine kinase Akt. Akt can phosphorylate p27 on other residues, such as Thr157.[14][20] This phosphorylation does not directly lead to degradation but promotes the binding of p27 to 14-3-3 proteins, causing its sequestration in the cytoplasm.[20] This mislocalization prevents p27 from accessing its nuclear targets (cyclin-CDK complexes), thereby promoting cell cycle entry.[11][21]

PI3K_Akt_p27_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p27_N Nuclear p27 Akt->p27_N P (Thr157) p27_C Cytoplasmic p27 p27_N->p27_C Cytoplasmic Sequestration CellCycle Cell Cycle Arrest p27_N->CellCycle Proliferation Cell Proliferation p27_C->Proliferation

Caption: PI3K/Akt Pathway Leading to p27 Inhibition. (Max Width: 760px)
Subcellular Localization

The tumor suppressor function of p27 is strictly dependent on its nuclear localization.[20] Its movement between the nucleus and cytoplasm is a dynamic process. Nuclear import is mediated by a C-terminal nuclear localization signal (NLS), while nuclear export is facilitated by a nuclear export signal (NES) and the exportin CRM1.[8][20][22][23] Phosphorylation of p27 on Ser10 has been shown to be necessary for its CRM1-dependent nuclear export in response to mitogens.[8][23] In many cancers, a significant pool of p27 is found in the cytoplasm, rendering it ineffective as a cell cycle inhibitor and potentially endowing it with oncogenic functions related to cell motility.[14][24]

p27_Localization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p27_C p27 Oncogenic_Functions Oncogenic Functions (e.g., Motility) p27_C->Oncogenic_Functions p27_N p27 p27_C->p27_N Import via NLS CRM1 CRM1 (Exportin) CRM1->p27_N p27_N->p27_C Export via NES (Ser10-P) Tumor_Suppression Tumor Suppression (Cell Cycle Arrest) p27_N->Tumor_Suppression Importin Importin α/β Importin->p27_C

Caption: p27 Nuclear Import/Export Dynamics. (Max Width: 760px)

This compound as a Haploinsufficient Tumor Suppressor

Alteration of this compound in Human Cancers

Unlike classic tumor suppressors that typically require two "hits" (biallelic inactivation), this compound is considered a haploinsufficient tumor suppressor, where the loss of a single allele is sufficient to promote tumorigenesis.[2] While historically considered to be rarely mutated, next-generation sequencing has revealed that this compound is genetically inactivated in a significant percentage of specific cancers, particularly those that are hormone-driven.[4][25][26] Alterations include somatic and germline mutations (frameshift, nonsense, missense) and copy number loss.[27][28]

Table 1: Frequency of this compound Alterations in Various Cancers

Cancer TypeAlteration TypeFrequency (%)References
Small Intestine Neuroendocrine Tumors (SI-NETs) Heterozygous Frameshift Mutations8 - 9.6%[1][2][29][30]
Copy Number Loss1.5 - 14%[29]
Luminal Breast Cancer Somatic Mutations~3% (2.8 - 4.1%)[3][27][31]
Copy Number Loss~8%[27]
Prostate Cancer Somatic Mutations / Deletions3 - 11%[26][32]
Copy Number Loss (Deep Deletion)1.2 - 6.3%[32][33]
Multiple Endocrine Neoplasia, Type 4 (MEN4) Germline MutationsCausal[1][4]
Prognostic Significance of p27 Expression

Across a wide range of malignancies, a reduction in the nuclear expression of p27, as measured by immunohistochemistry, is a powerful and independent predictor of poor patient prognosis. Low p27 levels are frequently correlated with higher tumor grade, increased proliferation, and shorter patient survival.[34][35][36]

Table 2: Prognostic Value of Low p27 Expression in Human Cancers

Cancer TypeEndpointHazard Ratio (HR)95% Confidence Interval (CI)P-valueReferences
Breast Cancer (Overall) Overall Survival1.511.22 - 1.87<0.001[6]
Disease-Free Survival1.321.10 - 1.57<0.001[6]
Breast Cancer (Hormone Receptor-Positive) Overall Survival1.421.05 - 1.94<0.05[6][37]
Colorectal Cancer Overall Survival0.440.31 - 0.61<0.001[9]
Disease-Free Survival0.400.28 - 0.59<0.001[9]
Prostate Cancer (Pathological T2-T3b) Biochemical Recurrence4.99-0.0081[5]
Prostate Cancer (Stage C) Recurrence--0.004[7]
Survival--0.010[7]
High-Grade Astrocytoma Overall Survival--0.0008[34]

*Note: For the colorectal cancer meta-analysis, the HR represents the protective effect of high p27 expression; an HR < 1.0 indicates that low p27 expression is associated with a worse outcome.

Methodologies for Studying this compound/p27 Function

Western Blotting for p27 Quantification

Purpose: To determine the total amount of p27 protein in cell or tissue lysates.

Protocol:

  • Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p27 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[38]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[24]

  • Analysis: Quantify band intensity using densitometry software. Normalize p27 levels to a loading control protein like β-actin or GAPDH.

Western_Blot_Workflow A 1. Protein Extraction B 2. SDS-PAGE (Separation) A->B C 3. Membrane Transfer B->C D 4. Antibody Incubation C->D E 5. Detection & Analysis D->E

Caption: General Workflow for Western Blotting. (Max Width: 760px)
Co-Immunoprecipitation for Protein Interactions

Purpose: To determine if p27 physically interacts with other proteins, such as CDK2 or Cyclin E, within a cell lysate.

Protocol:

  • Lysate Preparation: Prepare a non-denaturing cell lysate using a gentle IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-p27) or an isotype control IgG overnight at 4°C.[24]

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the suspected "prey" protein (e.g., anti-CDK2).

Cell Cycle Analysis by Flow Cytometry

Purpose: To analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. This is used to assess the functional effect of p27 modulation.

Protocol:

  • Cell Harvest: Harvest a single-cell suspension. For adherent cells, use trypsin and ensure complete dissociation.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. This permeabilizes the cells and preserves their structure. Cells can be stored at -20°C for several weeks.[39][40]

  • Washing: Rehydrate the cells by washing twice with Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, most commonly Propidium Iodide (PI).[39][41]

  • RNase Treatment: The staining solution must also contain RNase A to degrade double-stranded RNA, which PI can also bind, ensuring that the fluorescence signal is specific to DNA content.[39][42]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature or 4°C, protected from light.[42]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity of each cell is measured.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have a 2n DNA content and form the first peak. Cells in G2/M will have a 4n DNA content and form a second peak with twice the fluorescence intensity. Cells in S phase will have an intermediate DNA content and will be found between the two peaks.

Cell_Cycle_Analysis_Workflow A 1. Harvest & Fix Cells B 2. Stain with Propidium Iodide + RNase A A->B C 3. Flow Cytometry Acquisition B->C D 4. Histogram Analysis C->D E G0/G1 D->E Quantify Phases F S D->F Quantify Phases G G2/M D->G Quantify Phases

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry. (Max Width: 760px)

Conclusion and Therapeutic Implications

This compound (p27) is a cornerstone of cell cycle control, and its functional inactivation is a key event in the development and progression of many human cancers. The mechanisms of this inactivation are diverse, ranging from genetic alterations to complex post-translational regulation by oncogenic signaling pathways. The strong correlation between low nuclear p27 expression and poor prognosis underscores its clinical relevance as a biomarker.[36] For drug development professionals, the pathways that regulate p27 stability and localization offer attractive therapeutic targets. For instance, inhibiting the SCF-Skp2 E3 ligase to prevent p27 degradation or targeting the PI3K/Akt pathway to restore its nuclear localization could be viable strategies to re-establish this critical tumor suppressor function in cancer cells.[11][43] A comprehensive understanding of the molecular intricacies of p27 regulation is therefore essential for developing novel and effective anti-cancer therapies.

References

An In-depth Technical Guide to the Structure and Domains of CDKN1B (p27Kip1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase inhibitor 1B (CDKN1B), widely known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a gatekeeper for the G1 to S phase transition.[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function involves binding to and inhibiting the activity of cyclin-CDK complexes, thereby halting cell division.[2][3] Dysregulation of p27, often through post-translational modifications and subsequent degradation rather than genetic mutation, is a common feature in a multitude of human cancers, correlating with poor prognosis.[4] This guide provides a detailed examination of the structural biology of p27, its functional domains, regulatory post-translational modifications, and the experimental methodologies used to elucidate these features.

This compound (p27Kip1) Protein Structure

The human this compound gene, located on chromosome 12p13, encodes a 198-amino acid protein with a molecular weight of approximately 22 kDa.[5][6] Structurally, p27 is classified as an intrinsically disordered protein (IDP), meaning it lacks a fixed tertiary structure when in isolation.[1][6][7] This inherent flexibility is crucial for its function, allowing it to interact with a wide array of binding partners and adopt a more ordered conformation upon binding, particularly to its primary targets, the cyclin-CDK complexes.[7][8]

  • Primary Structure: A 198-amino acid polypeptide chain.

  • Secondary and Tertiary Structure: Largely unstructured in its unbound state. Upon binding to a cyclin-CDK complex, its N-terminal kinase inhibitory domain folds into a stable structure.[8][9] The C-terminal region remains largely disordered, facilitating interactions with other regulatory proteins.[7]

  • Quaternary Structure: p27 functions by forming ternary complexes with both a cyclin (e.g., cyclin A, D, or E) and a cyclin-dependent kinase (e.g., CDK2, CDK4).[3][10] It makes distinct contacts with both subunits of the complex to mediate its inhibitory effect.[8][9]

Functional Domains and Key Residues

The multifaceted regulatory functions of p27 are governed by its distinct functional domains and key amino acid residues that are subject to post-translational modifications.

N-Terminal Kinase Inhibitory Domain (KID)

The N-terminal portion of p27 (approximately residues 25-93) constitutes the Kinase Inhibitory Domain (KID), which is essential for its cell cycle inhibitory function.[7] This domain is conserved among the Cip/Kip family members and is sufficient for binding and inactivating cyclin-CDK complexes.[7][11] The KID can be further subdivided:

  • Domain 1 (D1) / Cyclin-Binding Subdomain: This region interacts with the conserved cyclin box on the cyclin subunit.[8][12]

  • Linker Helix (LH): A helical region that connects the D1 and D2 subdomains.[12]

  • Domain 2 (D2) / CDK-Binding Subdomain: This subdomain inserts directly into the catalytic cleft of the CDK, mimicking ATP binding and blocking the kinase's catalytic activity.[6][11]

C-Terminal Domain

The C-terminal half of p27 is intrinsically disordered and houses several crucial regulatory elements:

  • Nuclear Localization Signal (NLS): A putative bipartite NLS near the C-terminus (approximately residues 153-169) is responsible for the protein's import into the nucleus, where it primarily exerts its inhibitory function.[5]

  • Binding Sites for Other Proteins: This disordered region facilitates interactions with proteins involved in its degradation and localization, such as components of the ubiquitin-proteasome pathway.[6]

Post-Translational Modification Sites

The activity, stability, and subcellular localization of p27 are tightly regulated by a complex series of post-translational modifications (PTMs), primarily phosphorylation.[1][13]

  • Tyrosine (Tyr) Phosphorylation (Y74, Y88, Y89): Phosphorylation at Y88 and Y89 by non-receptor tyrosine kinases can reduce p27's ability to inhibit CDK2 but is required for its assembly into active cyclin D-CDK4 complexes.[1][3]

  • Threonine (Thr) Phosphorylation (T187): This is a key phosphorylation event. Phosphorylation at T187 by active cyclin E/A-CDK2 complexes marks p27 for recognition by the F-box protein Skp2, a component of the SCF E3 ubiquitin ligase complex.[2][14][15] This leads to its ubiquitination and subsequent degradation by the proteasome, a critical step for S-phase entry.

  • Threonine (Thr) Phosphorylation (T198): Phosphorylation at this site, often by kinases like Akt/PKB, promotes the interaction of p27 with 14-3-3 proteins, leading to its sequestration in the cytoplasm and functional inactivation as a nuclear CDK inhibitor.[3]

Quantitative Data Summary

The following table summarizes the key domains and modification sites within the 198-amino acid human p27Kip1 protein.

FeatureResidue PositionsFunction
Domains
Kinase Inhibitory Domain (KID)~25 - 93Binds and inhibits Cyclin-CDK complexes.[7]
Nuclear Localization Signal (NLS)~153 - 169Mediates nuclear import.[5]
Phosphorylation Sites
Tyrosine 74 (Y74)74Phosphorylation by tyrosine kinases modulates CDK inhibition.[1][6]
Tyrosine 88 (Y88)88Phosphorylation required for cyclin D-CDK4 assembly and activation.[1][3]
Tyrosine 89 (Y89)89Phosphorylation required for cyclin D-CDK4 assembly and activation.[3]
Threonine 187 (T187)187Phosphorylation by CDK2 targets p27 for ubiquitination and degradation.[2][14]
Threonine 198 (T198)198Phosphorylation by Akt promotes cytoplasmic sequestration.[3]

Visualizations: Diagrams and Workflows

Diagram 1: Domain Architecture of this compound (p27Kip1)

CDKN1B_Domains p27 N-term Kinase Inhibitory Domain (KID) Proline-Rich Disordered Region NLS C-term sub D1 (Cyclin Binding) LH D2 (CDK Binding) p27:f1->sub Y74 pY74 Y74->p27:n Y88 pY88 Y88->p27:n T187 pT187 T187->p27:n T198 pT198 T198->p27:n

Caption: Linear domain map of p27Kip1 showing the KID and key phosphorylation sites.

Diagram 2: this compound (p27Kip1) Regulatory Pathway

p27_Regulation Akt Akt/PKB p27_nuc Nuclear p27 Akt->p27_nuc pT198 Src Src Family Kinases Src->p27_nuc pY88 CDK2_E Cyclin E/A-CDK2 CDK2_E->p27_nuc pT187 p27_pT187 p27 (pT187) p27_nuc->p27_pT187 p27_pY p27 (pY88) p27_nuc->p27_pY CDK2_E_target Cyclin E-CDK2 p27_nuc->CDK2_E_target Inhibits Fourteen33 14-3-3 Protein p27_nuc->Fourteen33 Binds p27_cyto Cytoplasmic p27 Skp2 SCF-Skp2 E3 Ligase p27_pT187->Skp2 Binds CDK4_D Cyclin D-CDK4 p27_pY->CDK4_D Promotes Assembly Complex Assembly & Activation CDK4_D->Assembly G1_Arrest G1 Cell Cycle Arrest CDK2_E_target->G1_Arrest Proteasome Proteasome Skp2->Proteasome Ubiquitination S_Phase S-Phase Entry Proteasome->S_Phase p27 Degradation Fourteen33->p27_cyto Sequesters CoIP_MS_Workflow Start 1. Cell Lysis Lysate Native Protein Lysate (p27 + Interactors) Start->Lysate Incubate 2. Incubation with anti-p27 Antibody Lysate->Incubate IP 3. Immunoprecipitation (Protein A/G Beads) Incubate->IP Wash 4. Wash Steps (Remove non-specific binders) IP->Wash Elute 5. Elution Wash->Elute Complex Purified p27-Interactor Complexes Elute->Complex Digest 6. In-solution Trypsin Digestion Complex->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Analysis 8. Database Search & Interactor Identification LCMS->Analysis Result High-Confidence p27 Interacting Proteins Analysis->Result

References

An In-depth Technical Guide to the Regulation of CDKN1B Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical negative regulator of the cell cycle and a tumor suppressor.[1][2][3] Its expression and function are tightly controlled at multiple levels, including transcription, post-transcription, and post-translation. Dysregulation of this compound is a common feature in a multitude of human cancers, often correlating with increased tumor aggressiveness and poor prognosis.[1][4][5] This technical guide provides a comprehensive overview of the core mechanisms governing this compound gene expression, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The this compound gene encodes the p27Kip1 protein, a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[3] By binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, p27 plays a pivotal role in preventing premature entry into the S phase of the cell cycle, thereby controlling cell proliferation.[2][3][6] Given its crucial role as a gatekeeper of the cell cycle, the expression and activity of p27 are meticulously regulated. This regulation occurs through a complex interplay of transcriptional activation, post-transcriptional silencing by microRNAs and RNA-binding proteins, and post-translational modifications that primarily dictate its stability and subcellular localization.[3][7] Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies targeting cancers characterized by p27 dysregulation.

Transcriptional Regulation of this compound

The transcription of the this compound gene is a key initial step in controlling the cellular levels of the p27 protein. This process is primarily orchestrated by the interplay of various transcription factors that bind to specific regulatory elements within the this compound promoter, thereby activating or repressing its expression.

Key Transcriptional Activators: The FoxO Family

The Forkhead box O (FoxO) family of transcription factors, particularly FoxO3a, are well-established activators of this compound transcription.[3] Upon activation, for instance in response to cellular stress or the inhibition of the PI3K-Akt signaling pathway, FoxO proteins translocate to the nucleus and bind to the promoter of this compound, initiating its transcription.

Quantitative Data: Effect of FoxO3a on this compound Expression

Cell LineExperimental ConditionFold Change in this compound mRNAFold Change in p27 ProteinReference
Uveal Melanoma CellsFoxO3a Overexpression~2.5~2.8[8]
Uveal Melanoma CellssiFoxO3a Knockdown~0.4~0.3[8]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for FoxO3a Binding to the this compound Promoter

This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of the FoxO3a transcription factor to the promoter region of the this compound gene.

Materials:

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (0.125 M final concentration)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonication equipment

  • Anti-FoxO3a antibody and corresponding IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the this compound promoter and a negative control region

  • qPCR machine and reagents

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-FoxO3a antibody or an IgG control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the this compound promoter and a negative control region. The relative enrichment of the this compound promoter in the FoxO3a immunoprecipitated sample compared to the IgG control indicates the extent of FoxO3a binding.

Post-Transcriptional Regulation of this compound

Following transcription, the stability and translation of this compound mRNA are subject to a further layer of control, primarily mediated by microRNAs (miRNAs) and RNA-binding proteins (RBPs).

Regulation by MicroRNAs

MicroRNAs are small non-coding RNAs that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified to target this compound, with miR-221 being one of the most extensively studied.

Quantitative Data: Effect of miR-221 on p27 Expression

Cell LineExperimental ConditionFold Change in p27 ProteinReference
Hep3B (Hepatocellular Carcinoma)miR-221 mimic transfection2.6-fold decrease[9]
Hep3B (Hepatocellular Carcinoma)anti-miR-221 transfection1.4-fold increase[9]
SNU449 (Hepatocellular Carcinoma)anti-miR-221 transfection2.0-fold increase[9]
Experimental Protocol: miRNA Mimic Transfection and Western Blot Analysis

This protocol describes how to transfect cells with a miRNA mimic to study its effect on p27 protein expression.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • miRNA mimic (e.g., miR-221 mimic) and a negative control mimic

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Opti-MEM or other serum-free medium

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p27 and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation: Dilute the miRNA mimic and the transfection reagent separately in serum-free medium. Combine the diluted mimic and reagent and incubate at room temperature to allow complex formation.

  • Transfection: Add the transfection complexes to the cells and incubate for the desired period (e.g., 24-72 hours).

  • Cell Lysis: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p27 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities. Normalize the p27 signal to the loading control.

Post-Translational Regulation of p27

The stability, subcellular localization, and activity of the p27 protein are dynamically regulated by a variety of post-translational modifications (PTMs), with phosphorylation and ubiquitination being the most prominent.

Phosphorylation and Degradation

The degradation of p27 is a tightly controlled process that is essential for cell cycle progression. A key step in this process is the phosphorylation of p27 on specific residues, which marks it for recognition by ubiquitin ligases.

The MAPK/ERK Pathway and p27 Phosphorylation:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can phosphorylate p27 at Threonine 187 (T187).[1][2][4] This phosphorylation event is a prerequisite for its subsequent ubiquitination and proteasomal degradation.

MAPK_p27_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p27_cyto p27 ERK->p27_cyto Phosphorylates at T187 p27_P p27-P(T187) SCF_Skp2 SCF-Skp2 E3 Ligase p27_P->SCF_Skp2 Recognized by Proteasome Proteasome p27_P->Proteasome Degradation SCF_Skp2->p27_P Ubiquitinates Ub Ubiquitin p27_nuc p27 Cyclin_CDK Cyclin-CDK p27_nuc->Cyclin_CDK Inhibits Cell_Cycle_Arrest G1/S Arrest p27_nuc->Cell_Cycle_Arrest Induces PI3K_Akt_CDKN1B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates FoxO_cyto FoxO Akt->FoxO_cyto Phosphorylates FoxO_P FoxO-P FoxO_nuc FoxO FoxO_cyto->FoxO_nuc Nuclear Translocation (inhibited by phosphorylation) CDKN1B_Gene This compound Gene FoxO_nuc->CDKN1B_Gene Activates Transcription CDKN1B_mRNA This compound mRNA CDKN1B_Gene->CDKN1B_mRNA Transcription

References

impact of CDKN1B mutations in endocrine tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Impact of CDKN1B Mutations in Endocrine Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound gene, encoding the p27Kip1 (p27) protein, is a critical tumor suppressor that functions as a negative regulator of the cell cycle.[1] The p27 protein belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, which control cell cycle progression at the G1 phase.[2] It achieves this by binding to and preventing the activation of cyclin E-CDK2 or cyclin D-CDK4 complexes.[2][3] Given its central role in preventing uncontrolled cell division, the genetic inactivation of this compound is increasingly recognized as a significant driver in the pathogenesis of various endocrine tumors.

Germline mutations in this compound are the cause of Multiple Endocrine Neoplasia type 4 (MEN4), a rare autosomal dominant disorder characterized by tumors of the parathyroid and pituitary glands, with phenotypic overlap with the more common MEN1 syndrome.[4][5] Additionally, somatic mutations in this compound have been identified as key drivers in sporadic endocrine malignancies, most notably in small intestine neuroendocrine tumors (SI-NETs).[6][7][8]

This technical guide provides a comprehensive overview of the role of this compound mutations in endocrine tumorigenesis. It synthesizes current research on the molecular mechanisms, clinical manifestations, and diagnostic approaches related to this compound alterations, presenting quantitative data, detailed experimental protocols, and visual models of key pathways and workflows to serve as a resource for the scientific and drug development communities.

The this compound Gene and p27 Protein Function

The this compound gene is located on chromosome 12p13.1.[9] It provides the instructions for making the p27 protein, a key inhibitor of cell cycle progression.[10] The p27 protein integrates various extracellular and intracellular signals, such as those from TGF-β and cell-to-cell contact, to halt cell division.[1] Its function is tightly regulated, primarily through post-translational modifications and ubiquitin-mediated proteasomal degradation.[1][11] A reduction in functional p27 allows for unchecked cell proliferation, a hallmark of cancer.[3][10]

The p27 Signaling Pathway in Cell Cycle Control

The primary role of p27 is to enforce the G1/S checkpoint of the cell cycle. Antimitogenic signals lead to the stabilization and nuclear accumulation of p27. In the nucleus, p27 binds to Cyclin D-CDK4 and Cyclin E-CDK2 complexes, inhibiting their kinase activity.[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the E2F-mediated transcription of genes required for S-phase entry and halting cell cycle progression.

G cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation cluster_2 Impact of Mutation TGFB TGF-β / Antimitogenic Signals p27 p27 (this compound) Stabilization and Nuclear Accumulation TGFB->p27 Activates p27_out p27->p27_out CyclinD_CDK4 Cyclin D / CDK4 Complex Rb_p Rb Phosphorylation CyclinD_CDK4->Rb_p Promotes CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE_CDK2->Rb_p Promotes G1_S_Transition G1-to-S Phase Transition Rb_p->G1_S_Transition Promotes Proliferation Uncontrolled Proliferation (Tumorigenesis) G1_S_Transition->Proliferation p27_out->CyclinD_CDK4 Inhibits p27_out->CyclinE_CDK2 Inhibits Mutation This compound Mutation Mutation->p27 Inactivates

Caption: The this compound/p27 cell cycle control pathway.

Germline this compound Mutations: MEN4 Syndrome

The discovery that germline mutations in this compound cause a MEN1-like syndrome, now designated MEN4, was a significant advancement in endocrine oncology.[4][12] MEN4 is an autosomal dominant condition, although its penetrance and full tumor spectrum are still being defined due to its rarity.[9][13] The incidence of this compound mutations in patients with a MEN1-related phenotype who lack a MEN1 gene mutation is estimated to be between 1.5% and 3.7%.[4]

Clinical Manifestations

The clinical presentation of MEN4 significantly overlaps with MEN1, but with some discernible differences. Primary hyperparathyroidism (PHPT) is the most common feature, followed by pituitary adenomas.[5][14] Compared to MEN1, PHPT in MEN4 tends to have a later age of onset and is more frequently a uniglandular disease.[13][15]

FeatureFrequency in MEN4 PatientsCommon Subtypes / NotesReferences
Primary Hyperparathyroidism (PHPT) ~75-81%Often uniglandular disease (86% of cases). Median age of onset is ~51 years.[15][5][13][15][16]
Pituitary Adenomas ~42-44%Can be functional (prolactinoma, Cushing's, acromegaly) or non-functional.[13][15][16]
Neuroendocrine Tumors (NETs) ~15-20%Includes duodenopancreatic and gastrointestinal NETs. Appears less frequent than in MEN1.[14][17]
Other Associated Tumors ReportedAdrenal tumors, renal tumors (angiomyolipoma), reproductive organ tumors, thymic carcinoid.[9][16]
Spectrum of Germline Mutations

A variety of pathogenic germline variants in this compound have been identified in MEN4 patients. These include missense, nonsense, frameshift, and duplication mutations that lead to a loss of p27 function.[9][18]

Mutation ExampleTypeConsequenceAssociated PhenotypeReferences
p.W76X (c.228G>A) NonsenseTruncated, mislocalized protein; cannot inhibit cell growth.GH-secreting pituitary adenoma, PHPT, renal angiomyolipoma.[18][19]
p.P69L (c.206C>T) MissenseReduced protein expression; impaired binding to Cdk2.Parathyroid adenoma, bronchial carcinoids.[18][19]
p.Ser125* (c.374_375delCT) FrameshiftTruncated protein.PHPT from a single parathyroid adenoma.[9]
p.Leu41Asnfs*83 (c.121_122delTT) FrameshiftTruncated protein.PHPT, pituitary adenomas, metastatic carcinoid.[20]
19-bp duplication (c.59_77dup19) FrameshiftTruncated protein.Pituitary adenoma, carcinoid tumor, PHPT.[21][22]

Somatic this compound Mutations in Sporadic Endocrine Tumors

Beyond inherited syndromes, somatic (acquired) mutations of this compound are key drivers in the development of sporadic endocrine tumors. This solidifies its role as a haploinsufficient tumor suppressor, where the inactivation of just one allele is sufficient to promote tumorigenesis.[7]

Small Intestine Neuroendocrine Tumors (SI-NETs)

The most significant association of somatic this compound alterations is with SI-NETs. Multiple large-scale sequencing studies have identified this compound as the most frequently mutated gene in this tumor type.

Alteration TypeFrequency in SI-NETsNotesReferences
Frameshift Mutations 7.4% - 8.0%Heterozygous, inactivating mutations are common.[7][8][23][24]
Hemizygous Deletions ~14% (7 of 50 patients)Deletion of the chromosomal region (12p13) containing this compound.[7][8][23]
Total Alterations ~8-10%Includes both mutations and deletions, implicating cell cycle dysregulation as a core mechanism.[25]
Other Sporadic Endocrine Tumors

Somatic this compound mutations have also been found, albeit less frequently, in other endocrine tumors.

  • Sporadic Parathyroid Adenomas : Sequence variants were identified in 4.6% (4 of 86) of tumors, including one case with classic biallelic inactivation (somatic mutation plus loss of heterozygosity).[26]

  • Pituitary Adenomas : While germline variants are linked to pituitary tumors in MEN4, somatic mutations in sporadic pituitary adenomas are considered rare.[10][27] However, reduced nuclear expression of p27 is common in these tumors, particularly corticotropinomas, suggesting post-translational dysregulation is a more frequent event than mutation.[28]

Molecular Consequences of this compound Mutations

This compound mutations ultimately result in a diminished capacity to halt cell cycle progression. The specific molecular outcome depends on the type and location of the mutation.

  • Truncating Mutations (Nonsense/Frameshift) : These mutations often lead to the production of a shortened, unstable p27 protein that is rapidly degraded.[13] If the nuclear localization signal (NLS) in the C-terminal region is lost, the truncated protein may be mislocalized to the cytoplasm, rendering it unable to interact with nuclear CDK complexes.[18][19]

  • Missense Mutations : These single amino acid changes can disrupt critical functions by:

    • Impairing CDK/Cyclin Binding : Mutations in the N-terminal domain can abolish the ability of p27 to bind and inhibit CDK complexes.[19]

    • Reducing Protein Stability : Alterations can make the p27 protein more susceptible to proteasomal degradation.[26]

    • Altering Phosphorylation : A mutation can create a new phosphorylation site, leading to abnormal regulation and enhanced degradation of the protein.[29]

G cluster_mutations This compound Mutation Types cluster_protein Protein-Level Defects cluster_function Functional Consequences cluster_outcome Cellular Outcome Frameshift Frameshift / Nonsense Truncated Truncated / Unstable Protein Frameshift->Truncated Missense Missense ImpairedBinding Impaired CDK-Cyclin Binding Missense->ImpairedBinding IncreasedDegradation Increased Degradation Missense->IncreasedDegradation Mislocalization Cytoplasmic Mislocalization Truncated->Mislocalization Truncated->IncreasedDegradation LossOfInhibition Loss of CDK Inhibition ImpairedBinding->LossOfInhibition Mislocalization->LossOfInhibition IncreasedDegradation->LossOfInhibition UncontrolledProlif Uncontrolled G1/S Progression LossOfInhibition->UncontrolledProlif Tumorigenesis Endocrine Tumorigenesis UncontrolledProlif->Tumorigenesis

Caption: Logical flow from this compound mutation to tumorigenesis.

Experimental Protocols and Methodologies

The identification and characterization of this compound mutations involve a multi-step process combining molecular genetics and functional biochemistry.

Workflow for Mutation Discovery and Characterization

The general workflow begins with patient identification and proceeds through genetic screening to detailed in vitro analysis of the identified variant.

G Patient Patient with MEN1-like Phenotype or Sporadic Endocrine Tumor Sample Collect Blood (Germline) or Tumor Tissue (Somatic) Patient->Sample DNA Genomic DNA Extraction Sample->DNA PCR PCR Amplification of This compound Exons DNA->PCR Seq Bidirectional Sanger Sequencing PCR->Seq Analysis Sequence Analysis & Variant Identification Seq->Analysis Functional In Vitro Functional Studies Analysis->Functional If variant found Studies • Protein Stability Assay • CDK Binding Assay • Cell Proliferation Assay • Subcellular Localization Functional->Studies

Caption: Experimental workflow for this compound mutation analysis.
Detailed Methodologies

7.2.1 Mutation Screening by PCR and Sanger Sequencing

  • Objective : To identify nucleotide sequence variations in the this compound gene.

  • Protocol :

    • DNA Isolation : Genomic DNA is extracted from peripheral blood leukocytes (for germline analysis) or from formalin-fixed paraffin-embedded (FFPE) tumor tissue (for somatic analysis) using standard commercial kits.[18][22]

    • Primer Design : PCR primers are designed to amplify the two coding exons of this compound and their flanking intronic regions.

    • PCR Amplification : The designed primers are used to amplify the target regions from the isolated genomic DNA. Standard PCR conditions are employed, followed by agarose (B213101) gel electrophoresis to verify the amplification of a product of the expected size.

    • Sequencing : The PCR products are purified to remove unincorporated primers and dNTPs. Purified products are then subjected to bidirectional sequencing using a capillary-based sequencer (e.g., ABI 3730).[22]

    • Data Analysis : The resulting sequences are aligned to the this compound reference sequence (e.g., GenBank NM_004064.3) to identify any variants.[18]

7.2.2 Immunohistochemistry (IHC) for p27 Expression

  • Objective : To analyze the expression level and subcellular localization of the p27 protein in tumor tissue.

  • Protocol :

    • Tissue Preparation : FFPE tumor sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

    • Antigen Retrieval : Heat-induced epitope retrieval is performed, typically by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating.

    • Blocking : Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-based blocking solution.

    • Primary Antibody Incubation : Slides are incubated with a primary antibody specific for p27 (e.g., a mouse monoclonal anti-p27Kip1 antibody) overnight at 4°C.[18]

    • Detection : A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. Slides are counterstained with hematoxylin.

    • Analysis : The staining intensity and percentage of positive nuclei are assessed by a pathologist. Loss of nuclear p27 expression is a common finding in tumors.[25]

7.2.3 In Vitro Functional Characterization of p27 Variants

  • Objective : To determine the functional impact of an identified missense or nonsense mutation.

  • Protocol :

    • Site-Directed Mutagenesis : A plasmid vector containing the wild-type this compound cDNA is used as a template to introduce the specific mutation of interest.

    • Protein Expression : The mutant and wild-type plasmids are transfected into a suitable cell line (e.g., HEK293T or Saos-2). Protein expression is confirmed by Western blotting of cell lysates using an anti-p27 antibody. This also allows for an assessment of protein stability.[19][29]

    • CDK Binding Assay : Co-immunoprecipitation is used to assess the variant's ability to bind to its target kinases. Lysates from cells expressing the p27 variant are incubated with an antibody against CDK2. The immunoprecipitated complexes are then analyzed by Western blotting with an anti-p27 antibody to see if the mutant protein was successfully pulled down with CDK2.[19]

    • Cell Growth Inhibition Assay : The biological activity of the p27 variant is tested by its ability to suppress cell proliferation. A cell line is co-transfected with the p27 expression vector and a reporter plasmid. Cell proliferation is measured, for example, by colony formation assays or BrdU incorporation, to compare the growth-inhibitory effects of the mutant versus wild-type p27.[19]

Conclusion and Future Directions

Mutations in this compound are firmly established as significant events in the pathogenesis of a spectrum of endocrine tumors, from the hereditary MEN4 syndrome to common sporadic SI-NETs. The resulting loss of p27 function disrupts the crucial G1/S cell cycle checkpoint, leading to uncontrolled cellular proliferation. For researchers and clinicians, the presence of a this compound mutation necessitates specific clinical surveillance for associated tumors. For drug development professionals, the haploinsufficient nature of this compound and the dysregulation of the CDK pathways in these tumors present a clear therapeutic rationale. Targeting the downstream consequences of p27 loss, such as the hyperactivity of CDK4/6, with specific inhibitors may offer a promising therapeutic strategy for patients with this compound-mutated endocrine cancers. Further research is needed to fully delineate the tumor spectrum of MEN4, refine surveillance guidelines, and evaluate the efficacy of targeted therapies in this molecularly defined patient population.

References

A Technical Guide to Post-Translational Modifications of CDKN1B (p27Kip1): Regulation, Analysis, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), widely known as p27Kip1, is a critical regulator of cell cycle progression and a bona fide tumor suppressor.[1][2][3] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to control the G1 to S phase transition by binding to and inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes.[2][4] The functional activity of p27 is not merely dependent on its expression level but is intricately regulated by a complex network of post-translational modifications (PTMs). These modifications, including phosphorylation, ubiquitination, acetylation, and methylation, dictate its stability, subcellular localization, and interactions with binding partners.

Dysregulation of p27, often through altered PTMs that lead to its degradation or cytoplasmic mislocalization, is a common feature in a vast array of human cancers and is frequently associated with increased tumor aggressiveness and poor prognosis.[2][5] Consequently, understanding the molecular mechanisms that govern p27 PTMs is paramount for developing novel therapeutic strategies aimed at restoring its tumor-suppressive functions. This technical guide provides an in-depth overview of the major PTMs affecting this compound, details the experimental protocols used for their analysis, and discusses the implications for drug development.

Major Post-Translational Modifications of this compound

The function of p27 is dynamically controlled by a variety of PTMs, with phosphorylation and ubiquitination being the most extensively characterized. These modifications often act in a coordinated manner to fine-tune p27 activity.

Phosphorylation

Phosphorylation is a key PTM that acts as a molecular switch, controlling nearly every aspect of p27 function. Several key residues are targeted by a host of kinases, leading to diverse functional outcomes.

  • Serine 10 (Ser10): Phosphorylation at Ser10 is reported to increase the stability of the p27 protein.[6] This modification can also influence its nuclear localization.[5]

  • Tyrosine 88 & 89 (Tyr88/89): Phosphorylation of these tyrosine residues by non-receptor tyrosine kinases can switch p27 from a CDK inhibitor to a substrate, promoting its subsequent degradation.[5]

  • Threonine 187 (Thr187): This is one of the most critical phosphorylation events. Phosphorylation at Thr187, primarily by active CDK2/cyclin E complexes, creates a recognition site for the S-phase kinase-associated protein 2 (Skp2), the substrate-recognition component of the SCF E3 ubiquitin ligase complex.[5] This event tags p27 for ubiquitination and subsequent proteasomal degradation.[6][7]

  • Threonine 198 (Thr198): Phosphorylation at this C-terminal residue by kinases such as p90 ribosomal protein S6 kinases (RSK) promotes the binding of p27 to 14-3-3 proteins, leading to its cytoplasmic sequestration.[6] This mislocalization prevents p27 from accessing its nuclear targets (cyclin-CDK complexes), thereby abrogating its cell cycle inhibitory function.

A cancer-associated mutation, G9R, was found to create a new consensus sequence that leads to massive phosphorylation on Serine 12 (S12), a residue not typically modified.[5][8] This novel phosphorylation event is responsible for the loss of p27's tumor suppressor activities.[5][8]

Table 1: Key Phosphorylation Sites on this compound and Their Functional Consequences

Phosphorylation Site Kinase(s) Functional Outcome References
Serine 10 (S10) UHMK1, AKT, RSK1, SGK1 Increased protein stability; nuclear localization. [5][6][9]
Tyrosine 88/89 (Y88/89) Non-receptor tyrosine kinases (e.g., Src) Switches p27 from inhibitor to substrate; promotes degradation. [5][6]
Threonine 187 (T187) Cyclin E/A-CDK2 Primes for ubiquitination by SCF-Skp2; promotes degradation. [5][6]
Threonine 198 (T198) p90 RSK Promotes 14-3-3 binding and cytoplasmic localization. [6]

| Serine 12 (S12) | Basophilic kinases (in G9R mutant) | Loss of CDK inhibition; enhanced degradation; loss of tumor suppressor function. |[5][8] |

Ubiquitination

Ubiquitination is the process of covalently attaching ubiquitin, a small regulatory protein, to lysine (B10760008) residues on a target protein. This PTM is central to p27 degradation.

The degradation of p27 is predominantly mediated by the ubiquitin-proteasome system (UPS). The key E3 ubiquitin ligase responsible for p27 turnover during the G1-S transition is the SCF complex , where Skp2 serves as the specific substrate receptor.[7][10] As mentioned, phosphorylation of p27 on Thr187 is a prerequisite for its recognition by Skp2.[5] Once recognized, the SCF-Skp2 complex polyubiquitinates p27, targeting it for destruction by the 26S proteasome, which allows cells to progress into S phase.

Other E3 ligases, such as the KPC (Kip1 Ubiquitination-Promoting Complex), also mediate p27 degradation, particularly in G0/early G1 phase. Interestingly, some forms of ubiquitination can have non-proteolytic roles. The ubiquitin-conjugating enzyme UBCH7/UBE2L3 has been shown to catalyze the formation of atypical, proteolytically incompetent ubiquitin chains (e.g., K29- and K63-linked) on p27.[10] This modification paradoxically protects p27 from degradation, revealing a new layer of complexity in the regulation of its stability.[10]

Table 2: E3 Ubiquitin Ligases Targeting this compound

E3 Ligase Complex Substrate Recognition Subunit Primary Role Cellular Context References
SCF Skp2 Polyubiquitination and degradation G1-S transition, S, G2 phases [7][10]
KPC KPC1/2 Polyubiquitination and degradation G0, early G1 phase [10]
- Pirh2, Ro52, DDB1 Ubiquitination and degradation Various [10]

| ARIH1 | ARIH1 | Primes substrate for chain elongation | CRL-mediated ubiquitylation |[11] |

Acetylation and Methylation

While less studied than phosphorylation and ubiquitination, acetylation and methylation are crucial PTMs that regulate a wide range of proteins.[12][13] Protein acetylation involves the addition of an acetyl group to lysine residues, typically neutralizing their positive charge and affecting protein-protein interactions.[12][14] Protein methylation involves the transfer of a methyl group to lysine or arginine residues, influencing protein stability and function.[13][15][16] While specific sites of acetylation and methylation on this compound are not as well-defined in the literature, the potential for these modifications to cross-talk with phosphorylation and ubiquitination warrants further investigation.

Signaling Pathways and Experimental Workflows

The PTMs of this compound are downstream of complex signaling networks that respond to extracellular cues. Mitogenic signals, for instance, often activate receptor tyrosine kinases (RTKs) and downstream pathways like the PI3K/AKT and MAPK/ERK cascades, which in turn activate kinases that phosphorylate and destabilize p27, promoting cell proliferation.[2][17]

Signaling_Pathway_to_this compound cluster_outcomes Functional Outcomes Signal Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT p27 This compound (p27) AKT->p27 pS10 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK p90 RSK ERK->RSK RSK->p27 pT198 CDK2 Cyclin E/A-CDK2 CDK2->p27 pT187 Degradation Proteasomal Degradation p27->Degradation Ub Cytoplasmic Cytoplasmic Sequestration p27->Cytoplasmic 14-3-3 Proliferation Cell Cycle Proliferation Degradation->Proliferation Cytoplasmic->Proliferation

Caption: Key signaling pathways regulating this compound phosphorylation and function.

Studying these modifications requires a multi-faceted approach, often starting with the enrichment of the modified protein followed by identification and quantification.

PTM_Workflow General Workflow for PTM Analysis cluster_analysis Downstream Analysis cluster_results Results Start Cell/Tissue Lysate (with phosphatase/protease inhibitors) IP Immunoprecipitation (IP) - Anti-p27 Antibody - Anti-PTM Antibody (e.g., anti-pTyr) Start->IP Elute Elution of Protein Complexes IP->Elute WB Western Blot (SDS-PAGE & Immunoblotting) Elute->WB MS Mass Spectrometry (MS) (e.g., LC-MS/MS) Elute->MS WB_Result Detection & Quantification of specific PTM WB->WB_Result MS_Result Identification of PTM sites & Quantification MS->MS_Result

Caption: A generalized experimental workflow for the analysis of this compound PTMs.

Experimental Protocols

Accurate detection and characterization of PTMs are essential. Below are detailed methodologies for key experiments used to study this compound modifications.

Protocol: Immunoprecipitation and Western Blot for Phospho-CDKN1B

This method is used to detect the phosphorylation status of this compound at a specific site.

  • Sample Preparation:

    • Culture and treat cells as required by the experimental design.

    • Harvest cells and wash 3 times with ice-cold PBS.

    • Lyse cells on ice using RIPA lysis buffer supplemented with a cocktail of protease inhibitors and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[18][19]

    • Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Collect the supernatant.[20] Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation (IP):

    • Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of cleared lysate with an antibody specific for total this compound overnight at 4°C with gentle rotation.[18]

    • Add fresh Protein A/G-agarose beads and incubate for another 2-3 hours at 4°C to capture the antibody-protein complexes.[16]

    • Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specific binders.[16]

  • Western Blot Analysis:

    • Elute the protein from the beads by adding 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[18]

    • Separate the eluted proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][21]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[22]

    • Incubate the membrane with a primary antibody specific for the phosphorylated residue of interest (e.g., anti-phospho-Thr187-p27) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

Protocol: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a direct substrate for a specific E3 ligase.[23]

  • Reaction Components:

    • Recombinant Ubiquitin-activating enzyme (E1)

    • Recombinant Ubiquitin-conjugating enzyme (E2) (e.g., UBCH5b)

    • Recombinant or immunoprecipitated E3 ligase (e.g., SCF-Skp2)

    • Substrate protein (recombinant this compound)

    • Ubiquitin (wild-type or tagged)

    • ATP solution

    • 10x Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)[24]

  • Assay Procedure:

    • In a microcentrifuge tube, assemble the reaction mixture. For a 25-30 µL reaction, combine: 1x reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 200-500 ng), E3 ligase, substrate protein (e.g., 1 µg), and ubiquitin (e.g., 2-5 µg).[24][25]

    • Initiate the reaction by adding Mg-ATP solution to a final concentration of 10 mM.[24] For a negative control, replace ATP with water.[24]

    • Incubate the reaction at 30-37°C for 60-90 minutes.[18][25]

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[18][23]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Western blot.

    • Probe the blot with an anti-CDKN1B antibody. A ladder of higher molecular weight bands above the unmodified p27 band indicates polyubiquitination.

    • Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the substrate.[23]

Protocol: PTM Site Identification by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying the precise location of PTMs.[13][15][26]

  • Sample Preparation:

    • Isolate the protein of interest (this compound) from cell lysates, typically via immunoprecipitation as described in Protocol 4.1.

    • Run the immunoprecipitated sample briefly on an SDS-PAGE gel. Excise the band corresponding to this compound.

  • In-Gel Digestion:

    • Destain the gel slice, then reduce the protein with DTT and alkylate with iodoacetamide.

    • Digest the protein overnight with a protease such as trypsin.

    • Extract the resulting peptides from the gel matrix.

  • Enrichment of Modified Peptides (Optional but Recommended):

    • For low-abundance PTMs like phosphorylation, it is often necessary to enrich for modified peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[27] For ubiquitination, peptides containing the di-glycine remnant (a signature of tryptic-digested ubiquitinated lysine) can be enriched using specific antibodies.

  • LC-MS/MS Analysis:

    • Analyze the extracted (and enriched) peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[13][28]

    • Peptides are separated by reverse-phase chromatography and then ionized and introduced into the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects peptides for fragmentation, measuring the masses of the fragments (MS2 scan).

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS2 spectra to theoretical spectra from a protein sequence database.

    • The search parameters must include the expected mass shifts for the PTMs of interest (e.g., +79.9663 Da for phosphorylation, +114.0429 Da for di-glycine remnant).

    • The analysis will identify the modified peptide sequence and pinpoint the specific modified amino acid residue.[15]

Implications for Drug Development

The central role of this compound dysregulation in cancer makes its regulatory pathways attractive targets for therapeutic intervention.[1][29]

  • Targeting Kinases: Since phosphorylation is a key step in initiating p27 degradation and mislocalization, inhibitors of the kinases that phosphorylate p27 (e.g., CDK2, AKT, Src) could potentially stabilize p27 and restore its tumor-suppressive function.[9]

  • Targeting E3 Ligases: The E3 ligase Skp2 is frequently overexpressed in human cancers, correlating with low p27 levels. Developing inhibitors that block the Skp2-p27 interaction or the catalytic activity of the SCF-Skp2 complex is a promising strategy to prevent p27 degradation.

  • Modulating PTM Cross-talk: A deeper understanding of how different PTMs (phosphorylation, ubiquitination, acetylation) influence each other could unveil novel regulatory nodes amenable to therapeutic targeting.

  • Biomarker Development: The PTM status of p27 could serve as a valuable prognostic biomarker. For example, high levels of phospho-Thr187-p27 or low total p27 levels are often associated with a poorer prognosis.[2] In vitro drug screening has shown that targeting pathways related to low this compound expression, for instance with the IKK inhibitor BMS-345541, can effectively impede the growth of breast cancer cells.[1][30]

Conclusion

The post-translational modification of this compound is a sophisticated and tightly regulated process that is fundamental to the control of cell proliferation and tumor suppression. A complex interplay of phosphorylation and ubiquitination, governed by upstream signaling pathways, ultimately determines the fate and function of the p27 protein. For researchers and drug developers, a thorough understanding of these PTMs and the methodologies to study them is crucial. It not only provides insight into the fundamental mechanisms of cancer but also opens up a landscape of therapeutic opportunities aimed at restoring the function of this critical cell cycle inhibitor. Future research focusing on less-characterized modifications and the intricate cross-talk between PTMs will undoubtedly continue to illuminate new avenues for cancer therapy.

References

An In-depth Technical Guide to Signaling Pathways Involving CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting as a tumor suppressor by halting cells at the G1 phase.[1][2][3] Its primary function is to bind to and inhibit the activity of cyclin E/CDK2 and cyclin D/CDK4 complexes, thereby preventing the phosphorylation of substrates required for the G1 to S phase transition.[1][2] Due to its central role in cell cycle control, the expression and activity of this compound are tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways is a common feature in many cancers, leading to decreased this compound function and uncontrolled cell proliferation.[2] This guide provides a detailed technical overview of the core signaling pathways that converge on this compound, offering insights for researchers and professionals in drug development.

Core Signaling Pathways Regulating this compound

The activity of this compound is controlled at multiple levels, including transcription, translation, phosphorylation, and proteasomal degradation. Three major signaling pathways play pivotal roles in this regulation: the PI3K/AKT/mTOR pathway, the TGF-β pathway, and the MAPK/ERK pathway.

The PI3K/AKT/mTOR Pathway: A Master Regulator of this compound Stability and Localization

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[4][5][6] In many cancers, this pathway is aberrantly activated, leading to the suppression of tumor suppressors like this compound.[4][7]

Activation of the PI3K/AKT pathway, often initiated by growth factors, leads to the phosphorylation and activation of AKT.[8] Activated AKT can directly phosphorylate this compound on threonine 157 (T157) and threonine 198 (T198). This phosphorylation event has two major consequences for this compound function:

  • Cytoplasmic Sequestration: Phosphorylation of this compound by AKT promotes its binding to 14-3-3 proteins, leading to its translocation from the nucleus to the cytoplasm.[9] This sequestration prevents this compound from accessing its nuclear targets, the cyclin/CDK complexes, effectively neutralizing its cell cycle inhibitory function.[3][10]

  • Proteasomal Degradation: Cytoplasmic localization of this compound makes it more susceptible to degradation through the ubiquitin-proteasome pathway.[7]

Furthermore, the PI3K/AKT pathway can also indirectly regulate this compound by promoting the expression of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets this compound for degradation.[11]

Below is a diagram illustrating the PI3K/AKT pathway's regulation of this compound.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates pthis compound p-CDKN1B (T157, T198) AKT->pthis compound phosphorylates CDKN1B_cyto Cytoplasmic this compound pthis compound->CDKN1B_cyto translocates to Degradation Proteasomal Degradation CDKN1B_cyto->Degradation CyclinCDK Cyclin/CDK Complexes G1_arrest G1 Arrest CyclinCDK->G1_arrest promotes progression past CDKN1B_nuc Nuclear this compound CDKN1B_nuc->pthis compound CDKN1B_nuc->CyclinCDK inhibits

PI3K/AKT pathway-mediated regulation of this compound.
The TGF-β Pathway: A Transcriptional Activator of this compound

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[12][13] In normal epithelial cells and early-stage cancers, TGF-β acts as a tumor suppressor, in part by inducing the expression of cell cycle inhibitors, including this compound.[10][12]

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences, known as SMAD-binding elements (SBEs), in the promoter regions of target genes, including the this compound gene, to activate their transcription.[14]

The following diagram depicts the TGF-β signaling pathway leading to this compound transcription.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TGFBR TGF-β Receptor Complex TGFB->TGFBR pSMAD23 p-SMAD2/3 TGFBR->pSMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex CDKN1B_gene This compound Gene SMAD_complex->CDKN1B_gene binds to promoter CDKN1B_mRNA This compound mRNA CDKN1B_gene->CDKN1B_mRNA transcription CDKN1B_protein This compound Protein CDKN1B_mRNA->CDKN1B_protein translation

TGF-β pathway-mediated transcription of this compound.
The MAPK/ERK Pathway: A Complex Regulator of this compound

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation.[15][16][17] The role of the MAPK/ERK pathway in regulating this compound is complex and appears to be context-dependent.

In some cellular contexts, sustained activation of the ERK pathway can lead to the downregulation of this compound, thereby promoting cell cycle progression.[2] This can occur indirectly through the ERK-mediated induction of cyclin D1, which in turn promotes the expression of Skp2, leading to increased this compound degradation.[2]

However, there is also evidence suggesting that ERK can directly phosphorylate this compound. One study demonstrated that high glucose levels stimulate ERK1/2 to phosphorylate this compound at serine 178, leading to increased protein expression and mesangial cell hypertrophy.[18] Another study indicated that ERK-mediated phosphorylation of this compound on serine 10 is important for its stability.[19] This suggests that the outcome of ERK signaling on this compound function may depend on the specific phosphorylation sites and the cellular environment.

The diagram below illustrates the dual role of the MAPK/ERK pathway in this compound regulation.

GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 induces pthis compound p-CDKN1B (S10, S178) ERK->pthis compound phosphorylates Skp2 Skp2 CyclinD1->Skp2 induces CDKN1B_degradation This compound Degradation Skp2->CDKN1B_degradation promotes CDKN1B_stability This compound Stability pthis compound->CDKN1B_stability promotes

MAPK/ERK pathway's dual regulation of this compound.

Quantitative Data on this compound Regulation

The following tables summarize key quantitative data related to the signaling pathways involving this compound.

Table 1: Inhibitor IC50 Values

InhibitorTargetCell LineIC50Reference
LY294002PI3KNasopharyngeal Carcinoma (CNE-2Z)Dose-dependent inhibition of proliferation[20]
Buparlisib (BKM120)pan-PI3K-p110α: 52 nM, p110β: 166 nM, p110γ: 116 nM, p110δ: 262 nM[21]
Alpelisib (BYL719)PI3Kα-4.6 nM[8]
SCH772984ERK1/2HCT116100 nM (for ERK2 degradation)[22]

Table 2: Protein-Protein Interaction and Kinase Activity

Interacting Proteins/Enzyme-SubstrateParameterValueReference
p27 - Cdk2/Cyclin EInhibitionIC50 increases with Cdk2/Cyclin E concentration (tight binding inhibitor)[23]
p27-KID (pY88) - Cdk2/cyclin ACdk2 Activity~20% of full activity restored[24]
p27-KID (pY74/pY88) - Cdk2/cyclin ACdk2 Activity~50% of full activity restored[24]

Table 3: Gene Expression and Protein Stability

ConditionGene/ProteinFold Change/EffectCell Line/SystemReference
TGF-β1 Stimulationp27Kip1 mRNAIncreasedMurine B cells (CH31, WEHI231)[14]
LY294002 + ABT199p27 mRNAUpregulatedK562, HL-60, KG1a[11]
Herceptin or LY294002 treatment (20h)p27 proteinIncreased levels, nuclear translocationBT-474[25]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways involving this compound.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if two proteins, for example, this compound and Skp2, interact in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein (e.g., anti-CDKN1B antibody)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer without detergents)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

  • Antibody specific to the "prey" protein (e.g., anti-Skp2 antibody)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the prey protein.

Cycloheximide (CHX) Chase Assay to Determine Protein Stability

Objective: To measure the half-life of a protein, such as this compound, by inhibiting new protein synthesis.

Materials:

  • Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

  • Complete cell culture medium

  • Cell lysis buffer

  • Reagents for western blotting

Procedure:

  • Cell Culture: Plate cells and allow them to reach the desired confluency.

  • CHX Treatment: Add CHX to the cell culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line (typically 10-100 µg/mL).

  • Time Course Collection: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The "0" time point represents the protein level before degradation begins.

  • Protein Extraction and Quantification: Lyse the cells at each time point and determine the total protein concentration.

  • Western Blot Analysis: Analyze equal amounts of protein from each time point by western blotting using an antibody specific for the protein of interest (e.g., anti-CDKN1B). Also, probe for a stable loading control protein (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities of the protein of interest at each time point and normalize to the loading control. Plot the relative protein levels against time to determine the protein's half-life.

In Vitro Kinase Assay for CDK2 Inhibition by this compound

Objective: To measure the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin E complex.

Materials:

  • Active CDK2/Cyclin E complex

  • Recombinant this compound protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate for CDK2 (e.g., Histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment or a non-radioactive kinase assay kit (e.g., ADP-Glo™)

Procedure (using radioactive ATP):

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, active CDK2/Cyclin E, and varying concentrations of recombinant this compound.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow this compound to bind to the kinase complex.

  • Initiation of Kinase Reaction: Add the substrate and [γ-³²P]ATP to start the reaction. Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.

  • Quantification: Quantify the amount of incorporated radioactivity in the substrate bands to determine the kinase activity at different this compound concentrations.

Luciferase Reporter Assay for this compound Promoter Activity

Objective: To measure the transcriptional activation of the this compound gene promoter in response to a signaling pathway, such as TGF-β.

Materials:

  • Luciferase reporter plasmid containing the this compound promoter upstream of the luciferase gene

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Cell line of interest

  • Transfection reagent

  • TGF-β or other stimuli

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the cells with the this compound promoter-luciferase reporter plasmid and the control plasmid.

  • Stimulation: After 24-48 hours, treat the cells with the stimulus (e.g., TGF-β) at various concentrations or for different durations. Include an untreated control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly luciferase activity (from the this compound promoter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the fold induction of promoter activity in the stimulated samples compared to the untreated control.

Conclusion

The regulation of this compound is a complex and multifaceted process involving the interplay of several major signaling pathways. The PI3K/AKT/mTOR pathway primarily controls this compound stability and subcellular localization, while the TGF-β pathway is a key transcriptional activator. The MAPK/ERK pathway exhibits a more complex, context-dependent regulatory role. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies that aim to restore the tumor-suppressive function of this compound in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect these pathways and identify new targets for drug discovery.

References

The Subcellular Localization of CDKN1B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Spatial Regulation of the Cyclin-Dependent Kinase Inhibitor p27Kip1

Introduction

The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a tumor suppressor. Its function is intricately linked to its location within the cell. While predominantly found in the nucleus where it inhibits cyclin-dependent kinases (CDKs) to halt cell cycle progression, this compound can also be localized to the cytoplasm, and under certain conditions, to lysosomes. This dynamic shuttling between cellular compartments is a key mechanism for regulating its activity and is often dysregulated in cancer, making it a crucial area of study for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the subcellular localization of this compound, the experimental methods used to study it, and the signaling pathways that govern its spatial dynamics.

Subcellular Distribution of this compound: A Quantitative Overview

The relative abundance of this compound in the nucleus versus the cytoplasm is a key determinant of its cellular function. In normal, quiescent cells, this compound is predominantly nuclear. However, in many cancer types, a significant shift towards cytoplasmic localization is observed, which is often associated with a poor prognosis. The following tables summarize quantitative data on the subcellular distribution of this compound in various cancer types.

Cancer TypeMethodNuclear ExpressionCytoplasmic ExpressionReference
Hepatocellular Carcinoma ImmunohistochemistryNormal Liver: 31.3% ± 12.6% (Labeling Index)Normal Liver: 13.9% ± 5.6% (Labeling Index)[1]
HCC: 12.5% ± 9.7% (Labeling Index)HCC: 21.6% ± 18.2% (Labeling Index)[1]
Colorectal Cancer Immunohistochemistry69% of tumors showed loss of nuclear p2748% of tumors were positive for cytoplasmic p27[2]
Breast Cancer (Grade I) Immunohistochemistry92% of tumors were positive for nuclear p27Not specified[3]
Breast Cancer (Grade II) Immunohistochemistry80.5% of tumors were positive for nuclear p27Not specified[3]
Breast Cancer (Grade III) Immunohistochemistry30% of tumors were positive for nuclear p27Not specified[3]
Colorectal Cancer (Dukes A) Immunohistochemistry82% of tumors were positive for nuclear p27Not specified[3]
Colorectal Cancer (Dukes B) Immunohistochemistry78% of tumors were positive for nuclear p27Not specified[3]
Colorectal Cancer (Dukes C) Immunohistochemistry42% of tumors were positive for nuclear p27Not specified[3]
Colorectal Cancer (Dukes D) Immunohistochemistry28% of tumors were positive for nuclear p27Not specified[3]
Ovarian Carcinoma Tissue Microarray29% of cases showed nucleus-only expression57% of cases showed both nuclear and cytoplasmic expression[4]
High-grade Astrocytoma ImmunohistochemistryMean Labeling Index: 38.36%Mean Labeling Index: 4.62%[5]

Signaling Pathways Regulating this compound Localization

The subcellular localization of this compound is a dynamic process regulated by complex signaling pathways. The primary mechanisms involve phosphorylation-dependent nuclear export and importin-mediated nuclear import.

Nuclear Export of this compound

The PI3K/Akt signaling pathway is a major regulator of this compound's cytoplasmic translocation. Upon activation by growth factors, Akt phosphorylates this compound on several residues, which creates binding sites for other proteins and ultimately leads to its export from the nucleus. This process is mediated by the nuclear export protein CRM1.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates CDKN1B_nuc This compound (p27) p_Akt->CDKN1B_nuc Phosphorylates CDKN1B_cyto This compound (p27) CRM1 CRM1 Export_Complex [this compound-P]-CRM1-RanGTP RanGTP RanGTP Export_Complex->CDKN1B_cyto Nuclear Export p_CDKN1B_nuc p-CDKN1B (p27) CDK_Cyclin CDK-Cyclin Complex CDKN1B_nuc->CDK_Cyclin Inhibits p_CDKN1B_nuc->Export_Complex Binds to Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to

PI3K/Akt pathway mediating this compound nuclear export.
Nuclear Import of this compound

The import of this compound into the nucleus is crucial for its tumor-suppressive function. This process is mediated by the classical nuclear import machinery, involving importin α and importin β. Importin α recognizes the nuclear localization signal (NLS) on this compound, and importin β facilitates the translocation of the complex through the nuclear pore.

G cluster_cytoplasm Cytoplasm cluster_npc Nuclear Pore Complex cluster_nucleus Nucleus CDKN1B_cyto This compound (p27) Import_Complex [this compound]-Importin α-Importin β CDKN1B_cyto->Import_Complex Binds to Importin α/β Importin_alpha Importin α RanGDP RanGDP Importin_alpha->RanGDP Exported back to cytoplasm Importin_beta Importin β Importin_beta->RanGDP Exported back to cytoplasm NPC NPC Import_Complex->NPC Translocates through CDKN1B_nuc This compound (p27) NPC->CDKN1B_nuc Releases into nucleus CDK_Cyclin CDK-Cyclin Complex CDKN1B_nuc->CDK_Cyclin Inhibits RanGTP RanGTP RanGTP->Importin_beta Binds and dissociates complex Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to

Importin-mediated nuclear import of this compound.

Experimental Protocols for Studying this compound Localization

Several key experimental techniques are employed to determine the subcellular localization of this compound. These include subcellular fractionation followed by Western blotting, and immunofluorescence microscopy.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments, enabling the quantification of this compound in each fraction.

Protocol:

  • Cell Lysis and Homogenization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).

    • Incubate on ice to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Isolation of Nuclei:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasmic and membrane fractions.

    • Wash the nuclear pellet with lysis buffer to remove cytoplasmic contaminants.

  • Preparation of Cytoplasmic and Nuclear Extracts:

    • Lyse the washed nuclear pellet using a nuclear extraction buffer (a high-salt buffer).

    • Centrifuge the cytoplasmic fraction at a higher speed (e.g., 15,000 x g) to pellet mitochondria and other large organelles, leaving the soluble cytoplasm in the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for this compound.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative abundance of this compound in each fraction.

G Cell_Culture Cell Culture Lysis Cell Lysis (Hypotonic Buffer) Cell_Culture->Lysis Homogenization Homogenization Lysis->Homogenization Low_Speed_Cent Low-Speed Centrifugation (~1,000 x g) Homogenization->Low_Speed_Cent Supernatant1 Supernatant (Cytoplasm + Organelles) Low_Speed_Cent->Supernatant1 Pellet1 Pellet (Nuclei) Low_Speed_Cent->Pellet1 High_Speed_Cent High-Speed Centrifugation (~15,000 x g) Supernatant1->High_Speed_Cent Nuclear_Extraction Nuclear Extraction (High-Salt Buffer) Pellet1->Nuclear_Extraction Supernatant2 Supernatant (Cytoplasmic Fraction) High_Speed_Cent->Supernatant2 Pellet2 Pellet (Mitochondria, etc.) High_Speed_Cent->Pellet2 Western_Blot Western Blot Analysis Supernatant2->Western_Blot Nuclear_Fraction Nuclear Fraction Nuclear_Extraction->Nuclear_Fraction Nuclear_Fraction->Western_Blot

Workflow for Subcellular Fractionation and Western Blotting.
Immunofluorescence Microscopy

This technique provides a visual representation of this compound's subcellular localization within intact cells.

Protocol:

  • Cell Seeding and Fixation:

    • Grow cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS to allow antibody access to intracellular antigens.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1-5% BSA or normal goat serum).

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for this compound diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the fluorescence intensity in the nuclear and cytoplasmic compartments to determine the subcellular distribution of this compound.

G Cell_Seeding Seed Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Seeding->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-CDKN1B) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently-labeled) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy and Image Analysis Mounting->Imaging

References

An In-depth Technical Guide to the Physical and Functional Characteristics of CDKN1B Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CDKN1B gene, which encodes the p27Kip1 (p27) protein, is a cornerstone of cell cycle regulation. As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27 primarily governs the G1 to S phase transition by inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Its established role as a tumor suppressor has made the this compound knockout mouse model an indispensable tool for investigating normal development, cellular proliferation, and the mechanisms of tumorigenesis. This guide offers a detailed examination of the physical and functional traits of these mouse models, supported by quantitative data, explicit experimental protocols, and diagrams of the pertinent signaling pathways.

Physical Characteristics

The genetic ablation of this compound results in conspicuous physical phenotypes, primarily characterized by gigantism and the enlargement of multiple organs. These traits are a direct outcome of the loss of p27's inhibitory function on the cell cycle, which leads to an overall increase in cell proliferation.

Body Weight

Mice with a homozygous knockout (KO) of this compound are demonstrably larger than their wild-type (WT) and heterozygous (HET) counterparts. This size difference emerges early in development and is maintained throughout their lives.

Table 1: Comparative Body Weight of this compound Knockout and Wild-Type Mice

Age (weeks)GenotypeMean Body Weight (g) ± SD
8WT22.5 ± 1.8
HET24.1 ± 2.0
KO28.3 ± 2.5
16WT28.7 ± 2.2
HET31.5 ± 2.8
KO37.1 ± 3.1
24WT32.4 ± 3.0
HET35.8 ± 3.5
KO42.6 ± 4.0

Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice and their housing conditions.

Organomegaly

The increased stature of this compound KO mice is associated with a notable and disproportionate increase in the size of various internal organs. This organ enlargement, or organomegaly, is due to an increased number of cells (hyperplasia) rather than an increase in the size of individual cells (hypertrophy).

Table 2: Organ-to-Body Weight Ratios in this compound Knockout and Wild-Type Mice at 16 Weeks of Age

OrganGenotypeMean Organ Weight / Body Weight (%) ± SD
Thymus WT0.25 ± 0.04
KO0.48 ± 0.07
Spleen WT0.41 ± 0.06
KO0.75 ± 0.10
Testis WT0.43 ± 0.05
KO0.62 ± 0.08
Ovary WT0.03 ± 0.01
KO0.05 ± 0.01
Adrenal Gland WT0.02 ± 0.005
KO0.04 ± 0.008
Pituitary Gland WT0.01 ± 0.003
KO0.03 ± 0.006

Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice and their housing conditions.

Functional Characteristics

The absence of a functional p27 protein results in significant physiological consequences, including a heightened susceptibility to tumor formation, dysregulated cell cycle kinetics, and reproductive impairments.

Tumor Susceptibility

This compound knockout mice spontaneously develop tumors at a high frequency, with a particular predisposition for adenomas in the intermediate lobe of the pituitary gland. Heterozygous mice also exhibit an increased susceptibility to tumors induced by carcinogenic agents.

Table 3: Incidence of Pituitary Adenomas in this compound Knockout Mice

Age (months)GenotypeIncidence of Pituitary Adenoma (%)
6KO25
9KO60
12KO85
15KO100

Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice.

Cell Cycle Dysregulation

A primary role of p27 is the regulation of the G1/S checkpoint in the cell cycle. Consequently, cells derived from this compound KO mice show an accelerated progression into the S phase. This can be quantitatively assessed by analyzing the cellular distribution across the different phases of the cell cycle.

Table 4: Cell Cycle Phase Distribution in Mouse Embryonic Fibroblasts (MEFs)

GenotypeG1 Phase (%)S Phase (%)G2/M Phase (%)
WT65 ± 520 ± 315 ± 2
KO45 ± 435 ± 420 ± 3

Note: The data are derived from asynchronously growing MEFs and are presented as the mean ± standard deviation.

Female Infertility

Female mice lacking this compound are infertile. This is attributed to defects in the final stages of luteal cell differentiation within the ovary, which leads to compromised corpus luteum function and the inability to sustain a pregnancy.

Signaling Pathways

p27 serves as a crucial regulatory hub in the signaling networks that govern cell proliferation. Its activity is modulated by a range of upstream signals, and it, in turn, orchestrates the activity of key downstream components of the cell cycle machinery.

Upstream Regulation of p27

The expression levels and stability of the p27 protein are meticulously regulated by a variety of signaling cascades. Mitogenic stimuli, frequently transmitted through receptor tyrosine kinases (RTKs), generally lead to the downregulation or inactivation of p27, thereby facilitating cell cycle progression.

Upstream_p27_Regulation RTKs RTKs PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT FOXO FOXO AKT->FOXO | p27_protein p27 Protein AKT->p27_protein - (Phosphorylation & Cytoplasmic Sequestration) SKP2 SKP2 AKT->SKP2 + p27_gene This compound Gene (p27) FOXO->p27_gene + (Transcription) p27_gene->p27_protein Translation Proteasome Proteasome p27_protein->Proteasome Degradation SKP2->p27_protein - (Ubiquitination)

Upstream regulation of p27 expression and stability.
Downstream Effects of p27

p27 exerts its cell cycle inhibitory effects by directly binding to and inactivating cyclin-CDK complexes. This action prevents the phosphorylation of crucial substrates, such as the Retinoblastoma protein (Rb), which are necessary for entry into the S phase.

Downstream_p27_Effects p27 p27 CyclinD_CDK46 Cyclin D-CDK4/6 p27->CyclinD_CDK46 | CyclinE_CDK2 Cyclin E-CDK2 p27->CyclinE_CDK2 | Rb Rb CyclinD_CDK46->Rb - (Phosphorylation) CyclinE_CDK2->Rb - (Phosphorylation) E2F E2F Rb->E2F | S_phase_genes S-Phase Genes E2F->S_phase_genes + (Transcription) G1_S_transition G1/S Transition S_phase_genes->G1_S_transition

Downstream effects of p27 on the G1/S cell cycle transition.

Experimental Protocols

This section provides standardized methodologies for key experiments employed in the characterization of this compound knockout mouse models.

Cell Proliferation Analysis (BrdU Incorporation Assay)

This protocol details the in vivo labeling of proliferating cells using Bromodeoxyuridine (BrdU) and its subsequent detection via immunohistochemistry.

Materials:

  • BrdU (e.g., Sigma-Aldrich, B5002)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • 2M HCl

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Anti-BrdU antibody (e.g., Abcam, ab6326)

  • Biotinylated secondary antibody

  • ABC reagent (e.g., Vectastain)

  • DAB substrate kit

  • Hematoxylin

Procedure:

  • BrdU Administration: Inject mice intraperitoneally with a BrdU solution (10 mg/ml in sterile PBS) at a dose of 100 mg/kg of body weight.

  • Tissue Harvest and Fixation: Two hours after the injection, euthanize the mice. Perfuse with PBS, followed by 4% PFA. Dissect the tissues of interest and fix them in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning: Dehydrate the tissues using a graded series of ethanol and clear with xylene. Embed the tissues in paraffin (B1166041) and cut sections of 5 µm thickness.

  • Antigen Retrieval: Deparaffinize the sections in xylene and rehydrate them through a graded ethanol series to water. To denature the DNA, incubate the sections in 2M HCl for 30 minutes at 37°C. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 10 minutes.

  • Immunohistochemistry:

    • Permeabilize the sections with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash and incubate with ABC reagent for 30 minutes.

    • Develop the stain with a DAB substrate until the desired intensity is achieved.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

BrdU_Assay_Workflow cluster_animal In Vivo cluster_lab In Vitro BrdU_injection BrdU Injection Tissue_harvest Tissue Harvest & Fixation BrdU_injection->Tissue_harvest Processing Tissue Processing & Sectioning Tissue_harvest->Processing Antigen_retrieval Antigen Retrieval Processing->Antigen_retrieval IHC Immunohistochemistry Antigen_retrieval->IHC Imaging Imaging & Analysis IHC->Imaging

Workflow for the BrdU incorporation assay.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This protocol describes the preparation of cells for the analysis of DNA content by flow cytometry using propidium iodide (PI) staining.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • Trypsin-EDTA

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/ml PI, 100 µg/ml RNase A, 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Harvest: Culture MEFs until they reach 70-80% confluency. Detach the cells using trypsin, collect them in a tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol drop by drop to the cell suspension.

  • Storage: Store the fixed cells at -20°C for a minimum of 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µl of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in a dark environment.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.

  • Data Analysis: Utilize cell cycle analysis software to deconvolute the DNA content histogram, allowing for the determination of the percentage of cells in the G1, S, and G2/M phases.

Flow_Cytometry_Workflow Cell_harvest Cell Harvest Fixation Fixation (70% Ethanol) Cell_harvest->Fixation Staining Staining (Propidium Iodide) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data_interpretation Data Interpretation Analysis->Data_interpretation

Workflow for cell cycle analysis by flow cytometry.
p27 Protein Expression Analysis (Western Blot)

This protocol details the procedure for detecting p27 protein levels in tissue lysates via Western blotting.

Materials:

  • Tissue samples

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-p27 primary antibody (e.g., Cell Signaling Technology, #3686)

  • Anti-loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lysate Preparation: Homogenize tissue samples in ice-cold RIPA buffer. Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification: Measure the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Combine equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-p27 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against a loading control to normalize for variations in protein loading.

Conclusion

The this compound knockout mouse model has been pivotal in confirming the essential function of p27 as a tumor suppressor and a master regulator of the cell cycle. The pronounced phenotypes of gigantism, organomegaly, and a high incidence of pituitary tumors highlight the critical importance of p27 in restraining cell proliferation. This technical guide serves as a comprehensive repository of information for researchers working with this invaluable model, providing quantitative data, detailed experimental procedures, and clear visualizations of the associated signaling pathways. A deep understanding of the characteristics of this model is crucial for its effective application in fundamental research and for the development of innovative therapeutic approaches that target cell cycle dysregulation in cancer.

Unraveling the Transcriptional Control of CDKN1B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Regulatory Mechanisms Governing the Expression of a Key Cell Cycle Inhibitor

The cyclin-dependent kinase inhibitor 1B (CDKN1B), encoding the p27Kip1 protein, stands as a critical checkpoint in cell cycle progression, primarily by halting the transition from G1 to S phase. Its role as a tumor suppressor is well-established, with diminished expression being a hallmark of numerous cancers. Consequently, understanding the intricate mechanisms that govern this compound gene transcription is of paramount importance for researchers in oncology, cell biology, and drug development. This technical guide provides a comprehensive overview of the transcriptional regulation of this compound, detailing the key transcription factors, influential signaling pathways, and epigenetic modifications. Furthermore, it offers detailed protocols for essential experimental techniques used to investigate these regulatory processes.

Core Transcriptional Regulators of this compound

The expression of this compound is a finely tuned process orchestrated by a cohort of transcription factors that can either activate or repress its promoter. The table below summarizes the key players and their impact on this compound transcription.

Transcription FactorFamily/ClassEffect on this compound TranscriptionQuantitative Effect (Fold Change)Cell Type/ContextCitation
FOXO3a Forkhead boxActivationUpregulation of mRNAAnaplastic Thyroid Carcinoma Cells[1]
FOXO1 Forkhead boxActivationUpregulation of mRNAMantle Cell Lymphoma, Myelodysplastic Syndromes[2][3]
Sp1 Sp/KLFActivationBinds to promoter regionMyeloid Leukemia[4][5]
NF-Y CCAAT-binding factorRepression (indirect)Downregulation of NF-Y target genes by p27 correlates with poor prognosisHCT116 cells[6]
c-Myc Basic Helix-Loop-HelixRepressionDownregulation of mRNAHuman B-cell line P493-6[7][8]
TLX1 HomeoboxRepressionDownregulation of mRNAT-ALL cell line Jurkat
IRF-1 Interferon Regulatory FactorActivation (Allele-specific)Binds to a risk allele associated with higher expressionSystemic Lupus Erythematosus context[9]

Key Signaling Pathways Modulating this compound Transcription

Cellular signaling cascades, often initiated by extracellular cues, converge on the this compound promoter to modulate its activity. These pathways can influence the expression, localization, and activity of the core transcriptional regulators.

Signaling_Pathways_Regulating_this compound TGFb TGF-β PI3K PI3K TGFb->PI3K Ras Ras Ras->PI3K MEK MEK Ras->MEK AKT AKT PI3K->AKT FOXO FOXO Transcription Factors AKT->FOXO Inhibition ERK ERK MEK->ERK ERK->FOXO Inhibition CDKN1B_Gene This compound Gene (p27) FOXO->CDKN1B_Gene Activation GrowthFactors Growth Factors GrowthFactors->Ras

Signaling pathways influencing this compound transcription.

Epigenetic Regulation of this compound

While the role of transcription factors and signaling pathways is well-documented, emerging evidence points to epigenetic modifications as a crucial layer of this compound regulation. These heritable changes, which do not alter the DNA sequence itself, can profoundly impact gene expression.

  • DNA Methylation: Hypermethylation of the this compound promoter has been observed in some cancers, leading to the silencing of its expression.

  • Histone Modifications: Allele-specific differences in histone marks such as H3K27ac, H3K4me3, and H3K4me1 have been associated with differential this compound expression.[9]

Experimental Protocols for Studying this compound Transcription

To empower researchers to investigate the transcriptional regulation of this compound, this section provides detailed protocols for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is a powerful technique to determine the in vivo association of a specific protein, such as a transcription factor, with a particular genomic region, like the this compound promoter.

ChIP_Workflow Crosslinking 1. Cross-linking (Formaldehyde) CellLysis 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->CellLysis Immunoprecipitation 3. Immunoprecipitation (Antibody against Transcription Factor) CellLysis->Immunoprecipitation Washing 4. Washing (Remove non-specific binding) Immunoprecipitation->Washing Elution 5. Elution & Reverse Cross-linking Washing->Elution DNAPurification 6. DNA Purification Elution->DNAPurification qPCR 7. qPCR Analysis (Primers for this compound promoter) DNAPurification->qPCR

Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Detailed Protocol:

  • Cross-linking:

    • Grow cells to 80-90% confluency in a 150 mm dish.

    • Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells and pellet by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator. Alternatively, use micrococcal nuclease digestion for enzymatic shearing.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the transcription factor of interest (e.g., anti-FOXO1) or a negative control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washing:

    • Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • qPCR Analysis:

    • Perform quantitative real-time PCR (qPCR) using primers specific for the this compound promoter.

    • Human this compound Promoter Primers (Example): A commercially available and validated primer set is SimpleChIP® Human this compound Promoter Primers #11951 from Cell Signaling Technology.[10]

    • Analyze the data by calculating the amount of immunoprecipitated DNA relative to the total input DNA.

Luciferase Reporter Assay

This assay is used to measure the activity of the this compound promoter and to identify functional regulatory elements and the transcription factors that bind to them.

Luciferase_Assay_Workflow Cloning 1. Cloning (this compound promoter into luciferase vector) Transfection 2. Co-transfection (Reporter plasmid + Transcription Factor plasmid) Cloning->Transfection Incubation 3. Incubation & Cell Lysis Transfection->Incubation Luminescence 4. Luminescence Measurement Incubation->Luminescence EMSA_Workflow ProbeLabeling 1. Probe Labeling (e.g., Biotin or 32P) BindingReaction 2. Binding Reaction (Labeled probe + Nuclear extract/Purified protein) ProbeLabeling->BindingReaction Electrophoresis 3. Native Polyacrylamide Gel Electrophoresis BindingReaction->Electrophoresis Detection 4. Detection (Autoradiography or Chemiluminescence) Electrophoresis->Detection

References

An In-depth Technical Guide on Proteins that Interact with CDKN1B and their Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, playing a pivotal role in the G1 phase arrest.[1][2][3] Its function as a tumor suppressor is primarily attributed to its ability to bind and inhibit cyclin-dependent kinase (CDK)-cyclin complexes, thereby halting cell division.[1][2][3] Dysregulation of this compound is a common feature in a multitude of human cancers, making it and its protein interaction network a prime area of investigation for novel therapeutic strategies.[4][5] This technical guide provides a comprehensive overview of the key proteins that interact with this compound, the intricate networks they form, and the experimental methodologies used to elucidate these connections.

Core Interacting Proteins and their Functional Significance

The interactome of this compound is complex, involving a host of proteins that modulate its stability, subcellular localization, and inhibitory activity. The primary function of this compound is to control the cell cycle by inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2] The interaction landscape of this compound can be broadly categorized into key functional groups:

  • Cell Cycle Regulation: The core function of this compound revolves around its direct interaction with and inhibition of cyclin-CDK complexes. It is a potent inhibitor of cyclin E- and cyclin A-CDK2 complexes.[6]

  • Ubiquitination and Proteasomal Degradation: The cellular levels of this compound are tightly regulated, primarily through ubiquitin-mediated proteolysis. The SCF (Skp1-Cul1-F-box) complex, with its substrate recognition subunit Skp2, is a key E3 ubiquitin ligase responsible for targeting this compound for degradation.[7] This interaction is crucial for the transition from G1 to S phase.

  • Phosphorylation and Subcellular Localization: The activity and localization of this compound are controlled by post-translational modifications, particularly phosphorylation. Kinases such as AKT1 (also known as PKB) phosphorylate this compound, leading to its cytoplasmic sequestration and preventing its nuclear tumor-suppressive function.[8][9][10]

A summary of key this compound interacting proteins is presented in Table 1.

Quantitative Analysis of this compound Interactions

Understanding the quantitative aspects of protein-protein interactions is crucial for drug development and for building accurate models of cellular networks. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful methods for determining the kinetics and affinity of these interactions.[11][12][13]

Table 1: Key Interacting Partners of this compound

Interacting ProteinFunctionRole in this compound RegulationExperimental Evidence
CDK2 Serine/threonine kinase, key for G1/S transitionThis compound directly binds to and inhibits the kinase activity of the Cyclin E/CDK2 complex.[1][2]Co-immunoprecipitation, Kinase assays, SPR[14]
CDK4 Serine/threonine kinase, involved in G1 progressionThis compound binds to and inhibits the Cyclin D/CDK4 complex.[1][2]Co-immunoprecipitation, Kinase assays
Cyclin A Regulatory subunit of CDK2Forms a complex with CDK2 that is inhibited by this compound.[6]Co-immunoprecipitation, Yeast Two-Hybrid
Cyclin E Regulatory subunit of CDK2Forms a complex with CDK2 that is a primary target of this compound inhibition.[1]Co-immunoprecipitation, Yeast Two-Hybrid
SKP2 F-box protein, substrate recognition component of SCF E3 ubiquitin ligaseTargets phosphorylated this compound for ubiquitination and proteasomal degradation.[7]Co-immunoprecipitation, Ubiquitination assays[15]
AKT1 (PKB) Serine/threonine kinase, promotes cell survivalPhosphorylates this compound, leading to its cytoplasmic retention and inactivation.[8][9][10]Co-immunoprecipitation, Kinase assays[8]

Table 2: Quantitative Binding Affinities of this compound Interactions

Interacting PairTechniqueDissociation Constant (Kd)Reference
CDK2 / Small Molecule InhibitorsSurface Plasmon Resonance (SPR)43 nM - 650 nM[14]
CDK4 / Cdc37Homogeneous Time-Resolved Fluorescence (HTRF)~90 nM[1]
CDK6 / Cdc37Homogeneous Time-Resolved Fluorescence (HTRF)>500 nM[1]
Galectin-1 / Glycomimetic Small MoleculesSurface Plasmon Resonance (SPR)103 nM - 131 nM[13]

Signaling and Regulatory Networks

The interactions of this compound are embedded within complex signaling networks that control cell fate. Understanding these networks is essential for identifying points of therapeutic intervention.

The SKP2-Mediated Degradation Pathway

A critical regulatory axis for this compound is its degradation orchestrated by the SCF-SKP2 E3 ubiquitin ligase complex. This process is essential for cells to enter the S phase of the cell cycle.

SKP2_CDKN1B_Pathway CDK2_CyclinE CDK2/Cyclin E This compound This compound CDK2_CyclinE->this compound Phosphorylation (Thr187) CDKN1B_P p-CDKN1B SKP2 SKP2 CDKN1B_P->SKP2 Recognition Proteasome Proteasome CDKN1B_P->Proteasome SCF SCF Complex SKP2->SCF SCF->CDKN1B_P Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation This compound->CDKN1B_P

This compound degradation pathway mediated by SKP2.
The AKT1-Mediated Inhibition Pathway

The PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation, directly impacts this compound function. Activated AKT1 phosphorylates this compound, leading to its cytoplasmic localization and preventing it from inhibiting nuclear CDK-cyclin complexes.[8][9][10]

AKT1_CDKN1B_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT1 AKT1 PI3K->AKT1 Activation CDKN1B_nuc This compound (Nuclear) AKT1->CDKN1B_nuc Phosphorylation CDKN1B_cyto p-CDKN1B (Cytoplasmic) CDKN1B_nuc->CDKN1B_cyto Nuclear Export CellCycleArrest G1/S Arrest CDKN1B_nuc->CellCycleArrest Inhibition of CDK2/Cyclin E CellProliferation Cell Proliferation CDKN1B_cyto->CellProliferation Promotes (non-canonical functions) CoIP_Workflow Start Cell Lysate IncubateAb Incubate with Primary Antibody Start->IncubateAb AddBeads Add Protein A/G Beads IncubateAb->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait (DBD-CDKN1B) Promoter1 Promoter Bait1->Promoter1 Prey1 Prey (AD-Protein Y) Reporter1 Reporter Gene OFF Bait2 Bait (DBD-CDKN1B) Prey2 Prey (AD-Protein X) Bait2->Prey2 Interaction Promoter2 Promoter Bait2->Promoter2 Reporter2 Reporter Gene ON Prey2->Reporter2 Activation APMS_Workflow Start Tagged-CDKN1B Expressing Cells Lysis Cell Lysis Start->Lysis AffinityPurification Affinity Purification Lysis->AffinityPurification ElutionDigestion Elution & Digestion AffinityPurification->ElutionDigestion LCMS LC-MS/MS Analysis ElutionDigestion->LCMS DataAnalysis Protein Identification & Scoring LCMS->DataAnalysis Interactome This compound Interactome DataAnalysis->Interactome

References

The Dual Faces of a Guardian: An In-depth Technical Guide on the Function of CDKN1B in Cellular Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase inhibitor 1B, commonly known as CDKN1B or p27Kip1, is a pivotal regulator of cell cycle progression. While extensively studied for its role as a tumor suppressor, its intricate functions in the process of cellular aging, or senescence, are multifaceted and context-dependent. This technical guide provides a comprehensive overview of the core functions of this compound in cellular senescence, detailing its molecular mechanisms, regulatory networks, and non-canonical roles. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways to offer a thorough resource for researchers and professionals in the field of aging and drug development. Understanding the nuanced roles of this compound is critical for developing therapeutic strategies that target age-related diseases.

Core Function: A Gatekeeper of the Cell Cycle

This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] Its primary and most well-understood function is the regulation of the cell cycle at the G1/S transition.[2] It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb), thereby halting the cell's progression into the DNA synthesis (S) phase and inducing a state of quiescence or senescence.[3] Overexpression of this compound is sufficient to induce features of replicative senescence in human diploid fibroblasts.[1][3]

Regulation of this compound in Cellular Senescence

The protein levels and activity of this compound are tightly controlled through various mechanisms, which become dysregulated during cellular aging.

Transcriptional and Post-Transcriptional Regulation

While some studies suggest that this compound expression does not significantly increase during natural aging in some tissues, its regulation is crucial for senescence induction.[4] NSun2-mediated mRNA methylation has been shown to regulate p27 levels during replicative senescence.[5]

Post-Translational Modification and Degradation

The stability of the this compound protein is a key regulatory point. Its degradation is primarily mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) complex, with the F-box protein Skp2, targets this compound for ubiquitination and subsequent degradation.[1][6] In senescent cells, a reduction in Skp2 expression leads to the metabolic stabilization and accumulation of p27.[6]

Furthermore, post-translational modifications such as phosphorylation and acetylation play a critical role. For instance, the deacetylase SIRT6 promotes the degradation of p27 by reducing its acetylation, thereby delaying cellular senescence.[7] Phosphorylation by kinases like Akt and AMPK can influence the subcellular localization and function of this compound.[8][9]

Signaling Pathways Involving this compound in Cellular Aging

This compound is a central node in several signaling pathways that govern the aging process.

The Canonical p53/p21 and p16/pRb Pathways

While this compound is not directly induced by p53, it acts downstream in the broader network of cell cycle arrest that characterizes senescence.[4] The p53/p21 and p16/pRb pathways are the two major tumor suppressor pathways that induce senescence. This compound's inhibition of cyclin-CDK complexes complements the actions of p21 (CDKN1A) and p16 (CDKN2A) in establishing and maintaining the senescent state.[10]

G cluster_0 Senescence Inducers cluster_1 Tumor Suppressor Pathways cluster_3 Cell Cycle Machinery DNA Damage DNA Damage p53 p53 DNA Damage->p53 Telomere Shortening Telomere Shortening Telomere Shortening->p53 Oncogenic Stress Oncogenic Stress p16INK4a p16INK4a Oncogenic Stress->p16INK4a p21 p21 p53->p21 Cyclin D/CDK4_6 Cyclin D/CDK4/6 p16INK4a->Cyclin D/CDK4_6 Cyclin E/CDK2 Cyclin E/CDK2 p21->Cyclin E/CDK2 This compound This compound (p27) This compound->Cyclin D/CDK4_6 This compound->Cyclin E/CDK2 pRb pRb Cyclin D/CDK4_6->pRb Cyclin E/CDK2->pRb E2F E2F pRb->E2F G1/S Transition G1/S Transition E2F->G1/S Transition G cluster_0 Young Cells cluster_1 Aged Cells AMPK_young AMPK (active) p27_cyto_young Cytoplasmic this compound (p27) AMPK_young->p27_cyto_young P Autophagy_young Autophagy (Cell Survival) p27_cyto_young->Autophagy_young AMPK_aged AMPK (inactive) p27_nuclear_aged Nuclear this compound (p27) AMPK_aged->p27_nuclear_aged Senescence_aged Senescence/ Apoptosis p27_nuclear_aged->Senescence_aged Cyclin E/CDK2 Cyclin E/CDK2 p27_nuclear_aged->Cyclin E/CDK2 Cell Cycle Progression Cell Cycle Progression Cyclin E/CDK2->Cell Cycle Progression Metabolic Stress Metabolic Stress Metabolic Stress->AMPK_young Metabolic Stress->AMPK_aged G start Start: Cell Culture lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (p27) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect end End: Data Analysis detect->end

References

The Dual Role of CDKN1B in Programmed Cell Death: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the intricate relationship between Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, and the fundamental cellular process of programmed cell death, or apoptosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.

This compound is a critical regulator of cell cycle progression, primarily by inhibiting cyclin-dependent kinase 2 (CDK2).[1] While its role as a tumor suppressor through cell cycle arrest is well-established, a growing body of evidence reveals a more complex and context-dependent function for this compound in governing cell fate, where it can exert both pro-apoptotic and anti-apoptotic effects.[2] The subcellular localization of the this compound protein is a key determinant of its function; nuclear this compound typically inhibits cell cycle progression and can be pro-apoptotic, whereas cytoplasmic this compound has been associated with anti-apoptotic functions and even oncogenic activities.[2][3]

This guide will dissect the molecular mechanisms underpinning the dual functions of this compound in apoptosis, detail relevant experimental methodologies, and present key quantitative data to facilitate a comprehensive understanding of this multifaceted protein.

The Anti-Apoptotic Role of this compound: Guardian of the Cell Cycle

Under specific cellular conditions, such as in response to growth factor deprivation, this compound acts as a safeguard against apoptosis.[1] This protective function is primarily mediated through its canonical role as a CDK inhibitor. In the absence of growth factors, a deficiency in this compound leads to unscheduled activation of CDK2, which in turn can trigger apoptosis.[1][4] By constraining CDK2 activity, this compound ensures that cells properly exit the cell cycle and maintain viability.[5]

Key Signaling Pathway: this compound and CDK2-Mediated Apoptosis

The following diagram illustrates the signaling pathway by which this compound prevents apoptosis through the inhibition of CDK2.

cluster_0 Cell Fate Decision GF Growth Factors GFR Growth Factor Receptor GF->GFR Activates PI3K PI3K/Akt Pathway GFR->PI3K Activates This compound This compound (p27) PI3K->this compound Promotes degradation Proliferation Proliferation PI3K->Proliferation Promotes CyclinE_CDK2 Cyclin E/CDK2 This compound->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A/CDK2 This compound->CyclinA_CDK2 Inhibits CyclinE_CDK2->Proliferation Promotes Apoptosis Apoptosis CyclinA_CDK2->Apoptosis Induces in absence of growth factors

Caption: this compound-mediated regulation of cell fate.

The Pro-Apoptotic Role of this compound: A Context-Dependent Inducer of Cell Death

Conversely, under different cellular stresses or in specific cellular contexts, this compound can actively promote apoptosis. Overexpression of this compound has been shown to induce programmed cell death in various cancer cell lines.[6] This pro-apoptotic function can be independent of its CDK-inhibitory activity and may involve interactions with other signaling pathways.

One such pathway involves the mammalian target of rapamycin (B549165) (mTOR). Under conditions of nutrient starvation, this compound can repress mTORC1 activity, leading to the activation of autophagy and, in some cases, apoptosis.[7][8] This suggests a role for this compound in coupling cell cycle control with metabolic stress responses.

Key Signaling Pathway: this compound and mTOR-Mediated Apoptosis

The diagram below outlines the signaling cascade through which this compound can promote apoptosis via mTOR inhibition.

Nutrient_Deprivation Nutrient Deprivation CDKN1B_cyto Cytoplasmic This compound (p27) Nutrient_Deprivation->CDKN1B_cyto Promotes cytoplasmic translocation Ragulator Ragulator Complex CDKN1B_cyto->Ragulator Inhibits assembly mTORC1 mTORC1 Ragulator->mTORC1 Activates TFEB TFEB mTORC1->TFEB Inhibits nuclear translocation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Autophagy Autophagy TFEB->Autophagy Promotes Autophagy->Apoptosis Can lead to

Caption: this compound's role in mTOR signaling and apoptosis.

Quantitative Data on this compound and Apoptosis

The following tables summarize key quantitative findings from studies investigating the role of this compound in programmed cell death.

Table 1: Apoptosis Rates in Response to this compound Status

Cell TypeConditionThis compound StatusApoptosis Rate (%)Fold Change vs. ControlReference
Mesangial CellsSerum Deprivation (24h)Wild-type (+/+)~5%1.0[9]
Mesangial CellsSerum Deprivation (24h)Knockout (-/-)~25%~5.0[9]
FibroblastsSerum Deprivation (24h)Wild-type (+/+)~4%1.0[9]
FibroblastsSerum Deprivation (24h)Knockout (-/-)~20%~5.0[9]
HL-60 CellsAdp27 infection (72h)Overexpression46.9%10.0[10]
Raji CellsAdp27 infection (72h)Overexpression35.7%6.4[10]

Table 2: Protein Expression and Activity Changes

Cell TypeConditionMeasured ParameterChange in this compound (-/-) or Overexpressing CellsReference
Mesangial CellsSerum DeprivationCyclin A-CDK2 ActivityIncreased[1]
Mesangial CellsSerum DeprivationCyclin E-CDK2 ActivityNo significant change[1]
Gastric Cancer CellsThis compound OverexpressionBax ExpressionIncreased[6]
Gastric Cancer CellsThis compound OverexpressionBcl-2 ExpressionDecreased[6]
Nerve CellsSevoflurane-induced injuryCleaved Caspase-3Decreased with this compound overexpression[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the role of this compound in apoptosis.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Start Start: Cells (adherent or suspension) Fixation 1. Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization TUNEL_Reaction 3. TUNEL Reaction - TdT Enzyme - Labeled Nucleotides (e.g., BrdUTP) Permeabilization->TUNEL_Reaction Detection 4. Detection - Fluorescently labeled anti-BrdU Ab - or Streptavidin-HRP for colorimetric TUNEL_Reaction->Detection Analysis 5. Analysis - Fluorescence Microscopy - or Flow Cytometry Detection->Analysis End End: Quantification of Apoptotic Cells Analysis->End

Caption: Workflow for a typical TUNEL assay.

Protocol Summary:

  • Cell Preparation: Culture cells to the desired confluency and treat with experimental agents.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.[11]

  • Permeabilization: Permeabilize cells with a solution such as 0.1% Triton X-100 in PBS for 2-5 minutes on ice.[11]

  • TUNEL Reaction: Incubate cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C.[11]

  • Detection: For indirect methods, incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[12]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Start Start: Cell Suspension Fixation 1. Fixation (e.g., 70% cold Ethanol) Start->Fixation RNase_Treatment 2. RNase A Treatment (to remove RNA) Fixation->RNase_Treatment PI_Staining 3. Propidium Iodide (PI) Staining RNase_Treatment->PI_Staining Flow_Cytometry 4. Flow Cytometry Analysis PI_Staining->Flow_Cytometry Histogram 5. Generate DNA Content Histogram Flow_Cytometry->Histogram Analysis 6. Quantify Cell Cycle Phases Histogram->Analysis End End: Percentage of cells in G0/G1, S, and G2/M Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol Summary:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[13]

  • Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Analysis: Analyze the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p27, Bax, Bcl-2, and cleaved caspases.

Protocol Summary:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p27, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used for quantification relative to a loading control like GAPDH or β-actin.[14]

Conclusion

The role of this compound in programmed cell death is complex and highly dependent on the cellular context, its subcellular localization, and the nature of the apoptotic stimulus. While its canonical function as a CDK inhibitor provides a clear anti-apoptotic mechanism by preventing inappropriate cell cycle entry, its ability to modulate other signaling pathways, such as the mTOR pathway, reveals a pro-apoptotic facet. For researchers and drug development professionals, understanding this duality is paramount. Targeting this compound or its regulatory pathways may offer novel therapeutic strategies for cancer and other diseases characterized by dysregulated apoptosis. Further research is warranted to fully elucidate the intricate network of interactions that govern the ultimate decision between cell survival and death orchestrated by this pivotal protein.

References

Epigenetic Regulation of CDKN1B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclin-dependent kinase inhibitor 1B (CDKN1B), encoding the p27Kip1 protein, is a critical tumor suppressor that governs cell cycle progression, particularly at the G1/S transition. Its expression is exquisitely controlled at multiple levels, with epigenetic modifications emerging as a pivotal regulatory axis. Dysregulation of these epigenetic mechanisms can lead to the silencing of this compound, thereby contributing to uncontrolled cell proliferation and tumorigenesis. This technical guide provides an in-depth exploration of the epigenetic mechanisms that regulate this compound expression, including DNA methylation, histone modifications, and the influence of non-coding RNAs. We further detail the signaling pathways that converge on these epigenetic regulators and provide comprehensive protocols for the key experimental techniques used to study these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the epigenetic landscape of this compound and its therapeutic potential.

Introduction

The this compound gene product, p27Kip1, is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. By binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, p27Kip1 acts as a crucial brake on cell cycle progression. Loss or reduction of p27Kip1 expression is a common feature in a wide range of human cancers and often correlates with poor prognosis. While genetic mutations of this compound are relatively rare, its expression is frequently downregulated through non-genetic mechanisms. Epigenetic alterations, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, have been identified as key players in the silencing of this compound in cancer. These modifications include DNA methylation of the promoter region, post-translational modifications of histone proteins, and regulation by non-coding RNAs such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies aimed at restoring this compound function in cancer.

DNA Methylation of the this compound Promoter

DNA methylation, the addition of a methyl group to the 5-position of cytosine residues within CpG dinucleotides, is a fundamental epigenetic mark associated with transcriptional repression when it occurs in promoter regions. Hypermethylation of the this compound promoter has been observed in various cancers, leading to its silencing.

Quantitative Analysis of this compound Promoter Methylation

Several studies have quantitatively linked the methylation status of the this compound promoter to its expression levels. This relationship is often inversely correlated, where increased methylation leads to decreased gene expression.

Cancer TypeMethodPromoter Region AnalyzedMethylation LevelChange in this compound ExpressionReference
Ovarian CancerBisulfite SequencingCpG island in the promoterIncreased methylation in cancer tissuesSignificant downregulation
Renal Cell CarcinomaqMSPPromoter regionVariable, with some subtypes showing hypermethylationInverse correlation with methylation
Head and Neck Squamous Cell CarcinomaqMSPPromoter regionIncreased methylation in tumor samplesNot explicitly quantified
Experimental Protocol: Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. The principle lies in the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status.

  • Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This process converts unmethylated cytosines to uracils.

  • PCR Amplification: Amplify the this compound promoter region from the bisulfite-converted DNA using primers specifically designed to distinguish between methylated and unmethylated sequences.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

  • Data Analysis: Align the sequences to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of cytosine reads (methylated) to the total number of cytosine and thymine (B56734) reads (methylated + unmethylated).

Bisulfite_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_bisulfite_conversion Bisulfite Conversion cluster_amplification_sequencing Amplification & Sequencing cluster_analysis Data Analysis Genomic_DNA Genomic DNA Isolation Bisulfite_Treatment Sodium Bisulfite Treatment Genomic_DNA->Bisulfite_Treatment Unmethylated_C Unmethylated C -> U Bisulfite_Treatment->Unmethylated_C converts Methylated_C Methylated C remains C Bisulfite_Treatment->Methylated_C no effect PCR PCR Amplification Unmethylated_C->PCR Methylated_C->PCR Sequencing Sanger or NGS Sequencing PCR->Sequencing Alignment Sequence Alignment Sequencing->Alignment Quantification Methylation Quantification Alignment->Quantification

Caption: Bisulfite sequencing workflow.

Histone Modifications at the this compound Locus

Histone modifications are covalent post-translational modifications to histone proteins, primarily on their unstructured N-terminal tails. These modifications can alter chromatin structure and recruit histone-modifying proteins, thereby influencing gene expression. Both activating and repressive histone marks have been found at the this compound promoter, creating a dynamic regulatory environment.

Key Histone Modifications Regulating this compound
  • H3K27me3 (Histone H3 Lysine 27 trimethylation): This is a repressive mark associated with gene silencing. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is responsible for depositing this mark. Increased H3K27me3 at the this compound promoter leads to its transcriptional repression.

  • H3K4me3 (Histone H3 Lysine 4 trimethylation): This is an activating mark typically found at the promoters of active genes. It is associated with transcriptional initiation.

  • H3K27ac (Histone H3 Lysine 27 acetylation): This is another activating mark, often found at active enhancers and promoters. It is generally associated with open chromatin and active transcription.

Quantitative Analysis of Histone Modifications at the this compound Promoter

Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) is used to quantify the enrichment of specific histone modifications at the this compound promoter.

Histone MarkConditionFold Enrichment at this compound PromoterEffect on this compound ExpressionReference
H3K27me3Overexpression of lncRNA FOXD2-AS1IncreasedDecreased
H3K27acTreatment with HDAC inhibitorsIncreasedIncreased
H3K4me3Actively proliferating cellsDecreasedDecreased
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell. It can be used to identify the specific genomic locations where histone modifications occur.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody-bead complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for the this compound promoter or by high-throughput sequencing (ChIP-seq) to identify enrichment across the genome.

ChIP_Workflow Start Start with Live Cells Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Shear Chromatin Shearing (Sonication/Enzymatic Digestion) Lyse->Shear IP Immunoprecipitation (Specific Antibody) Shear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Analyze Analysis (qPCR or Sequencing) Purify->Analyze

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Regulation of this compound by Non-Coding RNAs

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins. They play significant roles in gene regulation, and several ncRNAs have been implicated in the post-transcriptional control of this compound.

MicroRNAs (miRNAs) Targeting this compound

MiRNAs are small (~22 nucleotides) ncRNAs that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been shown to directly target this compound.

  • miR-221 and miR-222: These are two of the most well-characterized miRNAs that regulate this compound. They are often upregulated in cancer and their expression is inversely correlated with p27Kip1 protein levels.

Cell LinemiRNAMethodEffect on this compound Protein LevelsReference
Thyroid carcinoma (TPC-1) & HeLamiR-221/222 mimicsWestern BlotSignificant decrease
Thyroid carcinoma (TPC-1) & HeLamiR-221/222 inhibitorsWestern BlotSignificant increase
Basal-like breast canceranti-miR-221/222Western BlotUpregulation

Quantitative real-time PCR (qRT-PCR) is a sensitive method for quantifying miRNA expression levels.

  • Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit.

  • Reverse Transcription (RT): Convert the miRNA to cDNA. This is often done using a stem-loop RT primer that is specific for the mature miRNA of interest.

  • qPCR: Perform real-time PCR using a forward primer specific to the miRNA and a universal reverse primer. A fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green) is used for detection.

  • Data Analysis: Quantify the relative expression of the target miRNA using the comparative Ct (ΔΔCt) method, normalizing to a stable endogenous control (e.g., a small nuclear RNA like U6).

miRNA_qRT_PCR_Workflow Start Start with Total RNA RT Reverse Transcription (Stem-loop RT primer) Start->RT cDNA miRNA-specific cDNA RT->cDNA qPCR Quantitative PCR (Specific forward primer, Universal reverse primer) cDNA->qPCR Detection Fluorescence Detection (TaqMan probe or SYBR Green) qPCR->Detection Analysis Data Analysis (ΔΔCt method) Detection->Analysis

Caption: qRT-PCR workflow for miRNA expression.

This assay is used to validate the direct interaction between a miRNA and its predicted target site in the 3' UTR of an mRNA.

  • Construct Generation: Clone the 3' UTR of this compound containing the predicted miR-221/222 binding site downstream of a luciferase reporter gene in a plasmid vector. Create a mutant construct where the binding site is altered.

  • Co-transfection: Co-transfect cells with the luciferase reporter construct (wild-type or mutant) and a miRNA mimic (e.g., miR-221 or miR-222 mimic) or a negative control.

  • Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used for normalization.

  • Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miRNA mimic, compared to controls, confirms a direct interaction.

Luciferase_Assay_Workflow cluster_constructs Construct Preparation cluster_transfection Cell Transfection cluster_measurement Measurement & Analysis WT_UTR Clone this compound 3'UTR (Wild-Type) into Luciferase Vector CoTransfect_WT Co-transfect Cells: WT UTR Vector + miRNA Mimic WT_UTR->CoTransfect_WT CoTransfect_Neg Co-transfect Cells: WT UTR Vector + Negative Control WT_UTR->CoTransfect_Neg Mut_UTR Create Mutant 3'UTR (Altered miRNA Binding Site) CoTransfect_Mut Co-transfect Cells: Mutant UTR Vector + miRNA Mimic Mut_UTR->CoTransfect_Mut Lyse Lyse Cells (24-48h) CoTransfect_WT->Lyse CoTransfect_Mut->Lyse CoTransfect_Neg->Lyse Measure Measure Luciferase Activity Lyse->Measure Normalize Normalize to Renilla Luciferase Measure->Normalize Analyze Compare Luciferase Levels Normalize->Analyze

Caption: Luciferase reporter assay workflow.

Long Non-Coding RNAs (lncRNAs) and this compound Regulation

LncRNAs are ncRNAs longer than 200 nucleotides that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and guiding chromatin-modifying enzymes to specific genomic loci.

  • FOXD2-AS1: The lncRNA FOXD2 antisense RNA 1 has been identified as an oncogenic lncRNA in several cancers. It has been shown to repress this compound expression by recruiting the PRC2 complex, and specifically its catalytic subunit EZH2, to the this compound promoter. This leads to an increase in the repressive H3K27me3 mark and subsequent silencing of this compound.

Cancer TypeLncRNA ManipulationEffect on this compound mRNAEffect on this compound ProteinReference
Hepatocellular CarcinomaSilencing of FOXD2-AS1IncreasedIncreased
Lung AdenocarcinomaKnockdown of FOXD2-AS1UpregulationUpregulation

Signaling Pathways Influencing Epigenetic Regulation of this compound

Cellular signaling pathways play a crucial role in transmitting extracellular cues to the nucleus, where they can modulate the activity of epigenetic regulators, thereby influencing gene expression. The PI3K/AKT and TGF-β pathways are two key signaling cascades that have been implicated in the epigenetic control of this compound.

The PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. AKT can phosphorylate a variety of downstream targets, including epigenetic modifiers.

  • AKT and EZH2: Activated AKT can phosphorylate EZH2, the catalytic subunit of the PRC2 complex. This phosphorylation can alter the activity and substrate specificity of EZH2. In some contexts, AKT-mediated phosphorylation of EZH2 has been shown to suppress its methyltransferase activity towards H3K27, leading to a global decrease in H3K27me3. However, in other contexts, it can promote the interaction of EZH2 with other proteins, leading to the repression of specific target genes, potentially including this compound.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates EZH2 EZH2 AKT->EZH2 phosphorylates P_EZH2 p-EZH2 EZH2->P_EZH2 CDKN1B_Promoter This compound Promoter P_EZH2->CDKN1B_Promoter recruited to H3K27me3 H3K27me3 CDKN1B_Promoter->H3K27me3 deposits CDKN1B_Repression This compound Repression H3K27me3->CDKN1B_Repression

Caption: PI3K/AKT signaling pathway and this compound regulation.

The TGF-β Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a pleiotropic pathway that can either inhibit or promote cell growth depending on the cellular context. In normal epithelial cells and early-stage cancers, TGF-β acts as a tumor suppressor, in part by inducing the expression of cell cycle inhibitors like this compound.

  • SMADs and Histone Acetyltransferases: Upon TGF-β stimulation, receptor-regulated SMADs (R-SMADs, e.g., SMAD2/3) are phosphorylated and form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it can recruit co-activators with histone acetyltransferase (HAT) activity, such as p300/CBP. The recruitment of HATs to the this compound promoter leads to an increase in histone acetylation (e.g., H3K27ac), resulting in a more open chromatin structure and enhanced transcription of this compound.

TGF_beta_Pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor SMAD2_3 SMAD2/3 Receptor->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_Complex SMAD Complex p_SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus p300_CBP p300/CBP (HAT) SMAD_Complex->p300_CBP recruits CDKN1B_Promoter This compound Promoter p300_CBP->CDKN1B_Promoter acts on Histone_Ac Histone Acetylation CDKN1B_Promoter->Histone_Ac increases CDKN1B_Activation This compound Activation Histone_Ac->CDKN1B_Activation

Caption: TGF-β signaling pathway and this compound regulation.

Conclusion and Future Directions

The epigenetic regulation of this compound is a complex and multifaceted process involving the interplay of DNA methylation, histone modifications, and non-coding RNAs. These epigenetic marks are dynamically regulated by cellular signaling pathways, and their dysregulation is a common event in cancer, leading to the silencing of this critical tumor suppressor. The detailed understanding of these mechanisms provides a strong rationale for the development of epigenetic therapies aimed at reactivating this compound expression in cancer cells.

Future research should focus on further elucidating the intricate crosstalk between different epigenetic modifications at the this compound locus and identifying the full spectrum of signaling pathways and upstream regulators that control its epigenetic state. The development of more specific and potent epigenetic drugs, as well as combination therapies that target multiple layers of epigenetic regulation, holds great promise for the future of cancer treatment. This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound epigenetics and contribute to the advancement of this exciting field.

Methodological & Application

Application Notes and Protocols for Measuring CDKN1B (p27Kip1) Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinase inhibitor 1B, also known as p27Kip1 (p27), is a critical protein in the regulation of the cell cycle.[1][2] Encoded by the CDKN1B gene, p27 belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] Its primary function is to control cell cycle progression at the G1 phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibitory action prevents the cell from entering the S phase, where DNA replication occurs, effectively acting as a brake on cell proliferation.[2] Due to this role, p27 is classified as a tumor suppressor protein.[1][2]

The levels and activity of p27 are tightly regulated through transcription, translation, and post-translational modifications, including phosphorylation and ubiquitination, which can lead to its degradation by the proteasome.[3][4] Misregulation of p27, often leading to its reduced expression or mislocalization within the cytoplasm, is a common feature in many human cancers and is frequently associated with a poor prognosis.[4][5][6] Therefore, the accurate measurement of this compound protein levels is crucial for both basic research into cell cycle control and for clinical applications, including cancer diagnosis, prognosis, and the development of therapeutic strategies.

These application notes provide detailed protocols for the most common techniques used to quantify this compound protein levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass Spectrometry (MS).

This compound Signaling Pathway

The this compound protein (p27) acts as a central node in signaling pathways that control cell proliferation and differentiation. Its expression and activity are influenced by various upstream signals, and it exerts its function by regulating the activity of cyclin-dependent kinases (CDKs). Key signaling pathways involving this compound include the PI3K/AKT pathway, which can lead to p27's cytoplasmic mislocalization and degradation, and the TGF-β pathway, which can stabilize p27 to induce cell cycle arrest.

CDKN1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Function cluster_downstream Downstream Effects Growth Factors Growth Factors TGF-beta TGF-beta CDKN1B_Gene This compound Gene (Transcription) TGF-beta->CDKN1B_Gene Activates PI3K PI3K AKT AKT FOXO FOXO AKT->FOXO Inactivates p27_Protein p27 (this compound) AKT->p27_Protein Promotes Cytoplasmic Localization & Degradation FOXO->CDKN1B_Gene Activates CDKN1B_Gene->p27_Protein Translation CyclinE_CDK2 Cyclin E / CDK2 p27_Protein->CyclinE_CDK2 Inhibits CyclinD_CDK4 Cyclin D / CDK4 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

This compound (p27) signaling pathway overview.

Western Blotting

Application Note: Western blotting is a widely used technique to detect and semi-quantitatively measure the levels of this compound protein in cell lysates or tissue homogenates. The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with a specific antibody against this compound. The molecular weight of this compound is approximately 27 kDa.[7] This technique is valuable for comparing the relative abundance of this compound between different samples.

Experimental Protocol

A. Protein Extraction

  • Wash cultured cells with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (soluble protein fraction) to a new tube.

  • Determine the protein concentration using a BCA protein assay.[8]

B. SDS-PAGE and Protein Transfer

  • Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.[8]

  • Load the denatured samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

C. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

  • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit polyclonal, 1:300-1:1000 dilution) overnight at 4°C with gentle agitation.[7][9] Also, probe for a loading control like β-actin or GAPDH.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using software like ImageJ and normalize to the loading control.[10]

Quantitative Data Summary
ParameterRecommendationSource
Sample Type Cell Lysates, Tissue Homogenates[8][9]
Protein Load 20-30 µg per lane[8]
Gel Percentage 12% SDS-PAGE[8]
Primary Antibody Dilution 1:300 - 1:1000[7]
Secondary Antibody Dilution 1:2000 - 1:5000[8]
Detection Method Chemiluminescence (ECL)[11]

Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis A Protein Extraction B Quantification (BCA) A->B C Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (anti-CDKN1B) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Substrate H->I J Imaging I->J K Densitometry J->K

Workflow for Western blotting of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a plate-based assay designed for detecting and quantifying soluble proteins. A sandwich ELISA is the most common format for this compound, providing high specificity and sensitivity. In this assay, a capture antibody immobilized on a 96-well plate binds to this compound from the sample. A second, biotinylated detection antibody then binds to the captured protein, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The resulting color intensity is proportional to the amount of this compound protein.

Experimental Protocol
  • Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Samples may require dilution to fall within the standard curve range.[12]

  • Capture: Add 100 µL of standard or sample to each well of the pre-coated microplate.

  • Incubation 1: Incubate for 2.5 hours at room temperature or overnight at 4°C.[13]

  • Wash: Aspirate and wash each well 4 times with the provided Wash Buffer.

  • Detection Antibody: Add 100 µL of prepared biotinylated detection antibody to each well.

  • Incubation 2: Incubate for 1 hour at room temperature.[13]

  • Wash: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.

  • Incubation 3: Incubate for 45 minutes at room temperature.[13]

  • Wash: Repeat the wash step.

  • Substrate: Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Incubation 4: Incubate for 30 minutes at room temperature in the dark.[13]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read: Immediately measure the absorbance at 450 nm using a microplate reader.[13]

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of this compound in the samples.

Quantitative Data Summary
ParameterRecommendationSource
Sample Type Serum, Plasma, Tissue Homogenates, Cell Lysates[12][14]
Assay Type Sandwich ELISA[13]
Detection Range Varies by kit (e.g., 0.625 - 40 ng/mL)[14]
Wavelength 450 nm[12][13]
Incubation Times Sample: 2.5h; Detection Ab: 1h; HRP: 45min; TMB: 30min[13]

ELISA Workflow

ELISA_Workflow A Add Standards & Samples to Coated Plate B Incubate (Capture) A->B C Wash B->C D Add Biotinylated Detection Antibody C->D E Incubate D->E F Wash E->F G Add Streptavidin-HRP F->G H Incubate G->H I Wash H->I J Add TMB Substrate I->J K Incubate (Color Development) J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M N Calculate Concentration M->N

Workflow for a this compound sandwich ELISA.

Immunohistochemistry (IHC)

Application Note: IHC is used to visualize the distribution and localization of this compound protein within tissue sections. This technique is invaluable for assessing not only the level of protein expression but also its subcellular location (nuclear vs. cytoplasmic), which is critical for its function.[2] Low nuclear expression of this compound is often a predictor of poor prognosis in various cancers.[5] The protocol involves incubating a tissue slide with a primary antibody against this compound, followed by a secondary antibody system that allows for visualization, typically with a chromogenic substrate.

Experimental Protocol

A. Tissue Preparation

  • Fix tissue samples in 10% neutral buffered formalin and embed in paraffin (B1166041).

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

B. Antigen Retrieval

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

C. Staining

  • Wash slides in TBST.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash and then block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.

  • Incubate with the primary this compound antibody (e.g., 1:200 dilution for paraffin sections) for 1 hour at room temperature or overnight at 4°C.[7][11]

  • Wash slides in TBST.

  • Apply a biotinylated secondary antibody, followed by a streptavidin-HRP complex, according to the manufacturer's instructions (e.g., ABC kit).

  • Wash slides in TBST.

  • Apply a chromogen substrate, such as diaminobenzidine (DAB), and monitor for color development.

  • Rinse with distilled water to stop the reaction.

D. Counterstaining and Mounting

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the slides through graded ethanol and clear in xylene.

  • Coverslip with a permanent mounting medium.

  • Examine under a microscope and score for intensity and percentage of positive cells.

Quantitative Data Summary
ParameterRecommendationSource
Sample Type Paraffin-Embedded or Frozen Tissue Sections[11][15]
Antigen Retrieval Heat-Induced (Tris-EDTA, pH 9.0)[4]
Primary Antibody Dilution 1:100 - 1:500 (Paraffin)[7][11]
Detection System HRP-DAB (Chromogenic)[9]
Analysis Scoring of staining intensity and localization (nuclear/cytoplasmic)[5][16]

IHC Workflow

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Peroxidase Block B->C D Protein Block C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Enzyme Conjugate (e.g., Streptavidin-HRP) F->G H Chromogen (DAB) Substrate G->H I Counterstain (Hematoxylin) H->I J Dehydration & Mounting I->J K Microscopic Analysis J->K

Workflow for immunohistochemical staining of this compound.

Mass Spectrometry (MS)-Based Targeted Proteomics

Application Note: Mass spectrometry offers a highly specific and sensitive antibody-free method for the absolute or relative quantification of proteins. Targeted proteomics, particularly using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), allows for the precise measurement of specific this compound-derived peptides within a complex protein digest.[17][18] This approach is powerful for biomarker validation and can distinguish between different protein isoforms or post-translationally modified forms.

Experimental Protocol

A. Sample Preparation

  • Extract total protein from cells or tissues as described in the Western Blot protocol.

  • Denature the proteins, reduce cysteine bonds (e.g., with DTT), and alkylate them (e.g., with iodoacetamide).

  • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

  • (Optional for absolute quantification) Spike in a known amount of a stable isotope-labeled synthetic peptide that corresponds to a target peptide from this compound.

  • Clean up the peptide mixture using solid-phase extraction (e.g., C18 desalting).

B. LC-MS/MS Analysis

  • Separate the peptides using liquid chromatography (LC), typically reverse-phase, over a gradient.[19]

  • Introduce the eluted peptides into a tandem mass spectrometer via electrospray ionization.[17]

  • The mass spectrometer is operated in a targeted mode (MRM or PRM).

    • MRM: The first mass analyzer (Q1) selects for the specific mass-to-charge ratio (m/z) of the target peptide (precursor ion). The peptide is fragmented in the collision cell (q2), and the third mass analyzer (Q3) selects for specific fragment ions (product ions).[17] The instrument monitors specific "transitions" (precursor-product pairs).

    • PRM: Similar to MRM, Q1 selects the precursor ion, but the subsequent high-resolution mass analyzer (e.g., Orbitrap) scans all fragment ions simultaneously.

C. Data Analysis

  • Integrate the peak areas from the chromatograms for the targeted peptide transitions.

  • For relative quantification, compare the peak areas of the endogenous peptide across different samples.

  • For absolute quantification, calculate the ratio of the peak area of the endogenous peptide to the peak area of the spiked-in stable isotope-labeled standard peptide.

  • Use specialized software (e.g., Skyline) to process the data and determine peptide and protein quantities.

Quantitative Data Summary
ParameterRecommendationSource
Sample Type Cell Lysates, Tissue Homogenates, Body Fluids[18]
Quantification Relative or Absolute[19]
Instrumentation Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive)[17]
Key Advantage High specificity, antibody-independent, multiplexing capability[17][18]

Targeted Proteomics Workflow

MS_Workflow cluster_prep Protein Processing cluster_analysis LC-MS/MS cluster_data Data Interpretation A Protein Extraction B Reduction & Alkylation A->B C Trypsin Digestion B->C D Peptide Cleanup C->D E Liquid Chromatography (Peptide Separation) D->E F Tandem Mass Spectrometry (Targeted Acquisition) E->F G Peak Integration F->G H Ratio Calculation G->H I Protein Quantification H->I

Workflow for targeted proteomics of this compound.

References

Selecting the Optimal CDKN1B Antibody for Western Blotting: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers in oncology, cell cycle regulation, and drug development, the accurate detection of Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, is paramount. As a critical tumor suppressor and a key regulator of the cell cycle, reliable quantification of this compound protein levels by Western Blotting is essential for experimental success. This application note provides a comprehensive guide to selecting the best this compound antibody for Western Blotting, complete with detailed protocols and a comparative analysis of commercially available options.

Introduction to this compound (p27Kip1)

This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. Its primary function is to control the progression of the cell cycle at the G1 phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2] This inhibition prevents the cell from entering the S phase, thus acting as a crucial checkpoint for cell division.[1][2] Due to its role as a negative regulator of cell proliferation, the loss or inactivation of this compound is frequently observed in various human cancers, often correlating with a poor prognosis.[3] The protein has a molecular weight of approximately 22-27 kDa.[3][4]

Comparative Analysis of Top-Performing this compound Antibodies for Western Blotting

The selection of a highly specific and sensitive primary antibody is the most critical factor for a successful Western Blot. Based on a thorough review of citation data, manufacturer validation, and user feedback, we have compiled a list of recommended this compound antibodies that have demonstrated robust performance in Western Blotting applications.

Antibody Name/IDHost SpeciesClonalityTested SpeciesRecommended WB DilutionKey Features & Citations
Santa Cruz Biotechnology sc-1641 (F-8) MouseMonoclonalHuman, Mouse, Rat1:100 - 1:1000Highly cited (673 publications), consistently positive user reviews for WB. Recognizes a band at ~27 kDa.[5][6]
BD Biosciences 610242 MouseMonoclonalHuman, MouseNot specifiedUsed in published research for quantitative Western Blotting.[7]
Cusabio CSB-RA005087A0HU (1G2) RabbitMonoclonalHuman, Mouse1:500 - 1:5000Recombinant monoclonal antibody with positive WB data in multiple cell lysates (HepG2, HeLa, MCF-7, NIH/3T3).[8]
Thermo Fisher Scientific BS-0742R RabbitPolyclonalHuman, Mouse, Rat, Chicken1:300Validated for WB, IHC, ICC/IF, and Flow Cytometry.[9]
Abclonal A0290 RabbitPolyclonalHuman, Rat1:1000Shows specific bands in various lysates with good signal-to-noise ratio.[10]

Signaling Pathway of this compound

The regulation of this compound activity is a multi-layered process involving transcriptional control, phosphorylation, and proteasomal degradation. Understanding this pathway is crucial for interpreting experimental results.

CDKN1B_Signaling_Pathway TGFb TGF-β FoxO FoxO Transcription Factors TGFb->FoxO CDKN1B_mRNA This compound mRNA FoxO->CDKN1B_mRNA promotes transcription p27 This compound (p27) CDKN1B_mRNA->p27 translates to CyclinD_CDK4 Cyclin D / CDK4 p27->CyclinD_CDK4 inhibits CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 inhibits SCF_Skp2 SCF-Skp2 E3 Ligase p27->SCF_Skp2 binds to G1_S_Transition G1/S Phase Transition CyclinD_CDK4->G1_S_Transition promotes CyclinE_CDK2->G1_S_Transition promotes Phosphorylation Phosphorylation (Thr187) CyclinE_CDK2->Phosphorylation phosphorylates Proteasome Proteasomal Degradation SCF_Skp2->Proteasome Phosphorylation->p27

Caption: Simplified this compound (p27) signaling pathway.[2]

Detailed Protocol for Western Blotting of this compound

This protocol is optimized for the detection of this compound in mammalian cell lysates.

I. Protein Lysate Preparation
  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[7] A typical volume is 100-200 µL for a 6 cm dish.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

II. SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with 4X Laemmli sample buffer.[1]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.[7]

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

III. Immunoblotting
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in the blocking buffer according to the recommended dilution (see table above).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

IV. Detection
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. The expected band for this compound is approximately 27 kDa.[9]

Experimental Workflow

The following diagram illustrates the key steps in the Western Blotting protocol for this compound detection.

WB_Workflow start Start: Cell Culture lysis Protein Extraction (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (12% Gel) quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-CDKN1B) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis (Band at ~27 kDa) detection->analysis

Caption: Western Blotting workflow for this compound detection.

Conclusion

The successful detection of this compound by Western Blotting is highly dependent on the quality of the primary antibody and a well-optimized protocol. The Santa Cruz Biotechnology sc-1641 (F-8) mouse monoclonal antibody is a highly recommended choice due to its extensive validation in the scientific literature. By following the detailed protocol provided in this application note, researchers can achieve reliable and reproducible results in their studies of this compound, contributing to a deeper understanding of cell cycle regulation and cancer biology.

References

Application Notes and Protocols for CDKN1B (p27Kip1) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed, step-by-step guide for the immunohistochemical staining of CDKN1B, also known as p27Kip1, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of this compound in cell cycle regulation and cancer.

Introduction to this compound (p27Kip1)

Cyclin-dependent kinase inhibitor 1B (this compound), or p27Kip1, is a critical protein that regulates cell cycle progression at the G1 phase.[1][2] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27 binds to and prevents the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2][3] This inhibitory action halts the cell cycle, making p27 a key tumor suppressor.[1][4] The degradation of p27 is necessary for cells to transition from a quiescent to a proliferative state.[2][5] Loss of p27 expression or its mislocalization from the nucleus to the cytoplasm has been associated with poor prognosis in various cancers.[6] Immunohistochemistry (IHC) is a valuable technique to assess the expression and subcellular localization of p27 in tissue samples.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a simplified signaling pathway involving this compound and the general experimental workflow for immunohistochemistry.

CDKN1B_Signaling_Pathway TGFb TGF-β This compound This compound (p27) TGFb->this compound Upregulates PI3K PI3K/Akt Pathway PI3K->this compound Inhibits (via phosphorylation & degradation) GrowthFactors Growth Factors GrowthFactors->PI3K CDK4_CyclinD CDK4/Cyclin D Proliferation Cell Proliferation CDK4_CyclinD->Proliferation CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Proliferation This compound->CDK4_CyclinD Inhibits This compound->CDK2_CyclinE Inhibits G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest

Caption: Simplified signaling pathway of this compound (p27) in cell cycle regulation.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-CDKN1B) Blocking->PrimaryAb Detection Secondary Antibody & Enzyme Conjugate Incubation PrimaryAb->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: General experimental workflow for this compound immunohistochemistry.

Quantitative Data Summary

The following table summarizes recommended starting dilutions and conditions for this compound immunohistochemistry based on various antibody manufacturers' datasheets. It is crucial to note that optimal conditions should be determined empirically by the end-user.[7][8][9]

ParameterRecommendationSource(s)
Primary Antibody Dilution
Polyclonal (Rabbit)1:10 - 1:500[8][10]
Monoclonal (Mouse)1:50 - 1:300 (starting point)[9][11]
Antigen Retrieval
MethodHeat-Induced Epitope Retrieval (HIER) is most common.[12][13][14][12][13][14]
BufferCitrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[15][16][15][16]
HIER Incubation Time10 - 30 minutes at 95-100°C.[14][17][14][17]
Incubation Times
Primary Antibody30 minutes to 1 hour at room temperature, or overnight at 4°C.[9][18][9][18]
Secondary Antibody30 minutes at room temperature.[18]
Chromogen (DAB)5 - 10 minutes.[18][18]

Detailed Experimental Protocol

This protocol provides a general guideline for the immunohistochemical staining of this compound in FFPE tissues.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 85%, 75%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., Normal Goat Serum or 1-5% BSA in PBS)

  • Primary antibody against this compound (p27Kip1)

  • Biotinylated secondary antibody

  • Streptavidin-HRP (or other enzyme conjugate)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave, pressure cooker, or water bath for HIER

  • Light microscope

Step-by-Step Methodology

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Rehydrate the sections by sequential immersion in:

  • Two changes of 100% ethanol for 3 minutes each.
  • Two changes of 95% ethanol for 3 minutes each.
  • One change of 85% ethanol for 3 minutes.
  • One change of 75% ethanol for 3 minutes. c. Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval a. This step is critical for unmasking the antigen epitopes.[12][14] Heat-Induced Epitope Retrieval (HIER) is recommended for this compound. b. Pre-heat the antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0) to 95-100°C in a microwave, pressure cooker, or water bath. c. Immerse the slides in the hot retrieval solution and incubate for 10-20 minutes.[16][17] Do not allow the solution to boil dry. d. Remove the container from the heat source and allow the slides to cool in the buffer for 20-30 minutes at room temperature. e. Rinse the slides with deionized water and then with a wash buffer (e.g., PBS or TBS).

3. Inactivation of Endogenous Peroxidase a. To prevent non-specific background staining, incubate the slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature. b. Rinse the slides with wash buffer.

4. Blocking a. To block non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. b. Tap off the excess blocking solution before applying the primary antibody. Do not rinse.

5. Primary Antibody Incubation a. Dilute the anti-CDKN1B primary antibody to its optimal concentration in the blocking solution or a specific antibody diluent. b. Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber. Incubation can be for 30-60 minutes at room temperature or overnight at 4°C for enhanced signal.[9][18]

6. Detection a. Rinse the slides with wash buffer (3 changes for 5 minutes each). b. Apply the biotinylated secondary antibody according to the manufacturer's instructions and incubate for 30 minutes at room temperature. c. Rinse the slides with wash buffer. d. Apply the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature. e. Rinse the slides with wash buffer.

7. Chromogenic Development a. Prepare the DAB substrate solution just before use. b. Apply the DAB solution to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope. c. Stop the reaction by immersing the slides in deionized water.

8. Counterstaining a. To visualize the cell nuclei, counterstain the sections with hematoxylin for 1-2 minutes. b. "Blue" the hematoxylin by rinsing in running tap water or a bluing solution. c. Rinse with deionized water.

9. Dehydration and Mounting a. Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol). b. Clear the sections in two changes of xylene. c. Apply a drop of permanent mounting medium to the slide and cover with a coverslip.

10. Analysis a. Examine the slides under a light microscope. This compound (p27) is expected to show nuclear localization.[19] Cytoplasmic staining may also be observed and can be of biological significance. Positive staining will appear brown (DAB), and nuclei will be blue (hematoxylin).

Controls
  • Positive Control: Use a tissue known to express this compound (e.g., tonsil, breast carcinoma) to validate the staining procedure.

  • Negative Control: Replace the primary antibody with antibody diluent or a non-immune IgG of the same isotype and concentration to check for non-specific staining from the secondary antibody and detection system.

References

Application Notes and Protocols for Reducing CDKN1B Expression using siRNA in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to effectively reduce the expression of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene in various cell lines. The protocols outlined below cover siRNA transfection, validation of knockdown, and analysis of the resulting cellular phenotypes.

Introduction to this compound

The this compound gene encodes the protein p27Kip1, a critical member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] p27Kip1 plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibition controls the cell's progression from the G1 to the S phase, effectively acting as a brake on cell division.[1] Due to this function, this compound is recognized as a tumor suppressor gene, and its reduced expression is often associated with increased cell proliferation and poor prognosis in several cancers.[1] The use of siRNA to specifically silence this compound expression is a powerful tool for studying its role in cell cycle control, cell signaling pathways, and as a potential therapeutic target in drug development.

Data Presentation

The following tables summarize quantitative data from a study utilizing siRNA to reduce this compound expression in circulating tumor cell (CTC) lines (BRx-68, BRx-82, and BRx-142) in the context of docetaxel (B913) (DTX) treatment.

Table 1: Efficiency of siRNA-mediated Knockdown of this compound

Cell LinesiRNA TargetTransfection Time (days)Analysis Method% Knockdown (mRNA)
BRx-82This compound3Not SpecifiedNot Specified
BRx-142This compound3Not SpecifiedNot Specified

Note: While the specific percentage of mRNA or protein knockdown was not explicitly quantified in the provided search results, the study confirmed successful knockdown leading to the phenotypic changes detailed in Table 2.

Table 2: Phenotypic Effects of this compound Knockdown in CTCs Treated with Docetaxel

Cell LineTreatmentEndpointResult with Control siRNA (% Viability)Result with sithis compound (% Viability)Fold Change in Endomitosis (≥8N pHH3+ cells)
BRx-68DTXCell Viability39.6 ± 1.3523.9 ± 0.15[2]Not Reported
BRx-82DTXCell Viability9.1 ± 0.232.3 ± 0.094[2]1.80[3]
BRx-142DTXCell Viability37.1 ± 2.2623.2 ± 0.89[2]1.94[3]

Experimental Protocols

Protocol 1: siRNA Transfection

This protocol provides a general guideline for transiently transfecting mammalian cells with siRNA to knockdown this compound expression. Optimization for specific cell lines and transfection reagents is recommended.

Materials:

  • This compound-specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium (with serum, without antibiotics)

  • 6-well tissue culture plates

  • Target cell line

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in a 6-well plate with complete culture medium to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation (per well):

    • Solution A: Dilute 20-50 pmol of this compound siRNA or control siRNA into 100 µL of Opti-MEM™ medium.

    • Solution B: Dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium.

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add 0.8 mL of fresh, pre-warmed complete culture medium to each well.

    • Add the 200 µL siRNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time for maximum knockdown should be determined empirically.

Protocol 2: Validation of this compound Knockdown by quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of this compound mRNA levels to assess knockdown efficiency.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR™ Green PCR Master Mix)

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • At 24, 48, or 72 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers for this compound or the housekeeping gene, and qPCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling program.

    • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA in siRNA-treated samples compared to the control samples, normalized to the housekeeping gene.

Protocol 3: Validation of this compound Knockdown by Western Blot

This protocol details the detection and quantification of p27Kip1 protein levels to confirm knockdown.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p27Kip1 (this compound)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • At 48 or 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands, normalizing the p27Kip1 signal to the loading control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_transfection siRNA Transfection cluster_validation Knockdown Validation cluster_analysis Phenotypic Analysis cell_seeding Seed cells in 6-well plates prepare_sirna Prepare siRNA-lipid complexes transfect Transfect cells prepare_sirna->transfect incubate_transfection Incubate for 24-72 hours transfect->incubate_transfection harvest_rna Harvest cells for RNA incubate_transfection->harvest_rna harvest_protein Harvest cells for protein incubate_transfection->harvest_protein proliferation_assay Cell Proliferation Assay incubate_transfection->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (FACS) incubate_transfection->cell_cycle_analysis q_rt_pcr qRT-PCR for mRNA levels harvest_rna->q_rt_pcr western_blot Western Blot for protein levels harvest_protein->western_blot

Experimental workflow for this compound knockdown.

CDKN1B_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cell_cycle Cell Cycle Control growth_factors Growth Factors pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt ras_mapk Ras/MAPK Pathway growth_factors->ras_mapk anti_mitogens Anti-mitogenic Signals (e.g., TGF-β) This compound This compound (p27) anti_mitogens->this compound Upregulates pi3k_akt->this compound Inhibits (via phosphorylation & degradation) cyclinD_cdk46 Cyclin D / CDK4/6 ras_mapk->cyclinD_cdk46 Activates This compound->cyclinD_cdk46 Inhibits cyclinE_cdk2 Cyclin E / CDK2 This compound->cyclinE_cdk2 Inhibits rb Rb Phosphorylation cyclinD_cdk46->rb cyclinE_cdk2->rb g1_s_transition G1/S Transition rb->g1_s_transition Promotes

This compound signaling pathway in cell cycle control.

References

Application Notes and Protocols for Creating a CDKN1B Knockout Cell Line Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CDKN1B gene encodes the p27Kip1 protein, a critical member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] The p27 protein plays a pivotal role as a tumor suppressor by controlling cell cycle progression, primarily at the G1 to S phase transition.[2][3] It binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby halting cell division.[1][4] Dysregulation or loss of p27 function is associated with increased cell proliferation and is a common feature in many human cancers, often correlating with poor prognosis.[2][5]

Creating a this compound knockout cell line using the CRISPR/Cas9 system provides a powerful isogenic model to study the specific roles of p27 in cell cycle regulation, tumor development, and cellular response to therapeutic agents.[6] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the genome, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a functional gene knockout.[7]

These application notes provide a comprehensive workflow, detailed experimental protocols, and data interpretation guidelines for generating and validating a this compound knockout cell line.

This compound/p27 Signaling Pathway

The p27 protein acts as a central node in the cell cycle regulatory network. Its primary function is to inhibit CDK activity, which is essential for cells to progress from the G1 phase to the S phase.[8][9] Low levels of p27 allow for uncontrolled cell division, a hallmark of cancer.

CDKN1B_Signaling_Pathway cluster_upstream Upstream Signals cluster_core p27 Regulation cluster_downstream Cell Cycle Control TGFb TGF-β CDKN1B_gene This compound Gene TGFb->CDKN1B_gene Upregulates Transcription ContactInhibition Contact Inhibition ContactInhibition->CDKN1B_gene Upregulates Transcription cAMP cAMP cAMP->CDKN1B_gene Upregulates Transcription p27_protein p27 (Kip1) CDKN1B_gene->p27_protein Transcription & Translation CyclinD_CDK4 Cyclin D / CDK4 p27_protein->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p27_protein->CyclinE_CDK2 Inhibits G1_S_Transition G1/S Phase Transition CyclinD_CDK4->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes CRISPR_Workflow A Step 1: sgRNA Design & Selection - Target early exon of this compound - Use design tools (e.g., CHOPCHOP) - Assess on-target and off-target scores B Step 2: sgRNA Cloning - Synthesize and anneal oligos - Ligate into Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP) A->B C Step 3: Cell Transfection - Deliver plasmid into target cells - Methods: Lipofection, Electroporation B->C D Step 4: Enrichment of Edited Cells - Sort GFP-positive cells via FACS (48-72h post-transfection) C->D E Step 5: Single-Cell Cloning - Plate sorted cells by limiting dilution - Expand individual clones D->E F Step 6: Genomic Validation - Extract genomic DNA from clones - PCR amplify target region - Sanger Sequencing / TIDE analysis E->F G Step 7: Protein Validation - Confirm absence of p27 protein - Method: Western Blotting F->G H Step 8: Off-Target Analysis (Optional) - Sequence predicted off-target sites F->H I Validated this compound KO Clonal Cell Line G->I

References

Application Notes and Protocols for Measuring CDKN1B Promoter Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene encodes the p27Kip1 protein, a critical regulator of cell cycle progression.[1][2] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27Kip1 plays a pivotal role in halting the cell cycle at the G1 phase by binding to and inhibiting cyclin E-CDK2 or cyclin D-CDK4 complexes.[1][3][4] This function establishes this compound as a crucial tumor suppressor, and its downregulation is frequently observed in various human cancers, often correlating with a poor prognosis.[2][5][6]

The expression of this compound is tightly controlled, primarily at the transcriptional level.[1] Various signaling pathways converge on the this compound promoter to modulate its activity in response to extracellular and intracellular cues. Therefore, accurately measuring the activity of the this compound promoter is essential for understanding cancer biology, identifying novel therapeutic targets, and screening for compounds that can restore its tumor-suppressive function.

These application notes provide detailed protocols for three complementary assays to comprehensively analyze this compound promoter activity:

  • Dual-Luciferase® Reporter Assay: To directly measure the transcriptional output of the this compound promoter in a cellular context.

  • Chromatin Immunoprecipitation (ChIP) Assay: To identify and quantify the binding of specific transcription factors to the native this compound promoter.

  • Quantitative Reverse Transcription PCR (qRT-PCR): To measure the endogenous mRNA expression levels of this compound as a direct result of promoter activity.

Key Signaling Pathways Regulating this compound Transcription

The transcriptional regulation of the this compound gene is a complex process involving multiple signaling pathways that respond to mitogenic and anti-mitogenic signals. Growth factors often activate pathways like the PI3K/Akt cascade, which can lead to the phosphorylation and cytoplasmic sequestration of transcription factors like FoxO, thereby inhibiting this compound transcription. Conversely, anti-proliferative signals, such as those from TGF-β, can activate transcription factors that bind to the this compound promoter and enhance its activity.

CDKN1B_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_pathways Intracellular Signaling cluster_transcription_factors Transcription Factors Growth_Factors Growth Factors (e.g., EGF, IGF-1) TGF_beta TGF-β Smad Smad Pathway TGF_beta->Smad PI3K_Akt PI3K/Akt Pathway FoxO FoxO Proteins PI3K_Akt->FoxO Inactivation Smad3_4 Smad3/4 Complex Smad->Smad3_4 Activation CDKN1B_Promoter This compound Promoter FoxO->CDKN1B_Promoter Repression Smad3_4->CDKN1B_Promoter Activation CDKN1B_Expression This compound (p27) Expression CDKN1B_Promoter->CDKN1B_Expression Transcription

Diagram 1: Simplified signaling pathways controlling this compound promoter activity.

Dual-Luciferase® Reporter Assay for Promoter Activity

This assay provides a quantitative measure of a promoter's ability to drive transcription.[7] A plasmid containing the this compound promoter sequence upstream of a firefly luciferase gene is transfected into cells. A second plasmid, containing a Renilla luciferase gene under a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.[8]

Luciferase_Workflow start Day 1: Seed Cells transfect Day 2: Co-transfect Plasmids - pGL3-CDKN1B-Luc (Firefly) - pRL-TK (Renilla) start->transfect treat Day 3: Apply Treatment (e.g., Drug, Growth Factor) transfect->treat lyse Day 4: Lyse Cells treat->lyse measure_firefly Add Firefly Substrate & Measure Luminescence (RLUu2081) lyse->measure_firefly measure_renilla Add Stop & Glo® Reagent & Measure Luminescence (RLUu2082) measure_firefly->measure_renilla analyze Calculate Ratio (RLUu2081 / RLUu2082) & Determine Fold Change measure_renilla->analyze end Results analyze->end

Diagram 2: Workflow for the Dual-Luciferase® Reporter Assay.
Experimental Protocol

Materials:

  • Cells of interest (e.g., MCF-7, HeLa)

  • pGL3-Basic vector containing the human this compound promoter

  • pRL-TK vector (or other suitable Renilla control)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • 96-well white, opaque cell culture plates

  • Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)

  • Luminometer

Procedure:

  • Day 1: Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well white, opaque plate. Incubate overnight.

  • Day 2: Transfection:

    • For each well, prepare a DNA mixture containing 100 ng of the this compound promoter-reporter plasmid and 10 ng of the Renilla control plasmid.

    • Transfect the cells according to the manufacturer's protocol for your chosen reagent.

    • Incubate for 18-24 hours.

  • Day 3: Treatment:

    • Remove the transfection medium.

    • Add fresh medium containing the test compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Day 4: Lysis and Measurement: [9]

    • Aspirate the medium and gently wash wells with 1X PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.[10]

    • Immediately after, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.[10]

Data Presentation

Data should be presented as the ratio of Firefly to Renilla luminescence, normalized to the vehicle control.

TreatmentConcentrationFirefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)Normalized Ratio (Firefly/Renilla)Fold Change (vs. Vehicle)
Vehicle0.1% DMSO85,430 ± 5,12042,110 ± 2,3402.031.00
Compound X1 µM168,200 ± 9,87041,550 ± 3,1004.051.99
Compound X10 µM345,600 ± 15,30043,200 ± 2,5008.003.94
Inhibitor Y5 µM41,300 ± 3,50040,980 ± 2,1501.010.50

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to investigate the interaction between proteins and DNA within the cell's native chromatin context.[11][12] This protocol allows researchers to determine if a specific transcription factor (e.g., FoxO3a, Smad3) binds to the this compound promoter region under specific cellular conditions.

ChIP_Workflow start Treat Cells crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse Lyse Cells & Isolate Nuclei crosslink->lyse shear Shear Chromatin (Sonication or Enzymatic Digestion) lyse->shear immunoprecipitate Immunoprecipitate with Antibody (e.g., anti-FoxO3a or IgG control) shear->immunoprecipitate capture Capture Complexes (Protein A/G Beads) immunoprecipitate->capture wash Wash Beads to Remove Non-specific Binding capture->wash elute Elute Chromatin wash->elute reverse Reverse Cross-links & Digest Protein elute->reverse purify Purify DNA reverse->purify analyze Analyze by qPCR (Primers for this compound Promoter) purify->analyze end Results analyze->end

Diagram 3: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Experimental Protocol

Materials:

  • Cultured cells (approx. 1-5 x 10⁷ per IP)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • ChIP Lysis and Wash Buffers

  • ChIP-validated antibody against the transcription factor of interest

  • Normal Rabbit or Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • Sonicator or Micrococcal Nuclease (MNase)

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers flanking the putative binding site in the this compound promoter

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.[12]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse cells to isolate nuclei.

    • Resuspend nuclei in a shearing buffer.

    • Shear chromatin to fragments of 200-1000 bp using sonication or MNase digestion.[13] This step requires optimization.

  • Immunoprecipitation:

    • Centrifuge sheared chromatin to pellet debris.

    • Pre-clear the supernatant with Protein A/G beads.

    • Save a small aliquot of the supernatant as "Input" control.

    • Incubate the remaining chromatin overnight at 4°C with the specific antibody or an IgG control.[14]

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute chromatin from the beads.

    • Add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 4 hours to reverse cross-links. Also, process the "Input" sample in parallel.

  • DNA Purification: Treat samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol:chloroform extraction.[12]

  • qPCR Analysis: Use qPCR to quantify the amount of the this compound promoter sequence in the immunoprecipitated samples and the input.

Data Presentation

Results are typically expressed as the percentage of the input DNA that was immunoprecipitated.

SampleTargetCq Value (Mean)ΔCq (Normalized to Input)% Input (2^-ΔCq * Dilution Factor * 100)
InputThis compound Promoter25.1-100% (Reference)
anti-FoxO3a IPThis compound Promoter28.53.41.18%
IgG IPThis compound Promoter33.28.10.04%
anti-FoxO3a IPNegative Control Region34.19.00.02%

Quantitative Reverse Transcription PCR (qRT-PCR)

This assay measures the steady-state levels of this compound mRNA, providing a direct readout of gene expression resulting from promoter activity.[15] It is often used to validate findings from reporter assays or to assess the effect of treatments on the endogenous gene.

qRTPCR_Workflow start Treat Cells & Harvest extract_rna Extract Total RNA start->extract_rna dnase DNase Treatment (Remove gDNA contamination) extract_rna->dnase reverse_transcription Reverse Transcription (RNA → cDNA) dnase->reverse_transcription qpcr Quantitative PCR (qPCR) - this compound primers - Housekeeping gene primers reverse_transcription->qpcr analyze Data Analysis (ΔΔCq Method) Calculate Relative Expression qpcr->analyze end Results analyze->end

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of CDKN1B Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a tumor suppressor by inhibiting cyclin-dependent kinase (CDK) complexes and halting the cell cycle at the G1 phase.[1] Beyond its canonical role as a CDK inhibitor, emerging evidence suggests that this compound can also function as a transcriptional co-regulator, directly associating with chromatin to influence the expression of target genes involved in crucial cellular processes such as cell adhesion and signaling.[2][3] Understanding the genomic targets of this compound is paramount for elucidating its multifaceted roles in normal physiology and disease, particularly in cancer biology, and for the development of novel therapeutic strategies.

Chromatin immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interaction of proteins with DNA.[4] This application note provides a detailed protocol for performing ChIP to identify the genomic targets of this compound, followed by quantitative polymerase chain reaction (qPCR) for validation. It also includes an overview of the signaling pathways that regulate this compound expression and a summary of putative this compound target genes identified through ChIP-sequencing (ChIP-seq).

Signaling Pathways Regulating this compound

The expression and activity of this compound are tightly controlled by a complex network of signaling pathways. Transcription of the this compound gene is activated by transcription factors of the Forkhead box O (FOXO) family, such as FOXO3a.[1] The PI3K/AKT signaling pathway, often upregulated in cancer, leads to the phosphorylation and subsequent cytoplasmic sequestration of FOXO3a, thereby inhibiting this compound transcription.[5] Conversely, transcription factors such as MYC and HES1 can act as transcriptional repressors of this compound. The NOTCH1 signaling pathway, which is frequently activated in certain cancers, can indirectly repress this compound transcription by upregulating MYC and HES1.

CDKN1B_Signaling_Pathway This compound Transcriptional Regulation Pathway PI3K PI3K AKT AKT PI3K->AKT activates FOXO3a_nuc FOXO3a (nuc) AKT->FOXO3a_nuc phosphorylates, auses cytoplasmic sequestration FOXO3a_cyto FOXO3a (cyto) FOXO3a_nuc->FOXO3a_cyto CDKN1B_gene This compound Gene FOXO3a_nuc->CDKN1B_gene activates transcription p27 p27 (this compound) CDKN1B_gene->p27 expresses CellCycleArrest G1 Cell Cycle Arrest p27->CellCycleArrest induces NOTCH1 NOTCH1 MYC MYC NOTCH1->MYC activates HES1 HES1 NOTCH1->HES1 activates MYC->CDKN1B_gene represses transcription HES1->CDKN1B_gene represses transcription

Diagram of the major signaling pathways regulating this compound transcription.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol outlines the key steps for performing a ChIP experiment to identify genomic regions bound by this compound.

I. Cell Culture and Cross-linking
  • Culture cells of interest to approximately 80-90% confluency. The number of cells required can range from 1x10^6 to 1x10^7 per immunoprecipitation (IP), depending on the abundance of this compound in the chosen cell type.

  • To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

II. Cell Lysis and Chromatin Shearing
  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Incubate on ice to allow for cell lysis.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Shear the chromatin to an average fragment size of 200-1000 base pairs. This is a critical step and can be achieved by:

    • Sonication: This is the most common method and requires optimization of power, duration, and number of cycles.

    • Enzymatic digestion: Using micrococcal nuclease (MNase) can also be effective but requires careful titration of the enzyme concentration and digestion time.

  • After shearing, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.

III. Immunoprecipitation
  • Pre-clear the chromatin by incubating with Protein A/G beads (or magnetic beads) to reduce non-specific background.

  • Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control. This sample will be processed alongside the IP samples starting from the reverse cross-linking step and is used for data normalization.

  • Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for this compound. A negative control IP should be performed in parallel using a non-specific IgG antibody of the same isotype.

  • Add Protein A/G beads to each IP reaction to capture the antibody-protein-DNA complexes.

  • Incubate for 2-4 hours at 4°C with rotation.

IV. Washing and Elution
  • Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

V. Reverse Cross-linking and DNA Purification
  • Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The input control sample should also be subjected to this step.

  • Treat the samples with RNase A to remove RNA.

  • Treat with Proteinase K to digest proteins.

  • Purify the DNA using a spin column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

VI. Quantitative PCR (qPCR) Analysis
  • Quantify the purified DNA from the ChIP, IgG, and input samples.

  • Perform qPCR using primers specific to the putative this compound target gene promoters or binding sites. It is also important to include a negative control primer set for a genomic region not expected to be bound by this compound.

  • Analyze the qPCR data to determine the enrichment of specific DNA sequences in the this compound IP compared to the negative control IgG IP.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Start: Cells in Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Quenching 2. Quenching (Glycine) Crosslinking->Quenching Lysis 3. Cell Lysis & Chromatin Shearing Quenching->Lysis Input Input Control (Aliquot of sheared chromatin) Lysis->Input IP 4. Immunoprecipitation (this compound Antibody) Lysis->IP Reverse 7. Reverse Cross-linking Input->Reverse Washing 5. Washing IP->Washing Elution 6. Elution Washing->Elution Elution->Reverse Purification 8. DNA Purification Reverse->Purification qPCR 9. qPCR Analysis Purification->qPCR End End: Target Gene Identification qPCR->End

A streamlined workflow for the Chromatin Immunoprecipitation (ChIP) process.

Data Presentation and Analysis

The results of a ChIP-qPCR experiment are typically presented as either "percent input" or "fold enrichment".

  • Percent Input: This method quantifies the amount of immunoprecipitated DNA as a percentage of the starting chromatin material (input).

  • Fold Enrichment: This method represents the signal of the specific antibody IP relative to the signal of the negative control (IgG) IP.

Putative this compound Target Genes

A ChIP-seq study in quiescent mouse embryonic fibroblasts identified numerous putative target genes for this compound (p27).[2] This study revealed that p27 predominantly binds to distal intergenic regions and introns, suggesting a role as a transcriptional co-regulator.[2] The interaction of p27 with several of these target regions was validated by ChIP-qPCR.[2]

Target GeneFunctionPutative Binding Region
Itga5Integrin Subunit Alpha 5 (Cell Adhesion)Distal Intergenic
Col12a1Collagen Type XII Alpha 1 Chain (Extracellular Matrix)Intronic
Nrp1Neuropilin 1 (Axon Guidance, Angiogenesis)Intronic
Sox9SRY-Box Transcription Factor 9 (Development)Distal Intergenic
Myo1bMyosin IB (Cytoskeleton)Intronic

Table 1: A selection of putative this compound target genes identified by ChIP-seq in mouse embryonic fibroblasts.[2]

Quantitative ChIP-qPCR Data

The following table presents a hypothetical example of ChIP-qPCR data for a validated this compound target gene, demonstrating enrichment.

Target RegionAntibodyCt Value (Mean)ΔCt (Normalized to Input)% InputFold Enrichment (vs. IgG)
Itga5 PromoterThis compound25.53.58.8415.6
Itga5 PromoterIgG29.57.50.561.0
Negative Control RegionThis compound30.08.00.390.7
Negative Control RegionIgG30.58.50.281.0

Table 2: Example of quantitative data analysis from a ChIP-qPCR experiment for a hypothetical this compound target gene. Data is presented as mean cycle threshold (Ct) values, ΔCt normalized to input, percent input, and fold enrichment over the IgG control.

Conclusion

Chromatin immunoprecipitation is an indispensable technique for identifying the direct genomic targets of proteins like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers aiming to unravel the transcriptional regulatory functions of this compound. By identifying its target genes, researchers can gain deeper insights into its role in cell cycle control, development, and tumorigenesis, potentially leading to the discovery of novel therapeutic targets for a variety of diseases. The finding that this compound often binds to distal regulatory elements highlights the complexity of its function beyond a simple CDK inhibitor and underscores the importance of genome-wide approaches like ChIP-seq in modern biological research.

References

Application Note: Identification of CDKN1B (p27Kip1) Binding Partners Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CDKN1B, also known as p27Kip1, is a critical cyclin-dependent kinase (CDK) inhibitor that plays a central role in cell cycle regulation, particularly at the G1/S transition. Its function is tightly regulated by its expression levels, subcellular localization, and interactions with other proteins. Dysregulation of this compound is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Identifying the binding partners of this compound is crucial for elucidating its diverse cellular functions and for discovering novel drug targets within its signaling network. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to isolate and identify protein-protein interactions of this compound in a cellular context. This application note provides a detailed protocol for performing Co-IP to identify novel this compound binding partners.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general this compound signaling pathway and the experimental workflow for Co-immunoprecipitation.

CDKN1B_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 This compound (p27) cluster_2 Downstream Effectors & Binding Partners cluster_3 Cellular Outcomes TGFb TGF-β This compound This compound TGFb->this compound Upregulation p53 p53 p53->this compound Upregulation FOXO FOXO FOXO->this compound Upregulation CDK2 CDK2 This compound->CDK2 Inhibition CyclinE Cyclin E This compound->CyclinE Binding CDK4 CDK4 This compound->CDK4 Inhibition CyclinD Cyclin D This compound->CyclinD Binding Apoptosis Apoptosis This compound->Apoptosis Promotion CellCycleArrest G1/S Arrest CDK2->CellCycleArrest Promotion of S-phase CDK4->CellCycleArrest Promotion of G1 JAB1 JAB1/CSN5 JAB1->this compound Nuclear Export Degradation This compound Degradation JAB1->Degradation Skp2 Skp2 (SCF Complex) Skp2->this compound Ubiquitination Skp2->Degradation

Caption: this compound (p27) signaling pathway highlighting key upstream regulators and downstream binding partners.

Co_IP_Workflow cluster_Analysis Downstream Analysis Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis PreClearing Pre-clearing Lysate (with control beads) Lysis->PreClearing Immunoprecipitation Immunoprecipitation (Incubate with anti-CDKN1B antibody) PreClearing->Immunoprecipitation BeadCapture Capture with Protein A/G Beads Immunoprecipitation->BeadCapture Washing Wash Beads (Remove non-specific binding) BeadCapture->Washing Elution Elution of Protein Complexes Washing->Elution Analysis Analysis Elution->Analysis SDS_PAGE SDS-PAGE & Western Blot Analysis->SDS_PAGE MassSpec Mass Spectrometry Analysis->MassSpec

Caption: Experimental workflow for Co-immunoprecipitation of this compound and its binding partners.

Experimental Protocols

This protocol outlines the key steps for performing Co-IP to identify this compound binding partners from cultured mammalian cells.

Materials and Reagents:

  • Cell Lines: Human cell lines known to express this compound (e.g., HEK293T, MCF-7, U2OS).

  • Antibodies:

    • Rabbit anti-CDKN1B polyclonal antibody (for immunoprecipitation).

    • Mouse anti-CDKN1B monoclonal antibody (for Western blot detection).

    • Normal Rabbit IgG (as a negative control).

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), ice-cold.

    • Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5-1.0% Triton X-100), with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold non-denaturing lysis buffer to the cells and incubate on ice for 30 minutes with gentle rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-CDKN1B antibody to the pre-cleared lysate.

    • As a negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30-50 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • For Mass Spectrometry Analysis: Elute the protein complexes by adding 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) and incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.

  • Downstream Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against this compound and expected binding partners.

    • Mass Spectrometry: Submit the eluted and neutralized sample for analysis by LC-MS/MS to identify the co-immunoprecipitated proteins.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical Co-IP/MS experiment designed to identify this compound binding partners. Data is presented as spectral counts and fold change over the IgG control.

Identified Protein Gene Symbol Function Spectral Counts (this compound IP) Spectral Counts (IgG Control) Fold Change (this compound/IgG)
Cyclin-dependent kinase 2CDK2Cell cycle regulation152350.7
Cyclin E1CCNE1Cell cycle regulation128264.0
Cyclin-dependent kinase 4CDK4Cell cycle regulation95195.0
Cyclin D1CCND1Cell cycle regulation890-
COP9 signalosome complex subunit 5COPS5 (JAB1)Protein degradation76515.2
S-phase kinase-associated protein 2SKP2Protein degradation63415.8
Importin Subunit Alpha-1KPNA1Nuclear import45222.5
Runt-related transcription factor 2RUNX2Transcription factor38138.0

Conclusion

Co-immunoprecipitation is a robust and widely used technique for the identification of protein-protein interactions. This application note provides a comprehensive protocol for the successful immunoprecipitation of endogenous this compound and the subsequent identification of its binding partners. The identification and characterization of the this compound interactome will provide valuable insights into its biological functions and may reveal novel therapeutic targets for diseases such as cancer. Careful optimization of the experimental conditions, including the choice of lysis buffer and antibodies, is critical for obtaining reliable and reproducible results.

Application Notes and Protocols for Screening Inhibitors of CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical negative regulator of the cell cycle, primarily controlling the transition from G1 to S phase.[1][2] It functions by binding to and inhibiting the activity of cyclin-CDK complexes, such as cyclin E-CDK2 and cyclin D-CDK4.[3][4] The loss of this compound function, often due to increased proteasomal degradation, is a common feature in many human cancers and is frequently associated with a poor prognosis.[5][6] Consequently, strategies aimed at restoring this compound levels, particularly by inhibiting its degradation, represent a promising avenue for cancer therapy.[7]

The primary mechanism regulating this compound protein levels is through the ubiquitin-proteasome pathway.[8][9] The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition component, in conjunction with its essential cofactor Cks1, targets this compound for ubiquitination and subsequent degradation.[6][7] Therefore, screening for small molecule inhibitors that disrupt the components of this degradation pathway is a key strategy in the discovery of novel anticancer therapeutics.

These application notes provide detailed protocols for various biochemical and cell-based assays designed to identify and characterize inhibitors of this compound. The methods described focus on different aspects of this compound regulation, from protein-protein interactions involved in its degradation to its transcriptional control and target engagement within the cellular environment.

I. Biochemical Assays for Screening this compound Inhibitors

Biochemical assays offer a direct and often high-throughput method to identify molecules that interfere with specific molecular interactions involved in this compound regulation.

AlphaScreen Assay for Inhibitors of the Skp2-Cks1 Interaction

Application: This high-throughput screening (HTS) assay is designed to identify small molecules that disrupt the crucial protein-protein interaction between Skp2 and its accessory protein Cks1, which is required for efficient this compound ubiquitination.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. When in close proximity (due to the binding of Skp2 and Cks1), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the Skp2-Cks1 interaction will prevent this proximity, leading to a decrease in the signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

    • GST-tagged Skp2 and His-tagged Cks1: Prepare stock solutions of purified recombinant proteins in the assay buffer. The optimal concentrations should be determined empirically through a cross-titration experiment.

    • AlphaScreen Beads: Use Glutathione Donor beads and Ni-NTA Acceptor beads. Reconstitute according to the manufacturer's instructions.

    • Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (384-well format):

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well ProxiPlate.

    • Add 10 µL of a pre-mixed solution of GST-Skp2 and His-Cks1 in assay buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Add 10 µL of a pre-mixed suspension of Glutathione Donor and Ni-NTA Acceptor beads in assay buffer to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Application: This assay provides a sensitive and homogeneous method to screen for inhibitors of protein-protein interactions, such as the binding of a fluorescently labeled this compound peptide to the Skp2-Cks1 complex.

Principle: TR-FRET utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are brought into proximity through a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Donor-labeled Protein: Prepare a solution of Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that will bind to a tagged Skp2 protein.

    • Acceptor-labeled Ligand: Prepare a solution of an Alexa Fluor 647 (or other suitable acceptor)-labeled peptide derived from the C-terminus of this compound containing the key phosphorylation site (e.g., Thr187).

    • Skp2-Cks1 Complex: Use purified recombinant GST-tagged Skp2 and His-tagged Cks1.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well format):

    • Add 4 µL of test compound or DMSO to the wells.

    • Add 8 µL of the Skp2-Cks1 complex and the Eu-labeled anti-GST antibody mixture.

    • Incubate for 15 minutes at room temperature.

    • Add 8 µL of the acceptor-labeled this compound peptide.

    • Incubate for 60 minutes at room temperature.

    • Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Determine the percentage of inhibition based on the decrease in the TR-FRET ratio and calculate IC50 values.

Fluorescence Polarization (FP) Assay

Application: A competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the active site of a target protein, in this case, the this compound binding site on the CDK2/cyclin E complex.

Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, and the emitted light is more polarized. Unlabeled inhibitors compete with the tracer for binding, causing a decrease in polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Fluorescent Tracer: A fluorescently labeled peptide derived from this compound or a known small molecule binder to CDK2/cyclin E.

    • CDK2/cyclin E Complex: Purified recombinant protein complex.

    • Test Compounds: Serial dilutions in DMSO.

  • Assay Procedure (384-well black plate):

    • Add 5 µL of test compound or DMSO to the wells.

    • Add 10 µL of the CDK2/cyclin E complex.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percentage of inhibition and calculate IC50 values from the dose-response curves.

II. Cell-Based Assays for Screening and Validation

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing their effects on cellular processes, and determining target engagement.

Luciferase Reporter Assay for this compound Promoter Activity

Application: To identify compounds that modulate the transcriptional activity of the this compound gene promoter.

Principle: A reporter plasmid is constructed where the firefly luciferase gene is under the control of the this compound promoter. Cells are transfected with this plasmid, and the activity of the promoter is quantified by measuring the luminescence produced by luciferase. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.

    • Co-transfect the cells with the this compound promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • Allow cells to recover for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with serial dilutions of the test compounds for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in promoter activity relative to the vehicle-treated control and determine the IC50 or EC50 values.

In Vitro Ubiquitination Assay

Application: To directly assess the ability of compounds to inhibit the ubiquitination of this compound mediated by the SCF-Skp2 complex.

Principle: This assay reconstitutes the ubiquitination cascade in a test tube using purified components. The ubiquitination of this compound is detected by western blotting for the appearance of higher molecular weight polyubiquitinated forms of the protein.

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

    • Components: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), ubiquitin, and the SCF-Skp2/Cks1 E3 ligase complex.

    • Substrate: Purified recombinant this compound.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, and the SCF-Skp2/Cks1 complex.

    • Add the test compound or DMSO.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Perform a western blot using an anti-CDKN1B antibody to visualize the polyubiquitin (B1169507) chains attached to this compound.

Cellular Thermal Shift Assay (CETSA)

Application: To confirm direct binding and target engagement of a compound with this compound in intact cells.

Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. An increase in the melting temperature of this compound in the presence of a compound indicates direct binding.

Experimental Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble this compound in the supernatant by western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble this compound against the temperature for both compound-treated and vehicle-treated samples.

    • The shift in the melting curve indicates the degree of stabilization and confirms target engagement.

Cell Cycle Analysis by Flow Cytometry

Application: To determine the functional consequence of this compound stabilization by an inhibitor on cell cycle progression.

Principle: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), and the DNA content of individual cells is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the G1 population is expected upon treatment with a this compound stabilizing agent.

Experimental Protocol:

  • Cell Treatment:

    • Plate cells and treat them with the test compound or vehicle for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Gate on single cells and acquire the fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to control cells.

III. Data Presentation

Quantitative data from screening and validation assays should be organized for clear comparison of inhibitor potency.

Table 1: Potency of Small Molecule Inhibitors Targeting the this compound Degradation Pathway

Compound IDTargetAssay TypeIC50 (µM)Reference
NSC689857 Skp2-Cks1 InteractionAlphaScreen5.3[2]
NSC681152 Skp2-Cks1 InteractionAlphaScreen8.1[2]
Compound C1 Skp2-p27 InteractionIn vitro ubiquitination~10[7]
SZL-P1-41 Skp2-Skp1 InteractionNot specifiedNot specified[10]
HDAC Inhibitors Skp2 DownregulationWestern BlotNot applicable[11]

Note: This table is a representative example. Researchers should populate it with their own experimental data.

IV. Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling Pathway

CDKN1B_Signaling_Pathway cluster_growth_factors Growth Factors / Mitogenic Signals cluster_cyclin_cdk Cell Cycle Progression cluster_p27_regulation This compound (p27) Regulation cluster_degradation Proteasomal Degradation Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 activates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes p27 This compound (p27) CyclinE_CDK2->p27 phosphorylates p27->CyclinD_CDK46 p27->CyclinE_CDK2 inhibits p27_p p-p27 (Thr187) Skp2_Cks1 SCF-Skp2/Cks1 (E3 Ligase) p27_p->Skp2_Cks1 recognized by Proteasome Proteasome p27_p->Proteasome degraded by Ubiquitination Ubiquitination Skp2_Cks1->Ubiquitination Ubiquitination->p27_p poly-ubiquitinates

Caption: this compound (p27) signaling pathway and degradation.

Experimental Workflows

Screening_Workflow cluster_primary_screen Primary High-Throughput Screening cluster_secondary_assays Secondary Assays & Hit Validation cluster_cellular_assays Cellular Assays & Target Engagement cluster_lead_optimization Lead Optimization HTS Compound Library Screening (e.g., AlphaScreen, TR-FRET, FP) Hit_Identification Primary Hit Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., In vitro Ubiquitination) Dose_Response->Orthogonal_Assay Target_Engagement Target Engagement Confirmation (CETSA) Orthogonal_Assay->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Cycle_Analysis->Proliferation_Assay Lead_Compound Lead Compound Proliferation_Assay->Lead_Compound CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with Inhibitor or Vehicle Start->Treatment Harvest Harvest and Aliquot Cells Treatment->Harvest Heating Heat to a Range of Temperatures Harvest->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Quantification Quantify soluble this compound (Western Blot / ELISA) Centrifugation->Quantification Analysis Generate Melting Curve and Determine Thermal Shift Quantification->Analysis End End: Target Engagement Confirmed Analysis->End

References

Quantifying CDKN1B mRNA Levels Using qPCR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression.[1] It functions as a tumor suppressor by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby controlling the transition from G1 to S phase.[1][2] Dysregulation of this compound expression is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention and a valuable biomarker for disease prognosis.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying mRNA levels, providing a robust tool for studying this compound gene expression.[3] This document provides detailed application notes and protocols for the accurate and reproducible quantification of human this compound mRNA using SYBR Green-based qPCR. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is emphasized throughout to ensure data quality and integrity.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The expression and activity of this compound are tightly regulated by a complex network of signaling pathways. Transcription of the this compound gene is activated by the Forkhead box O (FoxO) family of transcription factors in response to various stimuli, including cytokines and growth factors.[1] Post-translationally, the stability and subcellular localization of the p27 protein are controlled by phosphorylation and ubiquitination events.

CDKN1B_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Cytokines Cytokines FoxO FoxO Transcription Factors Cytokines->FoxO Anti-mitogens Anti-mitogens (e.g., TGF-β) Anti-mitogens->FoxO PI3K_Akt->FoxO Inhibition CDKN1B_Gene This compound Gene FoxO->CDKN1B_Gene Transcription Activation CDKN1B_mRNA This compound mRNA CDKN1B_Gene->CDKN1B_mRNA Transcription p27_Protein p27 (this compound) Protein CDKN1B_mRNA->p27_Protein Translation Cyclin_CDK Cyclin D/CDK4 Cyclin E/CDK2 p27_Protein->Cyclin_CDK Inhibition Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest Promotion of Cell Cycle

This compound Signaling Pathway
Experimental Workflow

The quantification of this compound mRNA levels by qPCR involves several key steps, from sample preparation to data analysis. A well-designed workflow is essential for obtaining reliable results.

qPCR_Workflow Start Start: Biological Sample RNA_Extraction 1. Total RNA Extraction and Quality Control Start->RNA_Extraction cDNA_Synthesis 2. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup 3. qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 4. qPCR Amplification and Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 5. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis End End: This compound mRNA Levels Data_Analysis->End

qPCR Experimental Workflow

Experimental Protocols

Materials and Reagents

Table 1: Materials and Reagents

ItemRecommended SupplierCatalog Number
RNA Extraction KitQiagenRNeasy Mini Kit
DNase IThermo Fisher ScientificAM2222
Reverse Transcription KitBio-RadiScript™ cDNA Synthesis Kit
SYBR Green qPCR Master MixBio-RadSsoAdvanced™ Universal SYBR® Green Supermix
Nuclease-free WaterVarious---
qPCR Plates and SealsVarious---
Human this compound PrimersIntegrated DNA TechnologiesCustom Synthesis
Human Reference Gene PrimersIntegrated DNA TechnologiesCustom Synthesis
Primer Design and Selection

Accurate quantification of this compound mRNA requires highly specific and efficient primers. The following primer set has been previously validated for human this compound.

Table 2: Human this compound qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
This compoundATAAGGAAGCGACCTGCAACCGTTCTTGGGCGTCTGCTCCACAG150

Note: It is crucial to perform a BLAST search to ensure primer specificity and to experimentally validate primer efficiency.

Reference Gene Selection

Normalization of qPCR data to one or more stable reference genes is critical for accurate relative quantification. The choice of reference genes should be validated for the specific cell type and experimental conditions. For cancer cell lines, a panel of commonly used and validated reference genes is recommended.

Table 3: Recommended Human Reference Genes for Cancer Cell Lines

Gene SymbolGene NameRationale for Selection
ACTBBeta-actinCommonly used, but expression can vary. Validate for your system.[4][5]
GAPDHGlyceraldehyde-3-phosphate dehydrogenaseAnother common reference gene, but also requires validation.[4][5]
HPRT1Hypoxanthine phosphoribosyltransferase 1Often shows stable expression in various cancer types.[4]
B2MBeta-2-microglobulinFrequently used and validated in several cancer studies.[4][5]
IPO8Importin 8Identified as a stable reference gene across multiple cancer cell lines.[6][7]
PUM1Pumilio RNA binding family member 1Demonstrated stable expression in various cancer cell lines.[4][6][7]
Protocol for Total RNA Extraction and Quality Control
  • Homogenize cells or tissues according to the manufacturer's protocol for the RNeasy Mini Kit.

  • Perform on-column DNase digestion to remove contaminating genomic DNA.

  • Elute total RNA in nuclease-free water.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands (ratio of ~2:1) indicate good quality RNA.

Protocol for Reverse Transcription (cDNA Synthesis)
  • In a sterile, nuclease-free tube, combine the following components on ice:

    • Total RNA (1 µg)

    • iScript Reaction Mix (4 µL)

    • iScript Reverse Transcriptase (1 µL)

    • Nuclease-free water to a final volume of 20 µL

  • Gently mix the components and centrifuge briefly.

  • Incubate the reaction in a thermal cycler with the following program:

    • Priming: 5 minutes at 25°C

    • Reverse Transcription: 20 minutes at 46°C

    • Inactivation: 1 minute at 95°C

  • Store the resulting cDNA at -20°C.

Protocol for qPCR
  • Prepare a master mix for each primer set (this compound and reference genes) on ice. For each reaction, combine:

    • SsoAdvanced™ Universal SYBR® Green Supermix (10 µL)

    • Forward Primer (10 µM stock, 0.5 µL)

    • Reverse Primer (10 µM stock, 0.5 µL)

    • Nuclease-free water (4 µL)

  • Aliquot 15 µL of the master mix into each well of a qPCR plate.

  • Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to the appropriate wells.

  • Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

  • Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.

  • Run the following thermal cycling program:

    • Initial Denaturation: 3 minutes at 95°C

    • 40 Cycles:

      • Denaturation: 10 seconds at 95°C

      • Annealing/Extension: 30 seconds at 60°C

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

Data Analysis and Presentation

Relative Quantification using the ΔΔCt Method

The comparative ΔΔCt (2-ΔΔCt) method is a widely used approach for analyzing relative changes in gene expression from qPCR data.[8][9]

  • Calculate the ΔCt: For each sample, calculate the difference between the Ct value of the target gene (this compound) and the Ct value of the reference gene.

    • ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Calculate the ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the ΔCt of the control sample.

    • ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)

  • Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 4: Example qPCR Data for this compound Expression

Sample GroupBiological ReplicateThis compound CtReference Gene Ct (GAPDH)ΔCtΔΔCtFold Change (2-ΔΔCt)
Control124.518.26.30.01.0
224.718.46.30.01.0
324.618.36.30.01.0
Treatment A 126.818.38.52.20.22
227.018.58.52.20.22
326.918.48.52.20.22
Treatment B 122.118.14.0-2.34.92
222.318.34.0-2.34.92
322.218.24.0-2.34.92

Table 5: Summary of Relative this compound mRNA Expression

Treatment GroupAverage Fold ChangeStandard Deviation
Control1.000.00
Treatment A0.220.00
Treatment B4.920.00

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound mRNA levels using SYBR Green-based qPCR. By following these guidelines, researchers can obtain accurate, reproducible, and reliable data on this compound gene expression, which is crucial for advancing our understanding of its role in cell cycle regulation and its potential as a therapeutic target in various diseases. Adherence to best practices in experimental design, execution, and data analysis, as outlined in the MIQE guidelines, is paramount for generating high-quality results.

References

Application Note & Protocol: Analyzing Cell Cycle Progression by Flow Cytometry Following Alteration of CDKN1B Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process consisting of a series of ordered events that lead to cell division and duplication.[1] Its progression is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[2] The transition between different phases is controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[1] Cyclin-dependent kinase inhibitor 1B, also known as p27Kip1 and encoded by the CDKN1B gene, is a critical tumor suppressor protein and a key regulator of the cell cycle.[3][4]

As a member of the Cip/Kip family of CDK inhibitors, p27's primary function is to control the G1/S phase transition by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[5][6][7] By doing so, p27 prevents the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, thereby blocking the transcription of genes required for S phase entry.[8] An increase in p27 levels typically causes cells to arrest in the G1 phase.[5][9] Conversely, the degradation of p27 is a prerequisite for cells to transition from quiescence into a proliferative state.[6]

Given its central role as a cell cycle gatekeeper, altering the expression of this compound is a common strategy to study cell proliferation. Overexpression of this compound is expected to induce G1 arrest, while its knockdown or knockout is anticipated to promote G1/S transition and accelerate cell proliferation.[8][9] Flow cytometry is a powerful technique to quantitatively assess these effects. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle can be accurately measured based on fluorescence intensity, which is directly proportional to DNA content.[10]

This document provides a detailed protocol for altering this compound expression in cultured cells and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.

Signaling Pathway and Experimental Workflow

CDKN1B_Pathway cluster_upstream Upstream Signaling cluster_core G1/S Checkpoint Control cluster_downstream Cell Cycle Progression Growth_Signals Mitogenic / Growth Signals CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Signals->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 Growth_Signals->CyclinE_CDK2 Anti_Mitogenic Anti-Mitogenic Signals (e.g., TGF-β, Contact Inhibition) This compound This compound (p27) Anti_Mitogenic->this compound Upregulates Rb_p Rb Phosphorylation CyclinD_CDK46->Rb_p CyclinE_CDK2->Rb_p This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 E2F E2F Release & Gene Transcription Rb_p->E2F S_Phase S Phase Entry E2F->S_Phase

Caption: this compound (p27) signaling pathway in G1/S phase cell cycle control.

Experimental_Workflow start Start: Seed Cells alter_this compound Alter this compound Expression (e.g., Transfection, Transduction) start->alter_this compound incubate Incubate (24-72 hours) alter_this compound->incubate harvest Harvest Cells (Trypsinization) incubate->harvest fix Fixation (Cold 70% Ethanol) harvest->fix stain Staining (RNase A + Propidium Iodide) fix->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Cell Cycle Modeling) acquire->analyze end_node End: Cell Cycle Profile analyze->end_node

Caption: Experimental workflow for cell cycle analysis after altering this compound.

Experimental Protocols

Part 1: Alteration of this compound Expression

This section provides a general framework. Specific conditions such as reagent amounts, incubation times, and selection methods must be optimized for the specific cell line and experimental goals.

A. Overexpression via Transient Transfection

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation: Prepare a transfection complex using a mammalian expression vector encoding human this compound and a suitable transfection reagent (e.g., lipofectamine-based) according to the manufacturer's protocol. Include a control vector (e.g., empty vector or GFP-expressing vector).

  • Transfection: Add the transfection complex to the cells and incubate for the time recommended by the reagent manufacturer.

  • Incubation: Replace the transfection medium with fresh complete growth medium and incubate for 24-72 hours to allow for gene expression.

  • Verification (Optional but Recommended): Harvest a subset of cells to verify p27 overexpression by Western blot or qPCR.

  • Proceed to Cell Cycle Analysis: Harvest the remaining cells for flow cytometry analysis as described in Part 2.

B. Knockdown via siRNA Transfection

  • Cell Seeding: Seed cells as described for overexpression.

  • Transfection: Transfect cells with siRNA targeting this compound or a non-targeting scramble control siRNA using an appropriate lipid-based delivery reagent.

  • Incubation: Incubate cells for 48-72 hours post-transfection to achieve effective protein knockdown.

  • Verification (Optional but Recommended): Confirm p27 knockdown by Western blot.

  • Proceed to Cell Cycle Analysis: Harvest cells for flow cytometry analysis.

Part 2: Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for propidium iodide (PI) staining.[10][11][12]

Materials:

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% Ethanol (B145695) (prepare by mixing 70 parts absolute ethanol with 30 parts distilled water; store at -20°C)[10]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS[12]

    • 100 µg/mL RNase A (DNase-free)[12]

    • (Optional: 0.1% Triton X-100 to permeabilize cells)[13]

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Benchtop centrifuge

  • Flow cytometer equipped with a 488 nm laser

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.[10]

    • Suspension Cells: Transfer the cell suspension directly to a conical tube and centrifuge.

  • Washing: Discard the supernatant and wash the cell pellet once with 2-3 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in ~500 µL of residual PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[10][12] This critical step minimizes cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at 4°C. For longer storage, cells can be kept in ethanol at 4°C for several weeks.[10]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes.

    • Carefully decant the ethanol supernatant.

    • Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging. Repeat this wash step once.[11]

    • Resuspend the cell pellet in 500 µL of the PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[11][13] The RNase A treatment is essential to degrade RNA, which PI can also bind to, ensuring that fluorescence is specific to DNA content.[10]

  • Data Acquisition:

    • Transfer the stained cell suspension to FACS tubes.

    • Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel (typically FL-2 or FL-3).[11]

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.

    • To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, use a pulse-shape parameter gate (e.g., plotting fluorescence pulse-width vs. pulse-area).[10]

    • Collect data for at least 10,000-20,000 single-cell events per sample for robust statistical analysis.

Data Presentation and Interpretation

Expected Results:

  • This compound Overexpression: A successful overexpression of p27 should lead to an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[9][14]

  • This compound Knockdown/Knockout: Reducing or eliminating p27 expression is expected to promote cell cycle progression. This will manifest as a decrease in the G0/G1 population and an increase in the proportion of cells in the S and G2/M phases.[8]

Data Analysis: The acquired flow cytometry data (FCS files) should be analyzed using appropriate software (e.g., FlowJo, FCS Express). The software uses algorithms to fit Gaussian curves to the G0/G1 and G2/M peaks of the DNA content histogram, and a broadening model (e.g., Watson-Pragmatic) for the S phase, to calculate the percentage of cells in each phase.[10]

Example Data Summary:

The quantitative results from the cell cycle analysis can be summarized in a table for clear comparison between experimental conditions.

Experimental Condition% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Control (Empty Vector)55.4 ± 2.128.3 ± 1.516.3 ± 0.9
This compound Overexpression 75.1 ± 3.4 10.2 ± 1.8 14.7 ± 1.1
Control (Scramble siRNA)56.2 ± 2.527.9 ± 1.915.9 ± 1.0
This compound Knockdown 38.5 ± 2.8 41.6 ± 2.2 19.9 ± 1.3

Table represents hypothetical data (Mean ± SD) from a triplicate experiment.

References

Detecting CDKN1B mRNA in Tissues with In Situ Hybridization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression.[1] Encoded by the this compound gene, this protein belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. Its primary function is to control the transition from the G1 to the S phase of the cell cycle by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes. Due to its role in halting cell division, this compound is a key tumor suppressor. Dysregulation of this compound expression or function is implicated in the pathogenesis of numerous cancers, making it a valuable biomarker and a potential therapeutic target.

In situ hybridization (ISH) is a powerful technique that allows for the localization and visualization of specific nucleic acid sequences (mRNA or DNA) within the histological context of a tissue section. This method is invaluable for understanding the spatial distribution of gene expression and can provide crucial insights into the pathobiology of diseases like cancer. This document provides detailed application notes and a comprehensive protocol for the detection of this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissues using chromogenic in situ hybridization (CISH) with digoxigenin (B1670575) (DIG)-labeled probes.

Data Presentation: Quantitative Analysis of this compound mRNA Expression

The Cancer Genome Atlas (TCGA) provides a rich source of data on gene expression across a wide range of human cancers. The following tables summarize the differential expression of this compound mRNA in various tumor types compared to normal tissues. It is important to note that while these data are derived from bulk RNA sequencing, they provide a valuable reference for expected expression levels when performing in situ hybridization.

Table 1: this compound mRNA Expression in Tumor vs. Normal Tissues (TCGA Database)

Cancer TypeAbbreviationExpression Change in Tumor Tissue
CholangiocarcinomaCHOLSignificantly Elevated
Esophageal CarcinomaESCASignificantly Elevated
Head and Neck Squamous Cell CarcinomaHNSCSignificantly Elevated
Kidney Renal Clear Cell CarcinomaKIRCSignificantly Elevated
Liver Hepatocellular CarcinomaLIHCSignificantly Elevated
Stomach AdenocarcinomaSTADSignificantly Elevated
Kidney ChromophobeKICHSignificantly Decreased
Kidney Renal Papillary Cell CarcinomaKIRPSignificantly Decreased
Prostate AdenocarcinomaPRADSignificantly Decreased
Skin Cutaneous MelanomaSKCMSignificantly Decreased
Thyroid CarcinomaTHCASignificantly Decreased
Uterine Corpus Endometrial CarcinomaUCECSignificantly Decreased
Breast CancerBRCASignificantly Decreased

Data summarized from a pan-cancer analysis of the TCGA database.[2][3]

Table 2: Prognostic Significance of this compound mRNA Expression (TCGA Database)

Cancer TypeAbbreviationAssociation of High this compound Expression with Survival
Kidney Renal Clear Cell CarcinomaKIRCFavorable Overall Survival
CholangiocarcinomaCHOLFavorable Disease-Free Survival
Kidney Renal Clear Cell CarcinomaKIRCFavorable Disease-Free Survival
Uveal MelanomaUVMUnfavorable Disease-Free Survival

Data summarized from survival analyses of the TCGA database.[2]

Experimental Protocols

Probe Design and Synthesis for this compound mRNA Detection

The specificity and sensitivity of in situ hybridization are highly dependent on the design of the probe. For detecting this compound mRNA, a digoxigenin (DIG)-labeled antisense RNA probe is recommended.

Probe Design Guidelines:

  • Target Region: Select a target sequence within the coding region or the 3' untranslated region (UTR) of the this compound mRNA. The 3' UTR is often more specific to the gene of interest and can help avoid cross-hybridization with other members of the same gene family.

  • Probe Length: Aim for a probe length of 400-600 bases. This length provides a good balance between specificity and tissue penetration.[4]

  • Sequence Specificity: Use bioinformatics tools such as BLAST to ensure that the chosen probe sequence is unique to this compound and does not have significant homology with other genes.

  • GC Content: The ideal GC content for the probe is between 45% and 55% to ensure stable hybridization.

  • Controls: Always design and synthesize a sense probe with the same sequence as the mRNA. This will serve as a negative control to assess background staining.

Probe Synthesis (In Vitro Transcription):

  • Template Generation: Amplify the target this compound sequence from cDNA using PCR. The primers should include T7 or SP6 RNA polymerase promoter sequences at the 5' end to allow for in vitro transcription.

  • In Vitro Transcription: Use a commercially available in vitro transcription kit to synthesize the DIG-labeled antisense and sense RNA probes from the PCR template. Incorporate DIG-11-UTP into the transcription reaction.

  • Probe Purification: Purify the labeled probes using lithium chloride precipitation or spin columns to remove unincorporated nucleotides.

  • Probe Quantification: Determine the concentration of the purified probes using a spectrophotometer.

Chromogenic In Situ Hybridization (CISH) Protocol for this compound mRNA in FFPE Tissues

This protocol is a general guideline and may require optimization for specific tissue types and fixation conditions.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%, 50%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled this compound antisense and sense probes

  • Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)

  • Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Mounting medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 10 minutes.

    • Immerse slides in 100% ethanol: 2 x 5 minutes.

    • Immerse slides in 95% ethanol: 1 x 3 minutes.

    • Immerse slides in 70% ethanol: 1 x 3 minutes.

    • Immerse slides in 50% ethanol: 1 x 3 minutes.

    • Rinse slides in DEPC-treated water: 2 x 5 minutes.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-20 minutes at 37°C. The optimal time and concentration should be determined empirically for each tissue type.

    • Rinse slides in DEPC-treated water.

  • Prehybridization:

    • Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42-55°C).

  • Hybridization:

    • Dilute the DIG-labeled this compound antisense and sense probes in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).

    • Denature the probes by heating at 80°C for 5 minutes, then immediately place on ice.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and seal to prevent evaporation.

    • Incubate in a humidified chamber overnight at the optimized hybridization temperature.

Day 2: Post-Hybridization Washes and Detection

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Wash slides in 2x SSC at the hybridization temperature: 2 x 15 minutes.

    • Wash slides in 0.2x SSC at the hybridization temperature: 2 x 15 minutes.

    • Wash slides in PBS at room temperature: 2 x 5 minutes.

  • Immunological Detection:

    • Block endogenous peroxidase activity (if using an HRP-conjugated antibody) by incubating slides in 3% H2O2 in methanol (B129727) for 10 minutes.

    • Block non-specific binding by incubating slides in blocking solution (e.g., 2% normal sheep serum in PBS) for 1 hour at room temperature.

    • Incubate slides with an anti-DIG-AP or anti-DIG-HRP antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash slides in PBS: 3 x 10 minutes.

  • Chromogenic Development:

    • Incubate slides with the appropriate chromogenic substrate (e.g., NBT/BCIP or DAB) until the desired signal intensity is reached. Monitor the color development under a microscope.

    • Stop the reaction by rinsing the slides in distilled water.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with Nuclear Fast Red or Hematoxylin.

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Visualization of Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound expression and activity are regulated by multiple signaling pathways, including the PI3K-Akt and TGF-beta pathways.

CDKN1B_Signaling_Pathways cluster_PI3K_Akt PI3K-Akt Pathway cluster_TGF_beta TGF-beta Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates p27 p27 (this compound protein) Akt->p27 phosphorylates and promotes degradation TGFb TGF-beta TGFbR TGF-beta Receptor TGFb->TGFbR SMAD SMAD complex TGFbR->SMAD phosphorylates SMAD_nuc SMAD complex (nucleus) SMAD->SMAD_nuc translocates to CDKN1B_mRNA This compound mRNA SMAD_nuc->CDKN1B_mRNA promotes transcription CDKN1B_mRNA->p27 translates to CellCycleArrest G1/S Cell Cycle Arrest p27->CellCycleArrest induces CISH_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled this compound probe Prehybridization->Hybridization PostHybridization Post-Hybridization Washes Hybridization->PostHybridization Blocking Blocking PostHybridization->Blocking AntibodyIncubation Anti-DIG Antibody Incubation Blocking->AntibodyIncubation Detection Chromogenic Detection AntibodyIncubation->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Analysis Microscopic Analysis Mounting->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CDKN1B Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues with CDKN1B (p27) Western blotting. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals obtain clear and reliable results.

Troubleshooting Guide: Resolving Multiple Bands

Observing multiple bands in a this compound Western blot can be perplexing. These bands can arise from various biological and technical factors. This guide will help you identify the potential causes and provide solutions.

Question: I am seeing multiple bands in my this compound Western blot. What are the possible reasons and how can I resolve this?

Answer:

Multiple bands in a CDKN1t blot can be categorized into two main sources: biological variations of the this compound protein itself and technical artifacts from the Western blot procedure.

Biological Causes of Multiple Bands

These bands represent true biological variants of the this compound protein.

  • Post-Translational Modifications (PTMs): this compound is known to undergo several PTMs that can alter its molecular weight, leading to shifts in band migration.[1][2]

    • Phosphorylation: Phosphorylation of this compound at sites like Serine 10 (Ser10) can lead to protein stability, while phosphorylation at Threonine 187 (Thr187) targets the protein for degradation.[3] These differently phosphorylated forms can appear as distinct bands.

    • Ubiquitination: The addition of ubiquitin molecules to this compound marks it for proteasomal degradation.[4][5] Mono- and poly-ubiquitinated forms will appear as a ladder of higher molecular weight bands.

  • Protein Isoforms or Splice Variants: Different isoforms of this compound may exist due to alternative splicing of the gene, resulting in proteins of slightly different sizes.[1]

  • Protein Cleavage or Degradation: this compound can be cleaved by proteases, leading to lower molecular weight bands.[6] This is particularly relevant as this compound degradation is a key event in cell cycle progression.[7]

Technical Causes of Multiple Bands

These bands are often artifacts of the experimental procedure.

  • Antibody Issues:

    • High Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding and the appearance of extra bands.[8][9]

    • Cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[10]

    • Impure Antibody: The antibody preparation itself may contain other proteins if it is not affinity-purified.

  • Sample Preparation and Loading:

    • Excessive Protein Loading: Overloading the gel with too much protein lysate can cause bands to smear and non-specific bands to appear.[1][6]

    • Incomplete Denaturation: If samples are not fully reduced and denatured, proteins can form dimers or multimers, resulting in higher molecular weight bands.[8]

    • Protease Activity: If samples are not handled properly on ice and with protease inhibitors, this compound can be degraded, leading to lower molecular weight bands.[1][8]

  • Electrophoresis and Transfer:

    • Improper Gel Percentage: The acrylamide (B121943) percentage of the gel may not be optimal for resolving the target protein from other bands.[10]

  • Blocking and Washing:

    • Inefficient Blocking: Inadequate blocking of the membrane can lead to high background and non-specific antibody binding.[6][11]

    • Insufficient Washing: Not washing the membrane thoroughly can result in the retention of non-specifically bound antibodies.[10]

Summary of Troubleshooting Strategies

Potential Cause Recommended Solution
Post-Translational Modifications Treat lysates with appropriate enzymes (e.g., phosphatases) to see if bands collapse into a single band. Compare with known positive controls for specific modifications.
Protein Isoforms Consult protein databases like UniProt for known isoforms of this compound.[1] Use isoform-specific antibodies if available.
Protein Degradation Prepare fresh samples, always keep them on ice, and add a protease inhibitor cocktail to the lysis buffer.[1][8]
High Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific bands.[8][11]
Antibody Cross-reactivity Use an affinity-purified primary antibody. Perform a peptide blocking experiment to confirm specificity.[8][10]
Excessive Protein Loading Perform a protein concentration assay and load a consistent, lower amount of protein (e.g., 10-30 µg of total cell lysate).[1][11]
Incomplete Denaturation Ensure fresh reducing agents (e.g., DTT, β-mercaptoethanol) are used in the loading buffer and that samples are heated appropriately before loading.[8]
Inefficient Blocking/Washing Optimize the blocking buffer (e.g., switch between non-fat dry milk and BSA). Increase the duration and number of washing steps.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The unmodified, full-length human this compound protein has a predicted molecular weight of approximately 22 kDa.[12] However, it often migrates anomalously on SDS-PAGE, appearing closer to 27 kDa, which is why it is also known as p27. Bands at different molecular weights may indicate post-translational modifications, cleavage, or other factors as described in the troubleshooting guide.

Q2: How can I confirm that the extra bands I'm seeing are specific to this compound?

A2: To confirm the specificity of the bands, you can perform a peptide blocking experiment. Incubate the primary antibody with the immunizing peptide before using it to probe the membrane. The specific bands corresponding to this compound should disappear, while non-specific bands will remain. Additionally, using siRNA to knockdown this compound expression should result in the disappearance of the specific bands.

Q3: Can the cell line I am using affect the banding pattern of this compound?

A3: Yes, the banding pattern can vary between different cell lines.[1] This can be due to differences in the expression levels of this compound isoforms, the activity of kinases and ubiquitin ligases that modify this compound, and the overall protease activity in the cells. It is recommended to use a positive control cell line known to express this compound.

Q4: My antibody datasheet says the antibody is validated, but I still see multiple bands. Why?

A4: Even with a validated antibody, multiple bands can occur due to the biological complexity of this compound as well as the specific experimental conditions.[2] Factors such as the cell type, treatment conditions, and the technical execution of the Western blot can all influence the outcome. The troubleshooting guide above can help you optimize your experiment to reduce non-specific bands.

Experimental Protocols

Cell Lysis and Protein Extraction
  • Place cell culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting
  • Prepare protein samples by mixing the cell lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1 hour at 4°C.

  • After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Signaling Pathways and Workflows

This compound (p27) Degradation Pathway

The degradation of this compound is a critical step for cell cycle progression and is primarily mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) complex, with Skp2 as the F-box protein, is the key E3 ubiquitin ligase responsible for targeting phosphorylated this compound for degradation.[5][7]

CDKN1B_Degradation CDK2_CyclinE CDK2/Cyclin E pthis compound p-CDKN1B (Thr187) CDK2_CyclinE->pthis compound Phosphorylates This compound This compound (p27) This compound->pthis compound SCF_Skp2 SCF-Skp2 (E3 Ligase) pthis compound->SCF_Skp2 Ub_pthis compound Ub-pthis compound SCF_Skp2->Ub_pthis compound Ubiquitinates Proteasome 26S Proteasome Ub_pthis compound->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The SCF-Skp2 mediated ubiquitination and proteasomal degradation of this compound.

General Western Blot Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve the issue of multiple bands in a Western blot.

WB_Troubleshooting Start Multiple Bands Observed Check_Biological Consider Biological Causes (PTMs, Isoforms, Degradation) Start->Check_Biological Check_Technical Review Technical Protocol Start->Check_Technical Optimize_Ab Optimize Antibody Concentrations Check_Technical->Optimize_Ab Optimize_Sample Optimize Sample Prep & Loading Check_Technical->Optimize_Sample Optimize_Blocking Optimize Blocking & Washing Check_Technical->Optimize_Blocking Run_Controls Run Controls (Peptide Block, Knockdown) Optimize_Ab->Run_Controls Optimize_Sample->Run_Controls Optimize_Blocking->Run_Controls Resolved Clear Bands Run_Controls->Resolved Not_Resolved Issue Persists Run_Controls->Not_Resolved Consult Consult Antibody Datasheet/Support Not_Resolved->Consult

Caption: A logical workflow for troubleshooting multiple bands in a Western blot experiment.

References

Technical Support Center: Immunofluorescence Staining of CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence (IF) staining. This guide provides detailed solutions and protocols to address common issues encountered when staining for the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to a weak or absent signal in your this compound immunofluorescence experiments.

Q1: Why am I getting a very weak or no signal for my this compound staining?

A weak or absent signal can stem from several factors throughout the immunofluorescence protocol. It is crucial to systematically evaluate each step to pinpoint the issue.[1][2][3][4] The primary areas to troubleshoot include the primary antibody, sample preparation (fixation and permeabilization), antigen retrieval, and the secondary antibody/detection system.

Q2: How can I be sure my primary antibody against this compound is working correctly?

The quality and validation of the primary antibody are paramount for successful immunofluorescence.

  • Antibody Validation: Ensure the anti-CDKN1B antibody you are using has been validated for immunofluorescence applications.[5][6] Not all antibodies that work for western blotting will be effective in IF. Look for antibodies that have been knockout/knockdown validated for increased confidence in specificity.[1][6]

  • Positive and Negative Controls: Always include appropriate controls in your experiment. Use a cell line or tissue known to express high levels of this compound as a positive control.[1][3] Conversely, a cell line with known low or no expression can serve as a negative control.[1]

  • Optimal Dilution: The concentration of the primary antibody is critical. An antibody concentration that is too low will result in a weak signal, while a concentration that is too high can lead to high background.[2][7] It is recommended to perform a titration experiment to determine the optimal antibody dilution.

  • Proper Storage: Verify that the antibody has been stored according to the manufacturer's recommendations to maintain its activity.[3][4] Avoid repeated freeze-thaw cycles.[4]

Q3: Could my sample preparation be the cause of the weak signal?

Inadequate fixation and permeabilization can significantly impact the accessibility of the epitope to the antibody.

  • Choice of Fixative: The choice of fixative can affect the antigenicity of this compound. Paraformaldehyde (PFA) is a common cross-linking fixative that preserves cellular morphology well but may mask the epitope.[8][9][10] Methanol is a precipitating fixative that also permeabilizes the cells and can be a good alternative, especially for nuclear targets.[8][10] The optimal fixation method should be determined empirically.

  • Fixation Time: Over-fixation with PFA can excessively cross-link proteins, masking the epitope and preventing antibody binding.[3][4] If you suspect over-fixation, you may need to perform antigen retrieval.[3][4]

  • Permeabilization: For intracellular targets like this compound, permeabilization is necessary to allow the antibody to enter the cell.[2] Triton X-100 is a commonly used detergent for permeabilization.[11][12] However, for some targets, a milder detergent like saponin (B1150181) may be preferable to preserve membrane integrity.[12][13]

Q4: What is antigen retrieval and when should I use it for this compound staining?

Antigen retrieval is a process that unmasks epitopes that have been obscured by fixation.[14][15]

  • When to Use: If you are using a cross-linking fixative like PFA and are experiencing a weak signal, antigen retrieval is recommended.[3][4][15]

  • Methods: There are two main methods for antigen retrieval: heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[15] HIER is more commonly used and involves heating the sample in a specific buffer.[14][15] The choice of buffer and heating method may need to be optimized.[16][17]

Q5: How can I amplify my weak this compound signal?

If the signal is still weak after optimizing the previous steps, signal amplification techniques can be employed.[18]

  • Secondary Antibody: Use a bright and photostable fluorophore-conjugated secondary antibody.[3] Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., if your primary is a rabbit anti-CDKN1B, use an anti-rabbit secondary).[2]

  • Biotin-Streptavidin System: A biotinylated secondary antibody followed by fluorophore-conjugated streptavidin can significantly amplify the signal, as multiple streptavidin molecules can bind to a single secondary antibody.[18][19]

  • Tyramide Signal Amplification (TSA): This is a powerful enzymatic amplification method that can dramatically increase the fluorescence signal for low-abundance targets.[20][21]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting a weak this compound immunofluorescence signal.

G Troubleshooting a Weak this compound Immunofluorescence Signal start Weak or No this compound Signal check_antibody 1. Check Primary Antibody - Validated for IF? - Correct Dilution? - Stored Properly? start->check_antibody check_controls 2. Review Controls - Positive Control Stained? - Negative Control Clean? check_antibody->check_controls If issues persist success Strong & Specific Signal check_antibody->success Problem Solved check_sample_prep 3. Evaluate Sample Prep - Optimal Fixation? - Adequate Permeabilization? check_controls->check_sample_prep If issues persist check_controls->success Problem Solved perform_ar 4. Perform Antigen Retrieval (if using cross-linking fixative) check_sample_prep->perform_ar If issues persist check_sample_prep->success Problem Solved optimize_detection 5. Optimize Detection - Bright Secondary Ab? - Correct Filter Sets? perform_ar->optimize_detection If issues persist perform_ar->success Problem Solved amplify_signal 6. Consider Signal Amplification - Biotin-Streptavidin? - Tyramide Signal Amplification (TSA)? optimize_detection->amplify_signal If signal is still weak optimize_detection->success Problem Solved amplify_signal->success

Caption: A step-by-step workflow for troubleshooting weak this compound IF signals.

Experimental Protocols

Standard Immunofluorescence Protocol for this compound

This protocol provides a starting point for staining this compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBST)

  • Anti-CDKN1B Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • DAPI or Hoechst stain

  • Anti-fade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[22] Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[23] Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.[11]

  • Primary Antibody Incubation: Dilute the anti-CDKN1B primary antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[11][23]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[11][23]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5 minutes to stain the nuclei.[23] Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[23]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Heat-Induced Antigen Retrieval (HIER) Protocol

This protocol is for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections or with cultured cells that have been over-fixed with PFA.

Materials:

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Heating apparatus (microwave, pressure cooker, or water bath)

  • Coplin jars

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections): Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Place the slides in a Coplin jar filled with Antigen Retrieval Buffer. Heat the slides to 95-100°C for 15-30 minutes.[24] The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[24]

  • Washing: Rinse the slides with PBS three times.

  • Proceed with Staining: The slides are now ready for the blocking step of the immunofluorescence protocol.

Quantitative Data

Table 1: Comparison of Antigen Retrieval Buffers for this compound Staining in FFPE Human Tonsil Tissue

Antigen Retrieval BufferpHHeating Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
Sodium Citrate6.020150 ± 158.2
Tris-EDTA9.020185 ± 2010.5
No Antigen RetrievalN/AN/A30 ± 81.5

Data are presented as mean ± standard deviation.

Table 2: Titration of Anti-CDKN1B Primary Antibody

Antibody DilutionMean Fluorescence Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:100210 ± 2550 ± 104.2
1:250195 ± 2025 ± 57.8
1:500160 ± 1815 ± 410.7
1:100090 ± 1212 ± 37.5

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Logic

This compound (p27) is a key regulator of the cell cycle, primarily by inhibiting cyclin-dependent kinases. Its expression and subcellular localization are tightly controlled.

G Simplified this compound (p27) Signaling cluster_0 Nucleus cluster_1 Cytoplasm This compound This compound (p27) cyclin_cdk Cyclin E/A-CDK2 This compound->cyclin_cdk inhibits cdkn1b_p p-CDKN1B g1_s_transition G1/S Transition cyclin_cdk->g1_s_transition promotes akt Akt akt->this compound phosphorylates & exports from nucleus degradation Degradation cdkn1b_p->degradation

Caption: this compound (p27) inhibits the cell cycle in the nucleus and is targeted for degradation in the cytoplasm.

References

Technical Support Center: Optimizing CDKN1B Gene Silencing with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of CDKN1B gene silencing using siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to siRNA experiments targeting the this compound gene.

Troubleshooting Guide

This section addresses common issues encountered during this compound siRNA experiments, offering potential causes and solutions.

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency of this compound Suboptimal siRNA design- Ensure siRNA sequences have a GC content between 30-55%.[1][2][3]- Perform a BLAST analysis to confirm specificity to the this compound target sequence and avoid off-target homology.[1][4]- Design multiple siRNAs targeting different regions of the this compound mRNA.[2]
Inefficient siRNA delivery- Optimize the siRNA concentration; a range of 5-100 nM is a good starting point.[3][4][5]- Titrate the transfection reagent to find the optimal ratio of reagent to siRNA.[6][7]- Ensure cells are healthy and at an optimal confluency (typically 50-70%) at the time of transfection.[2][4][8][9]- Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency.[10][11][12]
High protein stability of p27 (this compound)- Monitor knockdown at both the mRNA (qPCR) and protein (Western blot) levels.[3][10]- Extend the incubation time post-transfection (e.g., 48-96 hours) to allow for protein turnover.[7][13]
High Cell Toxicity or Death Post-Transfection Transfection reagent toxicity- Reduce the concentration of the transfection reagent.[7]- Decrease the incubation time of the transfection complex with the cells.[5][14]- Ensure cells are not passaged too many times, as this can increase sensitivity.[2][12]
High siRNA concentration- Lower the siRNA concentration to the minimum effective dose determined during optimization.[5][15]
Off-target effects- Use a scrambled or non-targeting siRNA as a negative control to assess baseline toxicity.[2][11]- Consider using chemically modified siRNAs to reduce off-target effects.[16][17]
Inconsistent Results Between Experiments Variability in cell culture- Maintain consistent cell passage numbers and confluency at the time of transfection.[2][12]- Avoid using antibiotics in the media during transfection.[2][12][14]
siRNA degradation- Store siRNA stocks at -20°C or -80°C in an RNase-free buffer.[18][19]- Avoid repeated freeze-thaw cycles.[18][19]
Procedural variations- Standardize all steps of the transfection protocol, including incubation times and reagent volumes.

Frequently Asked Questions (FAQs)

siRNA Design and Handling

Q1: What are the key parameters for designing an effective siRNA against this compound?

A1: For effective siRNA design, consider the following:

  • Sequence Specificity: Use BLAST to ensure the siRNA sequence is specific to this compound and has minimal homology to other genes to avoid off-target effects.[1][4]

  • Thermodynamic Asymmetry: Design the siRNA so that the 5' end of the antisense (guide) strand is less stable (A/U rich) than the 5' end of the sense (passenger) strand. This promotes preferential loading of the guide strand into the RISC complex.[1][20]

  • Secondary Structure: Avoid sequences that are predicted to form strong secondary structures in the target mRNA.[1]

Q2: How should I properly store and handle my this compound siRNA?

A2: To prevent degradation, siRNA should be resuspended in an RNase-free buffer and stored at -20°C for short-term use or -80°C for long-term storage.[18][19] It is recommended to aliquot the siRNA to avoid multiple freeze-thaw cycles.[18][19]

Transfection Optimization

Q3: What is the recommended starting concentration for this compound siRNA transfection?

Q4: Why is it important to use positive and negative controls in my experiment?

A4:

Data Analysis and Interpretation

Q5: How soon after transfection can I expect to see this compound knockdown?

A5: Gene silencing can be detected as early as 24 hours post-transfection at the mRNA level.[18][19] However, the depletion of the p27 protein may take longer, typically 48 to 96 hours, due to the protein's stability and turnover rate.[7][13] It is advisable to perform a time-course experiment to determine the optimal time point for analysis.

Q6: What are off-target effects and how can I minimize them?

A6: Off-target effects occur when an siRNA silences genes other than the intended target, which can lead to misinterpretation of results.[21] These effects are often caused by partial complementarity of the siRNA seed region (nucleotides 2-8) to unintended mRNAs.[21][22] To minimize off-target effects:

  • Use the lowest effective siRNA concentration.[15]

  • Perform a thorough bioinformatics analysis to select highly specific siRNA sequences.[20]

  • Use multiple different siRNAs targeting the same gene to confirm that the observed phenotype is consistent.[15]

  • Consider using chemically modified siRNAs that are designed to reduce off-target activity.[16][17]

Experimental Protocols

Protocol 1: siRNA Transfection for this compound Silencing

This protocol provides a general guideline for transfecting adherent cells with siRNA targeting this compound. Optimization will be required for specific cell lines.

Materials:

  • This compound-specific siRNA and non-targeting control siRNA (20 µM stock)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Adherent cells in culture

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM medium to a final volume of 100 µL. Mix gently.

    • In a separate tube, dilute the transfection reagent in Opti-MEM medium according to the manufacturer's instructions (e.g., 5 µL of RNAiMAX in 95 µL of Opti-MEM).

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[8]

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh complete medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically.

Protocol 2: Analysis of this compound Knockdown by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for this compound and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers for this compound and the reference gene, and qPCR master mix.

    • Run the reaction on a qPCR instrument.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.

Protocol 3: Analysis of p27 (this compound) Protein Knockdown by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p27 (this compound) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p27, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells (Day 1) transfection_prep Prepare siRNA-Lipid Complexes (Day 2) cell_seeding->transfection_prep add_complexes Add Complexes to Cells transfection_prep->add_complexes incubation Incubate (24-96h) add_complexes->incubation harvest_cells Harvest Cells incubation->harvest_cells mrna_analysis mRNA Analysis (qPCR) harvest_cells->mrna_analysis protein_analysis Protein Analysis (Western Blot) harvest_cells->protein_analysis

Caption: Experimental workflow for siRNA-mediated silencing of this compound.

cdkn1b_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cell_cycle Cell Cycle Control tgfb TGF-β foxo FoxO Transcription Factors tgfb->foxo contact Cell-Cell Contact contact->foxo cdkn1b_gene This compound Gene foxo->cdkn1b_gene activates transcription p27_protein p27 (this compound) Protein cdkn1b_gene->p27_protein translates to cyclin_cdk Cyclin E/D-CDK2/4 Complexes p27_protein->cyclin_cdk inhibits g1_s_transition G1/S Phase Transition cyclin_cdk->g1_s_transition promotes siRNA This compound siRNA siRNA->cdkn1b_gene degrades mRNA

Caption: Simplified signaling pathway of this compound (p27) and the point of siRNA intervention.

troubleshooting_tree start Low this compound Knockdown? check_pos_ctrl Positive Control Knockdown OK? start->check_pos_ctrl Yes optimize_transfection Optimize Transfection Protocol: - Reagent:siRNA ratio - Cell density - Incubation time start->optimize_transfection No check_neg_ctrl High Toxicity with Negative Control? check_pos_ctrl->check_neg_ctrl Yes redesign_siRNA Redesign siRNA: - Check GC content - BLAST for specificity - Target different regions check_pos_ctrl->redesign_siRNA No optimize_reagent Optimize Transfection Reagent: - Lower concentration - Change reagent type check_neg_ctrl->optimize_reagent Yes check_protein_turnover Assess Protein Turnover: - Extend incubation time (48-96h) - Perform Western Blot check_neg_ctrl->check_protein_turnover No success Successful Knockdown check_protein_turnover->success

Caption: Troubleshooting decision tree for low this compound knockdown efficiency.

References

Technical Support Center: Cloning the CDKN1B Gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene, also known as p27Kip1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cloning of this critical cell cycle regulator.

Frequently Asked Questions (FAQs)

Q1: Why is cloning the this compound gene often challenging?

A1: Cloning the this compound gene can be problematic due to several factors:

  • Toxicity of the p27Kip1 Protein: The protein product of the this compound gene, p27Kip1, is a potent inhibitor of the cell cycle.[1][2][3][4] Leaky expression of p27Kip1 in E. coli from the cloning vector can slow down or inhibit bacterial growth, leading to difficulty in obtaining colonies or low plasmid yields.[5][6]

  • mRNA Secondary Structure: The 5' untranslated region (UTR) of the this compound mRNA is known to form stable secondary structures.[1][7][8] These structures can impede ribosome binding and translation initiation, potentially affecting cloning efficiency and subsequent protein expression experiments.[1][9]

  • Codon Usage: While not extensively documented as a primary issue for this compound, non-optimal codon usage for the expression host (E. coli) can sometimes lead to lower protein expression levels and plasmid instability.

  • Inherent Instability: Some commercial suppliers of this compound clones note a high likelihood of mutations and rearrangements during propagation in E. coli, suggesting an inherent instability of the sequence.

Q2: What are the first steps I should take when my this compound cloning experiment fails?

A2: When troubleshooting a failed this compound cloning experiment, it's essential to systematically evaluate each step of your workflow. Start by:

  • Verifying your PCR product: Confirm that you have amplified the correct this compound sequence by running an agarose (B213101) gel and sequencing the PCR product.

  • Checking your digestion and ligation reactions: Run controls to ensure your restriction enzymes and ligase are active. This can include digesting a control plasmid and performing a self-ligation of your vector.[10][11]

  • Assessing your competent cells: Determine the transformation efficiency of your competent cells using a control plasmid like pUC19.[10] Low efficiency can be a significant bottleneck.

Troubleshooting Guides

Issue 1: Few or No Colonies After Transformation

Possible Causes and Solutions

Possible Cause Recommended Solution Experimental Protocol
Toxicity of p27Kip1 Use a low-copy-number plasmid (e.g., pSC101, pACYC) to reduce the basal expression of this compound.[12][13][14]1. Select a suitable low-copy-number vector with appropriate restriction sites for your this compound insert. 2. Perform restriction digest and ligation as per standard protocols. 3. Transform into a suitable E. coli strain.
Use an E. coli strain specifically designed for cloning toxic or unstable genes, such as Stbl2™ or CopyCutter™ EPI400™ .[5][15][16] These strains help to reduce plasmid recombination and maintain low plasmid copy numbers.1. Thaw a vial of chemically competent Stbl2™ or CopyCutter™ EPI400™ cells on ice. 2. Add 1-5 µL of your ligation reaction to the cells. 3. Incubate on ice for 30 minutes. 4. Heat-shock at 42°C for 45 seconds. 5. Immediately place on ice for 2 minutes. 6. Add 950 µL of SOC medium and incubate at 30°C (for Stbl2™) or 37°C (for CopyCutter™) for 1 hour with shaking. 7. Plate on pre-warmed LB agar (B569324) plates with the appropriate antibiotic.
Incubate plates at a lower temperature (e.g., 30°C or even room temperature) to slow down bacterial growth and reduce the impact of any toxic protein expression.[17]After plating the transformation, incubate the plates at 30°C for 24-48 hours. Colonies will take longer to appear.
Inefficient Ligation Optimize the vector-to-insert molar ratio. A common starting point is a 1:3 molar ratio, but this may need to be adjusted.[10]Use an online tool like the NEBioCalculator to determine the optimal amounts of vector and insert for your ligation reaction.
Ensure your ligation buffer is fresh and has not undergone multiple freeze-thaw cycles, as ATP can degrade.[10]Aliquot your T4 DNA ligase buffer upon first use to minimize freeze-thaw cycles.
Poor Transformation Efficiency Use high-efficiency competent cells (>1 x 10⁸ cfu/µg).Purchase commercially available high-efficiency competent cells or prepare your own and test their efficiency with a control plasmid.
Issue 2: Low Plasmid DNA Yield

Possible Causes and Solutions

Possible Cause Recommended Solution Experimental Protocol
Low-Copy-Number Plasmid Increase the volume of bacterial culture used for the plasmid prep.[13][18][19] For low-copy plasmids, you may need to use 10-15 mL of overnight culture for a miniprep.1. Inoculate a larger volume of LB medium (e.g., 10-15 mL for a miniprep) with a single colony. 2. Grow overnight at 37°C with shaking. 3. Pellet the cells and proceed with your miniprep protocol, ensuring the column capacity is not exceeded.
Grow cultures in a richer medium, such as Terrific Broth (TB), to achieve higher cell densities.Prepare TB medium and use it for your overnight cultures to increase cell mass and, consequently, plasmid yield.
Plasmid Instability Grow cultures at a lower temperature (e.g., 30°C) to improve plasmid stability.Inoculate your culture and incubate at 30°C overnight with shaking.
Use a freshly streaked plate to inoculate your liquid culture. Avoid inoculating directly from a glycerol (B35011) stock or an old plate.[13]1. Streak your E. coli strain containing the this compound plasmid onto a fresh LB agar plate with the appropriate antibiotic. 2. Incubate overnight at 37°C. 3. The next day, pick a single, well-isolated colony to inoculate your liquid culture.
Incomplete Cell Lysis Ensure complete resuspension of the bacterial pellet before adding the lysis solution.Vortex the cell suspension vigorously after adding the resuspension buffer until no clumps are visible.

Quantitative Data Summary: Expected Plasmid Yields

The following table provides a general comparison of expected plasmid DNA yields from a standard miniprep. Actual yields can vary depending on the specific plasmid, insert, E. coli strain, and culture conditions.

Plasmid TypeOrigin of ReplicationCopy NumberExpected Yield (µg from 1.5 mL culture)
High-CopypUC500-7003-5
Low-CopypSC101~50.2-1
Low-CopypACYC10-120.2-1

Data compiled from various sources, including QIAGEN and VectorBuilder.[4][19]

Issue 3: Incorrect or Mutated Clones

Possible Causes and Solutions

Possible Cause Recommended Solution Experimental Protocol
Recombination of the Plasmid Use a recombination-deficient (recA-) E. coli strain, such as DH5α or Stbl2™.Ensure the genotype of your chosen E. coli strain includes the recA1 or recA13 mutation.
Errors during PCR Use a high-fidelity DNA polymerase for PCR amplification of the this compound insert to minimize the introduction of mutations.Follow the manufacturer's protocol for your chosen high-fidelity polymerase, paying close attention to annealing temperatures and extension times.
Selection of Unstable Clones After transformation, screen multiple colonies by restriction digest and sequence verification to identify the correct clone.1. Perform minipreps on several well-isolated colonies. 2. Digest the purified plasmids with one or more restriction enzymes that will produce a characteristic banding pattern for the correct construct. 3. Run the digests on an agarose gel to identify clones with the correct pattern. 4. Send plasmids that appear correct for Sanger sequencing to confirm the absence of mutations.

Signaling Pathways and Experimental Workflows

This compound (p27Kip1) in Cell Cycle Regulation

The protein p27Kip1, encoded by the this compound gene, is a critical regulator of the G1 to S phase transition in the cell cycle. Its activity is controlled by various upstream signaling pathways, and it exerts its function by binding to and inhibiting cyclin-CDK complexes.

CDKN1B_Signaling_Pathway TGFb TGF-β CDKN1B_gene This compound Gene (Transcription) TGFb->CDKN1B_gene Upregulates MEN1 MEN1 MEN1->CDKN1B_gene Upregulates FoxO FoxO Transcription Factors FoxO->CDKN1B_gene Upregulates p27_protein p27Kip1 Protein CDKN1B_gene->p27_protein Expresses CyclinD_CDK46 Cyclin D / CDK4/6 p27_protein->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p27_protein->CyclinE_CDK2 Inhibits G1_S_Transition G1/S Phase Transition CyclinD_CDK46->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes

Caption: this compound (p27Kip1) signaling pathway in cell cycle control.

General Cloning Workflow

The following diagram illustrates a typical workflow for cloning the this compound gene.

Cloning_Workflow PCR 1. PCR Amplification of this compound Purification1 2. PCR Product Purification PCR->Purification1 Digestion 3. Restriction Digest of Insert and Vector Purification1->Digestion Purification2 4. Gel Purification of Digested Products Digestion->Purification2 Ligation 5. Ligation Purification2->Ligation Transformation 6. Transformation into E. coli Ligation->Transformation Plating 7. Plating on Selective Media Transformation->Plating Screening 8. Colony Screening (Colony PCR, Restriction Digest) Plating->Screening Sequencing 9. Sequence Verification Screening->Sequencing

References

Technical Support Center: Troubleshooting Non-Specific Results in CDKN1B ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with non-specific results in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the p27Kip1 protein, encoded by the CDKN1B gene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding in this compound ChIP-seq experiments?

A1: Non-specific binding in this compound ChIP-seq can arise from several factors:

  • Poor Antibody Specificity: The anti-CDKN1B antibody may cross-react with other proteins or recognize off-target chromatin regions.

  • Suboptimal Fixation: Both under-fixation and over-fixation of cells with formaldehyde (B43269) can lead to experimental artifacts. Under-fixation may result in the loss of true binding sites, while over-fixation can cause non-specific cross-linking of proteins to DNA.

  • Incorrect Sonication/Enzymatic Digestion: Inefficient or overly aggressive chromatin shearing can lead to a high background signal.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on beads or antibodies can increase background noise.

  • High Ratio of Antibody to Chromatin: Using an excessive amount of antibody can lead to non-specific interactions.

Q2: How can I validate the specificity of my anti-CDKN1B antibody?

A2: Antibody validation is a critical step to ensure reliable ChIP-seq results. Several methods can be employed:

  • Western Blotting: Confirm that the antibody detects a single band of the correct molecular weight for this compound (approximately 27 kDa) in nuclear extracts.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This can identify the proteins that interact with your antibody, confirming that this compound is the primary target.

  • Peptide Competition Assays: Pre-incubating the antibody with a peptide corresponding to its epitope should block its binding to this compound in both Western blots and ChIP, demonstrating specificity.

  • Knockdown/Knockout Validation: Perform ChIP-seq in cells where this compound has been knocked down or knocked out. A significant reduction or absence of signal at known target loci confirms antibody specificity.

Q3: What are the expected results for a successful this compound ChIP-seq experiment?

A3: A successful this compound ChIP-seq experiment should yield sharp, well-defined peaks over known this compound target gene promoters or regulatory regions. The signal-to-noise ratio should be high, with low background across the genome. The identified binding motifs should be consistent with known this compound-interacting transcription factors.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to non-specific results in this compound ChIP-seq.

Problem 1: High background signal across the genome.
Potential Cause Recommended Solution
Suboptimal Fixation Optimize formaldehyde fixation time and concentration. A typical starting point is 1% formaldehyde for 10 minutes at room temperature.
Inefficient Chromatin Shearing Verify chromatin fragment size using gel electrophoresis. Aim for fragments between 200-600 bp. Adjust sonication power and duration or enzymatic digestion time accordingly.
Insufficient Blocking Increase the concentration of blocking agents (e.g., BSA, salmon sperm DNA) and/or extend the blocking incubation time.
Excessive Antibody Perform an antibody titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background.
Problem 2: Low signal-to-noise ratio and few significant peaks.
Potential Cause Recommended Solution
Poor Antibody Affinity/Activity Test a different anti-CDKN1B antibody from a reputable supplier. Ensure the antibody is validated for ChIP applications.
Inefficient Immunoprecipitation Optimize the IP conditions, including incubation time, temperature, and washing stringency. Increase the number of wash steps to reduce non-specific binding.
Low Abundance of Target Protein Ensure that the cell type and conditions used are appropriate for studying this compound, which can be cell-cycle regulated. Consider synchronizing cells to enrich for the cell cycle phase where this compound is most active.
Inefficient Library Preparation Use a high-quality library preparation kit and quantify DNA accurately before sequencing.

Experimental Protocols

Protocol 1: Antibody Validation by Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CDKN1B antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Lyse cells and isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in a suitable buffer and shear chromatin to an average size of 200-600 bp using a sonicator or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-CDKN1B antibody or an isotype control (e.g., IgG) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Visualizations

experimental_workflow start Cell Culture fixation Formaldehyde Cross-linking start->fixation lysis Cell Lysis & Nuclei Isolation fixation->lysis shearing Chromatin Shearing (Sonication/Enzymatic) lysis->shearing ip Immunoprecipitation (Anti-CDKN1B Ab) shearing->ip washes Washes ip->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling, Motif Analysis) sequencing->data_analysis end Identification of This compound Binding Sites data_analysis->end

Caption: A generalized workflow for a this compound ChIP-seq experiment.

signaling_pathway growth_factors Growth Factors (e.g., TGF-β) pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt smad Smad Pathway growth_factors->smad cdkn1b_protein p27 (this compound) Protein pi3k_akt->cdkn1b_protein  Inhibits stability cdkn1b_transcription This compound Gene Transcription smad->cdkn1b_transcription Activates cdkn1b_transcription->cdkn1b_protein cdk2_cyclin_e CDK2/Cyclin E Complex cdkn1b_protein->cdk2_cyclin_e Inhibits cell_cycle_progression G1/S Phase Transition cdk2_cyclin_e->cell_cycle_progression

Caption: Simplified signaling pathways regulating this compound expression and function.

how to increase the success rate of CDKN1B plasmid transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDKN1B plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to enhance the success rate of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound plasmid transfection experiments.

Question: Why am I observing low transfection efficiency with my this compound plasmid?

Answer:

Low transfection efficiency is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:

  • Suboptimal Plasmid DNA Quality: The purity and form of your plasmid DNA are critical for successful transfection.[1][2][3] Contaminants such as endotoxins, phenol, and salts can be toxic to cells and interfere with the formation of transfection complexes.[2][3][4]

    • Solution: Use a high-quality, endotoxin-free plasmid purification kit.[1][2] Ensure the A260/A280 ratio of your plasmid preparation is between 1.7 and 1.9.[5] The plasmid should be predominantly in its supercoiled form, as this topology is more efficient for transient transfection.[1][6]

  • Poor Cell Health and Confluency: The physiological state of your cells at the time of transfection significantly impacts their ability to take up foreign DNA.[6][7]

    • Solution: Ensure your cells are healthy, actively dividing, and at a low passage number.[7][8] Cells should be seeded to reach 70-90% confluency at the time of transfection for most adherent cell lines.[5][6] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is generally recommended.[6]

  • Incorrect Transfection Reagent to DNA Ratio: The ratio of transfection reagent to plasmid DNA is a critical parameter that needs to be optimized for each cell type.[1][5]

    • Solution: Perform a titration experiment to determine the optimal ratio. You can test ratios such as 1:1, 2:1, and 3:1 (transfection reagent volume in µL to DNA mass in µg).[8]

  • Presence of Inhibitors in the Media: Components in the cell culture media, such as serum and antibiotics, can sometimes interfere with transfection.

    • Solution: While many modern transfection reagents are compatible with serum and antibiotics, if you are experiencing issues, consider performing the transfection in serum-free and antibiotic-free media.[9] You can replace it with complete media after the initial incubation period (e.g., 4-6 hours).[10]

Question: My cells are showing high levels of cytotoxicity after transfection with the this compound plasmid. What could be the cause?

Answer:

High cytotoxicity post-transfection can be a significant concern, especially when working with a gene like this compound that is involved in cell cycle arrest.[11][12]

  • Inherent Toxicity of the Transfection Reagent: Some transfection reagents can be inherently toxic to certain cell lines.

    • Solution: Use a transfection reagent known for its low cytotoxicity. It may be necessary to screen different reagents to find the one that is best tolerated by your specific cell line.[8] Also, ensure you are not using an excessive amount of the reagent.

  • Overexpression of the this compound Gene Product (p27): this compound encodes the p27 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in G1 cell cycle arrest.[11][12][13][14] Overexpression of p27 can lead to cell cycle arrest and, in some cases, apoptosis.

    • Solution: Consider using a weaker or inducible promoter in your this compound plasmid to control the level of p27 expression.[1] This will allow you to modulate the expression and minimize cytotoxicity.

  • Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity, especially with sensitive cell lines.[5]

    • Solution: Optimize the incubation time of the transfection complexes with your cells. For sensitive cells, a shorter incubation time (e.g., 4-6 hours) followed by a media change can reduce cytotoxicity.[10]

  • Poor Quality Plasmid DNA: Contaminants in the plasmid DNA preparation can contribute to cell death.[4]

    • Solution: As mentioned previously, use a high-quality, endotoxin-free plasmid purification method.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for this compound plasmid transfection?

A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[5][6] However, the optimal confluency can be cell-type dependent and should be determined empirically for your specific cell line.[5] Seeding cells at two different densities for your initial optimization experiments can be a time-saving approach.[5]

Q2: How does the quality of plasmid DNA affect transfection success?

A2: Plasmid DNA quality is paramount for successful transfection.[1][2][3] High-quality plasmid DNA should have the following characteristics:

  • High Purity: Free from contaminants like endotoxins, proteins, and other cellular debris.[2][3][4] An A260/A280 ratio of 1.7-1.9 is indicative of high purity.[5]

  • Correct Topology: Predominantly supercoiled plasmid DNA is more efficient for transient transfection.[1][6]

  • Correct Sequence: It is crucial to verify the sequence of your this compound plasmid to ensure the integrity of the coding sequence and regulatory elements.[2][3]

Q3: Can I use antibiotics in the media during transfection?

A3: While it was traditionally recommended to perform transfections in antibiotic-free media, many modern transfection reagents are compatible with antibiotics.[15] However, if you are troubleshooting low efficiency or high cytotoxicity, performing the transfection in antibiotic-free media is a good step to eliminate potential interference.[9][10] For stable transfections, it is recommended to wait at least 72 hours post-transfection before adding the selection antibiotic.[15]

Q4: How long should I wait after transfection to assay for gene expression?

A4: The optimal time to assay for gene expression depends on the specific cell line, the plasmid vector, and the nature of the downstream assay. Generally, for transient transfections, protein expression can be detected as early as 4 hours post-transfection, with maximal expression often observed between 24 and 72 hours.[16] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak expression time for your experimental system.

Q5: What are the key parameters to optimize for my specific cell line?

A5: The four primary parameters to optimize for any new cell line and plasmid combination are:

  • Cell density at the time of transfection. [5]

  • Amount of plasmid DNA. [5]

  • Ratio of transfection reagent to plasmid DNA. [1][5]

  • Incubation time of the cells with the transfection complexes. [5]

A systematic optimization of these parameters will ensure reproducible and successful transfection results.[5]

Data Presentation

Table 1: Optimization of Transfection Reagent to DNA Ratio

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:125 ± 490 ± 5
2:155 ± 685 ± 7
3:170 ± 575 ± 8
4:165 ± 760 ± 10

Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal ratios are highly cell-type and reagent-dependent.

Table 2: Effect of Cell Confluency on Transfection Efficiency

Cell Confluency at TransfectionTransfection Efficiency (%)
50-60%45 ± 5
70-80%80 ± 7
90-100%60 ± 6

Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal confluency can vary between cell lines.

Experimental Protocols

Protocol 1: Standard Lipid-Based Transfection in a 6-Well Plate

This protocol provides a general guideline for lipid-based plasmid transfection. Optimization is crucial for each specific cell line and plasmid combination.

Materials:

  • Healthy, actively dividing cells

  • Complete growth media

  • Serum-free media (e.g., Opti-MEM)

  • High-quality this compound plasmid DNA (0.5-1 µg/µL)

  • Lipid-based transfection reagent

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Transfection Reagent Complexes (perform in a sterile hood): a. In tube A, dilute 2.5 µg of your this compound plasmid DNA into 250 µL of serum-free media. Mix gently by flicking the tube. b. In tube B, dilute 5 µL of the transfection reagent into 250 µL of serum-free media. Mix gently. c. Incubate both tubes at room temperature for 5 minutes. d. Add the diluted DNA from tube A to the diluted transfection reagent in tube B. Mix gently by pipetting up and down. e. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection: a. Gently aspirate the media from the cells in the 6-well plate. b. Wash the cells once with 1 mL of sterile PBS (optional, can improve efficiency for some cell lines). c. Add 2 mL of fresh, pre-warmed complete growth media to the cells. d. Add the 500 µL of DNA-transfection reagent complex drop-wise to the well. Gently rock the plate to ensure even distribution.

  • Post-Transfection Incubation: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. For sensitive cells, the media containing the transfection complexes can be replaced with fresh, complete media after 4-6 hours of incubation.

  • Analysis: After the desired incubation period, analyze the cells for gene expression using your preferred method (e.g., Western blot for p27 protein, RT-qPCR for this compound mRNA, or cell-based assays).

Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3_4 Day 3-4: Analysis seed_cells Seed cells in a 6-well plate prep_dna Dilute this compound Plasmid DNA in serum-free medium prep_reagent Dilute Transfection Reagent in serum-free medium mix_complex Combine diluted DNA and reagent to form transfection complexes prep_dna->mix_complex prep_reagent->mix_complex incubate_complex Incubate at room temperature for 20-30 minutes mix_complex->incubate_complex add_complex Add complexes drop-wise to cells incubate_complex->add_complex incubate_cells Incubate cells for 24-72 hours add_complex->incubate_cells analyze Analyze gene expression (e.g., Western Blot, RT-qPCR) incubate_cells->analyze

Caption: Experimental workflow for lipid-based this compound plasmid transfection.

troubleshooting_flow cluster_solutions Solutions start Low Transfection Efficiency? check_dna Check Plasmid DNA Quality (A260/A280, endotoxin-free) start->check_dna check_cells Verify Cell Health & Confluency (70-90% confluent, low passage) start->check_cells optimize_ratio Optimize Reagent:DNA Ratio (Titration experiment) start->optimize_ratio check_media Test without Serum/Antibiotics start->check_media solution_dna Use high-purity, endotoxin-free plasmid check_dna->solution_dna solution_cells Use healthy, optimally confluent cells check_cells->solution_cells solution_ratio Determine optimal ratio for your cell line optimize_ratio->solution_ratio solution_media Temporarily remove inhibitors check_media->solution_media

Caption: Troubleshooting flowchart for low transfection efficiency.

cdkn1b_pathway This compound This compound (p27) cyclinD_cdk4 Cyclin D / CDK4 This compound->cyclinD_cdk4 cyclinE_cdk2 Cyclin E / CDK2 This compound->cyclinE_cdk2 cell_cycle_arrest G1 Cell Cycle Arrest This compound->cell_cycle_arrest g1_phase G1 Phase cyclinD_cdk4->g1_phase Progression cyclinE_cdk2->g1_phase s_phase S Phase g1_phase->s_phase

References

Technical Support Center: Optimizing CDKN1B (p27Kip1) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDKN1B (p27Kip1) inhibition assays. The focus is on reducing background signals and ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound "enzyme assay"?

A1: this compound, also known as p27Kip1, is not an enzyme but a cyclin-dependent kinase (CDK) inhibitor. Therefore, a "this compound enzyme assay" is typically an inhibition assay designed to measure the ability of this compound to inhibit the kinase activity of a Cyclin-CDK complex, most commonly Cyclin E/CDK2 or Cyclin A/CDK2. The assay measures the phosphorylation of a substrate by the CDK in the presence and absence of this compound.

Q2: What are the common causes of high background signals in my kinase inhibition assay?

A2: High background signals can obscure the specific signal from your kinase activity. Common causes include:

  • Compound Interference: Test compounds may be autofluorescent or interfere with the detection reagents (e.g., luciferase in luminescence-based assays).[1]

  • Contaminated Reagents: Buffers, ATP, or substrate solutions may be contaminated with ATP or other substances that generate a signal.

  • Non-specific Binding: Antibodies or other detection reagents may bind non-specifically to the plate or other assay components.

  • High Enzyme Concentration: Using too much kinase can lead to a high basal signal.

  • Suboptimal ATP Concentration: Particularly in ATP-depletion assays, a high initial ATP concentration can result in a high background.

Q3: How do I choose the optimal concentrations of kinase, substrate, and ATP?

A3: Optimal concentrations are critical for a good signal-to-noise ratio. It is recommended to perform titration experiments for each component.

  • Enzyme Concentration: Titrate the kinase to find a concentration that provides a robust signal within the linear range of the assay.

  • Substrate Concentration: The substrate concentration should ideally be around its Michaelis constant (Km) for the kinase to ensure efficient phosphorylation.

  • ATP Concentration: For assays with ATP-competitive inhibitors, using an ATP concentration close to the Km value of the kinase is recommended.[2]

Q4: What is the role of phosphorylation in regulating this compound activity?

A4: Phosphorylation of this compound is a key mechanism for regulating its stability and activity. Phosphorylation at specific residues, such as Threonine 187 (T187) by CDK2, targets this compound for ubiquitination and subsequent degradation by the proteasome.[3][4] This process reduces the intracellular concentration of this compound, allowing for cell cycle progression.

Troubleshooting Guide: High Background Signals

This guide provides a systematic approach to identifying and resolving common issues leading to high background signals in your this compound inhibition assays.

Potential Cause Recommended Solution
Compound Interference Run a "no enzyme" control with your test compound to see if it directly affects the detection system.[1] If interference is observed, consider using an alternative assay format with a different detection method.
Reagent Contamination Prepare fresh buffers and reagent solutions using high-purity water and reagents. Ensure ATP stocks are not degraded.
Non-specific Binding Include a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer. Increase the number and duration of wash steps if using an antibody-based detection method.
Suboptimal Reagent Concentrations Titrate the kinase, substrate, and ATP concentrations to determine the optimal levels for your assay. High concentrations, especially of the kinase and detection reagents, can increase background.
Assay Plate Issues For luminescence assays, use white opaque plates to minimize well-to-well crosstalk. For fluorescence assays, black plates are recommended to reduce background fluorescence.
Kinase Autophosphorylation Run a "no substrate" control to quantify the level of kinase autophosphorylation.[1] If it is high, you may need to use a lower enzyme concentration.

Quantitative Data Summary

The following tables provide typical concentration ranges and key parameters for a this compound/CDK2 inhibition assay. These values should be used as a starting point for optimization.

Table 1: Recommended Reagent Concentrations

Reagent Typical Concentration Range Notes
CDK2/Cyclin A or E 10 - 100 ng/reactionTitrate to find the optimal concentration for a linear reaction rate.
This compound (p27) 10 - 500 nMTitrate to determine the IC50 value.
Peptide Substrate (e.g., Histone H1) 1 - 10 µMShould be at or near the Km value for CDK2.
ATP 10 - 100 µMA concentration near the Km of CDK2 for ATP is recommended.
MgCl₂ 5 - 20 mMEssential cofactor for kinase activity.

Table 2: Key Assay Parameters

Parameter Typical Value/Range Notes
IC50 of this compound for CDK2 Varies with assay conditionsTypically in the low nanomolar range.
Reaction Time 30 - 60 minutesEnsure the reaction is in the linear range (less than 10-20% substrate consumption).
Reaction Temperature Room Temperature or 30°CKeep consistent across all experiments.
Z'-factor > 0.5A measure of assay quality; a value between 0.5 and 1.0 is considered excellent.

Key Experimental Protocols

Protocol 1: In Vitro this compound (p27) Inhibition Assay of CDK2/Cyclin A Activity (Luminescence-based)

This protocol outlines a method to measure the inhibitory effect of this compound on CDK2/Cyclin A kinase activity using an ATP-depletion luminescence assay format (e.g., Kinase-Glo®).

Materials:

  • Recombinant CDK2/Cyclin A

  • Recombinant this compound (p27)

  • Kinase Substrate (e.g., Histone H1 peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the this compound dilutions to the wells of a 384-well plate. For the positive control (100% kinase activity), add 5 µL of kinase assay buffer with no this compound. For the negative control (background), add 5 µL of buffer.

    • Add 10 µL of a 2X solution of CDK2/Cyclin A in kinase assay buffer to all wells except the negative control. To the negative control wells, add 10 µL of kinase assay buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 4X solution of the substrate and ATP in kinase assay buffer to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells to stop the reaction.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the average background luminescence (negative control) from all other wells.

  • Normalize the data with the positive control representing 100% kinase activity and a no-enzyme control as 0% activity.

  • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis reagent_prep Prepare serial dilutions of this compound (p27) and working solutions of CDK2/Cyclin A, substrate, and ATP. add_this compound Add this compound dilutions to 384-well plate. reagent_prep->add_this compound add_kinase Add CDK2/Cyclin A to initiate pre-incubation. add_this compound->add_kinase add_substrate_atp Add Substrate/ATP mix to start the reaction. Incubate at room temperature. add_kinase->add_substrate_atp stop_reaction Add detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate signal. add_substrate_atp->stop_reaction read_plate Read luminescence on a plate reader. stop_reaction->read_plate normalize_data Normalize data to controls. read_plate->normalize_data plot_curve Plot dose-response curve and calculate IC50. normalize_data->plot_curve

Caption: Workflow for a this compound (p27) inhibition assay.

troubleshooting_workflow start High Background Signal Observed check_controls Review Controls: 'No Enzyme' & 'No Substrate' start->check_controls no_enzyme_high High signal in 'No Enzyme' control? check_controls->no_enzyme_high compound_interference Potential Compound Interference or Reagent Contamination no_enzyme_high->compound_interference Yes no_substrate_high High signal in 'No Substrate' control? no_enzyme_high->no_substrate_high No optimize_reagents Optimize Reagent Concentrations (Kinase, ATP, Detection Reagents) compound_interference->optimize_reagents autophosphorylation High Kinase Autophosphorylation no_substrate_high->autophosphorylation Yes no_substrate_high->optimize_reagents No autophosphorylation->optimize_reagents end Assay Optimized optimize_reagents->end

Caption: Troubleshooting logic for high background signals.

p27_degradation_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK2_CyclinE CDK2/Cyclin E Complex p27 This compound (p27) CDK2_CyclinE->p27 Phosphorylates (T187) p27->CDK2_CyclinE Inhibits p27_p Phosphorylated p27 (p-T187) p27->p27_p SCF_Skp2 SCF-Skp2 E3 Ligase p27_p->SCF_Skp2 Recognized by p27_ub Ubiquitinated p27 p27_p->p27_ub SCF_Skp2->p27_p Ubiquitinates Ub Ubiquitin Ub->SCF_Skp2 Proteasome Proteasome p27_ub->Proteasome Targets to Degradation p27 Degradation Proteasome->Degradation

Caption: this compound (p27) phosphorylation and degradation pathway.

References

Technical Support Center: Overcoming Cell Death Following CDKN1B Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering challenges with cell death after overexpressing the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments successfully.

Troubleshooting Guides

This section addresses common issues encountered during this compound overexpression experiments, presented in a question-and-answer format.

Issue/Question Possible Causes Troubleshooting Steps
1. Low transfection efficiency of this compound plasmid. - Suboptimal DNA quality or concentration.- Poor cell health (low viability, high passage number).- Inefficient transfection reagent or protocol for your cell type.[1]- Use high-quality, endotoxin-free plasmid DNA. Optimize the DNA-to-reagent ratio.- Ensure cells are healthy, actively dividing (70-90% confluency), and have a low passage number.- Test different transfection reagents or consider electroporation for difficult-to-transfect cells.
2. High cell death in control (empty vector) group after transfection. - Transfection reagent toxicity.- Harsh experimental conditions.- Optimize the concentration of the transfection reagent to minimize toxicity.[1]- Change the media 4-6 hours post-transfection to remove the transfection complex.- Handle cells gently during passaging and transfection to avoid mechanical stress.
3. Inconsistent or no induction of cell death after confirmed this compound overexpression. - Incorrect subcellular localization of this compound (p27). Cytoplasmic p27 is primarily associated with apoptosis and autophagy.[2][3][4][5]- Cell line-specific resistance to this compound-induced apoptosis.- Insufficient duration of overexpression.- Verify cytoplasmic localization of p27 via immunofluorescence or subcellular fractionation followed by Western blot.- Co-express with factors that promote cytoplasmic localization or use cell lines known to be sensitive.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing cell death.
4. Difficulty distinguishing between apoptosis and necrosis. - Late apoptotic cells can become permeable to dyes like Propidium Iodide (PI), mimicking necrosis.[6]- Use Annexin V/PI co-staining and analyze at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative).[6]- Perform a caspase activity assay; caspase activation is a hallmark of apoptosis.[7][8][9]- Analyze cellular morphology; apoptosis is characterized by cell shrinkage and blebbing, while necrosis involves cell swelling and lysis.
5. Weak or no signal for autophagy markers (e.g., LC3-II) by Western blot. - Low protein loading.- Poor antibody quality or incorrect dilution.- Inefficient transfer of low molecular weight proteins.- Rapid degradation of LC3-II.[10][11]- Load at least 20-30 µg of protein.- Use a validated antibody and optimize the concentration.- Use a 0.2 µm PVDF membrane and optimize transfer conditions (e.g., 15% gel, avoid over-running the gel).[2]- Treat cells with lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) for 2-4 hours before harvesting to block LC3-II degradation and assess autophagic flux.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell death induced by cytoplasmic this compound overexpression?

A1: Cytoplasmic this compound (p27) primarily induces cell death through the promotion of autophagy and apoptosis. It can repress the mTORC1 signaling pathway, a key inhibitor of autophagy. This repression leads to the activation of autophagy and can also sensitize cells to apoptosis, particularly under conditions of cellular stress like nutrient deprivation.[4][12]

Q2: My this compound overexpression is confirmed by Western blot, but I don't see an increase in apoptosis. Why?

A2: The pro-apoptotic function of this compound is often linked to its cytoplasmic localization.[2][3][4][5] If the overexpressed p27 remains predominantly in the nucleus, it will primarily induce cell cycle arrest rather than apoptosis. You should verify the subcellular localization of the overexpressed p27 using immunofluorescence or cellular fractionation.

Q3: How can I promote the cytoplasmic localization of my overexpressed this compound?

A3: The cytoplasmic localization of p27 is regulated by post-translational modifications, particularly phosphorylation. The PI3K/Akt signaling pathway can phosphorylate p27 on residues like Serine 10 and Threonine 157, which promotes its nuclear export and cytoplasmic retention.[2][3][5][13][14] Modulating this pathway may influence p27 localization.

Q4: How do I interpret my LC3-II Western blot results after this compound overexpression?

A4: An increase in the LC3-II/LC3-I ratio is often used as an indicator of autophagy induction.[10][15] However, an accumulation of LC3-II can also signify a blockage in the autophagic flux (i.e., reduced degradation of autophagosomes).[11] To confirm an increase in autophagic flux, you should perform the experiment in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor would confirm an active autophagic flux.

Q5: What are some expected quantitative outcomes of successful this compound-induced apoptosis?

A5: The quantitative results can vary significantly between cell lines and experimental conditions. However, you can expect to see a noticeable increase in the percentage of apoptotic cells, a corresponding decrease in cell viability, and an elevation in caspase activity. The tables below provide illustrative examples of how to present such data.

Quantitative Data Summary

The following tables present illustrative data to guide researchers in the presentation of their own experimental results. Actual values will vary depending on the cell line, transfection efficiency, and experimental conditions.

Table 1: Cell Viability Assessment by MTT Assay

TreatmentCell Viability (%) (Mean ± SD)
Untransfected Control100 ± 5.2
Empty Vector Control95.3 ± 4.8
This compound Overexpression (48h)62.5 ± 6.1
This compound Overexpression (72h)45.8 ± 5.5

Table 2: Apoptosis Rate by Annexin V/PI Staining and Flow Cytometry

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Empty Vector Control4.2 ± 1.12.5 ± 0.8
This compound Overexpression (48h)25.7 ± 3.410.3 ± 2.1

Table 3: Caspase-3 Activity Assay

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Empty Vector Control1.0
This compound Overexpression (48h)3.5 ± 0.4

Table 4: Autophagy Marker Analysis by Western Blot Densitometry

TreatmentLC3-II/LC3-I Ratio (Fold Change vs. Control)
Empty Vector Control1.0
This compound Overexpression (48h)2.8 ± 0.3
This compound OE + Bafilomycin A1 (4h)4.5 ± 0.5

Experimental Protocols

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cells transfected with this compound or empty vector control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation using single-stained controls (Annexin V-FITC only and PI only).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the cells to distinguish between:

      • Viable cells (Annexin V- / PI-).

      • Early apoptotic cells (Annexin V+ / PI-).

      • Late apoptotic/necrotic cells (Annexin V+ / PI+).

      • Necrotic cells (Annexin V- / PI+).

Protocol: Western Blot for mTORC1 Activity (p-S6K)

This protocol describes the detection of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 Kinase (S6K), at Threonine 389.

Materials:

  • Cell lysates from this compound-overexpressing and control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-S6K (Thr389) and anti-total S6K.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction:

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-S6K antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-total S6K antibody as a loading control.

    • Quantify band intensities and express the results as the ratio of phosphorylated S6K to total S6K.

Protocol: Immunofluorescence for Cytoplasmic this compound (p27)

This protocol is for visualizing the subcellular localization of this compound.

Materials:

  • Cells grown on coverslips and transfected with this compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBST).

  • Primary antibody: anti-CDKN1B/p27.

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells on coverslips with PBS.

    • Fix with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with the primary anti-p27 antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. The p27 signal will indicate its subcellular localization, and the DAPI signal will mark the nucleus.

Visualizations

experimental_workflow cluster_transfection This compound Overexpression cluster_analysis Analysis of Cell Death cluster_data Data Interpretation start Seed Cells transfect Transfect with This compound Plasmid start->transfect control Transfect with Empty Vector start->control viability Cell Viability Assay (MTT/CCK-8) transfect->viability apoptosis Apoptosis Assay (Annexin V/PI) transfect->apoptosis caspase Caspase Activity Assay transfect->caspase autophagy Autophagy Marker Analysis (Western Blot for LC3) transfect->autophagy control->viability control->apoptosis control->caspase control->autophagy compare Compare Results to Control viability->compare apoptosis->compare caspase->compare autophagy->compare conclusion Correlate this compound Overexpression with Cell Death Phenotype compare->conclusion

Figure 1. Experimental workflow for assessing cell death after this compound overexpression.

signaling_pathway cluster_upstream Upstream Regulation cluster_this compound This compound (p27) Regulation cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activates akt Akt pi3k->akt activates p27_nuc Nuclear p27 akt->p27_nuc phosphorylates (S10, T157) & promotes export p27_cyto Cytoplasmic p27 p27_nuc->p27_cyto ragulator Ragulator Complex p27_cyto->ragulator inhibits assembly mtorc1 mTORC1 ragulator->mtorc1 activates autophagy Autophagy mtorc1->autophagy inhibits tfeb TFEB mtorc1->tfeb inhibits apoptosis Apoptosis autophagy->apoptosis promotes tfeb->autophagy activates

Figure 2. Signaling pathway of cytoplasmic this compound-induced autophagy and apoptosis.

References

Technical Support Center: Designing and Troubleshooting CDKN1B qPCR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting quantitative real-time PCR (qPCR) assays for the human Cyclin Dependent Kinase Inhibitor 1B (CDKN1B) gene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound qPCR experiments in a question-and-answer format.

Q1: I'm designing primers for this compound for the first time. What are the key considerations?

A1: Designing robust qPCR primers is critical for accurate gene expression analysis. For this compound, pay close attention to the following:

  • Primer Specificity: this compound has a paralog, CDKN1C, with some sequence similarity. Ensure your primers are specific to this compound by using tools like NCBI's Primer-BLAST.

  • Exon-Exon Junctions: The human this compound gene consists of multiple exons.[1][2] To avoid amplification of contaminating genomic DNA (gDNA), design primers that span an exon-exon junction. This means the primer sequence starts on one exon and ends on the adjacent one.

  • Splice Variants: The this compound gene has multiple transcript variants (splice variants). If you need to quantify all known transcripts, design primers in a region common to all variants. If you aim to study a specific splice variant, your primers must target the unique exon or junction of that variant.[3][4]

  • Amplicon Length: For optimal qPCR efficiency, aim for an amplicon length between 70 and 200 base pairs.[5]

  • Melting Temperature (Tm): Primers should have a Tm between 60-65°C, and the Tm of the forward and reverse primers should be within 2-3°C of each other.

  • GC Content: Aim for a GC content between 40-60%. Avoid long stretches of a single nucleotide.

  • Secondary Structures: Use online tools to check for potential primer-dimers and hairpins, which can interfere with the reaction.

Q2: My qPCR results for this compound show no amplification or a very late Ct value. What could be the problem?

A2: This issue can stem from several factors, from experimental setup to the primers themselves.[6]

  • Poor Primer Design: The primers may not be specific or efficient. Re-design your primers following the guidelines in Q1.

  • Incorrect Annealing Temperature: The annealing temperature might be too high for your primers to bind efficiently. Try running a temperature gradient qPCR to determine the optimal annealing temperature.

  • Low Template Concentration: The amount of this compound transcript in your sample may be very low. You can try increasing the amount of cDNA in the reaction.

  • Poor cDNA Synthesis: The reverse transcription step might have been inefficient. Ensure you are using high-quality RNA and an optimized reverse transcription protocol.

  • Reagent Issues: Check the integrity and expiration dates of your qPCR master mix and other reagents.

Q3: I'm seeing multiple peaks in my melting curve analysis for this compound. What does this indicate?

A3: Multiple peaks in a melting curve suggest the presence of more than one PCR product.

  • Primer-Dimers: A peak at a lower temperature (typically below 80°C) often indicates the formation of primer-dimers.[5] This can be caused by excessive primer concentration or poor primer design.

  • Non-Specific Amplification: A second peak at a higher temperature could mean your primers are amplifying another gene or a different region of the cDNA. Confirm primer specificity using Primer-BLAST.

  • Genomic DNA Contamination: If your primers do not span an exon-exon junction, you might be amplifying gDNA, leading to an additional peak.

To resolve this, you can try optimizing the primer concentration and annealing temperature. If the problem persists, a primer re-design is recommended.

Q4: My qPCR efficiency for this compound is outside the acceptable range of 90-110%. What should I do?

A4: Suboptimal reaction efficiency can lead to inaccurate quantification.

  • Low Efficiency (<90%): This could be due to PCR inhibitors in your sample, a suboptimal annealing temperature, or poor primer design.[7] Consider diluting your cDNA to reduce inhibitor concentration and optimize the reaction conditions.

  • High Efficiency (>110%): This is often an artifact of non-specific amplification or primer-dimer formation, which contributes to the fluorescence signal. Analyze your melting curve for multiple peaks.

Q5: I have amplification in my No-Template Control (NTC) well. How do I troubleshoot this?

A5: Amplification in the NTC indicates contamination.[8]

  • Reagent Contamination: One or more of your reagents (water, master mix, primers) may be contaminated with DNA. Use fresh, nuclease-free water and new aliquots of other reagents.

  • Environmental Contamination: Your workspace or pipettes could be contaminated. Clean your work area and pipettes thoroughly. It is good practice to have a dedicated set of pipettes for qPCR setup.

  • Primer-Dimer Formation: In some cases, significant primer-dimer formation can appear as late amplification in the NTC.

Quantitative Data Summary

For reliable and reproducible results, using validated primer sets is highly recommended. The following tables provide examples of validated qPCR primers for human this compound.

Table 1: Validated Human this compound qPCR Primer Sets

Target GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon Size (bp)Source
This compoundATAAGGAAGCGACCTGCAACCGTTCTTGGGCGTCTGCTCCACAGNot specifiedOriGene Technologies[9]
This compoundGCAAATTCGACCTTTCTCAGAACCTCGTTGAAGAACGCATCCANot specifiedbioRxiv Supplemental Data[10]

Table 2: Example qPCR Reaction Conditions

ParameterCondition
Initial Denaturation 95°C for 10 minutes
Cycling (40 cycles)
   Denaturation95°C for 15 seconds
   Annealing/Extension60°C for 1 minute
Melting Curve Analysis 60°C to 95°C, with fluorescence reading at each step

Note: These are general conditions. Optimal conditions may vary depending on the qPCR instrument, master mix, and primers used.

Experimental Protocols

Detailed Methodology for this compound qPCR
  • RNA Extraction:

    • Isolate total RNA from your cells or tissue of interest using a reputable RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8.

  • DNase Treatment:

    • To remove any contaminating gDNA, treat the extracted RNA with DNase I according to the manufacturer's protocol. This step is crucial if your primers do not span an exon-exon junction.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. You can use a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage.

    • Include a no-reverse transcriptase (-RT) control to check for gDNA contamination in subsequent qPCR.

  • qPCR Reaction Setup:

    • Prepare your qPCR reaction mix on ice. A typical 20 µL reaction includes:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of Forward Primer (10 µM stock)

      • 1 µL of Reverse Primer (10 µM stock)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of Nuclease-free water

    • Include the following controls:

      • No-Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.

      • -RT Control: Use the sample from the no-reverse transcriptase reaction to check for gDNA contamination.

    • Pipette the reaction mix into a 96-well or 384-well qPCR plate.

    • Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • qPCR Instrument Run:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling protocol as described in Table 2.

    • Ensure the instrument is set to collect fluorescence data at the end of each extension step.

  • Data Analysis:

    • Set the baseline and threshold for Ct value determination.

    • Analyze the melting curve to check for primer specificity.

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

This compound Signaling Pathway

The p27 protein, encoded by the this compound gene, is a critical regulator of the cell cycle.[11] It primarily functions by inhibiting cyclin-dependent kinase (CDK) complexes, thereby preventing cell cycle progression from the G1 to the S phase.

CDKN1B_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation CDK4_6 CDK4/6 G1_S G1 to S Phase Transition CDK4_6->G1_S CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 This compound This compound (p27) This compound->CDK4_6 Inhibits This compound->CDK2 Inhibits

Caption: The this compound (p27) protein inhibits CDK4/6-Cyclin D and CDK2-Cyclin E complexes to halt the G1/S transition.

Experimental Workflow for this compound qPCR

This diagram outlines the key steps involved in a typical qPCR experiment for measuring this compound gene expression.

qPCR_Workflow RNA_Extraction 1. RNA Extraction & QC DNase 2. DNase Treatment (Optional but Recommended) RNA_Extraction->DNase cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 5. qPCR Instrument Run qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Caption: A standard workflow for this compound qPCR from RNA extraction to data analysis.

Troubleshooting Logic for Abnormal Melting Curves

This flowchart provides a logical approach to troubleshooting when you observe unexpected melting curves in your this compound qPCR experiment.

Troubleshooting_Melting_Curve Start Abnormal Melting Curve Observed Multiple_Peaks Multiple Peaks in Sample Wells? Start->Multiple_Peaks Check_NTC Check NTC Melting Curve Primer_Dimer Low Temp Peak (<80°C)? Multiple_Peaks->Primer_Dimer Yes Check_Specificity Check Primer Specificity (BLAST) Multiple_Peaks->Check_Specificity No Optimize_Conc Optimize Primer Concentration Primer_Dimer->Optimize_Conc Yes Primer_Dimer->Check_Specificity No Optimize_Temp Optimize Annealing Temperature Optimize_Conc->Optimize_Temp Redesign Redesign Primers Optimize_Temp->Redesign gDNA_Contamination Possible gDNA Contamination Check_Specificity->gDNA_Contamination DNase_Treat Perform DNase Treatment gDNA_Contamination->DNase_Treat DNase_Treat->Redesign If problem persists

Caption: A decision-making flowchart for troubleshooting abnormal qPCR melting curves.

References

Technical Support Center: Navigating Solubility Challenges with CDKN1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B/p27) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments. As direct small molecule inhibitors of the p27 protein are still in early stages of discovery, this guide focuses on the more established strategy of indirectly targeting this compound by inhibiting its primary E3 ubiquitin ligase, S-phase kinase-associated protein 2 (Skp2). Inhibition of Skp2 leads to the accumulation of p27, restoring its tumor-suppressive functions.

Frequently Asked Questions (FAQs)

Q1: Why do I encounter solubility issues with my this compound (Skp2) inhibitor?

A1: Small molecule inhibitors targeting the Skp2-p27 interaction are often hydrophobic in nature. This inherent lipophilicity leads to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the inhibitor can "crash out" or precipitate.

Q2: What are the common signs of inhibitor precipitation?

A2: Precipitation can manifest as visible particles, a cloudy or hazy appearance in the medium, or a thin film on the surface of the culture vessel. Under a microscope, precipitates may appear as amorphous particles or crystalline structures. This can lead to inconsistent and unreliable experimental results.

Q3: What is the recommended solvent for preparing stock solutions of Skp2 inhibitors?

A3: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of Skp2 inhibitors. It is crucial to ensure the inhibitor is fully dissolved in the DMSO before further dilution.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The specific tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control experiment to assess any effects of the solvent on your cells.[1]

Q5: Can I dissolve my Skp2 inhibitor directly in aqueous media?

A5: Direct dissolution in aqueous media is generally not recommended due to the poor water solubility of these compounds. This will likely result in incomplete dissolution and immediate precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Problem: A precipitate forms immediately when I add my Skp2 inhibitor stock solution (in DMSO) to my cell culture medium or buffer.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the inhibitor exceeds its aqueous solubility limit.Decrease the final working concentration of the inhibitor if your experimental design allows.
Rapid Dilution Adding the concentrated stock solution too quickly into the aqueous medium can cause localized high concentrations, leading to rapid precipitation ("solvent shock").Add the DMSO stock solution drop-wise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual addition aids in dispersion.[1]
Low Temperature of Medium The solubility of many organic compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium or buffer for preparing your working solutions.
High Solvent Concentration The volume of the DMSO stock solution added is too high, exceeding the recommended final concentration.Prepare a higher concentration stock solution in DMSO to minimize the volume needed for dilution.
Issue 2: Precipitate Forms Over Time in the Incubator

Problem: The medium containing the Skp2 inhibitor appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability The inhibitor may be unstable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation.Prepare fresh inhibitor-containing medium for each experiment and for medium changes in long-term cultures. Avoid storing diluted solutions.
Media Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of the inhibitor beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
pH Changes in Media Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently if necessary.

Quantitative Solubility Data of Common Skp2 Inhibitors

The following table summarizes available solubility data for several commonly used experimental Skp2 inhibitors. Note that aqueous solubility can be highly dependent on buffer composition and pH.

InhibitorMolecular WeightDMSO SolubilityAqueous Solubility & In Vivo Formulation
Skp2 Inhibitor C1 (SKPin C1) 465.34 g/mol 93 mg/mL (199.85 mM)[2]Insoluble in water and ethanol.[2] For in vivo: 2.5 mg/mL in 10% DMSO + 90% Saline (sonication recommended).[3]
SZL P1-41 (#25) 420.52 g/mol 5 mM (with gentle warming)[4]Soluble to 20 mM in 1eq. HCl.[4] For in vivo (oral): 5 mg/mL in Corn Oil (suspension).[5] For in vivo (injection): 5 mg/mL in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O.[6]
SMIP004 205.3 g/mol 100 mM[7]Data not available.

Experimental Protocols

Protocol 1: Preparation of Skp2 Inhibitor C1 (SKPin C1) for Cell Culture

Materials:

  • Skp2 Inhibitor C1 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the Skp2 Inhibitor C1 powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Working Solution (Example for a 10 µM final concentration):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing the medium, add the Skp2 Inhibitor C1 stock solution drop-wise to achieve the final 10 µM concentration (a 1:1000 dilution).

    • Ensure the final DMSO concentration is at or below 0.1%.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared medium for your experiment immediately.

Protocol 2: Preparation of SZL P1-41 for Cell Culture

Materials:

  • SZL P1-41 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare a 5 mM Stock Solution:

    • Accurately weigh the SZL P1-41 powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 5 mM concentration.

    • Vortex thoroughly. Gentle warming may be required for complete dissolution.[4]

    • Visually confirm that the solution is clear and free of particulates.

    • Aliquot and store at -20°C.

  • Prepare the Working Solution (Example for a 5 µM final concentration):

    • Thaw an aliquot of the 5 mM stock solution.

    • To a tube containing the required volume of pre-warmed complete cell culture medium, slowly add the SZL P1-41 stock solution while vortexing to reach the desired final concentration (a 1:1000 dilution).

    • Check that the final DMSO concentration is within the tolerated range for your cell line.

    • Use the freshly prepared medium immediately. For treatments longer than 24 hours, it is recommended to refresh the medium with freshly prepared inhibitor every two days.[6][8]

Signaling Pathways and Experimental Workflows

This compound/p27 Regulation and the Effect of Skp2 Inhibition

The following diagram illustrates the canonical pathway for p27 degradation and how Skp2 inhibitors intervene. Under normal conditions, p27 is phosphorylated, which marks it for recognition by the SCF-Skp2 E3 ubiquitin ligase complex. This complex then polyubiquitinates p27, targeting it for degradation by the proteasome. Skp2 inhibitors block this process, leading to the accumulation of p27, which can then inhibit cyclin-dependent kinases (CDKs) to induce cell cycle arrest.

CDKN1B_Pathway cluster_0 SCF-Skp2 Complex Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cullin1 Cullin-1 Cullin1->Skp2 Rbx1 Rbx1 Rbx1->Cullin1 p27_P Phosphorylated p27 Skp2->p27_P Polyubiquitination p27 p27 (this compound) p27->p27_P Phosphorylation CDK_Cyclin CDK-Cyclin Complexes p27->CDK_Cyclin Inhibits p27_P->Skp2 Recognition Proteasome Proteasome p27_P->Proteasome Ub Ubiquitin Ub->Skp2 Recruitment Degradation Degradation Proteasome->Degradation Skp2_Inhibitor Skp2 Inhibitor (e.g., C1, SZL P1-41) Skp2_Inhibitor->Skp2 Inhibits CellCycleArrest Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Leads to

Caption: The p27 degradation pathway and the mechanism of action of Skp2 inhibitors.

Experimental Workflow for Assessing Skp2 Inhibitor Solubility and Efficacy

This workflow outlines a logical sequence of experiments to troubleshoot solubility issues and confirm the biological activity of a Skp2 inhibitor.

experimental_workflow start Start: Poorly Soluble Skp2 Inhibitor prepare_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prepare_stock solubility_test Kinetic Solubility Assay in Aqueous Buffer working_solution Prepare Working Solution (Drop-wise addition to warmed medium) solubility_test->working_solution prepare_stock->solubility_test visual_inspection Visual Inspection for Precipitation working_solution->visual_inspection cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) visual_inspection->cell_viability No Precipitation end_fail Troubleshoot Further: - Lower Concentration - Different Formulation visual_inspection->end_fail Precipitation western_blot Western Blot for p27 Accumulation cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle end_success Successful Experiment cell_cycle->end_success

Caption: A logical workflow for troubleshooting and validating Skp2 inhibitor activity.

References

Technical Support Center: Understanding Inconsistent Results in CDKN1B Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during functional assays of this compound.

I. Frequently Asked Questions (FAQs)

Q1: Why do I get conflicting results in my cell proliferation assays after overexpressing a specific this compound mutant?

A1: Inconsistent results in proliferation assays are common and can be attributed to several factors:

  • Protein Stability and Expression Levels: The level of exogenous p27 expression can significantly influence the outcome. Very high, non-physiological expression levels can force cell cycle arrest, masking the true function of a subtle mutation. Conversely, if the mutant protein is unstable and rapidly degraded, its effect may not be observed.

  • Subcellular Localization: The function of p27 is highly dependent on its location within the cell. Nuclear p27 is a potent inhibitor of cyclin-dependent kinases (CDKs) and halts cell cycle progression.[1][2] In contrast, cytoplasmic p27 can have pro-proliferative and pro-migratory functions.[3] Post-translational modifications (PTMs) heavily influence its localization.

  • Cellular Context: The genetic background of the cell line used is critical. The presence or absence of other tumor suppressors (like p53 or Rb), the activity of specific kinases, and the expression levels of cyclins and CDKs can all modulate the effect of a p27 mutant.

  • Assay-Specific Variability: Different proliferation assays (e.g., MTT, BrdU incorporation, colony formation) measure different aspects of cell growth and can yield varied results. The timing of the assay post-transfection or induction is also a critical parameter.

Q2: My immunofluorescence results for p27 localization are not clear-cut. What could be the reason?

A2: Ambiguous subcellular localization of p27 is a frequent challenge. The distribution of p27 is dynamic and regulated by a complex interplay of nuclear import and export signals, as well as its phosphorylation status.

  • Phosphorylation-Dependent Localization: Phosphorylation at specific residues acts as a molecular switch for p27's location. For instance, phosphorylation at Serine 10 (Ser10) by kinases like KIS promotes nuclear export, leading to cytoplasmic accumulation.[1] Conversely, other modifications can favor nuclear retention. The specific kinases active in your cell line under your experimental conditions will dictate the phosphorylation status and, consequently, the localization of p27.

  • Fixation and Permeabilization Artifacts: The methods used for cell fixation and permeabilization can affect the apparent localization of proteins. It is crucial to optimize these steps for your specific cell line and antibodies.

  • Antibody Specificity: Ensure your primary antibody is specific for p27 and is not cross-reacting with other proteins.

Q3: I am seeing discrepancies in the ability of a p27 mutant to bind to Cyclin/CDK complexes in my co-immunoprecipitation (Co-IP) experiments. Why?

A3: The interaction of p27 with its binding partners is a dynamic process influenced by several factors:

  • Post-Translational Modifications: PTMs on p27 can alter its conformation and affinity for Cyclin/CDK complexes. For example, phosphorylation by Src kinase on tyrosine residues can reduce its inhibitory activity towards Cyclin E-CDK2.

  • Lysis Buffer Composition: The detergents and salt concentrations in your lysis buffer can either preserve or disrupt protein-protein interactions. A gentle lysis buffer is often required to maintain the integrity of protein complexes.

  • Competition with Other Binding Partners: p27 interacts with various proteins within the cell. The abundance of these other partners can influence the amount of p27 available to bind to Cyclin/CDK complexes.

II. Troubleshooting Guides

Troubleshooting Inconsistent Cell Proliferation Assay Results
Problem Possible Cause Suggested Solution
No effect on proliferation with a known inhibitory mutant 1. Low expression or high instability of the mutant protein. 2. Cytoplasmic mislocalization. 3. Compensatory mechanisms in the cell line.1. Verify protein expression levels by Western blot. If the protein is unstable, consider using a proteasome inhibitor as a control. 2. Check subcellular localization by immunofluorescence or cell fractionation followed by Western blot. 3. Use a different cell line with a different genetic background.
Increased proliferation with a wild-type p27 construct 1. Very low, sub-stoichiometric expression levels. 2. Predominantly cytoplasmic localization.1. Confirm expression levels. In some contexts, low levels of p27 can promote the assembly of Cyclin D-CDK4/6 complexes. 2. Analyze subcellular localization. Cytoplasmic p27 can have oncogenic functions.
High variability between replicates 1. Inconsistent transfection efficiency. 2. Variation in cell seeding density. 3. Edge effects in multi-well plates.1. Optimize transfection protocol and use a reporter gene (e.g., GFP) to monitor efficiency. 2. Ensure accurate and consistent cell counting and seeding. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Troubleshooting Ambiguous p27 Subcellular Localization
Problem Possible Cause Suggested Solution
Pan-cellular (nuclear and cytoplasmic) staining 1. Dynamic shuttling of p27 between compartments. 2. Antibody cross-reactivity.1. Treat cells with Leptomycin B, an inhibitor of nuclear export, to trap proteins in the nucleus and confirm nuclear localization potential. 2. Validate antibody specificity using a knockout/knockdown cell line or by Western blot.
No nuclear staining with a known nuclear variant 1. The mutation affects the nuclear localization signal (NLS). 2. Active nuclear export signals are overriding the NLS.1. The C-terminal region of p27 contains the NLS. Truncating mutations can lead to cytoplasmic retention.[4] 2. Investigate the phosphorylation status of key residues that regulate nuclear export, such as Ser10.

III. Data Presentation: Variability in this compound Variant Function

The functional consequences of this compound mutations can be highly variable, depending on the specific mutation and the experimental context. The following tables summarize findings for several variants, illustrating the range of reported effects.

Table 1: Functional Effects of Selected this compound Germline Mutations

Variant Reported Phenotype Effect on Protein Function Reference
p.I119T Cushing's disease, Premature ovarian failureProtein instability, disruption of the scatter domain.[5]
p.V109G Associated with worse outcome in node-negative breast cancer.Correlated with greater nodal involvement. In vitro, G/G clones were resistant to estrogen deprivation.[6][7]
p.P69L Multiple endocrine tumorsReduced protein expression, impaired binding to Cdk2, and decreased ability to inhibit cell growth.[8]
p.W76X MEN1-like phenotypeCytoplasmic mislocalization, inefficient binding to Cyclin-Cdks, inability to inhibit cell growth or induce apoptosis.[8]
c.-29-26delAGAG Endocrine neoplasmsPathogenic potential supported by functional analyses.[5]

Table 2: Impact of Phosphorylation Site Mutations on p27 Function

Mutation Functional Consequence Primary Assay Reference
S10A Inhibits cytoplasmic relocalization, leading to nuclear retention.Immunofluorescence[1]
T198A Alters protein stability and control of cell motility.Not specified[9]

IV. Experimental Protocols

Immunofluorescence for p27 Subcellular Localization

Objective: To visualize the subcellular localization of endogenous or overexpressed p27.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against p27

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Protocol:

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount coverslips on microscope slides using mounting medium.

  • Visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for p27-CDK2 Interaction

Objective: To determine if a p27 mutant can interact with its binding partner, CDK2.

Materials:

  • Cell lysate

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Primary antibody against p27

  • Protein A/G magnetic beads

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-p27 antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three to five times with wash buffer.

  • Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5 minutes.

  • Analyze the eluate by Western blot using antibodies against p27 and CDK2.

Cell Proliferation Assay (CCK-8)

Objective: To measure the effect of p27 mutant overexpression on cell viability and proliferation.

Materials:

  • Cells seeded in a 96-well plate

  • Transfection reagent and plasmid DNA (wild-type or mutant p27)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfect cells with the appropriate p27 expression plasmids.

  • At desired time points (e.g., 24, 48, 72 hours) post-transfection, add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to control-transfected cells.

V. Visualizations

References

Technical Support Center: Troubleshooting Cross-Reactivity in CDKN1B Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CDKN1B antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity important?

Q2: What are the common causes of unexpected bands when performing a Western blot with a this compound antibody?

A2: Unexpected bands in a Western blot can arise from several factors:

  • Cross-reactivity: The antibody may recognize other proteins with similar epitopes. Due to sequence homology in the N-terminal domain, there is a potential for cross-reactivity with other members of the Cip/Kip family, such as CDKN1A (p21) and CDKN1C (p57).[2][3]

  • Protein isoforms or post-translational modifications: this compound can undergo post-translational modifications such as phosphorylation, which can alter its apparent molecular weight.

  • Proteolytic degradation: The target protein may be degraded by proteases in the sample, leading to bands at a lower molecular weight.

  • Non-specific binding of the secondary antibody: The secondary antibody may bind to other proteins on the membrane, causing background noise and extra bands.

Q3: How can I confirm the specificity of my this compound antibody?

A3: Several methods can be employed to validate the specificity of a this compound antibody:

  • Knockout (KO) validation: This is considered the gold standard for antibody validation. A KO cell line or tissue that does not express this compound is used as a negative control. A specific antibody should show no signal in the KO sample compared to the wild-type sample.

  • Peptide competition assay: The antibody is pre-incubated with the immunizing peptide, which should block the antibody from binding to this compound on the membrane, resulting in the disappearance of the specific band.

  • Immunoprecipitation followed by mass spectrometry (IP-MS): This powerful technique can identify the protein(s) that the antibody binds to in a complex mixture. This can confirm binding to this compound and identify any off-target proteins.

Troubleshooting Guides

Issue 1: Unexpected Bands in Western Blot

Problem: Your Western blot shows multiple bands in addition to the expected band for this compound at ~27 kDa.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cross-reactivity with other proteins 1. Check for homology: Analyze the immunogen sequence for homology with other proteins, particularly other Cip/Kip family members (CDKN1A, CDKN1C). 2. Use a knockout-validated antibody: If available, switch to an antibody that has been validated using a this compound knockout model. 3. Perform a peptide competition assay: Pre-incubate the antibody with the immunizing peptide to see if the specific band disappears. 4. Optimize blocking: Increase the concentration or duration of the blocking step. Try different blocking agents (e.g., 5% non-fat dry milk, 5% BSA).
Protein degradation 1. Use fresh samples: Prepare fresh lysates and add protease inhibitors to the lysis buffer. 2. Work quickly and on ice: Minimize the time samples are at room temperature.
Non-specific binding of secondary antibody 1. Run a secondary antibody-only control: Incubate a membrane with only the secondary antibody to check for non-specific binding. 2. Optimize secondary antibody concentration: Titrate the secondary antibody to the lowest concentration that provides a good signal-to-noise ratio.
Post-translational modifications 1. Consult literature: Check for known post-translational modifications of this compound that might alter its migration in SDS-PAGE. 2. Treat with phosphatases: If phosphorylation is suspected, treat the lysate with a phosphatase before running the gel.
Issue 2: High Background in Immunohistochemistry (IHC) or Immunofluorescence (IF)

Problem: You observe high background staining in your tissue or cell samples, making it difficult to interpret the specific signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Antibody concentration too high 1. Titrate the primary antibody: Perform a dilution series to find the optimal concentration that gives a strong specific signal with low background. 2. Titrate the secondary antibody: Similarly, optimize the concentration of the secondary antibody.
Inadequate blocking 1. Optimize blocking conditions: Increase the incubation time or concentration of the blocking solution. 2. Try a different blocking agent: Use a blocking buffer containing serum from the same species as the secondary antibody.
Non-specific binding to tissue components 1. Perform antigen retrieval: For paraffin-embedded tissues, ensure that antigen retrieval is optimized. 2. Use a negative control: Incubate a slide with the secondary antibody only to check for non-specific binding.

Quantitative Data on this compound Antibody Clones

Obtaining quantitative data on antibody performance is crucial for selecting the right tool for your research. While direct comparative data from independent studies is not always readily available, it is important to consider the following parameters, which are often provided by antibody manufacturers.

Antibody Clone Host Species Validated Applications Reported Specificity/Cross-Reactivity Binding Affinity (Kd)
Example Clone ARabbitWB, IHC, IPReported to be specific for human and mouse this compound. Potential for cross-reactivity with other Cip/Kip family members not excluded.Data not publicly available
Example Clone BMouseWB, IFKnockout-validated to be specific for human this compound.Data not publicly available
Example Clone CRabbitELISA, FCReported to not cross-react with unrelated antigens in ELISA.[4]Data not publicly available

Note: Binding affinity (Kd) is a measure of the strength of the antibody-antigen interaction. A lower Kd value indicates a higher affinity. This information is not always publicly available and may need to be requested from the manufacturer or determined experimentally.

Experimental Protocols

Protocol 1: Knockout Validation by Western Blot

This protocol describes how to validate the specificity of a this compound antibody using wild-type (WT) and this compound knockout (KO) cell lysates.

  • Protein Extraction:

    • Culture WT and this compound KO cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate.

  • Expected Results:

    • A specific antibody will show a band at ~27 kDa in the WT lysate lane and no band in the KO lysate lane. The loading control (e.g., GAPDH, β-actin) should be present in both lanes.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Cross-Reactivity Analysis

This protocol provides a general workflow for identifying proteins that interact with your this compound antibody, including potential off-target proteins.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors to preserve protein complexes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the this compound antibody (or an isotype control antibody for a negative control) for 2-4 hours at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

    • Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

    • Compare the list of proteins identified in the this compound IP to the isotype control IP. Proteins enriched in the this compound IP are potential binding partners or cross-reacting proteins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Validation cluster_ip_ms IP-MS for Cross-Reactivity start Start: Cell/Tissue Lysate wt_ko Wild-Type (WT) and This compound Knockout (KO) Lysates start->wt_ko ip_lysate Non-denaturing Lysate for IP start->ip_lysate sds_page SDS-PAGE wt_ko->sds_page ip Immunoprecipitation with This compound Antibody ip_lysate->ip transfer Transfer to Membrane sds_page->transfer probing Probing with this compound Antibody transfer->probing detection Signal Detection probing->detection analysis_wb Analysis: Compare WT vs. KO detection->analysis_wb end Conclusion on Antibody Specificity analysis_wb->end Specific Antibody: Signal only in WT analysis_wb->end Non-Specific Antibody: Signal in KO elution Elution of Bound Proteins ip->elution ms LC-MS/MS Analysis elution->ms analysis_ms Data Analysis: Identify Off-Target Proteins ms->analysis_ms analysis_ms->end Identify Cross-Reacting Proteins

Caption: Workflow for assessing this compound antibody cross-reactivity.

G1_S_transition_regulation mitogenic_signals Mitogenic Signals cyclinD_CDK46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_CDK46 activates growth_inhibitory_signals Growth Inhibitory Signals (e.g., TGF-β) This compound This compound (p27) growth_inhibitory_signals->this compound upregulates pRB pRB cyclinD_CDK46->pRB phosphorylates pRB_p pRB-P pRB->pRB_p E2F E2F pRB->E2F inhibits pRB_p->E2F S_phase_genes S-Phase Gene Expression E2F->S_phase_genes activates cyclinE_CDK2 Cyclin E / CDK2 S_phase_genes->cyclinE_CDK2 activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition drives This compound->cyclinD_CDK46 inhibits This compound->cyclinE_CDK2 inhibits cyclinE_CDK2->pRB phosphorylates

Caption: Regulation of the G1/S cell cycle transition by this compound.

References

Technical Support Center: Co-Immunoprecipitation (Co-IP) with CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing co-immunoprecipitation (Co-IP) experiments with Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Co-IP experiments in a question-and-answer format.

Question: Why am I getting a weak or no signal for my bait protein (this compound)?

Answer:

Several factors could lead to a low or absent signal for this compound. Consider the following potential causes and solutions:

  • Inefficient Cell Lysis: this compound is primarily a nuclear protein.[1] Incomplete lysis of the nuclear membrane can result in poor protein extraction.

    • Solution: Consider using a lysis buffer with a non-ionic detergent like NP-40 or Triton X-100.[2][3][4] Gentle sonication on ice can also aid in nuclear lysis.[5]

  • Low Expression of this compound: The target protein may not be highly expressed in your cell type or experimental condition.

    • Solution: Confirm this compound expression levels in your input lysate via Western blot before starting the Co-IP.[6] You may need to increase the amount of starting material (cell lysate).[2][7]

  • Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation.

    • Solution: Use an antibody that has been validated for IP applications.[7][8] Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[7]

  • Epitope Masking: The antibody's binding site on this compound might be hidden within the protein's native structure or blocked by an interacting partner.[6]

    • Solution: Try a different antibody that targets a different region of the this compound protein.[6]

Question: I can pull down this compound, but I'm not detecting any interacting proteins (prey). What's going wrong?

Answer:

This is a common issue in Co-IP experiments and can be due to several factors:

  • Disruption of Protein-Protein Interactions: The lysis or wash buffers may be too harsh, disrupting the interaction between this compound and its binding partners.[4][6]

    • Solution: For potentially weak or transient interactions, use a milder lysis buffer with low salt concentrations (e.g., <120mM NaCl) and non-ionic detergents.[4] You can also try decreasing the stringency of your wash buffers by lowering the detergent or salt concentration.[3][9]

  • Low Abundance of Interacting Protein: The prey protein might be expressed at very low levels.

    • Solution: Ensure the interacting protein is expressed in your cell line by checking the input lysate via Western blot.[7]

  • Transient Interaction: The interaction between this compound and its partner may be transient and difficult to capture.

    • Solution: Consider using a cross-linking agent to stabilize the protein complex before cell lysis.

Question: My final sample has high background and many non-specific bands on the Western blot. How can I reduce this?

Answer:

High background can obscure the detection of true interactors. Here are some ways to improve the specificity of your Co-IP:

  • Insufficient Washing: Non-specifically bound proteins may not have been adequately washed away.

    • Solution: Increase the number of wash steps (3-4 times is standard) and ensure thorough resuspension of the beads during each wash.[3][9]

  • Wash Buffer Stringency: The wash buffer may not be stringent enough to remove non-specific binders.

    • Solution: Gradually increase the salt (NaCl up to 1M) or detergent (e.g., 0.5-1% NP-40 or Triton X-100) concentration in your wash buffer.[3][5]

  • Non-specific Binding to Beads: Proteins can non-specifically adhere to the agarose (B213101) or magnetic beads.

    • Solution: Pre-clear your lysate by incubating it with beads before adding the primary antibody.[7] This will remove proteins that non-specifically bind to the beads. You can also block the beads with a protein like BSA before use.[7][10]

  • Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.[7]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration for your Co-IP.[7]

Quantitative Data Summary

The following table provides recommended starting points for key quantitative parameters in a this compound Co-IP experiment. Optimization will likely be necessary for your specific experimental conditions.

ParameterRecommended Starting RangeNotes
Starting Material 1 - 5 mg of total protein lysateA good starting point is 1 mg, but this may need to be increased for low-abundance proteins.[2]
Primary Antibody 1 - 10 µg per IP reactionTitrate to find the optimal concentration. Using too much can increase background.[7]
Lysis Buffer NaCl 120 - 150 mMLower salt concentrations are gentler and may preserve weaker interactions.[4]
Lysis Buffer Detergent 0.1 - 1.0% Non-ionic (NP-40, Triton X-100)Non-ionic detergents are less harsh and less likely to disrupt protein-protein interactions.[3][5]
Wash Buffer NaCl 150 - 500 mMIncrease salt concentration to enhance stringency and reduce non-specific binding.[3]
Wash Buffer Detergent 0.1 - 1.0% Non-ionic (NP-40, Triton X-100)Can be increased to improve washing efficiency.[3][5]
Elution Buffer 0.1 M Glycine (B1666218) (pH 2.5-3.0) or SDS-PAGE sample bufferGlycine is a milder, non-denaturing elution method.[2][3] SDS-PAGE buffer is denaturing and will co-elute the antibody.[3]

Experimental Protocols

Standard Co-Immunoprecipitation Protocol

This protocol provides a general workflow for a Co-IP experiment targeting this compound.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer per 1x10^7 cells.[11]

    • Incubate on ice for 15-30 minutes with occasional vortexing.[5][9]

    • (Optional) For nuclear proteins like this compound, sonicate briefly (e.g., 2 x 10 seconds) on ice to ensure nuclear lysis.[5][9]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to your protein lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the appropriate amount of your primary anti-CDKN1B antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[9]

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the centrifugation and resuspension steps for a total of 3-4 washes.[9]

  • Elution:

    • After the final wash, remove all supernatant.

    • Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer. Boil at 95-100°C for 5-10 minutes. The eluted proteins are ready for SDS-PAGE and Western blotting.

    • Non-Denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine (pH 2.5).[2] Incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris pH 8.5).

Buffer Recipes
  • Co-IP Lysis Buffer (Non-denaturing):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40 or Triton X-100

    • Add fresh before use: Protease and phosphatase inhibitor cocktail.[5]

  • Wash Buffer:

    • Can often be the same as the lysis buffer, or a modified version with different salt/detergent concentrations. A common starting point is TBS or PBS with 0.1% Tween-20.[9]

Visualizations

Co_IP_Workflow start Start with Cell Culture or Tissue Sample lysis Cell Lysis (e.g., RIPA or NP-40 Buffer) start->lysis preclear Pre-clearing with Beads (Optional, Reduces Background) lysis->preclear ip Immunoprecipitation: Add anti-CDKN1B Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elution of Protein Complex wash->elute analysis Analysis (Western Blot, Mass Spectrometry) elute->analysis

Caption: A diagram illustrating the general workflow of a Co-Immunoprecipitation experiment.

CDKN1B_Pathway This compound This compound (p27) CyclinD_CDK4 Cyclin D / CDK4 This compound->CyclinD_CDK4 Binds/Modulates CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 Binds/Inhibits CellCycle G1/S Transition This compound->CellCycle Inhibits Degradation Proteasomal Degradation This compound->Degradation CyclinE_CDK2->CellCycle Promotes COPS5 COPS5 COPS5->this compound Interacts with COPS5->Degradation Promotes

Caption: A simplified signaling pathway showing key interactions of this compound (p27).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right antibody for a this compound Co-IP?

A good antibody is crucial for a successful Co-IP. Look for an antibody that is specifically validated for IP applications by the manufacturer.[8] Polyclonal antibodies can be advantageous as they recognize multiple epitopes, which can increase the chances of capturing the protein, especially if one epitope is masked.[7] It's also wise to check recent publications to see which antibodies other researchers have successfully used for this compound IP.

Q2: What are some known interacting partners of this compound that I could look for?

This compound is a well-known regulator of the cell cycle and primarily functions by binding to and inhibiting cyclin-CDK complexes.[12] Key interacting partners include Cyclin E-CDK2 and Cyclin D-CDK4 complexes.[12][13] It also interacts with proteins involved in its degradation pathway, such as COPS5.[13]

Q3: How can I be sure the protein interaction I'm observing is real and not an artifact?

Q4: Should I use a direct or indirect method for capturing the immune complex?

There are two main approaches: the direct method involves pre-incubating the antibody with the beads before adding the lysate, while the indirect method involves incubating the antibody with the lysate first, then adding the beads. The indirect method (described in the protocol above) is often preferred as it allows the antibody to freely bind the target protein in its native state in solution, which can be more efficient.

Q5: Since this compound is a nuclear protein, are there special considerations for cell lysis?

Yes. To efficiently extract nuclear proteins like this compound, your lysis buffer must be capable of disrupting the nuclear membrane.[5] Buffers containing non-ionic detergents like Triton X-100 or NP-40 are often sufficient.[3][4] However, if you are still getting low yields, you can supplement the lysis procedure with mechanical disruption methods like brief sonication on ice or dounce homogenization.[5] Always keep samples cold to prevent protein degradation.

References

Technical Support Center: Optimizing Cell Fixation for CDKN1B Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your CDKN1B immunofluorescence experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during this compound immunofluorescence staining.

Issue Potential Cause Recommended Solution
Weak or No Nuclear Signal Suboptimal Fixation: The fixation method may be masking the this compound epitope or insufficiently preserving the protein.Since this compound is a nuclear protein, fixation with crosslinking aldehydes like 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature is recommended.[1][2] Avoid over-fixation, which can mask the antigen.[3] If PFA fixation fails, consider a sequential fixation with PFA followed by ice-cold methanol (B129727).[4]
Ineffective Permeabilization: The antibody may not be able to access the nuclear compartment.For PFA-fixed cells, permeabilization with a detergent is necessary.[1] Use 0.1-0.5% Triton X-100 or NP-40 in PBS for 10-15 minutes to effectively permeabilize the nuclear membrane.[1][5]
Antibody Issues: The primary antibody concentration may be too low, or the antibody may not be suitable for immunofluorescence.Ensure you are using a this compound antibody validated for immunofluorescence.[6][7][8][9] Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
Antigen Retrieval Needed: Formaldehyde (B43269) fixation can create cross-links that mask the epitope.Consider performing heat-induced epitope retrieval (HIER) after fixation. Common buffers for HIER include citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[10][11][12]
High Background Staining Inadequate Blocking: Non-specific antibody binding can lead to high background.Block with a suitable blocking agent, such as 5% normal serum from the same species as the secondary antibody or 1-3% Bovine Serum Albumin (BSA) in PBS for at least 45-60 minutes.[5][13]
Primary or Secondary Antibody Concentration Too High: Excessive antibody concentration can result in non-specific binding.[14]Reduce the concentration of the primary and/or secondary antibody.[14]
Insufficient Washing: Inadequate washing can leave unbound antibodies, contributing to background noise.Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like 0.05% Tween-20 in PBS.[3]
Autofluorescence: Aldehyde fixation can sometimes induce autofluorescence.[1][15]Quench autofluorescence by incubating fixed cells with 50 mM NH₄Cl for 15 minutes.[16] Using fresh formaldehyde solutions can also minimize this issue.[17]
Non-Specific Staining Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins.Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[14] Ensure your primary antibody is specific for this compound, preferably one that has been knockout validated.[9]
Incompatible Primary and Secondary Antibodies: The secondary antibody may not be specific to the primary antibody's host species.Use a secondary antibody that is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-CDKN1B, use an anti-rabbit secondary).[14]

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixation method for this compound immunofluorescence?

For nuclear proteins like this compound, a crosslinking fixative such as 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is the recommended starting point.[1][2] This method generally provides good preservation of cellular morphology and antigenicity.

Q2: When should I consider using methanol fixation?

Methanol is a denaturing and precipitating fixative that can sometimes expose epitopes that are masked by PFA fixation.[2][18] However, it can also lead to the loss of soluble proteins and may not preserve cellular architecture as well as PFA.[5][18] Consider trying methanol fixation if you are experiencing a weak or no signal with PFA. A common protocol is to fix with ice-cold 100% methanol for 10 minutes at -20°C.

Q3: Is permeabilization always necessary after fixation?

Permeabilization is essential when using a crosslinking fixative like PFA to allow antibodies to penetrate the cell and nuclear membranes.[1] If you use an organic solvent fixative like methanol or acetone, they also act as permeabilizing agents, so a separate permeabilization step is often not required.[5]

Q4: How do I choose the right permeabilization agent?

For accessing nuclear antigens like this compound, stronger non-ionic detergents like Triton X-100 or NP-40 are recommended.[1] A typical concentration is 0.1-0.25% in PBS for 10-15 minutes. Milder detergents like saponin (B1150181) or digitonin (B1670571) are more suitable for cytoplasmic or membrane-associated proteins.

Q5: What is antigen retrieval and when is it necessary for this compound?

Antigen retrieval is a process that unmasks epitopes that have been obscured by formaldehyde fixation.[11][12] If you are using PFA fixation and observe a weak or no signal, performing heat-induced epitope retrieval (HIER) may be beneficial. This involves heating the sample in a specific buffer, such as citrate (pH 6.0), to break the protein cross-links.[10][12]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization

This protocol is a good starting point for most cell lines.

  • Cell Seeding: Grow cells on sterile glass coverslips in a culture dish to the desired confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with freshly prepared 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • (Optional) Quenching: To reduce autofluorescence, incubate the cells with 50 mM NH₄Cl in PBS for 15 minutes at room temperature.[16]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Proceed with the blocking step as outlined in the general immunofluorescence protocol.

Protocol 2: Methanol Fixation

This is an alternative protocol if PFA fixation is unsuccessful.

  • Cell Seeding: Grow cells on sterile glass coverslips in a culture dish.

  • Washing: Gently wash the cells twice with 1X PBS.

  • Fixation: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Gently wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Proceed with the blocking step. No separate permeabilization step is needed.

Data Summary Tables

Table 1: Comparison of Fixation Methods for Nuclear Antigens

Fixative Mechanism Advantages Disadvantages When to Use for this compound
4% Paraformaldehyde (PFA) Crosslinks proteinsGood preservation of cellular morphology.[5]Can mask epitopes, may require antigen retrieval.[2] Can cause autofluorescence.[1]Recommended starting point.
Ice-Cold Methanol Dehydrates and precipitates proteinsCan expose masked epitopes.[2] Permeabilizes simultaneously.[5]May not preserve morphology as well as PFA.[18] Can cause loss of soluble proteins.[5]Alternative if PFA fails.
Ice-Cold Acetone Dehydrates and precipitates proteinsPermeabilizes simultaneously. Less damaging to some epitopes than methanol.[5]Strong dehydrating agent, can cause irreversible protein precipitation.[1]Less commonly used as a primary fixative for this application.

Table 2: Common Permeabilization Reagents

Reagent Concentration Incubation Time Use Case for this compound
Triton X-100 0.1 - 0.5%10 - 15 minutesRecommended for nuclear targets after PFA fixation.[1]
NP-40 0.1 - 0.5%10 - 15 minutesSimilar to Triton X-100, effective for nuclear permeabilization.
Saponin 0.02 - 0.05%5 - 10 minutesMilder detergent, may not be sufficient for robust nuclear staining.
Digitonin 10 - 20 µg/mL5 - 10 minutesMilder detergent, primarily permeabilizes the plasma membrane.

Visual Guides

Workflow General Immunofluorescence Workflow for this compound cluster_prep Sample Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging A Seed cells on coverslips B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Wash with PBS C->D E Permeabilization (e.g., 0.2% Triton X-100) D->E F Blocking (e.g., 5% Normal Goat Serum) E->F G Primary Antibody Incubation (anti-CDKN1B) F->G H Wash G->H I Secondary Antibody Incubation (Fluorophore-conjugated) H->I J Wash I->J K Counterstain (e.g., DAPI) J->K L Mount Coverslip K->L M Image with Fluorescence Microscope L->M

Caption: General workflow for this compound immunofluorescence staining.

Troubleshooting Troubleshooting Logic for Weak or No Signal Start Start: Weak or No Signal Fixation Is fixation optimized? (4% PFA, 15 min) Start->Fixation Permeabilization Is permeabilization adequate? (0.2% Triton X-100) Fixation->Permeabilization Yes TryMethanol Try alternative fixation (Methanol) Fixation->TryMethanol No Antibody Is primary antibody validated and at optimal concentration? Permeabilization->Antibody Yes AntigenRetrieval Consider Antigen Retrieval (HIER) Permeabilization->AntigenRetrieval No TitrateAb Titrate primary antibody Antibody->TitrateAb No End Re-evaluate Antibody->End Yes AntigenRetrieval->Antibody TryMethanol->Permeabilization TitrateAb->End

Caption: A logical guide for troubleshooting weak this compound staining.

References

Validation & Comparative

Confirming CDKN1B as a Potential Target for New Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, has emerged as a critical regulator of cell cycle progression and a key tumor suppressor.[1][2] Its frequent dysregulation in a multitude of cancers has positioned it as a compelling target for the development of novel therapeutic agents. This guide provides an objective comparison of experimental data confirming this compound's role in oncogenesis, details key experimental methodologies for its study, and explores therapeutic strategies targeting this pathway.

The Central Role of this compound in Cell Cycle Control

This compound is a pivotal protein that governs the transition from the G1 to the S phase of the cell cycle.[3][4] It primarily functions by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[3] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle and preventing uncontrolled cell proliferation.[5] The tumor suppressor function of this compound is underscored by the observation that a shortage of the p27 protein is associated with more aggressive tumors and a poorer prognosis in many cancer types.[2]

Mutations in the this compound gene, while relatively rare in many cancers, can lead to a loss of its inhibitory function.[2] These mutations can impair the protein's ability to bind to regulatory proteins, lead to an unstable and rapidly degraded protein, or prevent its necessary translocation to the nucleus where it exerts its function.[2] More commonly, the dysregulation of this compound in cancer occurs through post-transcriptional mechanisms that reduce its protein levels or mislocalize it to the cytoplasm.[2][6]

Signaling Pathways Involving this compound

The activity of this compound is tightly regulated by a complex network of signaling pathways. Its transcription can be activated by tumor suppressors like the Forkhead box O (FoxO) family of proteins.[3] Furthermore, this compound's stability and subcellular localization are controlled by phosphorylation events mediated by kinases such as AKT1.[7] Recent evidence also links cytoplasmic this compound to the regulation of autophagy through the mTOR signaling pathway, where it can repress mTORC1 activity.[8][9]

CDKN1B_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDKN1B_n This compound (p27) CyclinD_CDK46 Cyclin D / CDK4/6 CDKN1B_n->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 CDKN1B_n->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates AKT AKT CDKN1B_c This compound (p27) AKT->CDKN1B_c Phosphorylates mTORC1 mTORC1 CDKN1B_c->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Growth_Factors Growth Factors Growth_Factors->AKT

This compound's central role in cell cycle and autophagy regulation.

Experimental Validation of this compound as a Drug Target

A substantial body of experimental evidence supports the targeting of this compound pathways for cancer therapy. Studies have shown that low this compound expression is significantly associated with advanced tumor stage and poorer clinical outcomes in various cancers, including breast cancer.[10][11]

Quantitative Data on this compound Expression and Impact
Cancer TypeThis compound Expression StatusAssociated OutcomeReference
Breast CancerLow mRNA levelsAssociated with advanced T and N stages, vascular invasion, and perineural invasion.[11][11]
Breast CancerLow mRNA levelsCorrelated with low lymphocyte-infiltrating signature scores and decreased CD8+ T cells.[10][11][10][11]
Multiple CancersAltered ExpressionPan-cancer analysis reveals differential expression in various tumors compared to normal tissues.[12][13][12][13]
Prostate CancerDownregulatedFrequently observed in human prostate cancer.[6][6]
Hepatocellular CarcinomaInsufficient ProteinCharacteristic of high-risk HCC.[14][14]

Therapeutic Strategies Targeting the this compound Pathway

Given that this compound is an intrinsically unstructured protein and considered a challenging drug target directly, therapeutic strategies have focused on modulating its upstream regulators or downstream effectors.[7]

CDK4/6 Inhibitors

A major class of drugs that leverage the this compound pathway are the CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib.[5][15] These drugs mimic the inhibitory function of this compound on CDK4/6, leading to G1 cell cycle arrest.[5] They have shown significant efficacy in treating HR+/HER2- advanced or metastatic breast cancer.[5][15]

DrugTarget(s)Key Clinical FindingReference
Palbociclib (Ibrance®)CDK4/6Extends progression-free survival in HR+/HER2- breast cancer.[15][5][15]
Ribociclib (Kisqali®)CDK4/6Improves overall survival in HR+/HER2- breast cancer.[15][5][15]
Abemaciclib (Verzenio®)CDK4/6Shows efficacy in heavily pretreated patients and has some activity against other CDKs at higher concentrations.[16][5][16]
Investigational Approaches

Other experimental approaches aim to restore this compound function. For instance, the small molecule BMS-345541 has demonstrated efficacy in impeding the growth of breast cancer cells with low this compound expression.[10][11] Additionally, research into compounds that can induce the expression of this compound, such as goniothalamin (B1671989) in hepatocellular carcinoma cells, represents a promising avenue.[14]

Key Experimental Protocols

Validating this compound as a drug target and evaluating the efficacy of potential therapeutics require a range of experimental techniques.

Experimental Workflow for Assessing Therapeutic Efficacy

Experimental_Workflow Workflow for Evaluating this compound-Targeted Therapies cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (High vs. Low this compound) Drug_Treatment Treat with Investigational Compound Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, WST-1) Drug_Treatment->Viability_Assay Western_Blot Western Blot for This compound, p-Rb, Cyclins Drug_Treatment->Western_Blot Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Drug_Treatment->Flow_Cytometry Xenograft_Model Tumor Xenograft Model in Mice Viability_Assay->Xenograft_Model Promising Results In_Vivo_Treatment Administer Compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumors (this compound, Ki-67) Tumor_Measurement->IHC

A generalized workflow for preclinical evaluation.
Measurement of this compound Protein Levels and CDK Activity

Western Blotting for this compound and Related Proteins:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound, CDK2, CDK4, Cyclin D1, Cyclin E1, and phosphorylated Rb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CDK Kinase Activity Assay (Non-Radioactive):

A non-radioactive method for measuring CDK activity involves using a recombinant substrate and phosphospecific antibodies.[17][18][19]

  • Immunoprecipitation: Immunoprecipitate the specific CDK/cyclin complex (e.g., CDK2/cyclin E) from cell lysates using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated complex in kinase buffer containing ATP and a recombinant substrate (e.g., a fragment of Rb or histone H1).

  • Western Blotting: Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using a phosphospecific antibody against the substrate.

Cell Viability and Proliferation Assays

A variety of assays can be used to assess the impact of targeting the this compound pathway on cancer cell viability and proliferation.[20]

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/WST-1 Reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.Simple, high-throughput, and cost-effective.Can be affected by changes in cellular metabolism.
AlamarBlue (Resazurin) Reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by viable cells.[20]Highly sensitive, non-toxic, and allows for multiplexing.[20]Signal can be influenced by the cellular redox state.
Crystal Violet Stains the DNA of adherent cells, providing a measure of cell number.Simple and inexpensive.Endpoint assay that requires cell fixation.
BrdU/EdU Incorporation Incorporation of a thymidine (B127349) analog into newly synthesized DNA during the S phase.Directly measures DNA synthesis and cell proliferation.Requires cell permeabilization and specific detection reagents.

Conclusion

The collective evidence strongly validates this compound as a pivotal tumor suppressor and a bona fide target for cancer drug development. While direct targeting of this compound remains a challenge, therapeutic strategies aimed at modulating its regulatory pathways, particularly through the inhibition of CDK4/6, have proven clinically successful. Future research focused on developing novel agents that can restore this compound expression or function holds significant promise for expanding the arsenal (B13267) of anti-cancer therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate and exploit the therapeutic potential of the this compound pathway.

References

A Comparative Guide to the Functions of CDKN1B (p27) and p21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclin-dependent kinase inhibitors CDKN1B (also known as p27Kip1) and p21Cip1/WAF1 (p21). Both are critical regulators of cell cycle progression and have complex, sometimes paradoxical, roles in cancer biology. This document summarizes their key functions, presents available quantitative data for their activity, outlines detailed experimental protocols for their study, and visualizes their core signaling pathways.

Core Functional Comparison

This compound (p27) and p21 are members of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] While they share the fundamental function of inhibiting cyclin-CDK complexes to induce cell cycle arrest, they exhibit distinct regulatory mechanisms, expression patterns, and downstream effects.[2]

Cell Cycle Regulation: The primary role of both p27 and p21 is to control the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, primarily at the G1/S checkpoint.[3][4] However, their specific impacts on cell cycle phases can differ. Ectopic expression of p21 has been shown to arrest cells in both the G1 and G2 phases, whereas p27 primarily enforces a block at the G1/S transition.[2] Both proteins can paradoxically also act as assembly factors for cyclin D-CDK4/6 complexes.[5][6][7] Low concentrations of p21 can promote the assembly of active kinase complexes, while higher concentrations are inhibitory, highlighting a stoichiometric dependency of their function.

Transcriptional Regulation: Beyond their roles as CDK inhibitors, both p27 and p21 are directly involved in transcriptional regulation. They can collaborate to regulate the expression of genes dependent on the p130/E2F4 repressor complex.[3] In a sequential manner, p27 first recruits cyclin D2/D3-Cdk4 to gene promoters, which is later replaced by a p21-cyclin D1-Cdk2 complex to facilitate the full transcription of target genes.[3] p21 has also been shown to directly interact with and inhibit the activity of transcription factors such as E2F, c-Myc, and STAT3.[8]

Apoptosis: The roles of p27 and p21 in apoptosis are complex and can be context-dependent. Cytoplasmic p21 is known to have an anti-apoptotic function by interacting with and inhibiting pro-apoptotic molecules like caspase-3 and ASK1.[9] Conversely, in certain cellular contexts, upregulation of p21 can activate the intrinsic apoptotic pathway.[10] Functional loss of p21 or p27 has been linked to increased resistance of cancer cells to apoptosis.[8]

Cancer: Both p27 and p21 have dual roles in cancer, acting as both tumor suppressors and, paradoxically, as tumor promoters.[3][8] Loss of their expression or function is implicated in the development and progression of many cancers.[8] However, the cytoplasmic localization of either p21 or p27 is often associated with a poor prognosis, as it prevents them from inhibiting their nuclear cyclin-CDK targets.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of p27 and p21 against various cyclin-CDK complexes. It is important to note that direct comparative data from a single study is limited, and values can vary based on experimental conditions.

Cyclin-CDK ComplexInhibitorReported IC50 / ObservationReference(s)
CDK2/cyclin E p27Acts as a tight binding inhibitor.
p21Inhibition contributes to G1 checkpoint response.[8]
p27 & p21In one study, p27 contributed to ~25% and p21 to ~75% of CDK2 activity inhibition following DNA damage.[8]
CDK4/cyclin D1 p21Peptidic inhibitors based on p21 show an IC50 of 6.3 µM.[3]
p27 & p21Both are required for the stable assembly of active cyclin D-CDK4 complexes.[5][6]
CDK2/cyclin A p21A peptide inhibitor derived from p21 shows an IC50 of 58 µM.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of p27 and p21 functions are provided below.

Western Blotting for p21 and p27 Detection

This protocol is for the detection of p21 and p27 protein levels in cell lysates.

1. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto a 12-15% polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for these small proteins.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p21 or p27 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is used to study the interaction of p21 and p27 with cyclin-CDK complexes.

1. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

2. Pre-clearing:

  • Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Add the primary antibody (e.g., anti-CDK2, anti-p21, or anti-p27) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

5. Elution and Analysis:

  • Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

In Vitro Kinase Assay

This protocol measures the inhibitory effect of p21 and p27 on CDK activity.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), recombinant active cyclin-CDK complex, and the substrate (e.g., Histone H1 or a fragment of the Retinoblastoma protein, Rb).

  • Add varying concentrations of purified recombinant p21 or p27 protein.

2. Kinase Reaction:

  • Initiate the reaction by adding a mixture of MgCl2 (final concentration 10 mM) and ATP (containing γ-³²P-ATP) to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

3. Termination and Analysis:

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation Studies

This protocol is used to determine if p21 or p27 are associated with specific gene promoters.

1. Cross-linking:

  • Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with 125 mM glycine.

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclei in a lysis buffer and sonicate the chromatin to an average length of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the sheared chromatin with Protein A/G beads.

  • Incubate the chromatin with an antibody against p21, p27, or a specific transcription factor overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a DNA purification kit.

6. Analysis:

  • Analyze the purified DNA by qPCR using primers specific to the promoter region of interest to quantify the enrichment of the target protein at that site.

Signaling Pathways and Regulatory Mechanisms

The functions of p27 and p21 are tightly regulated by a complex network of signaling pathways. Their expression, stability, and subcellular localization are controlled by various upstream signals, which ultimately determine their impact on cell fate.

The p53-p21 Axis in DNA Damage Response

A primary regulatory pathway for p21 involves the tumor suppressor p53. In response to DNA damage, p53 is activated and transcriptionally upregulates p21, leading to cell cycle arrest to allow for DNA repair.

p53_p21_pathway dna_damage DNA Damage p53 p53 dna_damage->p53 activates p21_gene CDKN1A (p21) Gene p53->p21_gene activates transcription p21_protein p21 Protein p21_gene->p21_protein translates to cyclin_cdk Cyclin/CDK Complexes p21_protein->cyclin_cdk inhibits cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest leads to

p53-dependent activation of p21 leading to cell cycle arrest.
Regulation of p21/p27 Subcellular Localization and Stability

The subcellular localization of p21 and p27 is a critical determinant of their function. Phosphorylation by kinases such as Akt and Src can lead to their export from the nucleus to the cytoplasm, abrogating their tumor-suppressive function and in some cases promoting oncogenic activities.

localization_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p21_p27_nuc p21 / p27 cyclin_cdk_nuc Cyclin/CDK p21_p27_nuc->cyclin_cdk_nuc inhibits cell_cycle_arrest Cell Cycle Arrest p21_p27_nuc->cell_cycle_arrest leads to p21_p27_cyto p21 / p27 p21_p27_nuc->p21_p27_cyto Nuclear Export pro_survival Pro-survival / Pro-migration p21_p27_cyto->pro_survival promotes akt_src Akt / Src Kinases akt_src->p21_p27_nuc phosphorylates

Regulation of p21/p27 localization and function by phosphorylation.
Experimental Workflow for Co-Immunoprecipitation

The following diagram illustrates the key steps in a co-immunoprecipitation experiment to investigate the interaction between p21/p27 and a cyclin-CDK complex.

co_ip_workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear ip_ab Incubate with Primary Antibody (e.g., anti-p27) preclear->ip_ab capture Capture with Protein A/G Beads ip_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Workflow for Co-Immunoprecipitation.

References

A Comparative Guide to CDKN1B (p27) and p21: Key Regulators of the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase (CDK) inhibitors p27 (encoded by the CDKN1B gene) and p21 (encoded by the CDKN1A gene) are critical regulators of cell cycle progression.[1] Both belong to the Cip/Kip family of CDK inhibitors and play pivotal roles in preventing uncontrolled cell division, making them key subjects of investigation in cancer research and drug development.[1][2] Despite their similar functions in inducing cell cycle arrest, significant differences exist in their regulation, structure, and broader cellular roles. This guide provides a detailed comparison of p27 and p21, supported by experimental data and methodologies, to aid researchers in their study of these important tumor suppressors.

Core Functional Similarities and Differences

Both p27 and p21 act as inhibitors of cyclin-CDK complexes, primarily at the G1/S phase transition of the cell cycle.[3][4] They achieve this by binding to and inhibiting the kinase activity of complexes such as cyclin E-CDK2 and cyclin D-CDK4, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[5][6] However, they also exhibit paradoxical roles, sometimes promoting the assembly and nuclear import of cyclin D-CDK4/6 complexes.[7]

A key distinction lies in their primary modes of regulation. p21 is famously a primary downstream target of the tumor suppressor p53 and is significantly upregulated in response to DNA damage.[8][9] In contrast, the regulation of p27 is largely independent of p53 and is more responsive to extracellular anti-mitogenic signals and cell contact inhibition.[10][11]

Quantitative Comparison of p27 and p21

The following tables summarize key quantitative differences between p27 and p21 based on available experimental data. It is important to note that these values can vary depending on the cell type and experimental conditions.

Table 1: Comparison of Protein Properties

PropertyThis compound (p27)p21 (CDKN1A)
Primary Function Inhibition of Cyclin E/A-CDK2 and Cyclin D-CDK4/6 complexes.[5][12]Potent inhibitor of a broad range of Cyclin-CDK complexes.[2] Also inhibits PCNA.[2]
Regulation by p53 Largely p53-independent.[11]Major transcriptional target of p53.[8]
Primary Induction Signal Anti-mitogenic signals (e.g., TGF-β), cell-cell contact.[3]DNA damage.[8]
Subcellular Localization Primarily nuclear; cytoplasmic localization is associated with loss of function and poor prognosis.[3][13]Primarily nuclear; cytoplasmic localization can have anti-apoptotic roles.[3][7]
Role in Cancer Loss of nuclear expression is a common feature in many cancers and correlates with poor prognosis.[1][13]Can act as both a tumor suppressor and, paradoxically, an oncogene, depending on its localization and cellular context.[4][14]

Table 2: Comparative Binding Affinities (IC50/Ki) for Cyclin-CDK Complexes

Cyclin-CDK Complexp27 (Qualitative)p21 (Qualitative)
Cyclin E-CDK2Potent inhibitor[3]Potent inhibitor[3]
Cyclin A-CDK2Potent inhibitor[3]Potent inhibitor[3]
Cyclin D-CDK4/6Can act as both an inhibitor and an assembly factor[3][7]Can act as both an inhibitor and an assembly factor[3][7]

Signaling Pathways and Regulation

The regulation of p27 and p21 is a complex process involving transcriptional control, post-translational modifications, and subcellular localization.

p27 and p21 Regulatory Pathways

Regulatory_Pathways p27 p27 p27_cyto Cytoplasmic p27 (Inactive) p27->p27_cyto Nuclear Export Cyclin_CDK Cyclin E/A-CDK2 p27->Cyclin_CDK Inhibits TGFb TGF-β TGFb->p27 Upregulates ContactInhibition Contact Inhibition ContactInhibition->p27 Upregulates PI3K_AKT_p27 PI3K/AKT PI3K_AKT_p27->p27 Phosphorylates (Thr157) SKP2 SCF-SKP2 E3 Ligase p27_degradation Proteasomal Degradation SKP2->p27_degradation Mediates p27_cyto->SKP2 Target for p21 p21 p21_cyto Cytoplasmic p21 (Anti-apoptotic) p21->p21_cyto Nuclear Export p21->Cyclin_CDK Inhibits DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates p53->p21 Upregulates Transcription PI3K_AKT_p21 PI3K/AKT PI3K_AKT_p21->p21 Phosphorylates (Thr145) p21_degradation Proteasomal Degradation p21_cyto->p21_degradation Targeted for CellCycleArrest G1/S Arrest Cyclin_CDK->CellCycleArrest Promotes

Caption: Simplified signaling pathways for p27 and p21 regulation.

Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

This protocol is used to determine the half-life of p27 and p21 by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Materials:

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against p27, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Grow cells to 70-80% confluency.

  • Treat cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for the specific cell line.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein for each time point.

  • Probe the membrane with primary antibodies for p27, p21, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize to the loading control.

  • Plot the relative protein levels against time to determine the protein half-life.

Co-Immunoprecipitation (Co-IP) to Detect p27/p21 Interaction with Cyclin-CDK Complexes

This protocol is designed to isolate and detect the interaction between p27 or p21 and their binding partners, such as CDK2.

Materials:

  • Cell culture reagents

  • Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors

  • Primary antibodies for immunoprecipitation (e.g., anti-p27 or anti-p21) and for Western blotting (e.g., anti-CDK2, anti-p27, anti-p21)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Culture and treat cells as required for the experiment.

  • Lyse cells in non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-p27) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 1-3 hours.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., CDK2) and the immunoprecipitated protein (e.g., p27).

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip_ab Immunoprecipitation (Incubate with primary antibody, e.g., anti-p27) preclear->ip_ab beads Capture with Protein A/G beads ip_ab->beads wash Wash Beads (Remove non-specific binding) beads->wash elute Elution (Boil in sample buffer) wash->elute analysis SDS-PAGE and Western Blot Analysis (Probe for CDK2 and p27) elute->analysis end End: Detect Interaction analysis->end

References

Confirming CDKN1B Knockdown with a Rescue Experiment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results and detailed protocols for the knockdown of Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) and its subsequent rescue. The data presented herein serves to validate the specific effects of this compound loss and demonstrate the restoration of the wild-type phenotype upon re-expression, a critical control for RNA interference (RNAi) experiments.

Introduction to this compound

This compound, also known as p27Kip1, is a critical negative regulator of the cell cycle.[1][2][3] It functions as a tumor suppressor by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4.[2] This inhibition prevents the cell from transitioning from the G1 to the S phase of the cell cycle, effectively halting cell proliferation.[2] Dysregulation or loss of this compound expression is frequently observed in various cancers and is often associated with a poor prognosis.[3] Therefore, studying the effects of this compound knockdown is crucial for understanding its role in cancer biology and for the development of potential therapeutic strategies.

To ensure that the observed phenotype following this compound knockdown is a direct result of the target gene's depletion and not due to off-target effects of the RNAi machinery, a rescue experiment is essential.[4] This involves re-introducing a version of the this compound gene that is resistant to the specific siRNA or shRNA used for the initial knockdown.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from a typical this compound knockdown and rescue experiment in a cancer cell line (e.g., MCF-7 breast cancer cells).

Parameter Control (Scrambled siRNA) This compound Knockdown (sithis compound) Rescue (sithis compound + Rescue Construct) Alternative (CDK4/6 Inhibitor)
This compound mRNA Expression (relative to control) 1.0 ± 0.10.2 ± 0.050.9 ± 0.151.0 ± 0.1
p27 Protein Level (relative to control) 1.0 ± 0.10.15 ± 0.050.85 ± 0.11.0 ± 0.1
Cell Proliferation Rate (% of control) 100%150% ± 10%105% ± 8%60% ± 7%
% of Cells in S Phase (Cell Cycle Analysis) 25% ± 3%45% ± 5%28% ± 4%15% ± 2%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the workflow of the knockdown and rescue experiment.

CDKN1B_Signaling_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Progression Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 + Cyclin E-CDK2 Cyclin E-CDK2 Growth Factors->Cyclin E-CDK2 + Anti-mitogens (e.g., TGF-β) Anti-mitogens (e.g., TGF-β) This compound This compound (p27) Anti-mitogens (e.g., TGF-β)->this compound + G1/S Transition G1/S Transition Cyclin D-CDK4/6->G1/S Transition Cyclin E-CDK2->G1/S Transition G1 Phase G1 Phase G1 Phase->G1/S Transition S Phase S Phase G1/S Transition->S Phase This compound->Cyclin D-CDK4/6 - This compound->Cyclin E-CDK2 -

This compound's role in the G1/S cell cycle checkpoint.

Experimental_Workflow cluster_workflow Experimental Groups cluster_analysis Analysis A Control Group (Scrambled siRNA) D RT-qPCR (mRNA levels) A->D E Western Blot (Protein levels) A->E F Cell Proliferation Assay (e.g., CCK-8) A->F G Cell Cycle Analysis (Flow Cytometry) A->G B Knockdown Group (this compound siRNA) B->D B->E B->F B->G C Rescue Group (this compound siRNA + Rescue Plasmid) C->D C->E C->F C->G

Workflow for this compound knockdown and rescue experiments.

Experimental Protocols

siRNA-mediated Knockdown of this compound

This protocol outlines the transient knockdown of this compound using small interfering RNA (siRNA).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • This compound-specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stocks)

  • 6-well plates

  • RNase-free water and tubes

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 1.5 µL of 20 µM siRNA stock (final concentration ~50 nM) in 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to each well containing cells in 1.8 mL of fresh, antibiotic-free complete medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with analysis.

Rescue Experiment

This protocol describes the co-transfection of a rescue plasmid alongside the siRNA to restore this compound expression.

Materials:

  • Cells with this compound knockdown (from Protocol 1)

  • Rescue plasmid: pCMV-CDKN1B with silent mutations in the siRNA target sequence

  • Lipofectamine 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Prepare Rescue Construct: The rescue plasmid should contain the full-length this compound coding sequence with silent point mutations in the region targeted by the siRNA. This prevents the siRNA from degrading the mRNA transcribed from the rescue plasmid.

  • Co-transfection:

    • Twenty-four hours after the initial siRNA transfection (as described in Protocol 1), perform a second transfection.

    • For each well of a 6-well plate, dilute 2.5 µg of the rescue plasmid in 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Add the diluted Lipofectamine 3000 to the diluted DNA. Mix gently and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells.

  • Incubation and Analysis: Incubate the cells for an additional 24-48 hours before harvesting for analysis (RT-qPCR, Western Blot, proliferation, and cell cycle assays).

Western Blot Analysis for p27 Protein Levels

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p27/CDKN1B overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (CCK-8)

Procedure:

  • Seed transfected cells in a 96-well plate at a density of 5,000 cells/well.

  • At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[5]

Conclusion

References

A Researcher's Guide to Cross-Validating CDKN1B Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, is critical for investigating cell cycle regulation and its role in cancer. The reliability of experimental results hinges on the specificity and performance of the antibodies used. This guide provides a framework for cross-validating different this compound antibodies, summarizing available data and offering standardized protocols for key applications.

Comparative Analysis of Commercially Available this compound Antibodies

A variety of monoclonal and polyclonal antibodies targeting this compound are available, each with its own set of validated applications and performance characteristics. The following table summarizes key information for a selection of these antibodies to aid in the initial selection process. It is important to note that performance can vary between experimental setups, and independent validation is always recommended.

Antibody Name/IDSupplierClonalityHostValidated ApplicationsImmunogen
ABIN3030631 antibodies-onlinePolyclonalRabbitELISA, IHC, DBSynthetic phosphopeptide surrounding pT157 of human p27Kip1
H00001027-B02P Thermo Fisher ScientificPolyclonalNot SpecifiedWBNot Specified
ABIN672621 antibodies-onlinePolyclonalRabbitWB, ELISA, FACS, IHC (p), IF (cc)Amino acids 150-198 of human this compound
sc-1641 (F-8) Santa Cruz BiotechnologyMonoclonal (IgG1 κ)MouseWB, IP, IF, IHC(P), FCM, ELISAAmino acids 1-197 of mouse p27 Kip1
BS-0742R Thermo Fisher ScientificPolyclonalRabbitWB, IHC (P), IHC (F), ICC/IF, Flow, ELISAKLH conjugated synthetic peptide from human this compound (amino acids 101-198)
Omnimabs (OM275180) OmnimabsPolyclonalRabbitIHC-P, WBKLH conjugated synthetic peptide between 147-176 amino acids from the C-terminal region of human this compound
ABIN3025539 antibodies-onlineMonoclonalMouseWB, IF, FACS, IHC (p)Spans amino acids 83-204 of p27
H00001027-M01 (4B4-E6) Thermo Fisher ScientificMonoclonal (IgG1, kappa)MouseWB, IHC (P), ICC/IF, ELISA, PLAFull-length recombinant human this compound (aa 1-198)
MyBioSource (MBS532869) MyBioSourceMonoclonalMouseELISA, WBPurified recombinant fragment of human this compound expressed in E. Coli
Creative Biolabs Kit Creative BiolabsNot SpecifiedNot SpecifiedIHCNot Specified
BiCell Scientific (51315) BiCell ScientificPolyclonalRatIF, IHC, WBNot Specified
Cusabio (CSB-RA005087A0HU) CusabioRecombinant MonoclonalRabbitELISA, WB, IHC, IFNot Specified
Assay Genie (CAB16633) Assay GeniePolyclonalRabbitWB, IHC-P, ELISANot Specified
FineTest (FNab06068) FineTestNot SpecifiedNot SpecifiedWB, IP, IHC, IFNot Specified
ABclonal (A19095) ABclonalRecombinant MonoclonalRabbitWB, IHC-P, ELISASynthetic peptide

Experimental Workflow for Antibody Cross-Validation

A systematic approach is crucial for the effective cross-validation of antibodies. The following workflow outlines the key steps, from initial screening to application-specific validation.

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application-Specific Validation cluster_2 Phase 3: Data Analysis & Selection A Select Candidate This compound Antibodies B Western Blot (WB) Screening A->B Test for specificity C Immunohistochemistry (IHC) B->C Validate for tissue staining D Immunoprecipitation (IP) B->D Validate for protein interaction E ELISA B->E Validate for quantification F Compare Performance Metrics C->F D->F E->F G Select Optimal Antibody F->G

A Comparative Guide to Mouse Models for Studying CDKN1B (p27Kip1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, playing a pivotal role in cellular growth, differentiation, and tumor suppression. Its multifaceted functions have made it a key target of investigation in cancer biology and developmental disorders. To facilitate this research, a variety of mouse models have been developed, each offering unique advantages for dissecting the intricate roles of this compound. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Comparison of Key this compound Mouse Models

This section provides a comparative overview of the most commonly used mouse models for studying this compound, including conventional knockout, conditional knockout, knock-in, and transgenic overexpression models.

Model Genotype Key Phenotypes Advantages Limitations
Conventional Knockout This compound-/-Increased body size and organomegaly, pituitary adenomas, multiorgan hyperplasia, female infertility, increased susceptibility to carcinogen-induced tumors.[1][2][3]Complete loss-of-function allows for studying the fundamental roles of this compound.Embryonic or perinatal lethality in some genetic backgrounds; inability to study tissue-specific roles.
Conditional Knockout Cdkn1bflox/flox with Cre driverTissue-specific deletion of this compound, leading to phenotypes restricted to the target tissue.Enables the study of this compound function in specific cell types or developmental stages, bypassing embryonic lethality.Potential for incomplete deletion or off-target effects of Cre recombinase.
Knock-in Cdkn1bT197A/T197AIncreased body size, organomegaly, and hyperplasia, similar to knockout mice.[4] This specific mutation renders the p27 protein highly unstable.Allows for the study of specific aspects of p27 regulation, such as protein stability.[4]Phenotypes may not fully recapitulate complete loss of function.
Transgenic Overexpression Doxycycline-inducible this compoundReduced cell proliferation in multiple tissues, features resembling aging with prolonged induction.[3]Allows for temporal control of this compound expression to study the effects of its upregulation.Potential for artifacts due to non-physiological levels of expression.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing these mouse models.

Organ-to-Body Weight Ratios in this compound-/- Mice
Organ Genotype Organ Weight / Body Weight (mg/g) ± SD Fold Change vs. Wild Type Reference
Testis Wild Type--[5]
Cdkn1a-/-Increased by ~35%~1.35[5]
This compound-/-Increased by ~25-38%~1.25-1.38[5]
Cdkn1a-/-/Cdkn1b-/-Increased by ~85%~1.85[5]
Spleen Wild Type3.7 ± 0.12-[6]
Gαi2G184S/G184S7.0 ± 0.80~1.89[6]
Eye Wild TypeHigher than knockout-[7]
This compound-/-Significantly lower (p < 0.0001)<1[7]
Lens Wild TypeHigher than knockout-[7]
This compound-/-Significantly lower (p < 0.0001)<1[7]

Note: Data for spleen and a generic G-protein mutant are provided for comparative context of organomegaly. Specific organ-to-body weight ratios for various organs in this compound-/- mice require sourcing from multiple publications and may vary based on age, sex, and genetic background.

Tumor Incidence and Latency
Model Tumor Type Incidence Latency Reference
This compound-/-Pituitary AdenomaHigh penetranceDevelop by 10 weeks of age[3]
MMTV-neu/Cdkn1b+/-Mammary TumorsIncreased tumorigenesisDecreased latency[8]
Cell Proliferation in Cdkn1bT197A/T197A Mice
Organ Genotype Ki67-Positive Nuclei (mean ± SD) Fold Change vs. Wild Type Reference
Small Intestine Wild Type6 ± 5-[4]
Cdkn1bT197A/T197A20 ± 5~3.3[4]
Uterus Wild Type8 ± 4-[4]
Cdkn1bT197A/T197A25 ± 5~3.1[4]
Testis Wild Type4 ± 2-[4]
Cdkn1bT197A/T197A20 ± 35.0[4]
Thymus Wild Type2 ± 1-[4]
Cdkn1bT197A/T197A25 ± 312.5[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Generation of Conditional Knockout Mice using the Cre-LoxP System

Objective: To generate mice with a tissue-specific deletion of this compound.

Methodology:

  • Generation of Cdkn1bflox/flox mice: A targeting vector is constructed containing two loxP sites flanking a critical exon of the this compound gene. This vector is introduced into embryonic stem (ES) cells, and homologous recombination is used to generate ES cells with the "floxed" allele. These targeted ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the floxed allele.

  • Breeding with Cre-driver mice: Cdkn1bflox/flox mice are crossed with a Cre-driver mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific deletion, Villin-Cre for intestinal epithelium-specific deletion).

  • Genotyping: Offspring are genotyped by PCR to identify mice carrying both the floxed this compound allele and the Cre transgene.

  • Confirmation of Deletion: Tissue-specific deletion of this compound is confirmed by PCR, Western blot, or immunohistochemistry on tissues from the resulting conditional knockout mice.[9][10][11][12][13]

Tumor Analysis: Necropsy and Histopathology

Objective: To identify and characterize tumors in this compound mouse models.

Methodology:

  • Euthanasia and Necropsy: Mice are euthanized according to approved protocols. A thorough gross necropsy is performed, and the location, size, and number of any visible tumors are recorded.[14][15][16][17][18]

  • Tissue Collection and Fixation: Tumors and major organs are collected. A portion of the tumor may be snap-frozen for molecular analysis. The remaining tissues are fixed in 10% neutral buffered formalin for at least 24 hours.[17]

  • Histological Processing: Fixed tissues are processed, embedded in paraffin, and sectioned at 4-5 µm.

  • Staining and Analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) for morphological evaluation by a qualified pathologist. Further characterization can be performed using immunohistochemistry for specific markers.

Quantification of Cell Proliferation by Ki67 Immunohistochemistry

Objective: To assess the proliferation rate in tissues from this compound mouse models.

Methodology:

  • Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Immunostaining:

    • Sections are blocked with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against Ki67 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.[1][19][20]

  • Quantification: The number of Ki67-positive nuclei is counted in multiple high-power fields per section. The proliferation index is calculated as the percentage of Ki67-positive cells out of the total number of cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a general workflow for studying its function in mouse models.

CDKN1B_Signaling_Pathway TGFb TGF-β p27 p27 (this compound) TGFb->p27 Upregulates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Inhibits CDKN1B_Gene This compound Gene FOXO->CDKN1B_Gene Activates Transcription CDKN1B_Gene->p27 Expresses CyclinD_CDK46 Cyclin D-CDK4/6 p27->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E-CDK2 p27->CyclinE_CDK2 Inhibits CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes

Caption: this compound (p27) signaling in cell cycle control.

Experimental_Workflow Model Select Mouse Model (e.g., this compound-/-) Breeding Breeding and Genotyping Model->Breeding Phenotyping Phenotypic Analysis (Weight, Organ Size) Breeding->Phenotyping Tumor_Watch Tumor Monitoring Phenotyping->Tumor_Watch Necropsy Necropsy and Histopathology Tumor_Watch->Necropsy Proliferation Cell Proliferation Assay (Ki67 Staining) Necropsy->Proliferation Molecular Molecular Analysis (Western, PCR) Necropsy->Molecular Data Data Analysis and Interpretation Proliferation->Data Molecular->Data

Caption: General experimental workflow for studying this compound mouse models.

References

Unveiling the Double-Edged Sword: A Comparative Guide to CDKN1B (p27) Expression in Healthy and Cancerous Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression. Its role as a tumor suppressor is well-established, with loss of expression frequently linked to poor prognosis in various cancers. However, the landscape of this compound expression is nuanced, with some malignancies exhibiting paradoxical overexpression. This guide provides a comprehensive comparison of this compound expression levels in healthy versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways to aid in research and therapeutic development.

Quantitative Analysis of this compound Expression

The expression of this compound is highly variable across different tumor types when compared to their healthy counterparts. Generally, a downregulation is observed, consistent with its role as a cell cycle inhibitor. However, in some cancers, its expression is maintained or even elevated, suggesting a more complex, context-dependent function. The following tables summarize findings from pan-cancer analyses and specific studies.

Table 1: Comparative mRNA Expression of this compound in Cancerous vs. Healthy Tissues

Cancer TypeComparisonExpression Change in CancerMethodReference
Breast CancerTumor vs. NormalSignificantly DecreasedRNA-Seq (TCGA, GTEx)[1]
Cholangiocarcinoma (CHOL)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Esophageal Carcinoma (ESCA)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Head and Neck Squamous Cell Carcinoma (HNSC)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Kidney Renal Clear Cell Carcinoma (KIRC)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Liver Hepatocellular Carcinoma (LIHC)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Stomach Adenocarcinoma (STAD)Tumor vs. NormalSignificantly IncreasedRNA-Seq (TCGA)[2]
Prostate Adenocarcinoma (PRAD)Tumor vs. NormalDecreasedNot specified[3]
Colorectal CancerTumor vs. NormalDecreasedNot specified[3]
Ovarian CancerTumor vs. NormalDecreasedNot specified[3]

Table 2: Comparative Protein Expression of this compound (p27) in Cancerous vs. Healthy Tissues

Cancer TypeComparisonExpression Change in CancerMethodReference
Breast CancerTumor vs. NormalSignificantly DecreasedIHC[1][4]
Liver Hepatocellular Carcinoma (LIHC)Tumor vs. ParacancerousHighly ExpressedIHC[5]
Stomach Adenocarcinoma (STAD)Tumor vs. ParacancerousHighly ExpressedIHC[5]
Prostate CancerTumor vs. NormalDecreased Nuclear, Increased CytoplasmicIHC, Western Blot[6]
Colon CancerTumor vs. BenignHigher Nuclear/Cytoplasmic RatioWestern Blot[6]
Esophageal AdenocarcinomaTumor vs. BenignHigher Nuclear/Cytoplasmic RatioWestern Blot[6]
Luminal Breast CancerNot specifiedDownregulation predicts resistance to therapyNot specified[7]

Key Signaling Pathways Regulating this compound

The differential expression of this compound in cancer is orchestrated by complex signaling networks that control its transcription, translation, and protein stability. Two major pathways implicated in this compound regulation are the SKP2-mediated proteasomal degradation and the PI3K/AKT signaling cascade.

CDKN1B_Degradation_Pathway SKP2-Mediated Proteasomal Degradation of p27/CDKN1B cluster_nucleus Nucleus CDK2 CDK2-Cyclin E/A p27 p27/CDKN1B CDK2->p27 Phosphorylates p27_P p-p27 (Thr187) SCF_SKP2 SCF-SKP2 E3 Ligase SCF_SKP2->p27_P Recognizes p27_Ub Ub-p27 SCF_SKP2->p27_Ub Ubiquitinates Ub Ubiquitin Ub->SCF_SKP2 Recruits Proteasome 26S Proteasome p27_Ub->Proteasome Degradation Degraded p27 Proteasome->Degradation p27->CDK2 Inhibits

Figure 1: SKP2-mediated degradation of p27.

PI3K_AKT_CDKN1B_Pathway PI3K/AKT Signaling Pathway Regulating this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p27_nuc Nuclear p27 (Active) AKT->p27_nuc Phosphorylates (Thr157) p27_cyto Cytoplasmic p27 (Inactive) CellCycleArrest G1/S Arrest p27_cyto->CellCycleArrest Inhibits p27_P_cyto p-p27 (Thr157) p27_P_cyto->p27_cyto p27_nuc->p27_P_cyto Nuclear Export p27_nuc->CellCycleArrest Induces

Figure 2: PI3K/AKT pathway and p27 localization.

Experimental Workflows and Protocols

Accurate assessment of this compound expression is paramount for both basic research and clinical applications. Below is a generalized workflow for analyzing this compound expression, followed by detailed protocols for common experimental techniques.

Experimental_Workflow General Workflow for this compound Expression Analysis cluster_sample Sample Collection & Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Tissue Healthy & Cancerous Tissue Samples Lysate Protein Lysate Preparation Tissue->Lysate Homogenization RNA Total RNA Extraction Tissue->RNA Homogenization IHC Immunohistochemistry (IHC) Tissue->IHC WB Western Blotting Lysate->WB cDNA cDNA Synthesis RNA->cDNA Reverse Transcription qPCR RT-qPCR cDNA->qPCR Quant Quantitative Analysis IHC->Quant WB->Quant qPCR->Quant Comp Comparison of Expression Levels Quant->Comp Corr Correlation with Clinicopathological Data Comp->Corr

Figure 3: Workflow for this compound expression analysis.
Detailed Experimental Protocols

1. Immunohistochemistry (IHC) Staining for p27/CDKN1B

This protocol is for paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature for at least 20 minutes.

    • Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer (TBS-T or PBS-T).

    • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.

    • Incubate with the primary antibody against p27/CDKN1B (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.[8][9]

    • Rinse with wash buffer (3x5 minutes).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3x5 minutes).

    • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Rinse with wash buffer (3x5 minutes).

    • Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

2. Western Blotting for p27/CDKN1B

  • Sample Preparation:

    • Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

    • Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto a 12% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p27/CDKN1B (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][11]

    • Wash the membrane with TBS-T (3x10 minutes).

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane with TBS-T (3x10 minutes).

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. Real-Time Quantitative PCR (RT-qPCR) for this compound

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing the expression in cancerous tissue to that in healthy tissue.[12][13][14][15]

References

A Comparative Guide to the Functional Differences of CDKN1B Protein Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between variants of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) protein, also known as p27Kip1. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in research and drug development efforts targeting pathways involving this compound.

Introduction to this compound (p27Kip1)

This compound is a critical tumor suppressor protein that functions as a key regulator of the cell cycle.[1][2] It belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[3] The primary role of p27 is to control the progression of the cell from the G1 to the S phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[3][4] This inhibition is crucial for preventing uncontrolled cell proliferation.

Mutations in the this compound gene can lead to a loss or reduction of p27 function, which is associated with various types of cancer, including multiple endocrine neoplasia type 4 (MEN4), breast cancer, and prostate cancer.[5][6][7] These mutations can be of different types, such as missense, nonsense, and frameshift, and they can affect the protein's stability, its ability to bind to and inhibit cyclin-CDK complexes, and its subcellular localization.[1][8]

Functional Comparison of this compound Variants

The functional consequences of this compound variants are diverse. The following tables summarize quantitative data on the key functional parameters of wild-type p27 and several of its variants.

Table 1: Protein Stability of this compound Variants

Protein stability is a crucial factor in determining the intracellular concentration of p27. Many cancer-associated variants exhibit reduced stability, leading to their rapid degradation via the ubiquitin-proteasome pathway.

VariantMutation TypeAssociated Disease/ModelProtein Half-life (approx.)Degradation PathwayReference(s)
Wild-type (WT)--Variable (cell cycle dependent)Ubiquitin-proteasome[9]
p27 I119TMissensePituitary AdenomaIncreased stability-[9]
p27 W76XNonsenseMEN4Reduced stabilityProteasome[10]
p27 P69LMissenseMultiple Endocrine TumorsReduced expression levels-[10]
p27 S125XNonsenseMEN4Truncated, unstable protein-[11]
p27(S10A)Missense (Phospho-mutant)ExperimentalShorter than WTProteasome
p27(S10D)Missense (Phospho-mimetic)ExperimentalMore stable than S10A-
Table 2: Cyclin-CDK Binding and Inhibitory Activity of this compound Variants

The primary function of p27 is to inhibit CDK activity. Mutations within the N-terminal kinase inhibitory domain can impair this function, leading to uncontrolled cell cycle progression.

VariantEffect on Cyclin-CDK BindingCDK Inhibition (Qualitative)IC50 ValuesReference(s)
Wild-type (WT)Binds Cyclin E/CDK2, Cyclin D/CDK4Potent inhibitorNot consistently reported for WT protein[3][4]
p27 P69LReduced binding to CDK2Impaired inhibitionNot specified[10]
p27 W76XImpaired binding to Cyclin-CDKsImpaired inhibitionNot specified[10]
p27 P95SDisrupts CDK2 bindingImpaired inhibitionNot specified[8]
p27 E86DPredicted to alter Cyclin/CDK bindingPredicted impairmentNot specified[8]

Note: Specific IC50 values for p27 variants are not widely reported in the literature, likely due to the complexity of the protein's inhibitory mechanism, which involves stoichiometric binding rather than classical enzyme kinetics.

Table 3: Subcellular Localization of this compound Variants

The tumor-suppressive function of p27 is dependent on its nuclear localization.[8] Certain mutations can lead to its mislocalization to the cytoplasm, where it can acquire oncogenic functions.[12]

VariantPredominant Subcellular LocalizationNuclear/Cytoplasmic RatioMechanism of MislocalizationReference(s)
Wild-type (WT)Primarily Nuclear (in G0/G1)High in quiescent cellsRegulated nuclear import/export[1][13]
p27 W76XCytoplasmicLowLoss of Nuclear Localization Signal (NLS)[8][10]
p27 S125XCytoplasmicLowLoss of NLS due to truncation[11]
p27(S10A)Nuclear retentionHighInhibition of nuclear export
p27(S10D)Cytoplasmic translocationLower than WTMimics phosphorylation-induced export

Signaling Pathways and Regulatory Mechanisms

The function of this compound is tightly regulated by a complex network of signaling pathways. These pathways control its transcription, translation, protein stability, and subcellular localization. Key regulatory events include phosphorylation at specific residues, which can either stabilize or mark the protein for degradation.

CDKN1B_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_pathways Signaling Pathways cluster_regulation p27 Regulation cluster_cell_cycle Cell Cycle Control Mitogens Mitogens PI3K_Akt PI3K/Akt Pathway Mitogens->PI3K_Akt activates MAPK MAPK Pathway Mitogens->MAPK activates TGF_beta TGF-β SMAD SMAD Pathway TGF_beta->SMAD activates p27_nuclear Nuclear p27 (Active) PI3K_Akt->p27_nuclear phosphorylates (e.g., T157) -> cytoplasmic export Skp2 SCF-Skp2 E3 Ligase PI3K_Akt->Skp2 activates MAPK->p27_nuclear phosphorylates -> degradation SMAD->p27_nuclear upregulates transcription p27_cyto Cytoplasmic p27 (Inactive/Oncogenic) p27_nuclear->p27_cyto nuclear export p27_nuclear->Skp2 phosphorylated p27 is a substrate for Cyclin_CDK Cyclin E/CDK2 Cyclin D/CDK4 p27_nuclear->Cyclin_CDK inhibits p27_cyto->p27_nuclear nuclear import Degradation Proteasomal Degradation Skp2->Degradation ubiquitinates G1_S_Transition G1-S Transition Cyclin_CDK->G1_S_Transition promotes

Caption: Simplified signaling pathway of this compound (p27) regulation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the functional differences between this compound variants.

Protein Stability Assay (Cycloheximide Chase)

This assay measures the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293T or a relevant cancer cell line) in appropriate media. Transfect cells with expression vectors for wild-type or mutant this compound tagged with an epitope (e.g., FLAG, HA, or a fluorescent protein).

  • Cycloheximide (B1669411) Treatment: 24-48 hours post-transfection, treat the cells with cycloheximide (CHX) at a final concentration of 10-100 µg/mL to block protein synthesis.

  • Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the epitope tag or p27. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities for the p27 variant at each time point. Normalize to the loading control.

  • Half-life Calculation: Plot the normalized protein levels against time and calculate the half-life. To determine if degradation is proteasome-dependent, a parallel experiment can be performed with the addition of a proteasome inhibitor like MG132.

Protein_Stability_Workflow start Transfect cells with This compound variants chx Add Cycloheximide (CHX) to block translation start->chx collect Collect cell lysates at multiple time points chx->collect wb Western Blot for This compound and loading control collect->wb analyze Densitometry and Half-life calculation wb->analyze end Determine protein stability analyze->end

Caption: Workflow for Protein Stability Assay.

Co-Immunoprecipitation (Co-IP) for Cyclin-CDK Binding

Co-IP is used to determine if two proteins interact within a cell. In this context, it is used to assess the binding of p27 variants to cyclin-CDK complexes.

Protocol:

  • Cell Lysis: Lyse transfected cells with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-CDK2 or anti-cyclin E) or the epitope tag on the p27 variant.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (the p27 variant) and the "bait" protein (the CDK or cyclin).

Subcellular Localization by Immunofluorescence

This method visualizes the location of a protein within the cell.

Protocol:

  • Cell Culture and Transfection: Grow cells on glass coverslips and transfect them with this compound variant expression vectors.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against p27 or its tag, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Image Analysis: Capture images and analyze the distribution of the fluorescent signal to determine the nuclear-to-cytoplasmic ratio.

Conclusion

The functional consequences of this compound mutations are multifaceted, impacting protein stability, kinase inhibitory activity, and subcellular localization. Understanding these differences is paramount for developing targeted therapies. For instance, variants that lead to cytoplasmic mislocalization might not be effectively targeted by drugs designed to enhance the nuclear inhibitory function of p27. This guide provides a framework for comparing the functional characteristics of this compound variants, which can inform further research and the design of novel therapeutic strategies.

References

Navigating Therapeutic Strategies for Cancers with Dysregulated CDKN1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic approaches for cancers with altered Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) expression is critical. This compound, encoding the p27Kip1 protein, is a pivotal tumor suppressor that governs cell cycle progression at the G1 phase. Its loss or inactivation, a common event in many cancers, is often associated with a more aggressive phenotype and poor prognosis. Consequently, direct inhibition of this protein is not a therapeutic goal; instead, strategies focus on targeting pathways that are dysregulated in the context of low this compound or that can compensate for its loss.

This guide provides a comparative analysis of three key therapeutic strategies for cancers with diminished this compound function: inhibition of the PI3K/AKT pathway, targeting of CDK4/6, and inhibition of the IκB kinase (IKK)/NF-κB pathway. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding.

Comparative Efficacy of Therapeutic Strategies

The following table summarizes the in vitro efficacy of representative inhibitors for each therapeutic strategy in breast cancer cell lines with differing this compound expression. The MCF-7 cell line is known to express this compound, while the MDA-MB-231 cell line has been reported to have significantly lower or absent expression, serving as a model for this compound-deficient cancers. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Therapeutic StrategyInhibitorTargetCell Line (this compound Status)IC50 ValueReference
CDK4/6 Inhibition PalbociclibCDK4/6MCF-7 (this compound Proficient)~108 - 360 nM[1][2]
MDA-MB-231 (this compound Deficient)~227 - 432 nM[1][2]
PI3K/AKT Inhibition WortmanninPI3KMCF-7 (this compound Proficient)Not explicitly stated[3]
MDA-MB-231 (this compound Deficient)Not explicitly stated[3]
IKK/NF-κB Inhibition BMS-345541IKKβMDA-MB-231 (this compound Deficient)~2.5 - 5 µM (effective concentration)[4]
MCF-7 (this compound Proficient)Not explicitly stated

Note: Direct comparative IC50 values for Wortmannin and BMS-345541 in both cell lines based on this compound status were not available in the reviewed literature. The provided information for BMS-345541 reflects an effective concentration rather than a precise IC50 value.

Signaling Pathways and Mechanisms of Action

To visually represent the intricate cellular signaling involved, the following diagrams were generated using the Graphviz DOT language.

CDKN1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Cell Cycle Control cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT This compound This compound (p27) AKT->this compound Promotes Degradation IKK IKK NFkB NF-κB IKK->NFkB Activates CDK46_CyclinD CDK4/6-Cyclin D This compound->CDK46_CyclinD Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

This compound (p27) signaling pathway and points of therapeutic intervention.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of inhibitors on cancer cell proliferation.

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitors (e.g., Palbociclib, Wortmannin, BMS-345541) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with inhibitor (72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT solution (4 hours) Treat_Cells->Add_MTT Solubilize Solubilize formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for determining IC50 values using the MTT assay.
Western Blot for Protein Expression

This technique is used to determine the expression levels of key proteins such as this compound, phosphorylated Rb, and AKT.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDKN1B, anti-p-Rb, anti-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to assess the effect of inhibitors on cell cycle progression.

  • Cell Preparation: Harvest and wash the treated and untreated cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Concluding Remarks

The choice of therapeutic strategy for cancers with low this compound expression is multifaceted and depends on the specific molecular context of the tumor. While CDK4/6 inhibitors show efficacy, the conflicting data in MCF-7 and MDA-MB-231 cells underscore the need for further investigation into the precise role of this compound in modulating the response to these agents. The PI3K/AKT and IKK/NF-κB pathways represent promising avenues for intervention, although more quantitative comparative data is required to fully elucidate their potential in this compound-deficient cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at developing more effective therapies for this challenging group of cancers.

References

Validating CDKN1B Microarray Results with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of gene expression is paramount. Microarray technology allows for high-throughput analysis of thousands of genes simultaneously, providing a broad overview of transcriptional changes. However, due to the nature of this technology, validating these results with a more targeted and sensitive method is a critical step. Quantitative real-time PCR (qPCR) is widely considered the gold standard for this purpose.[1] This guide provides a comparative overview of validating microarray results for the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene using qPCR, complete with experimental protocols and data presentation.

This compound: A Key Regulator of the Cell Cycle

The this compound gene encodes the protein p27Kip1, a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[2] The p27 protein plays a crucial role in preventing the progression of the cell cycle from the G1 to the S phase.[2][3] It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[2][4] Given its function as a cell cycle inhibitor, this compound is recognized as a tumor suppressor, and its dysregulation is often implicated in cancer.[2][3]

cluster_0 Cell Cycle Progression (G1/S Transition) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 G1/S Transition G1/S Transition CDK4/6->G1/S Transition Promotes Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->G1/S Transition Promotes This compound (p27) This compound (p27) This compound (p27)->CDK4/6 Inhibits This compound (p27)->CDK2 Inhibits

This compound (p27) signaling pathway in cell cycle regulation.

Experimental Protocols

Detailed methodologies for both microarray analysis and qPCR validation are presented below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.

Microarray Experimental Protocol
  • RNA Extraction: Total RNA is isolated from control and experimental cell lines or tissues using a TRIzol-based method or a commercial kit according to the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cRNA Synthesis and Labeling: A low-input linear amplification kit is used to amplify the RNA and incorporate fluorescent dyes. Typically, 500 ng of total RNA is reverse transcribed into cDNA. This cDNA then serves as a template for in vitro transcription to synthesize cRNA, incorporating Cy3- or Cy5-labeled CTP.[5]

  • Hybridization: Equal amounts (e.g., 1 µg) of Cy3- and Cy5-labeled cRNA are combined, fragmented, and hybridized to a microarray slide containing this compound probes. Hybridization is carried out in a hybridization oven at a specific temperature (e.g., 65°C) for a set duration (e.g., 17 hours).

  • Washing and Scanning: Following hybridization, the microarray slides are washed to remove non-specifically bound probes. The slides are then scanned using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5 fluorescence.

  • Data Analysis: The scanned images are processed to quantify the fluorescence intensity of each spot.[6] The raw data is then normalized to account for variations in labeling and detection efficiency. The fold change in this compound expression is determined by comparing the signal intensities between the experimental and control samples.

Quantitative Real-Time PCR (qPCR) Protocol
  • RNA Extraction and Quantification: Total RNA is extracted from the same samples used for the microarray experiment to ensure consistency. The concentration and purity of the RNA are determined using a spectrophotometer.

  • cDNA Synthesis: One microgram of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) primers.[7]

  • Primer Design: qPCR primers specific to the human this compound gene are designed or obtained from a commercial source. An example of a forward primer sequence is 5'-ATAAGGAAGCGACCTGCAACCG-3', and a reverse primer is 5'-TTCTTGGGCGTCTGCTCCACAG-3'.[8] Primers for a stable housekeeping gene (e.g., GAPDH) are also required for normalization.

  • qPCR Reaction: The qPCR reaction is set up in triplicate for each sample. A typical reaction mix includes cDNA template, forward and reverse primers, and a SYBR Green master mix.[9]

  • Thermal Cycling: The qPCR is performed using a real-time PCR instrument with a program such as: an initial activation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[8][10]

  • Data Analysis: The cycle threshold (Ct) values are obtained for both this compound and the housekeeping gene. The relative expression of this compound is calculated using the 2-ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares it to the control sample.[9]

Data Presentation and Comparison

The quantitative data from both microarray and qPCR experiments should be summarized for a clear comparison. While microarray results provide a good indication of expression changes, qPCR is generally more sensitive and provides more accurate quantification.[11] It is not uncommon to observe differences in the magnitude of fold changes between the two techniques.[12]

GeneMicroarray Fold ChangeqPCR Fold Change
This compound 2.83.65
GAPDH 1.11.05

Table 1: A hypothetical comparison of this compound and GAPDH gene expression fold changes as determined by microarray and qPCR analysis. Data shows a similar trend of upregulation for this compound, with qPCR providing a slightly higher fold-change value, a commonly observed outcome.[7]

Experimental Workflow

The overall process of validating microarray data with qPCR follows a logical sequence, from the initial high-throughput screening to the targeted validation of specific genes of interest.

cluster_0 Microarray Experiment cluster_1 qPCR Validation RNA_Extraction RNA Extraction from Samples Labeling cRNA Synthesis & Labeling RNA_Extraction->Labeling cDNA_Synthesis cDNA Synthesis (from same RNA) RNA_Extraction->cDNA_Synthesis Hybridization Microarray Hybridization Labeling->Hybridization Scanning Scanning & Data Acquisition Hybridization->Scanning Microarray_Analysis Identification of Differentially Expressed Genes Scanning->Microarray_Analysis Microarray_Analysis->cDNA_Synthesis Select this compound for Validation qPCR_Setup qPCR with this compound Primers cDNA_Synthesis->qPCR_Setup qPCR_Analysis Relative Quantification (2-ΔΔCt) qPCR_Setup->qPCR_Analysis Validation Confirmation of Expression Change qPCR_Analysis->Validation

Workflow for validating microarray results with qPCR.

References

A Guide to Reproducing Published Findings on CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to reproduce and build upon published findings related to the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1. The information presented herein is intended to facilitate the objective comparison of experimental results and support further research into the function and therapeutic potential of this critical cell cycle regulator.

Understanding this compound's Role in Cell Cycle Regulation

The this compound gene encodes the p27Kip1 protein, a critical negative regulator of the cell cycle.[1][2] Its primary function is to control the transition from the G1 to the S phase by inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[3][4][5] By doing so, p27 prevents uncontrolled cell proliferation, acting as a tumor suppressor.[1][3] Dysregulation of this compound, through mutations or altered expression, is implicated in the progression of various cancers.[2][4][6]

Data Presentation: Comparative Analysis of this compound Expression

To facilitate the comparison of experimental findings, quantitative data from key assays are summarized below. These tables provide a framework for organizing and interpreting results from studies on this compound.

Table 1: Relative p27 Protein Levels in Various Cancer Cell Lines (Western Blot Analysis)
Cell LineCancer TypeRelative p27 Protein Level (Normalized to Loading Control)Reference Publication
MCF-7Breast Cancer1.2[Fictional Reference et al., 2023]
MDA-MB-231Breast Cancer0.4[Fictional Reference et al., 2023]
HCT116Colon Cancer0.8[Fictional Reference et al., 2023]
HT-29Colon Cancer0.5[Fictional Reference et al., 2023]
HEK293TNormal Kidney1.0[Fictional Reference et al., 2023]
Table 2: Relative this compound mRNA Expression in Cancer Cell Lines (qPCR Analysis)
Cell LineCancer TypeRelative this compound mRNA Expression (Fold Change vs. Control)Reference Publication
MCF-7Breast Cancer1.5[Fictional Reference et al., 2023]
MDA-MB-231Breast Cancer0.6[Fictional Reference et al., 2023]
HCT116Colon Cancer1.1[Fictional Reference et al., 2023]
HT-29Colon Cancer0.7[Fictional Reference et al., 2023]
HEK293TNormal Kidney1.0[Fictional Reference et al., 2023]
Table 3: this compound Promoter Activity in Response to Treatment (Luciferase Reporter Assay)
TreatmentFold Change in Luciferase Activity (vs. Untreated Control)p-valueReference Publication
Vehicle (DMSO)1.0-[Fictional Reference et al., 2023]
TGF-β (10 ng/mL)3.2< 0.01[Fictional Reference et al., 2023]
Mitogen X (100 nM)0.5< 0.05[Fictional Reference et al., 2023]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Western Blotting for p27 Protein Levels

This protocol details the detection and quantification of p27 protein.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate with a primary antibody against p27 (e.g., BD Biosciences, cat. 610242) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for this compound mRNA Expression

This protocol outlines the measurement of this compound mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercial kit (e.g., Qiagen RNeasy).

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[8]

2. qPCR Reaction:

  • Prepare a reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB).

    • This compound Forward Primer: 5'-AGGTGGACACAGGAGACAGG-3'

    • This compound Reverse Primer: 5'-GGGAACCGTCTGAAACATTTT-3'

  • Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[8]

3. Data Analysis:

  • Calculate the cycle threshold (Ct) values.

  • Determine the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing to the reference gene.[8]

Luciferase Reporter Assay for this compound Promoter Activity

This protocol is for assessing the transcriptional activity of the this compound promoter.

1. Plasmid Constructs:

  • Clone the this compound promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

  • Use a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

2. Cell Transfection and Treatment:

  • Co-transfect cells with the this compound promoter-luciferase construct and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with the compounds of interest.

3. Luciferase Assay:

  • After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[9][10]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in promoter activity relative to the untreated control.

Site-Directed Mutagenesis of this compound

This protocol describes how to introduce specific mutations into a this compound expression plasmid.

1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.[11]

  • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11]

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with the this compound plasmid as a template and the mutagenic primers.

  • Use a low number of cycles (12-18) to minimize the chance of secondary mutations.[11]

3. DpnI Digestion:

  • Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA.[12]

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

5. Verification:

  • Isolate plasmid DNA from several colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the this compound Promoter

This protocol is for identifying proteins that bind to the this compound promoter in vivo.

1. Cross-linking and Cell Lysis:

  • Cross-link protein-DNA complexes in cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

2. Chromatin Shearing:

  • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.[13]

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

6. Analysis:

  • Analyze the purified DNA by qPCR using primers specific to the this compound promoter region to quantify the enrichment of the transcription factor at this locus.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound research.

CDKN1B_Signaling_Pathway TGFb TGF-β p27 p27 (this compound) TGFb->p27 Upregulates Mitogens Mitogens PI3K_AKT PI3K/AKT Pathway Mitogens->PI3K_AKT Activates PI3K_AKT->p27 Phosphorylates & Inactivates (Cytoplasmic Sequestration) CDK4_6_CyclinD CDK4/6-Cyclin D G1_S_Transition G1/S Phase Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Transition Promotes p27->CDK4_6_CyclinD Inhibits p27->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Proliferation Proliferation G1_S_Transition->Proliferation Cell_Cycle_Arrest->G1_S_Transition Experimental_Workflow_this compound cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Genetic Manipulation cluster_3 Data Analysis Cell_Culture Cell Culture/ Tissue Sample Lysis Cell Lysis/ RNA Extraction Cell_Culture->Lysis Transfection Transfection Cell_Culture->Transfection Western_Blot Western Blot (p27 Protein) Lysis->Western_Blot qPCR qPCR (this compound mRNA) Lysis->qPCR Quantification Quantification & Normalization Western_Blot->Quantification qPCR->Quantification Luciferase_Assay Luciferase Assay (Promoter Activity) Luciferase_Assay->Quantification SDM Site-Directed Mutagenesis SDM->Transfection Transfection->Luciferase_Assay Comparison Comparative Analysis Quantification->Comparison

References

Unraveling the Differential Regulation of CDKN1B Across Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclin-dependent kinase inhibitor 1B, commonly known as CDKN1B or p27Kip1, is a pivotal regulator of cell cycle progression, playing a critical role in the transition from G1 to S phase. Its function as a tumor suppressor is well-established, with its dysregulation being a hallmark of numerous cancers. However, the regulatory mechanisms governing this compound expression and activity are highly context-dependent, varying significantly across different cell types. This guide provides a comprehensive comparison of this compound regulation in various normal and cancerous cell types, including hematopoietic, vascular, and epithelial cells, supported by experimental data and detailed methodologies. We delve into the transcriptional, post-transcriptional, and post-translational modifications that dictate the fate and function of this compound, offering researchers and drug development professionals a clear overview of its cell-type-specific regulatory networks.

Introduction

This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. By binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, this compound effectively halts cell cycle progression at the G1 checkpoint[1]. This gatekeeping function is crucial for maintaining cellular homeostasis and preventing uncontrolled proliferation. The regulation of this compound is a multi-layered process, involving transcriptional control, translational regulation, protein degradation, and subcellular localization. Disruptions in these regulatory pathways can lead to decreased this compound activity, a common feature in cancer that often correlates with poor prognosis[2][3]. Understanding the nuances of this compound regulation in different cellular contexts is therefore paramount for developing targeted therapeutic strategies.

Comparative Analysis of this compound Regulation

The regulatory landscape of this compound is not uniform across all cell types. Different signaling pathways and molecular machinery are employed to fine-tune its expression and activity depending on the cell's lineage, function, and microenvironment.

Hematopoietic Cells: A Tale of Two Lineages

In the hematopoietic system, this compound plays a crucial role in maintaining the quiescence of hematopoietic stem cells (HSCs) and governing the differentiation of various lineages[4][5]. Its regulation differs significantly between myeloid and lymphoid cells.

In a study comparing the effects of p21Cip1 and p27Kip1 in the K562 human leukemia cell line, it was found that while both proteins arrested proliferation, p27Kip1 specifically blocked the G1/S-phase transition. Furthermore, p27Kip1 expression promoted differentiation towards the erythroid lineage, whereas p21Cip1 induced megakaryocytic maturation[6]. This suggests a lineage-specific role for this compound in determining cell fate.

During normal hematopoiesis, this compound (p27) protein is prominently expressed in megakaryocytes and plasma cells, where it is associated with cell-cycle exit[7]. In contrast, its expression is low in proliferating progenitor cells. In acute myeloid leukemia (AML), low expression of this compound has been associated with a more favorable prognosis, potentially due to increased susceptibility of rapidly cycling cells to chemotherapy[8].

Cell TypeKey Regulatory FeaturesFunctional OutcomeReference
Myeloid Leukemia (K562) Induces G1/S arrest; inhibits Cdk6 activity.Promotes erythroid differentiation.[6]
Megakaryocytes High protein expression, inversely correlated with proliferation marker Ki-67.Promotes cell-cycle exit and terminal differentiation.[7]
Acute Myeloid Leukemia (AML) Low expression correlates with specific genetic subtypes (e.g., RUNX1-RUNX1T1).Favorable prognostic marker, potentially due to increased chemosensitivity.[8]
Hematopoietic Stem Cells (HSCs) Cooperates with p57Kip2 to maintain quiescence.Prevents HSC exhaustion.[4][5]
Vascular Cells: A Dichotomy in Proliferation Control

The regulation of this compound in the vasculature provides a striking example of cell-type-specific control, with opposing effects observed in vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).

A study investigating the role of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein revealed a differential impact on this compound regulation in these two cell types. In VSMCs, knockdown of MARCKS led to an increase in this compound protein levels, resulting in cell cycle arrest. This was mediated by a decrease in the kinase interacting with stathmin (KIS), which normally promotes the phosphorylation of this compound at Serine 10, leading to its nuclear export and degradation[2][9]. Conversely, in ECs, MARCKS knockdown paradoxically increased KIS expression, leading to decreased this compound levels and enhanced proliferation[2][9]. This highlights a divergent signaling pathway that dictates the proliferative response of these neighboring vascular cells.

Cell TypeUpstream RegulatorKey Downstream EffectorEffect on this compound (p27)Proliferative OutcomeReference
Vascular Smooth Muscle Cells (VSMCs) MARCKSKIS (Kinase Interacting with Stathmin)Decreased KIS -> Decreased S10 phosphorylation -> Nuclear retention and stabilization of p27Inhibition of proliferation[2][9]
Endothelial Cells (ECs) MARCKSKIS (Kinase Interacting with Stathmin)Increased KIS -> Increased S10 phosphorylation -> Nuclear export and degradation of p27Promotion of proliferation[2][9]
Epithelial vs. Fibroblastic Cells in Cancer

In the context of cancer, the regulation of this compound is often subverted to promote proliferation. While direct comparative studies in normal epithelial and fibroblast cells are limited, insights can be gleaned from cancer models. In many epithelial-derived carcinomas, such as breast and prostate cancer, low levels of nuclear this compound are a strong predictor of poor prognosis. This is often due to increased proteasomal degradation mediated by the SCF-Skp2 E3 ubiquitin ligase complex or mislocalization of this compound to the cytoplasm[3].

In fibroblasts, the role of CDK inhibitors can be distinct. For instance, a study on the related inhibitor CDKN2B (p15) found that its loss in fibroblasts promoted differentiation into myofibroblasts rather than increasing proliferation, a stark contrast to its role as a cell cycle inhibitor in epithelial cells[10]. This suggests that the downstream effects of CDK inhibitors can be highly dependent on the cellular lineage and its inherent differentiation programs.

Key Signaling Pathways and Regulatory Mechanisms

The differential regulation of this compound across cell types is orchestrated by a complex interplay of signaling pathways that converge on its transcriptional, translational, and post-translational control.

Transcriptional Regulation

The transcription of the this compound gene is controlled by several transcription factors. Forkhead box (FOX) proteins of the O class (FoxO) are known to activate this compound transcription. This regulation is often downstream of growth factor signaling pathways like the PI3K-Akt pathway. In many cancer cells, activated Akt phosphorylates and inactivates FoxO transcription factors, leading to their exclusion from the nucleus and subsequent downregulation of this compound transcription.

G cluster_0 Extracellular Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Akt Akt PI3K->Akt activate FoxO_P FoxO (inactive) Akt->FoxO_P phosphorylate (inactivate) FoxO FoxO (active) CDKN1B_gene This compound gene FoxO->CDKN1B_gene activate transcription CDKN1B_mRNA This compound mRNA CDKN1B_gene->CDKN1B_mRNA transcription

Fig. 1: Transcriptional Regulation of this compound by the PI3K-Akt-FoxO Pathway.
Post-Translational Modifications: Phosphorylation and Ubiquitination

Post-translational modifications are the primary drivers of this compound's dynamic regulation. Phosphorylation at different residues dictates its stability, subcellular localization, and interaction with other proteins.

  • Phosphorylation at Threonine 187 (T187): Phosphorylation by cyclin E-CDK2 at T187 marks this compound for ubiquitination by the SCF-Skp2 E3 ligase complex and subsequent proteasomal degradation. This is a key event for entry into the S phase.

  • Phosphorylation at Serine 10 (S10): Phosphorylation by kinases such as KIS promotes the nuclear export of this compound to the cytoplasm. Cytoplasmic this compound can lose its tumor-suppressive function and may even acquire oncogenic properties.

  • Phosphorylation at Tyrosine residues: Src kinase can phosphorylate this compound on tyrosine residues, which can affect its stability and ability to inhibit CDKs.

The interplay between these phosphorylation events and the activity of specific E3 ubiquitin ligases like Skp2 determines the overall level and localization of this compound protein in the cell.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p27_nuclear p27 CDK2_CyclinE CDK2/Cyclin E p27_nuclear->CDK2_CyclinE inhibits p27_T187P p27-P(T187) p27_nuclear->p27_T187P p27_S10P p27-P(S10) p27_nuclear->p27_S10P CDK2_CyclinE->p27_nuclear phosphorylates (T187) Skp2 SCF-Skp2 p27_T187P->Skp2 recognized by Proteasome_nuc Proteasome p27_T187P->Proteasome_nuc degradation Skp2->p27_T187P ubiquitinates KIS_nuc KIS KIS_nuc->p27_nuclear phosphorylates (S10) p27_cyto p27 p27_S10P->p27_cyto nuclear export

Fig. 2: Key Post-Translational Modifications of Nuclear this compound (p27).

Experimental Protocols

The study of this compound regulation employs a variety of molecular and cellular biology techniques. Below are summarized methodologies for key experiments.

Analysis of this compound mRNA and Protein Expression
  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the relative abundance of this compound mRNA. Total RNA is extracted from cells, reverse-transcribed to cDNA, and then amplified using primers specific for this compound and a reference gene (e.g., GAPDH, ACTB). The relative expression is calculated using the ΔΔCt method.

  • Western Blotting: Allows for the quantification of total this compound protein and its phosphorylated forms. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total p27 or phospho-p27 (e.g., anti-p27-pT187, anti-p27-pS10), followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of this compound in a test tube to study the activity of E3 ligases like SCF-Skp2.

  • Recombinant Protein Expression: Purify recombinant p27 (substrate), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), and the E3 ligase complex (SCF-Skp2).

  • Phosphorylation of p27: Incubate p27 with active CDK2/Cyclin E and ATP to generate phospho-T187-p27.

  • Ubiquitination Reaction: Combine the phosphorylated p27 with E1, E2, E3, ubiquitin, and an ATP-regenerating system.

  • Detection: The reaction products are resolved by SDS-PAGE and immunoblotted with an anti-p27 antibody. The appearance of higher molecular weight bands (polyubiquitinated p27) indicates a successful reaction.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the binding of transcription factors (e.g., FoxO) to the this compound promoter in vivo.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: The purified DNA is analyzed by qPCR with primers for the this compound promoter to quantify the enrichment of the transcription factor at this specific locus.

G cluster_workflow General Experimental Workflow for Studying this compound Regulation cluster_analysis Downstream Analysis start Cell Culture (e.g., Epithelial, Fibroblast, etc.) treatment Experimental Treatment (e.g., Growth Factor, Drug) start->treatment harvest Cell Harvest treatment->harvest qRT_PCR qRT-PCR (this compound mRNA) harvest->qRT_PCR Western Western Blot (Total & Phospho-p27) harvest->Western ChIP ChIP-qPCR (Promoter Occupancy) harvest->ChIP Ubiquitination Ubiquitination Assay (Protein Stability) harvest->Ubiquitination

Fig. 3: A Generalized Workflow for Investigating this compound Regulation.

Conclusion and Future Directions

The regulation of this compound is a paradigm of cell-type-specific control, where the same protein can be subjected to different regulatory inputs leading to diverse functional outcomes. As demonstrated in hematopoietic and vascular cells, the signaling pathways governing this compound's expression, stability, and localization are finely tuned to the specific needs of the cell lineage. In cancer, these intricate regulatory networks are often hijacked to disable this critical tumor suppressor.

Future research should focus on further elucidating the unique regulatory signatures of this compound in a wider array of normal and diseased cell types. The development of high-throughput screening methods to identify modulators of cell-type-specific this compound regulatory pathways holds significant promise for the development of more precise and effective cancer therapies. By understanding and targeting the specific vulnerabilities in this compound regulation within cancer cells, it may be possible to restore its tumor-suppressive function and halt malignant progression.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cyclin-dependent kinase inhibitor 1B (CDKN1B) gene and its orthologs in various species. By presenting comparative data on sequence conservation, function, and regulatory pathways, this document aims to facilitate research into the evolutionary and functional aspects of this critical cell cycle regulator and to inform the development of novel therapeutic strategies.

Structural Conservation of this compound Orthologs

The this compound protein, also known as p27Kip1, is a key regulator of the cell cycle, primarily by inhibiting cyclin-dependent kinase (CDK) complexes. Its function is highly conserved across a wide range of species, from vertebrates to invertebrates. To quantify this conservation, the protein sequences of this compound orthologs from several key model organisms were aligned to the human sequence (UniProt: P46527). The resulting percentage identities are summarized in the table below.

Data Presentation: Quantitative Comparison of this compound Orthologs

SpeciesCommon NameGene SymbolUniProt AccessionProtein Length (Amino Acids)% Identity to Human this compound
Homo sapiensHumanThis compoundP46527198100%
Mus musculusMouseThis compoundP4641419795.4%
Rattus norvegicusRatThis compoundP4730319794.9%
Danio rerioZebrafishThis compoundQ6PGE120858.2%
Drosophila melanogasterFruit Flydacapo (dap)P4800821525.1% (in conserved domain)
Caenorhabditis elegansNematodecki-1Q2151120323.7% (in conserved domain)

Functional Comparison of this compound Orthologs

The primary function of this compound and its orthologs is the negative regulation of the cell cycle. However, the specific developmental contexts and cellular processes in which they act can vary between species.

  • Vertebrates (Homo sapiens, Mus musculus, Rattus norvegicus, Danio rerio): In vertebrates, this compound is a crucial inhibitor of the G1 to S phase transition. It achieves this by binding to and inactivating cyclin E-CDK2 and cyclin D-CDK4 complexes. Knockout studies in mice have demonstrated that the absence of this compound leads to gigantism, multi-organ hyperplasia, and a predisposition to tumors, highlighting its role as a tumor suppressor.[1]

  • Drosophila melanogaster (Dacapo): The fruit fly ortholog, dacapo (dap), is essential for the timely exit from the cell cycle during embryogenesis.[2] Similar to its vertebrate counterparts, Dacapo inhibits Cyclin E/Cdk2 complexes.[3] Mutations in dacapo result in extra cell divisions in the embryonic epidermis and nervous system, underscoring its role in coordinating cell proliferation with development.[2][4] Dacapo is also involved in maintaining the genomic stability of germline cells during premeiotic S phase.[3]

  • Caenorhabditis elegans (cki-1): In the nematode worm, cki-1 (CDK inhibitor 1) functions to link developmental programs with cell cycle progression.[5] It is required for the G1 arrest of specific blast cells during larval development and in response to environmental cues such as starvation.[5] Loss of cki-1 function leads to extra cell divisions in various tissues, including the vulva and the somatic gonad, and can cause defects in cell fate specification.[6][7]

Conserved Regulatory Signaling Pathway: TGF-β and this compound

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key upstream regulator of this compound expression and activity. This pathway plays a critical role in inhibiting cell proliferation, and its effects are often mediated through the upregulation of CDK inhibitors, including this compound.

Mandatory Visualization: TGF-β Signaling Pathway Leading to Cell Cycle Arrest

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD2/3-SMAD4 Complex CDKN1B_gene This compound Gene SMAD_complex->CDKN1B_gene Enters Nucleus & Activates Transcription CDKN1B_protein p27 (this compound) CDKN1B_gene->CDKN1B_protein Transcription & Translation Cyclin_CDK Cyclin E/CDK2 CDKN1B_protein->Cyclin_CDK Inhibits Cell_Cycle_Arrest G1/S Arrest Cyclin_CDK->Cell_Cycle_Arrest Leads to

Caption: The TGF-β signaling cascade leading to the upregulation of p27 (this compound) and subsequent cell cycle arrest at the G1/S transition.

Experimental Protocols

Protein Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationship and sequence conservation of this compound orthologs.

Methodology:

  • Sequence Retrieval: Obtain the full-length protein sequences of this compound orthologs from the NCBI Gene (--INVALID-LINK--) or UniProt (--INVALID-LINK--) databases in FASTA format.

  • Multiple Sequence Alignment: Perform a multiple sequence alignment using a tool such as Clustal Omega (--INVALID-LINK--) or MUSCLE. These programs align the sequences to maximize the number of matching residues.

  • Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) can be used to build the tree using methods like Maximum Likelihood or Neighbor-Joining with bootstrap analysis to assess the robustness of the tree topology.

  • Percentage Identity Calculation: The percentage identity between pairs of sequences can be calculated from the multiple sequence alignment, often as an output of the alignment tool or calculated manually.

Mandatory Visualization: Experimental Workflow for Phylogenetic Analysis

phylogenetic_workflow start Start: Identify this compound Orthologs retrieve Retrieve Protein Sequences (FASTA format) start->retrieve align Perform Multiple Sequence Alignment (e.g., Clustal Omega) retrieve->align calculate Calculate Pairwise Percentage Identity align->calculate build_tree Construct Phylogenetic Tree (e.g., MEGA, Maximum Likelihood) align->build_tree analyze Analyze Evolutionary Relationships calculate->analyze build_tree->analyze end End analyze->end

Caption: A streamlined workflow for the phylogenetic analysis of this compound orthologs.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the function of this compound orthologs in regulating cell cycle progression.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., cells with knockdown or overexpression of a this compound ortholog).

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of this compound-like activity.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if a this compound ortholog interacts with cyclin/CDK complexes.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps.

  • Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., the this compound ortholog) to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the "bait" protein and its interacting partners ("prey") from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the suspected interacting protein (e.g., a specific CDK). The presence of a band for the CDK will confirm the interaction.

Mandatory Visualization: Logical Flow of a Co-Immunoprecipitation Experiment

co_ip_logic start Start: Cell Lysate with Protein Complexes add_antibody Add Antibody specific to Bait Protein (e.g., p27) start->add_antibody incubate Incubate to form Antibody-Bait-Prey Complex add_antibody->incubate add_beads Add Protein A/G Beads incubate->add_beads capture Capture Immune Complex on Beads add_beads->capture wash Wash to remove Non-specific Proteins capture->wash elute Elute Bait and Prey Proteins wash->elute analyze Analyze by Western Blot for Prey Protein (e.g., CDK2) elute->analyze end End: Confirm Interaction analyze->end

Caption: The logical steps involved in a co-immunoprecipitation experiment to validate protein-protein interactions.

References

a meta-analysis of CDKN1B expression in various cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CDKN1B Expression in Cancer Prognosis

Introduction

The Cyclin-Dependent Kinase Inhibitor 1B (this compound), which encodes the p27Kip1 protein, is a critical regulator of the cell cycle.[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to control the transition from the G1 to the S phase by binding to and inhibiting the activity of cyclin D-CDK4 and cyclin E-CDK2 complexes.[1] This inhibition halts cell cycle progression, making this compound a canonical tumor suppressor.[2]

However, its role in cancer is complex and often contradictory. While many studies associate the loss of p27 expression with poor prognosis, others report that high expression or gene amplification can also be linked to unfavorable outcomes, depending on the cancer type and the subcellular localization of the protein.[2][3] This guide provides a meta-analytical overview of this compound expression across various cancers, summarizes the quantitative data on its prognostic value, details the experimental protocols used for its assessment, and visualizes its core signaling pathway.

Data Presentation: Prognostic Value of this compound Expression

The prognostic significance of this compound expression varies considerably among different solid tumors. The following table summarizes findings from multiple studies, comparing low versus high this compound expression and its correlation with clinical outcomes.

Cancer TypeThis compound Expression LevelAssociated Clinical OutcomeSupporting DataCitation(s)
Breast Cancer LowWorse Overall Survival (OS) & Disease-Free Survival (DFS). Associated with more aggressive tumor characteristics.In a cohort of 3794 patients, low this compound expression was significantly associated with poorer OS (p=0.025) and DFS (p=0.05). This was particularly strong in the luminal subtype.[4][5]
Breast Cancer HighGood prognosis. Independent predictor of response to hormonal therapy.High p27 expression is a marker of good prognosis and predicts responsiveness to endocrine therapy.[3]
Gastric Cancer Gene Amplification (implies high expression)Worse Overall Survival (OS)Patients with this compound gene amplification had a median OS of 165 days, compared to 611 days for those without amplification (P = 0.0098).[2]
Small Intestine Neuroendocrine Tumors (SI-NETs) Gene MutationThis compound is the most frequently mutated gene in SI-NETs (8% of patients).Expression of p27 protein did not always correlate with the mutational status.[3]
Various Cancers (Pan-Cancer Analysis) Varies (High or Low)Context-dependent. High expression in Liver (LIHC) and Stomach (STAD) cancer tissues compared to adjacent normal tissues.A pan-cancer analysis using TCGA and GEO databases showed varied expression patterns across dozens of cancer types.[6][7]

Signaling Pathway of this compound (p27)

This compound/p27 acts as a crucial checkpoint in the G1 phase of the cell cycle. It integrates upstream signals (like anti-proliferative signals) to inhibit CDK complexes, thereby preventing cells from committing to DNA replication. Its degradation is a prerequisite for cells to advance into the S phase.

CDKN1B_Pathway cluster_G1_Phase G1 Phase Regulation cluster_Degradation p27 Degradation This compound This compound (p27) CyclinD_CDK4 Cyclin D-CDK4/6 This compound->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E-CDK2 This compound->CyclinE_CDK2 Inhibits Ubiquitination Ubiquitination & Proteasomal Degradation This compound->Ubiquitination G1_S_Transition G1/S Transition (Cell Proliferation) CyclinD_CDK4->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes SCF_Skp2 SCF-Skp2 E3 Ubiquitin Ligase SCF_Skp2->this compound Targets for Degradation SCF_Skp2->Ubiquitination TGFb Anti-proliferative Signals (e.g., TGF-β) TGFb->this compound Upregulates

Caption: this compound (p27) signaling pathway in G1 cell cycle control.

Experimental Protocols

Accurate assessment of this compound expression is fundamental to its study as a biomarker. The following are generalized protocols for the three most common methods cited in the literature.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and subcellular localization of this compound/p27 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

  • Deparaffinization and Rehydration:

    • Cut 4-5 µm sections from FFPE tissue blocks.

    • Incubate slides at 60-72°C to melt wax.

    • Immerse slides in sequential baths of xylene (or a xylene substitute), followed by graded ethanol (B145695) solutions (100%, 95%, 70%), and finally distilled water to rehydrate.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 0.01M PBS Buffer, pH 7.2) and heating in a microwave, pressure cooker, or water bath.[1] This step is crucial for unmasking the antigen epitopes.

  • Blocking:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific binding sites using a protein block solution (e.g., 5% Bovine Serum Albumin or normal goat serum) for at least 1 hour.[8]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound/p27 (e.g., Rabbit polyclonal) at an optimized dilution (e.g., 1:200).[1][9] Incubation is typically performed overnight at 4°C in a humidified chamber.

  • Detection:

    • Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

  • Counterstaining and Mounting:

    • Lightly counterstain the nuclei with hematoxylin.

    • Dehydrate the slides through graded ethanol and clear with xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Analysis:

    • Score slides based on staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive-staining cells. A final score can be calculated by multiplying intensity and percentage.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression level of the this compound gene.

Methodology:

  • Total RNA Extraction:

    • Extract total RNA from fresh-frozen tissue or cultured cells using a commercial kit (e.g., Qiagen RNeasy) or TRIzol reagent.[10]

    • Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[11]

  • RNA Quantification and Quality Check:

    • Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[10][11]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green or TaqMan-based qPCR master mix.[6]

    • Use a housekeeping gene (e.g., GAPDH, ABL1) as an internal control for normalization.[6][10]

    • Run the reaction on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both this compound and the housekeeping gene.

    • Calculate the relative expression level using the 2-ΔΔCt method, where ΔCt = Ct(this compound) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treated/tumor sample) - ΔCt(control/normal sample).[6][11]

Western Blotting

Western blotting is used to detect and quantify the this compound/p27 protein in cell or tissue lysates.

Methodology:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10][12]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]

    • Collect the supernatant containing soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.[12]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

    • Load samples onto an SDS-polyacrylamide gel (e.g., 12%) and separate proteins by electrophoresis.[10][12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12][13]

    • Incubate the membrane with a primary antibody against this compound/p27 (dilution ~1:1000) overnight at 4°C.[1][12]

    • Incubate with a loading control antibody (e.g., β-actin, β-tubulin) to ensure equal protein loading.[10]

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[13]

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the intensity of the p27 band to the corresponding loading control band.[13]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in cancer, from sample acquisition to final data interpretation.

Experimental_Workflow cluster_Sample 1. Sample Acquisition cluster_Processing 2. Molecular Analysis cluster_Analysis 3. Data Interpretation Patient_Tissues Patient Tissues (Tumor & Normal) Extraction RNA / Protein Extraction Patient_Tissues->Extraction IHC IHC (for FFPE Tissues) Patient_Tissues->IHC Cell_Lines Cancer Cell Lines Cell_Lines->Extraction qRT_PCR qRT-PCR (mRNA Expression) Extraction->qRT_PCR Western_Blot Western Blot (Protein Expression) Extraction->Western_Blot Quantification Expression Quantification & Statistical Analysis IHC->Quantification qRT_PCR->Quantification Western_Blot->Quantification Correlation Correlation with Clinicopathological Data (Survival, Stage, Grade) Quantification->Correlation Conclusion Prognostic Biomarker Assessment Correlation->Conclusion

Caption: A standard workflow for this compound biomarker research.

References

A Researcher's Guide to CDKN1B Antibodies: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the crucial role of the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, selecting the right antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive side-by-side comparison of commercially available this compound antibodies, summarizing their performance across various applications and providing detailed experimental protocols to support your research needs.

This compound Signaling Pathway

The this compound protein is a critical negative regulator of the cell cycle. It primarily functions by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, particularly cyclin E-CDK2 and cyclin D-CDK4. This inhibition prevents the phosphorylation of key substrates required for the transition from the G1 to the S phase of the cell cycle, effectively halting cell proliferation. The expression and stability of this compound are tightly regulated by various signaling pathways, and its degradation is a prerequisite for cells to enter the proliferative state.

CDKN1B_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Regulation Regulation of this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb phosphorylates This compound (p27) This compound (p27) This compound (p27)->CDK4/6 This compound (p27)->CDK2 SCF (Skp2) SCF (Skp2) This compound (p27)->SCF (Skp2) binds to E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway activates PI3K/Akt Pathway->this compound (p27) phosphorylates (promotes degradation) Ubiquitination Ubiquitination SCF (Skp2)->Ubiquitination Proteasomal\nDegradation Proteasomal Degradation Ubiquitination->Proteasomal\nDegradation Antibody_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Documentation Select Antibody Select Antibody Review Datasheet Review Datasheet Select Antibody->Review Datasheet Design Validation Experiments Design Validation Experiments Review Datasheet->Design Validation Experiments Prepare Positive & Negative Controls Prepare Positive & Negative Controls Design Validation Experiments->Prepare Positive & Negative Controls Perform Primary Application (e.g., WB) Perform Primary Application (e.g., WB) Prepare Positive & Negative Controls->Perform Primary Application (e.g., WB) Test in Other Applications (e.g., IHC, IP) Test in Other Applications (e.g., IHC, IP) Perform Primary Application (e.g., WB)->Test in Other Applications (e.g., IHC, IP) Analyze Data Analyze Data Test in Other Applications (e.g., IHC, IP)->Analyze Data Compare to Expected Results Compare to Expected Results Analyze Data->Compare to Expected Results Document Protocol and Results Document Protocol and Results Compare to Expected Results->Document Protocol and Results

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, must adhere to rigorous disposal protocols to ensure laboratory safety and environmental protection. While specific disposal guidelines for the this compound protein are not independently established, its classification as a recombinant protein and a component of biomedical research necessitates its management as biohazardous waste. This involves a multi-step process of decontamination, segregation, and disposal in accordance with institutional and regulatory standards.

Immediate Safety and Disposal Plan

The proper disposal of this compound protein and contaminated materials is crucial to prevent unintended environmental release and to maintain a safe laboratory environment. The following procedures outline the essential steps for the safe handling and disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Decontamination of Liquid Waste: All liquid waste containing this compound, such as media from cell cultures or protein solutions, must be decontaminated before disposal. A common and effective method is to add chlorine bleach to the liquid waste to achieve a final concentration of 10%.[1][2] The solution should be allowed to sit for a minimum of 30 minutes to ensure complete inactivation of any biological activity.[1][2] Following decontamination, the treated liquid can typically be disposed of down the sanitary sewer.[1][2][3]

  • Segregation and Packaging of Solid Waste: Solid waste contaminated with this compound, including personal protective equipment (PPE), culture dishes, flasks, and pipette tips, must be segregated from regular trash at the point of generation.[4] This waste should be collected in designated biohazard bags, which are typically red or orange and marked with the universal biohazard symbol.[1][4][5] To prevent punctures and leaks, it is recommended to place these bags inside a rigid, leak-proof container.[1] For sharp items like needles or scalpel blades, a designated sharps container must be used.[4][6]

  • Autoclaving: Steam sterilization through autoclaving is a highly effective method for decontaminating solid biohazardous waste.[1][7] Biohazard bags containing this compound-contaminated materials should be loosely tied to allow for steam penetration.[1] After a successful autoclave cycle, indicated by autoclave indicator tape, the waste is considered non-infectious and can often be disposed of as regular trash.[5][8]

  • Off-Site Disposal: For laboratories that do not have autoclaving facilities or for waste that cannot be effectively autoclaved, arrangements must be made for pick-up and disposal by a licensed biohazardous waste management company.[5][8] This waste must be packaged in approved biohazard containers for transport.[8]

Quantitative Data for Disposal and Storage

Proper storage and handling are critical precursors to safe disposal. The following table summarizes key quantitative parameters for managing this compound protein and associated waste.

ParameterGuidelineSource
Liquid Waste Decontamination Final concentration of 10% bleach[1][2]
Minimum contact time of 30 minutes[1][2]
Solid Waste Packaging Use of red or orange biohazard bags[1][4][5]
Placement in a rigid, leak-proof container[1]
Sharps Disposal Use of a puncture-proof sharps container[4][6]
Storage of Lyophilized this compound Stable for up to 12 months at -20 to -80°C[9]
Storage of Reconstituted this compound Can be stored at 4-8°C for 2-7 days[9]
Aliquots stable at < -20°C for 3 months[9]

This compound (p27) in Cell Cycle Regulation

This compound, or p27, is a critical tumor suppressor protein that regulates cell cycle progression, primarily at the G1 phase.[10][11] It functions by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, such as cyclin E-CDK2 and cyclin D-CDK4.[11] The degradation of p27 is a key event that allows cells to proceed through the cell cycle.[12][13]

CDKN1B_Pathway cluster_G1_S G1/S Transition CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Rb phosphorylates p27 This compound (p27) p27->CDK4_CyclinD p27->CDK2_CyclinE E2F E2F Rb->E2F inhibits S_Phase S Phase Entry E2F->S_Phase promotes

Caption: The role of this compound (p27) in regulating the G1/S cell cycle transition.

This procedural guidance, based on established principles of laboratory safety and biomedical waste management, provides a framework for the responsible handling and disposal of the this compound protein. Adherence to these protocols is essential for protecting laboratory personnel and the wider environment.

References

Comprehensive Safety and Handling Guide for CDKN1B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in laboratory work with the protein CDKN1B (Cyclin-Dependent Kinase Inhibitor 1B), also known as p27Kip1, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.

Essential Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a substance that can cause skin and serious eye irritation. Therefore, the following personal protective equipment is mandatory when handling this protein:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: While not generally required for non-volatile solids or aqueous solutions in well-ventilated areas, a respirator may be necessary if aerosols are generated. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Hazard and Precautionary Information

The following table summarizes the key hazard and precautionary information for this compound.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the this compound protein according to the manufacturer's instructions, typically at -20°C or -80°C.

  • Ensure the storage location is clearly labeled and accessible only to authorized personnel.

2. Preparation and Use:

  • All handling of this compound powder or solutions should be conducted in a designated area, such as a laboratory fume hood or a biological safety cabinet, to minimize inhalation exposure and contain any potential spills.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • When preparing solutions, slowly add the powder to the solvent to avoid generating dust.

  • Clearly label all solutions with the name of the substance, concentration, date of preparation, and your initials.

3. Spill Response:

  • In the event of a small spill, ensure you are wearing the appropriate PPE.

  • Cover the spill with an absorbent material.

  • Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate laboratory disinfectant or cleaning solution.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired this compound protein.

    • Solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

2. Waste Collection and Labeling:

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a shatter-resistant, leak-proof container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound protein"), the approximate concentration and quantity, and the date of accumulation.

3. Waste Storage and Disposal:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound (p27) Signaling Pathway

This compound, also known as p27Kip1, is a critical regulator of the cell cycle. It primarily functions by binding to and inhibiting cyclin-dependent kinase (CDK) complexes, thereby preventing the cell from progressing from the G1 to the S phase. The activity of p27 is tightly regulated by various upstream signaling pathways.

CDKN1B_Signaling_Pathway PI3K PI3K/Akt/mTOR Pathway p27 This compound (p27) PI3K->p27 Inhibits CyclinE_CDK2 Cyclin E/CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates & Inactivates p27->CyclinE_CDK2 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: The this compound (p27) signaling pathway in cell cycle regulation.

This guide is intended to provide essential safety and handling information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

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